2,6-Dimethylaniline hydrochloride
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2,6-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWMFJDRMZWZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87-62-7 (Parent) | |
| Record name | 2,6-Xylidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80175705 | |
| Record name | 2,6-Xylidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21436-98-6 | |
| Record name | Benzenamine, 2,6-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Xylidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Xylidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-xylidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-XYLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695APM3L5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2,6-Dimethylaniline Hydrochloride
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,6-Dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 21436-98-6), also known as 2,6-xylidine hydrochloride, is a crystalline salt of the primary aromatic amine 2,6-dimethylaniline. While seemingly a simple molecule, it represents a cornerstone building block in modern synthetic chemistry. Its true significance lies not in its direct application, but in its role as a critical precursor for a vast array of complex molecules with significant commercial and therapeutic value.[1]
In the pharmaceutical industry, it is an indispensable starting material for the synthesis of several widely used local anesthetics, including lidocaine, bupivacaine, and mepivacaine.[1][2] The synthetic pathways to these vital medicines rely on the specific reactivity of the 2,6-dimethylaniline core.[1] Beyond pharmaceuticals, this compound is a key intermediate in the manufacturing of high-efficiency fungicides and selective herbicides in the agrochemical sector, such as metalaxyl and metazachlor.[1][3]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound. It is designed to equip researchers and development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile chemical intermediate.
Physicochemical Properties
The hydrochloride salt form enhances the stability and water solubility of the parent amine, 2,6-dimethylaniline, which is a liquid at room temperature.[1][4] The key physicochemical properties are summarized below for both the free base and its hydrochloride salt.
| Property | This compound | 2,6-Dimethylaniline (Free Base) | Reference(s) |
| CAS Number | 21436-98-6 | 87-62-7 | [5] |
| Molecular Formula | C₈H₁₂ClN | C₈H₁₁N | [5] |
| Molecular Weight | 157.64 g/mol | 121.18 g/mol | [5] |
| Appearance | White to pale brown powder or crystals | Pale yellow liquid | [4][6] |
| Melting Point | 275 °C | 10-12 °C | [7][8][9] |
| Boiling Point | Not applicable | 216 °C | [9] |
| Solubility | Slightly soluble in water (7.5 g/L at 20 °C); Slightly soluble in DMSO and Methanol (with sonication) | Slightly soluble in water; Soluble in alcohol | [1][3][4] |
| Density | Not available | 0.984 g/mL at 25 °C | [1][9] |
| Stability | Hygroscopic | Stable under recommended storage conditions | [6][10] |
Synthesis and Purification: From Precursor to Salt
The industrial production of this compound is a multi-step process that begins with more common starting materials. The final step involves the straightforward conversion of the purified free amine to its hydrochloride salt.
Core Synthetic Pathways
Two primary routes dominate the synthesis of the 2,6-dimethylaniline backbone:
-
Nitration and Reduction of m-Xylene: This traditional method involves the nitration of m-xylene, followed by the catalytic reduction of the resulting nitroaromatic compound. A significant challenge in this pathway is the separation of the desired 2,6-isomer from other xylidine isomers (e.g., 2,4- and 2,5-) that are formed concurrently.[1][4]
-
Amination of 2,6-Dimethylphenol: A more direct and increasingly preferred method involves the catalytic amination of 2,6-dimethylphenol. This process reacts the phenol with ammonia at high temperatures (200-400°C) and pressures in the presence of a hydrogen transfer catalyst, such as palladium on charcoal.[1][11] This route offers better selectivity and avoids the isomeric separation challenges of the xylene nitration pathway.[11]
Caption: Catalytic amination of 2,6-dimethylphenol to form the free base, followed by salt formation.
Protocol: Conversion of 2,6-Dimethylaniline to its Hydrochloride Salt
This protocol outlines the final, critical step of converting the purified free amine into its stable, solid hydrochloride salt. The choice of solvent is crucial; a solvent in which the free base is soluble but the hydrochloride salt is not is ideal for achieving high recovery through precipitation.
Materials:
-
Purified 2,6-dimethylaniline
-
Diethyl ether (or other suitable non-polar organic solvent)
-
Concentrated hydrochloric acid (or HCl gas, or HCl solution in a compatible solvent like ethyl acetate)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Büchner funnel and flask for vacuum filtration
-
Drying oven
Procedure:
-
Dissolution: Dissolve the purified 2,6-diethylaniline in a minimal amount of diethyl ether in the round-bottom flask. Stir the solution at room temperature.
-
Acidification: Slowly add a stoichiometric amount of hydrochloric acid dropwise to the stirring solution.[12] The addition can be performed using concentrated aqueous HCl, though using HCl dissolved in an organic solvent like ethyl acetate is often preferred to avoid introducing water.
-
Precipitation: As the acid is added, the this compound salt, being insoluble in diethyl ether, will precipitate out of the solution as a white solid.[13]
-
Isolation: Continue stirring for 30 minutes after the acid addition is complete to ensure full conversion. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities. Dry the purified white crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Reactivity and Mechanistic Considerations
The chemical behavior of 2,6-dimethylaniline is dictated by two primary structural features: the nucleophilic amino (-NH₂) group and the steric hindrance imposed by the two ortho-methyl groups.
Acylation of the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile, readily reacting with electrophiles. The most significant reaction in its application profile is N-acylation. For example, in the first step of lidocaine synthesis, 2,6-dimethylaniline is acylated with α-chloroacetyl chloride.[1]
The reaction is typically carried out in a solvent like glacial acetic acid. The high electrophilicity of the acyl chloride's carbonyl carbon ensures that the reaction occurs selectively at the amine nitrogen.[1]
Caption: N-acylation of 2,6-dimethylaniline, a key step in lidocaine synthesis.
Influence of Ortho-Methyl Groups
The two methyl groups flanking the amine functionality create significant steric hindrance. This has a profound effect on its reactivity:
-
Reduced Basicity: The methyl groups slightly hinder the solvation of the corresponding ammonium ion, making 2,6-dimethylaniline a weaker base compared to aniline.
-
Regioselectivity in Electrophilic Substitution: In electrophilic aromatic substitution reactions like bromination, the strong activating and ortho-, para-directing influence of the amino group is modulated by the methyl groups.[14] Bromination tends to occur selectively at the para-position (position 4), as the ortho-positions are sterically blocked.[14]
Analytical Characterization
Unambiguous identification of this compound and its distinction from other isomers is crucial for quality control in pharmaceutical and chemical manufacturing. Spectroscopic and chromatographic methods are the primary tools for this purpose.[1][15]
| Technique | Key Features and Expected Data |
| ¹H NMR | The proton NMR spectrum is highly characteristic. Key signals include: a singlet for the six methyl protons (~2.16 ppm), a broad singlet for the amine protons (~3.75 ppm, can exchange with D₂O), and a multiplet for the aromatic protons, typically a doublet (~6.89 ppm) and a triplet (~6.62 ppm).[15] |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the methyl carbons, the four unique aromatic carbons, and the carbon bearing the amino group. |
| Infrared (IR) Spectroscopy | The IR spectrum will display characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.[15] |
| Mass Spectrometry (MS) | Under Electron Ionization (EI), the free base will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (121.18 g/mol ).[15] |
| HPLC / GC | High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity and separating 2,6-dimethylaniline from its isomers and other impurities.[1] |
Deuterium-labeled this compound is also utilized as an internal standard for quantitative analysis in pharmacokinetic and metabolic studies using techniques like GC-MS or LC-MS.[16]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the hazardous nature of this compound and the necessity for strict adherence to safety protocols. The parent compound, 2,6-dimethylaniline, is classified as toxic and a suspected carcinogen.[5][17][18]
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][17] Avoid the formation of dust and aerosols.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-impermeable gloves, and safety goggles or a face shield.[18]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[17]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[17]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The compound is hygroscopic and should be protected from moisture.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10][17]
Conclusion
This compound is more than a simple chemical; it is an enabling intermediate that underpins the synthesis of critical products in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity is essential for any scientist or researcher working in these fields. Its unique structure, characterized by the interplay between the nucleophilic amine and the sterically hindering ortho-methyl groups, provides a versatile platform for constructing complex molecular architectures. By adhering to rigorous analytical and safety protocols, the full potential of this foundational building block can be realized in the development of new and improved chemical entities.
References
- Stenutz. (n.d.). This compound.
- PubChem. (n.d.). 2,6-Dimethylaniline.
- Henan Alfa Chemical Co., Ltd. (n.d.). CAS 21436-98-6 | this compound.
- ChemBK. (n.d.). 2,6-Dimethylaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis.
- NCBI. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE).
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. alfa-industry.com [alfa-industry.com]
- 4. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 21436-98-6 [chemicalbook.com]
- 7. This compound [stenutz.eu]
- 8. 2,6-二甲基苯胺 盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. prepchem.com [prepchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
2,6-Dimethylaniline hydrochloride CAS number 21436-98-6
An In-depth Technical Guide to 2,6-Dimethylaniline Hydrochloride (CAS No. 21436-98-6)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound (CAS No. 21436-98-6), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The narrative synthesizes fundamental chemical principles with practical, field-proven applications, focusing on the causality behind synthetic choices and analytical methodologies.
Compound Overview and Significance
This compound is the salt form of 2,6-dimethylaniline (also known as 2,6-xylidine), a primary arylamine.[1] Its primary significance lies in its role as a key starting material and building block in organic synthesis.[2] Most notably, it is an indispensable precursor in the manufacturing of several widely used local anesthetics, including lidocaine, bupivacaine, and mepivacaine, making it a compound of immense interest to the pharmaceutical industry.[2][3] The hydrochloride form enhances water solubility and stability, facilitating its use in various reaction conditions.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are well-defined, enabling its reliable identification and use.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 21436-98-6 | [2] |
| Molecular Formula | C₈H₁₁N·HCl (or C₈H₁₂ClN) | [4] |
| Molecular Weight | 157.64 g/mol | [2] |
| Appearance | White to pale brown or off-white powder or crystals | [4] |
| Melting Point | ~275 °C (decomposes) | |
| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol | [4] |
| InChI Key | QNWMFJDRMZWZNN-UHFFFAOYSA-N | [2][5] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint for the compound, crucial for quality control and reaction monitoring.
-
Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt is distinct from its free base. The protonated amine group (-NH₃⁺) exhibits a characteristic broad absorption band in the 2800-3200 cm⁻¹ region due to N-H stretching vibrations.[2] This contrasts with the sharper N-H stretches seen in the free base around 3300-3500 cm⁻¹. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a clear structural map. Key signals include a singlet for the six protons of the two equivalent methyl groups, distinct signals for the aromatic protons on the benzene ring, and a broad signal for the ammonium protons.[2][5]
-
¹³C NMR: The carbon spectrum reveals the unique carbon environments within the molecule, confirming the presence of the two methyl carbons, the four distinct aromatic carbons, and the amine-substituted carbon.[1][2]
-
Synthesis and Manufacturing Pathways
The synthesis of this compound can be approached from several angles, from direct salt formation to more complex industrial preparations of its precursor. The choice of pathway is dictated by scale, available starting materials, and desired purity.
Direct Salt Formation (Laboratory Scale)
The most straightforward preparation involves the acid-base reaction between 2,6-dimethylaniline (the free base) and hydrochloric acid. This method is ideal for laboratory use where the free base is commercially available.
Diagram: Direct Synthesis of 2,6-Dimethylaniline HCl
Caption: Workflow for direct hydrochloride salt formation.
Industrial Precursor Synthesis: Amination of 2,6-Dimethylphenol
On an industrial scale, producing the 2,6-dimethylaniline precursor is often more economical. One established method is the amination of 2,6-dimethylphenol.
This process involves reacting the phenol with ammonia at high temperatures (200–400°C) in the presence of a hydrogen transfer catalyst, such as palladium on carbon (Pd/C).[7] The causality here is clear: the catalyst facilitates the substitution of the hydroxyl group with an amino group, a reaction that would otherwise require prohibitively high energy. Water is often present, and the reaction can be run under hydrogen pressure to maintain catalyst activity and drive the conversion, resulting in high yields of the desired aniline.[7]
Advanced Laboratory Synthesis: From 2,6-Dimethylacetanilide
For specific research applications, alternative syntheses from different precursors may be employed. One documented route starts from 2,6-dimethylacetanilide.[8][9]
Experimental Protocol: Synthesis from 2,6-Dimethylacetanilide[8]
-
Reagent Preparation: A solution of 2,6-dimethylacetanilide in dichloromethane is cooled to 0°C.
-
Activation: Trifluoromethanesulfonic anhydride (Tf₂O) is added dropwise. This step activates the amide for subsequent nucleophilic attack. The mixture is stirred for 30 minutes.
-
Grignard & Transmetalation: In a separate flask, an organocerium reagent is freshly prepared from a Grignard reagent (e.g., ethylmagnesium bromide) and a cerium salt. The use of cerium is critical; it generates a less basic, more selective organometallic nucleophile compared to the Grignard reagent alone, minimizing side reactions.
-
Coupling Reaction: The activated amide solution is transferred to the organocerium reagent at -78°C and stirred for 2 hours.
-
Work-up and Quenching: The reaction is quenched with aqueous HCl. This hydrolyzes the intermediate and protonates the newly formed amine.
-
Extraction and Purification: The mixture is basified (e.g., with NH₄OH) to deprotonate the amine, allowing for its extraction into an organic solvent like diethyl ether.
-
Salt Formation and Isolation: The combined organic layers are washed, dried, and then acidified with a solution of HCl in an organic solvent (e.g., ethyl acetate). This precipitates the desired this compound, which is then isolated by concentrating the solution under reduced pressure.[8]
This multi-step protocol is a self-validating system; the specific temperatures, reagents, and extraction steps are all designed to maximize yield and purity by controlling reactivity and facilitating separation.
Core Application: Synthesis of Lidocaine
The most prominent application of 2,6-dimethylaniline is in the synthesis of the local anesthetic Lidocaine.[3][10] This two-step process is a classic example of amine acylation followed by nucleophilic substitution and is frequently performed in introductory organic chemistry labs.[10]
Diagram: Two-Step Synthesis of Lidocaine
Caption: Synthetic pathway from 2,6-dimethylaniline to Lidocaine.
Experimental Protocol: Synthesis of Lidocaine[3][11][12]
-
Part 1: Synthesis of α-Chloro-2,6-dimethylacetanilide (Intermediate)
-
Reaction Setup: Dissolve 2,6-dimethylaniline in a solvent like glacial acetic acid.[11]
-
Acylation: Add chloroacetyl chloride to the solution. This is a highly reactive acid chloride that readily acylates the nucleophilic amine.[11][12] The reaction is typically exothermic.
-
Buffering (Critical Step): Sodium acetate is often added to the reaction mixture.[3] Causality: The acylation reaction produces HCl as a byproduct. This HCl can protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction. Sodium acetate acts as a base to neutralize the generated HCl, ensuring the aniline remains available for acylation.[12]
-
Isolation: The intermediate product, α-chloro-2,6-dimethylacetanilide, precipitates from the solution and is isolated via vacuum filtration.[13]
-
-
Part 2: Synthesis of Lidocaine (Final Product)
-
Reaction Setup: Suspend the intermediate from Part 1 in a suitable solvent such as toluene.[3]
-
Nucleophilic Substitution: Add an excess of diethylamine and reflux the mixture.[3] The diethylamine acts as a nucleophile, displacing the chloride atom in an Sₙ2 reaction. The carbonyl group adjacent to the C-Cl bond facilitates this displacement.[11]
-
Work-up: After cooling, the byproduct (diethylammonium chloride) is filtered off. The toluene filtrate, containing the lidocaine free base, is washed with water to remove any remaining water-soluble impurities.[3]
-
Isolation: The toluene is removed via distillation or rotary evaporation to yield crude lidocaine.[3] For pharmaceutical use, this would be followed by conversion to its hydrochloride salt for enhanced water solubility and purification by recrystallization.[13]
-
Modern Analytical Methodologies
Ensuring the purity of this compound and quantifying it in various matrices requires robust and validated analytical methods. The choice of technique depends on the required sensitivity and the sample matrix.[14]
Comparative Overview of Techniques
| Technique | Common Use | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source(s) |
| UPLC-UV | Purity testing, separation of isomers, quantification in raw materials | 0.007 µg/mL | 0.02 µg/mL | [14][15] |
| HPLC-ED | Trace analysis of impurities in pharmaceutical preparations | 0.8 ng/mL | 1.5 ng/mL | [14][16] |
| GC-MS | Identification of volatile impurities, analysis in environmental samples | 0.20 ppb (in milk) | Not Specified | [1][14] |
Validated Protocol: RP-UPLC for Purity and Isomer Separation
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and resolution over traditional HPLC, making it ideal for quality control.
Protocol: Isocratic RP-UPLC Method[15]
-
Objective: To separate and quantify 2,6-dimethylaniline from its positional isomers and related impurities.
-
Instrumentation & Column: An Acquity UPLC system with a CSH Phenyl Hexyl column (100 mm × 2.1 mm, 1.7 µm). Rationale: The phenyl-hexyl stationary phase provides unique selectivity for aromatic compounds and their isomers, which is critical for this analysis.
-
Mobile Phase: A mixture of 10 mM sodium phosphate buffer (pH 3.5) and acetonitrile in an 86:14 (v/v) ratio. The isocratic elution simplifies the method and improves reproducibility.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and improves peak shape.
-
Detection: UV detector set to 210 nm.
-
Sample Preparation: Prepare a stock solution by dissolving the sample in a 50:50 acetonitrile/water mixture. Perform serial dilutions to achieve a final concentration within the method's linear range. Filter the final solution through a 0.45 µm filter before injection.
-
Validation: This method has been validated according to ICH guidelines, demonstrating robustness, with resolution (Rs) between isomers >1.5.[15]
Safety, Toxicology, and Handling
As with all aromatic amines, 2,6-Dimethylaniline and its hydrochloride salt must be handled with appropriate care.
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][17]
-
Personal Protection: Wear suitable protective clothing, chemical-impermeable gloves (inspected prior to use), and tightly fitting safety goggles.[4][18]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Contaminated clothing should be laundered separately before reuse.[4][17]
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and halogens.[4]
Toxicological Profile
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[19][20] The oral LD50 in rats for the free base is approximately 840 mg/kg.[1][19]
-
Carcinogenicity: 2,6-Dimethylaniline is classified by IARC as possibly carcinogenic to humans (Group 2B) based on sufficient evidence in experimental animals.[4][21] The state of California lists it as a chemical known to cause cancer.[18]
-
Metabolism and Health Effects: In humans, 2,6-dimethylaniline is a known metabolite of drugs like lidocaine.[1][21][22] It can form adducts with hemoglobin, and exposure can lead to methemoglobinemia.[21][22]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][18]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[4]
References
- Lidocaine. (n.d.). IS MUNI.
- 2,6-Dimethylaniline. (n.d.). PubChem.
- Synthesis of Lidocaine. (n.d.). University of Missouri-St. Louis.
- Safety data sheet. (2023). CPAChem.
- 2,6-Dimethylaniline (2,6-Xylidine). (1993). IARC Publications.
- The Preparation of Lidocaine. (1983). Journal of Chemical Education.
- Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia.
- 2,6-DIMETHYLANILINE (2,6-XYLIDINE). (1993). NCBI Bookshelf.
- Lidocaine Synthesis Lab. (n.d.). EduBirdie.
- The 2-Step Synthesis of Lidocaine. (n.d.). Course Hero.
- Safety Data Sheet: 2,6-Dimethylaniline. (n.d.). Carl ROTH.
- 2,6-Dimethylaniline (T3D4218). (n.d.). T3DB.
- Process for the preparation of 4-chloro-2,6-dialkylanilines. (1983). Google Patents.
- Synthesis of 2,6-dimethylaniline. (n.d.). PrepChem.com.
- Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (2002). PubMed.
- Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. (2002). ResearchGate.
- Chemical process for forming 2,6-dimethylaniline. (1976). Google Patents.
Sources
- 1. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. is.muni.cz [is.muni.cz]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound(21436-98-6) 1H NMR [m.chemicalbook.com]
- 6. This compound(21436-98-6) IR Spectrum [m.chemicalbook.com]
- 7. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 21436-98-6 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cerritos.edu [cerritos.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]
- 16. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cpachem.com [cpachem.com]
- 20. fishersci.com [fishersci.com]
- 21. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. publications.iarc.who.int [publications.iarc.who.int]
2,6-Dimethylaniline hydrochloride molecular weight
An In-Depth Technical Guide to 2,6-Dimethylaniline Hydrochloride for Advanced Research and Pharmaceutical Development
Introduction
This compound (CAS No: 21436-98-6), also known as 2,6-xylidine hydrochloride, is a critical chemical intermediate with significant applications across the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its structural properties, particularly the steric hindrance provided by the two ortho-methyl groups, dictate its unique reactivity and make it an indispensable building block for complex organic synthesis. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, synthesis pathways, key applications, analytical quality control methodologies, and essential safety protocols.
Part 1: Physicochemical Properties and Molecular Structure
This compound is the salt form of the aromatic amine 2,6-dimethylaniline. The hydrochloride form enhances stability and solubility in certain solvents, making it suitable for various reaction conditions.[1][3] The presence of the amine group makes the parent compound a weak base, which readily reacts with hydrochloric acid to form this stable, crystalline salt.[4]
The core molecular structure features an aniline ring substituted with two methyl groups at positions 2 and 6. This ortho-substitution sterically hinders the amino group, influencing its nucleophilicity and the regioselectivity of subsequent reactions, a property that is extensively exploited in targeted synthesis.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 157.64 g/mol | [1][5][6] |
| Chemical Formula | C₈H₁₂ClN | [1][5] |
| CAS Number | 21436-98-6 | [1][2][5] |
| Appearance | White to pale brown powder or crystals | [1][3] |
| Melting Point | 275 °C | [1] |
| Synonyms | 2,6-Xylidine Hydrochloride, 2,6-Dimethylbenzenamine hydrochloride | [2][5] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [1][3] |
| InChI Key | QNWMFJDRMZWZNN-UHFFFAOYSA-N | [1] |
Part 2: Synthesis and Manufacturing Insights
The industrial production of 2,6-dimethylaniline, the precursor to the hydrochloride salt, is typically achieved through multi-step chemical processes. A foundational method involves the nitration of m-xylene followed by the catalytic reduction of the resulting nitroaromatic compound.[1] An alternative and efficient route is the direct amination of 2,6-dimethylphenol at high temperatures and pressures in the presence of a suitable catalyst.[1][7]
Caption: A common industrial synthesis route to this compound.
Experimental Protocol: Conversion of 2,6-Dimethylaniline to its Hydrochloride Salt
This protocol details the final step in the synthesis, converting the free base into its stable hydrochloride salt. This procedure is fundamental for purification and preparation for subsequent reactions.
Materials:
-
2,6-Dimethylaniline (free base)
-
Diethyl ether (or ethyl acetate), anhydrous
-
Hydrochloric acid (3 M solution in ethyl acetate or gaseous HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the purified 2,6-dimethylaniline free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask.[8]
-
Drying: Add anhydrous MgSO₄ to the solution to remove any residual water. Stir for 15-20 minutes.
-
Filtration: Filter the solution to remove the MgSO₄.
-
Acidification: While stirring the filtrate at room temperature, slowly add a 3 M solution of HCl in ethyl acetate dropwise.[8] Alternatively, bubble dry HCl gas through the solution.
-
Precipitation: The this compound will precipitate as a white solid.[9] Continue adding the acid until no further precipitation is observed.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the final product under vacuum to yield pure this compound.
Part 3: Core Applications in Pharmaceutical and Chemical Industries
The primary importance of this compound lies in its role as a key starting material for a wide range of high-value chemicals.
Pharmaceutical Synthesis: It is a vital precursor in the synthesis of several widely used local anesthetics, including lidocaine, bupivacaine, and mepivacaine.[1][10] The synthesis of lidocaine, for example, involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[1]
Caption: Role of 2,6-Dimethylaniline in the synthesis of Lidocaine.
Agrochemicals: In the agrochemical industry, 2,6-dimethylaniline is used to produce high-efficiency fungicides like metalaxyl and furalaxyl, as well as selective herbicides such as metazachlor.[1][3]
Materials Science: The compound is also a precursor for producing 2,6-dimethylphenyl isocyanate through phosgenation.[5][11] This isocyanate is a monomer used in the synthesis of specialized polyurethanes and other polymers.[1]
Part 4: Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical and other high-purity applications. High-Performance Liquid Chromatography (HPLC) is the predominant method for its analysis.[1]
Experimental Protocol: Purity Analysis by Reversed-Phase HPLC
This protocol describes a validated HPLC method for the quantitative analysis of this compound, adapted from established analytical research.[1]
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 Hypersil BDS column (or equivalent)
-
Mobile Phase: Briton-Robinson buffer (pH 7), methanol, and acetonitrile in a 40:45:15 (v/v/v) ratio[1]
-
This compound reference standard
-
Sample for analysis
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer, methanol, and acetonitrile in the specified ratio. Degas the solution using sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Processing: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity or concentration of the sample by comparing its peak area to the calibration curve.
Caption: Standard workflow for HPLC-based quality control analysis.
Part 5: Safety, Handling, and Storage
Safe handling of this compound is paramount due to the hazardous nature of its parent compound, 2,6-dimethylaniline, which is classified as harmful and a suspected carcinogen.[12][13][14]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or protective clothing to prevent skin contact.[15][16]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][16] If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[15]
Handling and Storage:
-
Avoid formation of dust and aerosols.[16]
-
Keep away from heat, sparks, and open flames.[15]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
Incompatible with strong oxidizing agents, acids, and acid chlorides.[12][15]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[15][16]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[16]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
Conclusion
This compound is a cornerstone of modern organic synthesis, enabling the production of essential pharmaceuticals, effective agrochemicals, and advanced materials. Its unique structure and reactivity present distinct advantages for chemical design. A thorough understanding of its properties, synthesis, analytical validation, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
- cas 21436-98-6 | this compound. (n.d.). Henan Alfa Chemical Co., Ltd.
- This compound. (n.d.). Stenutz.
- 2,6-Dimethylaniline. (n.d.). PubChem.
- The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Safety Data Sheet: 2,6-Dimethylaniline. (n.d.). Carl ROTH.
- Chemical process for forming 2,6-dimethylaniline. (n.d.). Google Patents.
- SOME CHEMISTRY OF 2,6-DIETHYLANILINE. (n.d.). Canadian Science Publishing.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 21436-98-6 | TCI AMERICA [tcichemicals.com]
- 3. alfa-industry.com [alfa-industry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 2,6-二甲基苯胺 盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 21436-98-6 [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Structure Elucidation of 2,6-Dimethylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the unambiguous structure elucidation of 2,6-dimethylaniline hydrochloride (C₈H₁₂ClN), a critical starting material and impurity in the pharmaceutical and chemical industries.[1][2][3] Moving beyond a simple recitation of techniques, this document details the strategic integration of foundational analysis with advanced spectroscopic and crystallographic methods. We will explore the causality behind experimental choices, demonstrating how a multi-technique approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), builds a self-validating system of evidence. The guide culminates with the gold-standard confirmation by Single-Crystal X-ray Diffraction, providing an authoritative and holistic view of the molecule's three-dimensional structure. Detailed, field-tested protocols are provided for researchers, scientists, and drug development professionals to ensure accurate and reliable characterization.
Introduction: The Imperative for Unambiguous Characterization
2,6-Dimethylaniline, also known as 2,6-xylidine, is a vital chemical intermediate. It serves as a cornerstone in the synthesis of numerous local anesthetics, including lidocaine, bupivacaine, and mepivacaine, as well as various pesticides and herbicides.[1][3][4] Given its role as a key building block and a potential drug metabolite, its hydrochloride salt must be rigorously characterized.[1][5] An error in the identity or purity of this starting material can have profound consequences on the safety and efficacy of the final product.
Foundational Analysis: Establishing the Molecular Blueprint
Before employing sophisticated spectroscopic techniques, foundational analyses provide the elemental composition and basic physical constants. These initial data points are crucial for validating the subsequent, more complex, instrumental results.
Elemental Analysis
The first step is to determine the empirical formula. For this compound (C₈H₁₂ClN), combustion analysis should yield mass percentages of Carbon, Hydrogen, and Nitrogen that align with the theoretical values.
Theoretical Composition (C₈H₁₂ClN, MW: 157.64 g/mol ):
-
Carbon: 60.95%
-
Hydrogen: 7.67%
-
Chlorine: 22.49%
-
Nitrogen: 8.88%
A significant deviation from these values would indicate the presence of impurities, residual solvent, or an incorrect molecular formula, necessitating further purification or investigation before proceeding.
Physicochemical Properties
Basic physical properties serve as a quick and simple check for identity and purity.
-
Appearance: The compound should appear as a white to pale brown powder or crystals.[1][2]
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point for this compound is approximately 275 °C.[1][2] A broad melting range would suggest impurities.
-
Solubility: Practical knowledge of solubility (e.g., slightly soluble in methanol and DMSO) is essential for preparing samples for spectroscopic analysis.[2]
Spectroscopic Interrogation: A Multi-Modal Approach
With the foundational data established, we proceed to spectroscopic analysis. Each technique provides a unique piece of the structural puzzle. The synergy between these methods is key to a robust elucidation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For the hydrochloride salt, we expect to see characteristic bands for the ammonium group (-NH₃⁺) and the aromatic ring.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~2800-3200 | N-H (in -NH₃⁺) | Symmetrical and Asymmetrical Stretching |
| ~3000-3100 | C-H (Aromatic) | Stretching |
| ~2850-2960 | C-H (Methyl) | Stretching |
| ~1600 & ~1470 | C=C (Aromatic) | Ring Stretching |
| ~1500-1600 | N-H (in -NH₃⁺) | Bending (Scissoring) |
| ~770 | C-H (Aromatic) | Out-of-plane Bending (indicative of 1,2,3-trisubstitution) |
The presence of the broad N-H stretching bands for the ammonium salt is a key differentiator from the free base (2,6-dimethylaniline), which would show sharper N-H stretches for a primary amine.[6][7]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the molecule, serving as a critical checkpoint. For the hydrochloride salt, it is common to observe the mass of the free base after the loss of HCl. Using a technique like Electrospray Ionization (ESI) in positive ion mode, we expect to see the protonated free base.
-
Exact Mass (Free Base): 121.08915 u
-
Expected Ion [M+H]⁺: m/z 122.09698
The fragmentation pattern in Electron Ionization (EI) MS can further support the structure. For 2,6-dimethylaniline, the molecular ion (M⁺) at m/z 121 is prominent.[5][8] A characteristic major fragment is observed at m/z 106, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is a highly stable benzylic-type cation.[5] This fragmentation pattern is consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of the substitution pattern and chemical environment of each atom.
The ¹H NMR spectrum is characterized by its simplicity and symmetry. Due to the symmetrical substitution on the aromatic ring, we expect to see three distinct signals.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.2-7.4 | Triplet | 1H | H4 (para) | Aromatic proton coupled to two equivalent ortho protons (H3, H5). |
| ~7.1-7.3 | Doublet | 2H | H3, H5 (meta) | Aromatic protons coupled to the para proton (H4). |
| ~2.3-2.5 | Singlet | 6H | -CH₃ | Two equivalent methyl groups with no adjacent protons to couple with. |
| Broad Singlet | 3H | -NH₃⁺ | Ammonium protons, often broad and may exchange with solvent. |
Note: Chemical shifts are solvent-dependent. The presence of the acidic ammonium proton can influence the shifts of nearby aromatic protons.
The ¹³C NMR spectrum further confirms the molecular symmetry, showing only four distinct carbon signals.
Table 2: Typical ¹³C NMR Data for 2,6-Dimethylaniline Moiety [1]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~129-131 | C4 | Aromatic CH carbon. |
| ~127-129 | C3, C5 | Two equivalent aromatic CH carbons. |
| ~125-127 | C1 | Aromatic carbon attached to the ammonium group. |
| ~118-122 | C2, C6 | Two equivalent aromatic carbons attached to methyl groups. |
| ~17-19 | -CH₃ | Two equivalent methyl carbons. |
Note: Data is often reported for the free base in CDCl₃.[1] The protonation to the hydrochloride salt in a solvent like D₂O or DMSO-d₆ will cause slight shifts in these values, but the pattern of four signals remains the key diagnostic feature.
Integrated Data Synthesis & Final Confirmation
The true power of this multi-technique approach lies in the integration of all data points. Each result must be consistent with the others to build an unshakeable structural assignment.
-
Elemental Analysis provides the empirical formula: C₈H₁₂ClN.
-
Mass Spectrometry confirms the molecular weight of the cation (122.09 g/mol for [C₈H₁₁N+H]⁺), which matches the empirical formula.
-
IR Spectroscopy identifies the key functional groups: an ammonium salt, an aromatic ring, and alkyl C-H bonds.
-
¹H and ¹³C NMR data confirm the 1,2,3-trisubstituted aromatic ring pattern, the presence of two equivalent methyl groups, and the overall molecular symmetry.
The convergence of this data provides overwhelming evidence for the structure of this compound.
Logical Workflow for Structure Elucidation
Caption: Convergent workflow for structure confirmation.
The Gold Standard: Single-Crystal X-ray Diffraction
While the combination of spectroscopic methods provides near-certainty, Single-Crystal X-ray Diffraction (SCXRD) offers the ultimate, unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and crystal packing information.
The workflow involves growing a suitable single crystal, mounting it on a diffractometer, collecting diffraction data, and solving the structure. The resulting electron density map reveals the positions of all non-hydrogen atoms, confirming the connectivity and stereochemistry absolutely. This method stands as the definitive gold standard for molecular structure determination.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC) spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum to the residual solvent peak or the internal standard. Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and correlation in 2D spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify characteristic absorption bands and compare them to reference libraries or theoretical values.
Mass Spectrometry (MS)
-
Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 amu). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
Analysis: Identify the [M+H]⁺ ion and compare its measured m/z value to the theoretical value calculated from the molecular formula. Analyze any observed fragment ions to further support the structure.
Molecular Structure and Key NMR Correlations
Caption: Structure with key NMR correlations.
References
- Benchchem. (n.d.). This compound | 21436-98-6.
- National Center for Biotechnology Information. (n.d.). 2,6-Dimethylaniline. PubChem Compound Database.
- ChemBK. (n.d.). 2,6-Dimethylaniline.
- International Agency for Research on Cancer. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon: IARC.
- Stenutz, R. (n.d.). This compound.
- Woolf, E., & Tufekcic, S. (2018). Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS. Journal of Chromatography B, 1092, 420-427.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 21436-98-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(21436-98-6) IR Spectrum [chemicalbook.com]
- 7. 2,6-Dimethylaniline(87-62-7) IR Spectrum [m.chemicalbook.com]
- 8. 2,6-Dimethylaniline(87-62-7) MS spectrum [chemicalbook.com]
Navigating the Solubility Landscape of 2,6-Dimethylaniline Hydrochloride: A Technical Guide for Researchers
Foreword: Beyond the Data Sheet – A Practical Perspective on Solubility
In the realm of pharmaceutical development and organic synthesis, understanding the solubility of a compound is not merely an academic exercise; it is a critical cornerstone for process development, formulation design, and ultimately, therapeutic efficacy. 2,6-Dimethylaniline hydrochloride, a key building block for numerous local anesthetics and other active pharmaceutical ingredients (APIs), presents a solubility profile that warrants a detailed and nuanced exploration.[1] This guide moves beyond simple data points to provide a deeper understanding of the physicochemical principles governing its solubility in various organic solvents. We will delve into the "why" behind the observed solubility phenomena, offering field-proven insights to empower researchers in their experimental design and problem-solving endeavors.
Unveiling the Molecular Identity: Physicochemical Properties of 2,6-Dimethylaniline and Its Hydrochloride Salt
To comprehend the solubility of this compound, we must first appreciate its molecular architecture and that of its parent free base. The presence of the hydrochloride salt dramatically alters the compound's properties, shifting it from a lipophilic organic amine to a more polar, ionic species.
Table 1: Comparative Physicochemical Properties [1][2][3]
| Property | 2,6-Dimethylaniline (Free Base) | This compound |
| Molecular Formula | C₈H₁₁N | C₈H₁₂ClN |
| Molar Mass | 121.18 g/mol | 157.64 g/mol |
| Appearance | Colorless to pale yellow liquid | White to pale brown powder or crystals |
| Melting Point | 10-12 °C | ~275 °C |
| Boiling Point | 216 °C | Not applicable |
| pKa | 3.89 (of the conjugate acid) | Not applicable |
| LogP | 1.84 | Lower (expected due to ionic nature) |
The key takeaway from this comparison is the transformation from a low-melting, liquid free base to a high-melting, crystalline hydrochloride salt. This transition from a molecular solid to an ionic lattice has profound implications for its interaction with solvents.
The "Like Dissolves Like" Principle Revisited: A Deeper Dive into Solute-Solvent Interactions
The adage "like dissolves like" provides a useful starting point, but for an ionic compound like this compound, a more sophisticated analysis is required. The dissolution process involves the dissociation of the ionic lattice and the solvation of the resulting 2,6-dimethylanilinium cation and chloride anion.
The solubility will be dictated by a delicate balance of intermolecular forces:
-
Ion-Dipole Interactions: Polar solvents with strong dipoles can effectively solvate the cation and anion, overcoming the lattice energy of the salt.
-
Hydrogen Bonding: Protic solvents, such as alcohols, can act as hydrogen bond donors to the chloride anion and acceptors for the N-H protons of the anilinium cation.
-
Van der Waals Forces: While weaker, these forces, particularly dipole-induced dipole and London dispersion forces, contribute to the overall solvation energy, especially in less polar solvents.
The steric hindrance provided by the two methyl groups ortho to the amine functionality can also influence how solvent molecules approach and solvate the charged center.
Caption: Key factors influencing the solubility of this compound.
A Survey of Solubility: Quantitative and Qualitative Data in Common Organic Solvents
While extensive quantitative solubility data for this compound is not widely published, a combination of available data and qualitative observations provides a valuable guide for solvent selection.
Table 2: Quantitative Solubility of this compound [4]
| Solvent | Chemical Class | Solubility (mg/mL) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 16 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 12 |
| Ethanol | Polar Protic | 5 |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | 5 |
Qualitative Solubility Observations:
-
Methanol: Soluble, particularly with sonication.[1][5] The high polarity and hydrogen bonding capabilities of methanol suggest good solubility.
-
Water: The free base is only slightly soluble in water (7.5 g/L at 20°C).[6] The hydrochloride salt is expected to have significantly higher aqueous solubility.
-
Non-polar Aprotic Solvents (e.g., Toluene, Hexane): Expected to be poorly soluble. The high polarity of the salt is incompatible with the non-polar nature of these solvents.
-
Moderately Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Likely to exhibit low to moderate solubility. While these solvents have a dipole moment, their ability to solvate the dissociated ions is limited compared to more polar or protic solvents.
Experimental Determination of Solubility: A Self-Validating Protocol
The following section provides a detailed, field-tested protocol for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity.
The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility
The shake-flask method is the most reliable technique for determining thermodynamic (equilibrium) solubility.[7][8][9][10]
Materials:
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Step-by-Step Protocol:
-
Preparation: Add an excess of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Securely seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute a known volume or mass of the saturated solution with a suitable diluent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described below.
Caption: Workflow for the shake-flask solubility determination method.
HPLC-UV Method for Quantification
A robust and reliable analytical method is essential for accurate solubility determination. A reversed-phase HPLC-UV method is well-suited for this purpose.[11][12][13][14]
Table 3: Recommended HPLC-UV Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard system with pump, autosampler, column oven, and UV-Vis detector | Widely available and provides reliable performance. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Offers good retention and separation for aromatic amines. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) | Buffered mobile phase ensures consistent peak shape and retention time. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Common organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% B (Re-equilibration) | Allows for efficient elution and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | Provides good sensitivity for the analyte. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures compatibility with the mobile phase and good peak shape. |
Method Validation:
For the highest level of trustworthiness, the analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Practical Implications and Troubleshooting
-
Hygroscopicity: this compound is hygroscopic.[5] It is essential to store the compound in a desiccator and handle it in a low-humidity environment to prevent water absorption, which can affect its apparent solubility.
-
pH Effects: For protic or aqueous solvents, the pH can have a significant impact on the solubility of an amine hydrochloride. While the salt is already protonated, extreme pH values can shift the equilibrium.
-
Temperature Sensitivity: The dissolution of most solids is an endothermic process, meaning solubility increases with temperature. It is crucial to maintain a constant and accurately recorded temperature during the experiment.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used, if possible.
Conclusion: An Integrated Approach to Solubility
The solubility of this compound in organic solvents is a multifaceted property governed by the interplay of its ionic nature and the characteristics of the solvent. This guide has provided a framework for understanding and experimentally determining this critical parameter. By combining a theoretical understanding of solute-solvent interactions with robust, self-validating experimental protocols, researchers can confidently navigate the solubility landscape of this important pharmaceutical intermediate. The data and methodologies presented herein serve as a valuable resource for scientists and professionals in drug development, enabling more informed decisions in process chemistry and formulation science.
References
- USP-NF. (2016). <1236> Solubility Measurements.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- ChemBK. (n.d.). 2,6-Dimethylaniline.
- Quora. (2017). Why is aniline soluble in hydrochloric acid?.
- Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
- National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- PubMed. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
- ResearchGate. (2014). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte.
- SciSpace. (n.d.). Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX.
- PubChem. (n.d.). 2,6-Dimethylaniline.
- ResearchGate. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
- ResearchGate. (2014). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.
- Semantic Scholar. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.
- ResearchGate. (2009). Kinetic studies of the chemical polymerization of substituted aniline in aqueous solutions and characterization of the polymer obtained Part 1. 3‐Chloroaniline.
- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
- Semantic Scholar. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K.
- Henan Alfa Chemical Co., Ltd. (n.d.). cas 21436-98-6 | this compound.
- ACS Publications. (2024). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents.
- ResearchGate. (2010). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K.
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 2,6-Dimethylaniline = 98 21436-98-6 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. alfa-industry.com [alfa-industry.com]
- 6. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]
2,6-Dimethylaniline hydrochloride melting point
An In-depth Technical Guide to the Melting Point of 2,6-Dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The melting point is a critical physicochemical parameter that serves as a primary indicator of a substance's purity and identity. For this compound, a key intermediate in the synthesis of pharmaceuticals like Lidocaine, an accurate and reproducible melting point determination is paramount for quality control and regulatory compliance. This technical guide provides a comprehensive exploration of the theoretical and practical aspects of measuring the melting point of this compound. It moves beyond a simple procedural outline to delve into the underlying principles, factors influencing measurement accuracy, and advanced analytical considerations. Authored from the perspective of a Senior Application Scientist, this document synthesizes established methodologies with field-proven insights to equip researchers with the expertise needed for reliable and precise thermal analysis.
Introduction: The Significance of a Sharp Melting Point
In the realm of pharmaceutical development and organic synthesis, the melting point is more than a mere physical constant; it is a sentinel of sample integrity. A pure, crystalline organic compound, in theory, melts at a single, sharp temperature. However, in practice, melting occurs over a narrow range of 1-2°C.[1] Any deviation from the established reference value, particularly a depression or broadening of the melting range, strongly indicates the presence of impurities.[2]
This compound (C₈H₁₂ClN) is a vital building block in chemical synthesis, notably in the production of local anesthetics such as lidocaine, bupivacaine, and mepivacaine.[3] Its purity is directly correlated to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, the precise determination of its melting point is a foundational step in its characterization and quality assessment. This guide will provide the necessary protocols and theoretical grounding to perform this analysis with the highest degree of scientific rigor.
Physicochemical & Thermal Properties of this compound
A review of scientific literature and supplier data reveals a notable variance in the reported melting point of this compound. This highlights the critical importance of standardized methodology and an understanding of the factors that can cause such discrepancies.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂ClN | [4] |
| Molecular Weight | 157.64 g/mol | [4] |
| Appearance | White to light brown powder or crystals | [5] |
| CAS Number | 21436-98-6 | [6] |
| Reported Melting Point | 275 °C | [4][5] |
| 206-208 °C (dec.) | ||
| 225 °C (dec.) | ||
| 188 °C | [7] |
The notation "(dec.)" indicates that the substance decomposes at or near its melting point. This is a critical observation, as decomposition can be mistaken for melting and is often dependent on the heating rate.
Causality: Critical Factors Influencing Melting Point Determination
An accurate melting point is not an inherent property measured in isolation but is the result of a controlled experiment where several variables are meticulously managed. Understanding these variables is key to generating trustworthy and reproducible data.
Purity of the Analyte
This is the most significant factor. Impurities disrupt the crystalline lattice of the solid, requiring less energy to break the intermolecular forces. This phenomenon, known as melting point depression, results in two observable effects: a lower melting point and a broader melting range.[2] The purity of this compound should be confirmed by an orthogonal analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), prior to thermal analysis to ensure the sample is suitable for use as a reference.[8][9][10] Commercial grades of the parent compound, 2,6-dimethylaniline, typically have purities ranging from 98% to 99.6%.[11]
Polymorphism
Polymorphs are different crystalline forms of the same compound. These forms have distinct arrangements of molecules in the crystal lattice, resulting in different physical properties, including the melting point. While not extensively documented for this compound in the initial search, polymorphism is a common phenomenon in aniline derivatives and should be considered as a potential source of variation in melting points, especially when results differ between batches or synthesis methods.[12] Differential Scanning Calorimetry (DSC) is a powerful tool for investigating and identifying polymorphic transitions.
Rate of Heating
The rate at which the temperature of the heating block is increased is critical. If heated too quickly, the temperature of the block will rise faster than the heat can be transferred to the sample and the thermometer. This lag results in an erroneously high and broad melting range. For an accurate determination, the heating rate should be very slow, approximately 1-2°C per minute, as the melting point is approached.
Thermal Decomposition
As noted in the data table, some sources report that this compound decomposes. Decomposition is a chemical change, not a physical one, and can manifest as darkening, charring, or gas evolution. If a substance decomposes, the observed "melting point" is actually a decomposition temperature, which can be highly dependent on the heating rate. It is crucial to record any visual changes to the sample during the analysis.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a self-validating method for determining the melting point range of this compound using a modern digital melting point apparatus.
Materials and Equipment
-
This compound sample
-
Reference standard with a known, sharp melting point (e.g., Benzoic Acid)
-
Mortar and pestle
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Mel-Temp® or similar)
-
Laboratory notebook or data acquisition software
Step-by-Step Methodology
-
Sample Preparation : Place a small amount of the this compound sample on a clean, dry surface. If the crystals are not a fine powder, gently grind them using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
-
Capillary Loading : Invert a capillary tube and jab the open end into the powder. Tap the sealed end of the tube on a hard surface to pack the powder down.[13] The packed sample height should be approximately 2-3 mm.[1]
-
Apparatus Calibration Check (Trustworthiness) : Before analyzing the test sample, run a sample of a known reference standard. The measured melting point should be within ±1°C of the certified value. This step validates the accuracy of the apparatus's thermometer.
-
Rapid Determination (Approximate Range) : Place the loaded capillary into the heating block of the apparatus. Set the apparatus to heat rapidly (e.g., 10-20°C/min).[2] Observe the sample and record the approximate temperature at which it melts. This provides a target range for the precise measurement. Allow the apparatus to cool to at least 20°C below this approximate temperature.[13]
-
Accurate Determination : Insert a new capillary tube with the this compound sample. Set the heating rate to a slow value (1-2°C/min) once the temperature is within 20°C of the approximate melting point found in the previous step.
-
Data Recording : Observe the sample carefully through the magnifying lens.
-
Record Temperature 1 (T₁): The temperature at which the first droplet of liquid becomes visible.[13]
-
Record Temperature 2 (T₂): The temperature at which the last solid crystal melts completely.
-
-
Reporting : The melting point is reported as the range from T₁ to T₂.
-
Repeatability : Perform the measurement in triplicate with fresh capillary tubes for each run to ensure the results are reproducible.
Workflow Visualization
Caption: Experimental workflow for accurate melting point determination.
Advanced Techniques and Interpretations
Mixed Melting Point Technique
To confirm the identity of an unknown sample suspected to be this compound, the mixed melting point technique is invaluable.[1] A 1:1 mixture of the unknown sample and an authentic standard of this compound is prepared.
-
If the unknown is identical to the standard : The mixture's melting point will be sharp and undepressed, matching that of the pure standard.
-
If the unknown is a different compound : The standard will act as an impurity, causing a significant depression and broadening of the melting point.
Differential Scanning Calorimetry (DSC)
For drug development professionals, DSC offers a more quantitative and detailed analysis of thermal transitions. Instead of visual observation, DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[14][15] A melting event is observed as an endothermic peak on the DSC thermogram. The onset of the peak is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion. DSC is highly sensitive for detecting impurities, identifying polymorphic forms, and distinguishing melting from decomposition.
Interpreting Results
The diagram below illustrates the conceptual difference between the melting behavior of a pure and an impure substance.
Caption: Pure vs. Impure Compound Melting Behavior.
Conclusion
The melting point of this compound is a fundamental parameter for its identification and quality control. While a value of 275°C is commonly cited, researchers must be aware of potential variations due to impurities, decomposition, and experimental technique.[4][5] By employing a standardized, meticulous capillary method with a slow heating rate and performing validation checks, scientists can generate reliable and accurate data. For in-depth investigations, particularly in a pharmaceutical context, complementary techniques like DSC provide invaluable quantitative insights into the thermal behavior of this important chemical intermediate. Adherence to the principles and protocols outlined in this guide will ensure the highest level of scientific integrity in the characterization of this compound.
References
- Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?
- University of Calgary. (n.d.). Melting point determination.
- Stenutz, R. (n.d.). This compound.
- PubChem. (n.d.). 2,6-Dimethylaniline.
- Sigma-Aldrich. (n.d.). This compound, ≥98%.
- Henan Alfa Chemical Co., Ltd. (n.d.). cas 21436-98-6 | this compound.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride from Aniline.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Benchchem. (n.d.). This compound | 21436-98-6.
- ChemicalBook. (n.d.). This compound synthesis.
- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- SSERC. (n.d.). Melting point determination.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- Benchchem. (2025). A Comparative Purity Analysis of Commercial 2,6-Dimethylaniline Samples.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (2025). This compound | 21436-98-6.
- ResearchGate. (2002). (PDF) Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
- PubMed. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
- ResearchGate. (2020). A brief review on aniline and its derivatives.
- NCBI. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE).
- MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. benchchem.com [benchchem.com]
- 4. This compound [stenutz.eu]
- 5. alfa-industry.com [alfa-industry.com]
- 6. This compound | 21436-98-6 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
- 15. tainstruments.com [tainstruments.com]
An In-Depth Technical Guide to the Safe Handling of 2,6-Dimethylaniline Hydrochloride
This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and emergency management of 2,6-dimethylaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote safety protocols to explain the underlying chemical and toxicological principles that inform best practices. By understanding the "why," laboratory personnel can cultivate a more robust and intuitive culture of safety.
Fundamental Properties and Hazard Identification
This compound is the salt form of 2,6-dimethylaniline, a primary arylamine.[1] While the hydrochloride salt form generally improves stability and handling characteristics compared to the free base, it is crucial to recognize that it retains the inherent hazards of the parent aniline compound. It is a solid, appearing as a white to pale brown powder or crystals, and is hygroscopic, meaning it readily absorbs moisture from the air.[2][3][4]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClN | [2][5] |
| Molecular Weight | 157.64 g/mol | [2][5] |
| Appearance | White to pale brown powder or crystals | [2][4] |
| Melting Point | 275 °C | [4] |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (with sonication). | [4][6] |
| Stability | Stable under recommended storage conditions; hygroscopic. | [2][4] |
GHS Hazard Classification and Rationale
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[7] Understanding these classifications is the first step in risk mitigation.
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[7][8] The primary mechanism of toxicity for aromatic amines is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This renders hemoglobin unable to transport oxygen, leading to tissue hypoxia.[9]
-
Skin Corrosion/Irritation: Causes skin irritation.[7][8] Prolonged contact can lead to dermatitis.[9]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[8]
-
Carcinogenicity: Suspected of causing cancer (Category 2).[7][8] The International Agency for Research on Cancer (IARC) classifies 2,6-dimethylaniline as Group 2B, "possibly carcinogenic to humans."[2][10] This is based on sufficient evidence of carcinogenicity in experimental animals.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]
-
Hazardous to the Aquatic Environment (Chronic): Toxic to aquatic life with long-lasting effects.[7][8]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This begins with engineering controls, is supplemented by administrative controls, and finally, relies on personal protective equipment as the last line of defense.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][11] This is critical to minimize inhalation of airborne particulates.
-
Containment: For procedures with a high potential for aerosolization, such as weighing or preparing concentrated solutions, the use of a glove box or other containment enclosure is recommended.
Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate PPE is not a one-size-fits-all decision. It must be based on a thorough risk assessment of the specific procedures being performed.
Caption: PPE selection workflow for this compound.
-
Hand Protection: Wear suitable chemical-resistant gloves that comply with EN 374 standards.[2][11] Nitrile or neoprene gloves are generally appropriate. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[2]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[11] If there is a risk of splashing, chemical goggles should be worn.[10]
-
Skin and Body Protection: A standard laboratory coat should be worn.[10] For tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls.[2]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates (Type AK filter) should be used.[8][10]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned and the work area (e.g., fume hood) is clean and uncluttered.
-
Dispensing: Avoid creating dust when weighing or transferring the solid.[2] Use non-sparking tools to prevent ignition sources.[2]
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[10] Contaminated clothing should be removed immediately and laundered separately before reuse.[10]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[2][11] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
-
Conditions: Store in a cool, dark place, preferably at room temperature or below 15°C, under an inert atmosphere.[3] The compound is hygroscopic and should be protected from moisture.[3][4]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, acid anhydrides, and halogens.[2]
Emergency Procedures: A Self-Validating System
In the event of an emergency, a clear, logical, and well-rehearsed response is critical. The following protocols are designed to be self-validating, ensuring that each step logically follows the last to mitigate harm effectively.
Spill Response Workflow
Caption: Emergency response workflow for a chemical spill.
-
Evacuate and Alert: Immediately evacuate personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the material using an inert absorbent material (e.g., vermiculite, dry sand).[2] Do not use combustible materials like sawdust. Prevent the spill from entering drains or waterways.[2]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[2]
First Aid Measures
Immediate and appropriate first aid is crucial in minimizing injury from exposure.
-
Inhalation: Move the victim to fresh air immediately.[2][12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[2][12]
-
Skin Contact: Immediately remove all contaminated clothing.[2][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[8][11]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2]
Firefighting and Disposal Considerations
-
Firefighting: this compound is a combustible solid.[8] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2] Firefighters must wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[2][12]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[2][8]
References
- PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline.
- IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). NCBI Bookshelf.
- ChemBK. (n.d.). 2,6-Dimethylaniline.
- CPAChem. (2023, April 11). Safety data sheet.
Sources
- 1. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 21436-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 21436-98-6 [chemicalbook.com]
- 5. 2,6-二甲基苯胺 盐酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cpachem.com [cpachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. carlroth.com [carlroth.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
An In-depth Technical Guide on the Synthesis of Lidocaine from 2,6-Dimethylaniline Hydrochloride
This guide provides a comprehensive overview of the synthesis of lidocaine, a widely used local anesthetic, from its precursor, 2,6-dimethylaniline. The process involves a two-step reaction sequence that is a staple in many organic chemistry curricula and industrial pharmaceutical syntheses.[1][2][3] This document will delve into the mechanistic details, experimental protocols, and critical safety considerations for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Lidocaine and its Synthetic Pathway
Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is a cornerstone of modern medicine, valued for its efficacy as a local anesthetic and its use as a Class 1b antiarrhythmic drug.[2][3] Its synthesis from 2,6-dimethylaniline is an elegant illustration of fundamental organic reactions, including nucleophilic acyl substitution and nucleophilic substitution.[3][4] The hydrochloride salt of lidocaine is often prepared to enhance its solubility in water for clinical applications.[5][6][7]
The synthetic route begins with 2,6-dimethylaniline, which is first acylated using chloroacetyl chloride to form an intermediate, N-(2,6-dimethylphenyl)chloroacetamide.[1][5][8] This intermediate is then subjected to a nucleophilic substitution reaction with diethylamine to yield the final product, lidocaine.[1][5]
Chemicals and Safety Precautions
The synthesis of lidocaine involves several hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
2,6-Dimethylaniline: This starting material is toxic and can be readily absorbed through the skin.[8][9] It is also suspected of causing cancer.[10][11]
-
Chloroacetyl Chloride: This reagent is toxic, corrosive, and a lachrymator (causes tearing).[8][9][12] It reacts violently with water.[13]
-
Diethylamine: This chemical is toxic, flammable, and has a very strong, unpleasant odor.[9][14][15][16][17][18] It can cause severe skin burns and eye damage.[14][15]
-
Glacial Acetic Acid: This solvent is corrosive and can cause serious burns.[8]
Synthetic Workflow Diagram
Caption: Synthetic pathway from 2,6-dimethylaniline to Lidocaine Hydrochloride.
Part 1: Synthesis of N-(2,6-dimethylphenyl)chloroacetamide
This initial step involves the chloroacetylation of 2,6-dimethylaniline. The reaction is a nucleophilic acyl substitution where the amino group of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Mechanism and Rationale:
The reaction is typically carried out in glacial acetic acid.[5][8] Sodium acetate is added to the reaction mixture to act as a buffer.[5][9] It neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.[2][9] This is crucial because the free HCl would otherwise protonate the unreacted 2,6-dimethylaniline, forming its hydrochloride salt which is insoluble and would co-precipitate with the desired product, making purification difficult.[2][9]
Experimental Protocol:
-
In a 125-mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (24.4 mmol) in 15 mL of glacial acetic acid.[8]
-
Slowly add chloroacetyl chloride (25.1 mmol) to the solution.[8]
-
Add 25 mL of a half-saturated aqueous solution of sodium acetate. The product, N-(2,6-dimethylphenyl)chloroacetamide, will precipitate almost immediately.[8]
-
Stir the mixture thoroughly with 60 mL of cold water and then collect the solid product by vacuum filtration.[8]
-
Press the product as dry as possible in the Buchner funnel. The crude product is used directly in the next step.[8]
Part 2: Synthesis of Lidocaine
The second step is the N-alkylation of diethylamine with the previously synthesized N-(2,6-dimethylphenyl)chloroacetamide. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.
Mechanism and Rationale:
The intermediate from Part 1 is refluxed with an excess of diethylamine in a solvent such as toluene.[5][9] Diethylamine acts as the nucleophile, displacing the chloride ion from the α-carbon of the chloroacetamide. The excess diethylamine also serves to neutralize the hydrogen chloride that is formed during the reaction, leading to the formation of diethylammonium chloride, which precipitates out of the toluene solution.[5]
Experimental Protocol:
-
Place the dry N-(2,6-dimethylphenyl)chloroacetamide in a 50-mL round-bottom flask.[8]
-
Add diethylamine (an excess, typically 3 molar equivalents) and toluene (e.g., 25 mL).[5][9]
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 90 minutes.[9]
-
After cooling, the precipitated diethylammonium chloride is removed by filtration.[5]
-
The toluene filtrate, which contains the lidocaine base, is then washed several times with water to remove any remaining diethylamine and its salt.[5][9]
-
The lidocaine is then extracted from the organic layer into an acidic aqueous solution (e.g., 3M HCl), converting it to its water-soluble hydrochloride salt.[9]
-
The aqueous layer is then made strongly basic (e.g., with 3M NaOH) to precipitate the lidocaine free base, which is then collected by vacuum filtration.[9]
Part 3: Preparation of Lidocaine Hydrochloride (Optional)
For many pharmaceutical applications, the more stable and water-soluble hydrochloride salt of lidocaine is preferred.[2]
Experimental Protocol:
-
Dissolve the purified lidocaine base in a suitable solvent like anhydrous diethyl ether.[6]
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether.[6]
-
The lidocaine hydrochloride will precipitate out of the solution.[6]
-
The salt is then collected by filtration, washed with ether, and dried.[6]
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity |
| Step 1 | |||
| 2,6-Dimethylaniline | 121.18 | 24.4 | 3.0 mL (2.9 g)[8] |
| Chloroacetyl Chloride | 112.94 | 25.1 | 2.0 mL (2.85 g)[8] |
| N-(2,6-dimethylphenyl)chloroacetamide | 197.67 | Theoretical Yield: ~24.4 | ~4.82 g |
| Step 2 | |||
| N-(2,6-dimethylphenyl)chloroacetamide | 197.67 | ~24.4 | ~4.82 g |
| Diethylamine | 73.14 | ~72.5 (3 eq.) | 7.5 mL (5.29 g)[3] |
| Lidocaine | 234.34 | Theoretical Yield: ~24.4 | ~5.72 g |
| Step 3 (Optional) | |||
| Lidocaine | 234.34 | - | - |
| Lidocaine Hydrochloride | 270.8 | - | - |
Note: The overall yield for this two-step synthesis is reported to be around 71% based on the starting 2,6-dimethylaniline.[1]
Conclusion
The synthesis of lidocaine from 2,6-dimethylaniline is a robust and well-established procedure that provides an excellent platform for understanding key principles of organic synthesis. By carefully controlling reaction conditions and adhering to strict safety protocols, researchers can efficiently produce this vital pharmaceutical agent. The process highlights the importance of strategic functional group transformations and purification techniques in the development of medicinal compounds.
References
- The Preparation of Lidocaine.
- Lidocaine - IS MUNI. [Link]
- The Preparation of Lidocaine.
- Diethylamine - SAFETY D
- diethylamine - Safety D
- Safety Data Sheet: Diethylamine. Carl ROTH. [Link]
- The 2-Step Synthesis of Lidocaine. Cerritos College. [Link]
- The Synthesis of Lidocaine. University of San Diego. [Link]
- Synthesis of Lidocaine. Cerritos College. [Link]
- Preparation method of lidocaine hydrochloride.
- Amide Formation Part 2: Preparation of Lidocaine Lab Report. Chemistry Connected. [Link]
- Synthesis of Lidocaine. Chemistry Steps. [Link]
- Synthesis method of lidocaine hydrochloride.
- Preparation method of lidocaine.
- Synthesis method of lidocaine.
- N-Chloroacetyl-2,6-dimethylaniline. ChemBK. [Link]
- Solved LAB 12: SYNTHESIS OF LIDOCAINE Experimental Procedure. Chegg.com. [Link]
- Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Queen's University Belfast. [Link]
- Extracting Lidocaine
- Safety data sheet - 2,6-xylidine. CPAChem. [Link]
- Synthesis method of lidocaine.
- Development of a greener synthesis of lidocaine.
- METHOD FOR PREPARING LIDOCAINE INTERMEDIATE α-CHLOROACETYL-2,6-DIMETHYLANILINE AND LIDOCAINE WITHOUT ADDING ADDITIONAL ALKALI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Lidocaine - Chemistry Steps [chemistrysteps.com]
- 5. is.muni.cz [is.muni.cz]
- 6. Lidocaine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride monohydrate | 6108-05-0 | FD24891 [biosynth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cpachem.com [cpachem.com]
- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. idesapetroquimica.com [idesapetroquimica.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. Diethylamine MSDS - 845028 - Merck [merckmillipore.com]
A Senior Application Scientist's Guide to the Strategic Use of 2,6-Dimethylaniline Hydrochloride in Modern Pesticide Synthesis
Introduction: The Architectural Significance of a Core Building Block
In the landscape of agrochemical synthesis, the selection of a starting material is a decision that dictates not only the efficiency of the manufacturing process but also the biological efficacy and environmental profile of the final product. 2,6-Dimethylaniline (CAS 87-62-7), and its more stable hydrochloride salt (CAS 21436-98-6), stands as a cornerstone intermediate, particularly in the production of high-value fungicides and herbicides.[1][2][3][4] Its unique structure—an aromatic amine with two ortho-methyl groups—imparts critical properties of steric hindrance and electronic modulation that are masterfully exploited in creating complex, selective pesticides.[2][5]
This guide provides an in-depth technical exploration of the role of 2,6-dimethylaniline in the synthesis of two major classes of pesticides: the acylanilide fungicides and the chloroacetanilide herbicides. Moving beyond a simple recitation of steps, we will dissect the causality behind the reaction mechanisms, protocol choices, and the chemical logic that makes this molecule an indispensable tool for researchers and development professionals in the agrochemical sector.
Part 1: The Synthesis of Acylanilide Fungicides - A Two-Act Play
The most prominent application of 2,6-dimethylaniline is in the synthesis of acylanilide (or phenylamide) fungicides, a class renowned for its systemic activity against Oomycete pathogens like Pythium and Phytophthora.[6][7][8] The synthesis of flagship products such as Metalaxyl, its more active enantiomer Mefenoxam, and Furalaxyl follows a reliable and elegant two-step pathway.[6][7][9]
The process begins with the free base, 2,6-dimethylaniline, which is either used directly or generated in situ from the hydrochloride salt. The synthesis universally proceeds through two fundamental transformations: N-alkylation followed by N-acylation.
Logical Workflow: General Synthesis of Acylanilide Fungicides
Caption: General two-step synthetic pathway for acylanilide fungicides.
Step 1: N-Alkylation - Forging the Alanine Backbone
The initial step involves a nucleophilic substitution reaction where the nitrogen atom of 2,6-dimethylaniline attacks an electrophilic alkylating agent. For the synthesis of Metalaxyl, this agent is typically methyl 2-bromopropionate or methyl 2-chloropropionate.[6][9][10]
Causality Behind Experimental Choices:
-
Acid Scavenger: The reaction generates HBr or HCl as a byproduct. To prevent this acid from protonating the starting aniline (which would form an unreactive ammonium salt), a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is essential.[6][9][10] This maintains a supply of the nucleophilic free aniline.
-
Catalyst: In cases using the less reactive methyl chloropropionate, a catalyst such as potassium iodide (KI) may be added.[10] The iodide ion undergoes a Finkelstein reaction with the chloride to form a more reactive iodo-intermediate in situ, accelerating the rate of substitution.
-
Solvent and Temperature: The reaction is often run neat or in a non-polar solvent at elevated temperatures (e.g., 120-125°C) to ensure a sufficient reaction rate.[9]
Step 2: N-Acylation - Attaching the Active Moiety
The N-(2,6-dimethylphenyl)alanine methyl ester intermediate is then acylated to yield the final product. The choice of acylating agent determines the specific fungicide produced:
-
Methoxyacetyl chloride is used for Metalaxyl and Mefenoxam.[6][7]
-
2-Furoyl chloride is used for Furalaxyl.[11]
This is a standard nucleophilic acyl substitution. The nitrogen of the intermediate attacks the highly electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion.
Causality Behind Experimental Choices:
-
Base: Similar to the first step, this reaction liberates HCl. A base, such as sodium bicarbonate or an organic base like triethylamine, is required to neutralize the acid and drive the reaction to completion.[9]
-
Solvent: A non-reactive solvent like toluene is commonly used to facilitate the reaction and control the temperature.[9]
Experimental Protocol: Synthesis of Metalaxyl
The following protocol synthesizes insights from established industrial methods.[6][9][10]
Part A: Synthesis of Methyl 2-(2,6-dimethylphenyl)aminopropionate
-
Reactor Setup: To a clean, dry, nitrogen-purged reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,6-dimethylaniline (1.0 mol, 121.18 g), sodium bicarbonate (1.5 mol, 126.0 g), and methyl 2-bromopropionate (1.2 mol, 200.4 g).[9]
-
Reaction Execution: Under continuous stirring, slowly heat the mixture to 120-125°C. Maintain this temperature for 18-20 hours. Monitor the reaction progress via gas chromatography (GC) until the consumption of 2,6-dimethylaniline is maximized.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 1.5 L of ice-cold water. Extract the aqueous phase three times with 500 mL portions of ethyl acetate. Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by vacuum distillation to yield methyl 2-(2,6-dimethylphenyl)aminopropionate.
Part B: Synthesis of Metalaxyl
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor, add the methyl 2-(2,6-dimethylphenyl)aminopropionate (1.0 mol, 207.27 g) from Part A, sodium bicarbonate (1.2 mol, 100.8 g), and 1 L of toluene.[9]
-
Reagent Addition: While stirring vigorously at room temperature, add methoxyacetyl chloride (1.1 mol, 119.5 g) dropwise over 1-2 hours, ensuring the temperature does not exceed 40°C.
-
Reaction Completion: After the addition is complete, heat the mixture to 80-90°C and maintain for 4-6 hours until the reaction is complete (monitored by GC or TLC).
-
Work-up and Purification: Cool the mixture and wash with water to remove sodium salts. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, Metalaxyl, can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Parameter | Part A: N-Alkylation | Part B: N-Acylation |
| Key Reagents | 2,6-Dimethylaniline, Methyl 2-bromopropionate | Intermediate from Part A, Methoxyacetyl chloride |
| Base | Sodium Bicarbonate | Sodium Bicarbonate |
| Solvent | None (Neat) or Toluene | Toluene |
| Temperature | 120-125°C | 80-90°C |
| Typical Yield | 60-70% | >90% |
A Note on Chirality: Metalaxyl vs. Mefenoxam
Metalaxyl is produced as a racemic mixture of its (R) and (S) enantiomers.[8][12] Extensive research has shown that the fungicidal activity resides almost exclusively in the R-enantiomer.[8] This led to the development of Mefenoxam (also known as Metalaxyl-M), which is the single, highly active R-enantiomer.[8][13] The production of Mefenoxam allows for a reduction in the application rate of the fungicide, decreasing the chemical load on the environment.[8] Its synthesis requires either a stereoselective route or the resolution of the racemic intermediate, often using enzymatic methods.[13]
Part 2: Synthesis of Chloroacetanilide Herbicides
2,6-Dimethylaniline is also a foundational precursor for several selective, pre-emergence herbicides belonging to the chloroacetanilide class, such as Isobutachlor and Metazachlor.[2] These herbicides are crucial for controlling annual grasses and some broadleaf weeds in major crops. The core synthetic step is the N-acylation of 2,6-dimethylaniline with a functionalized chloroacetyl chloride.
Logical Workflow: Synthesis of a Chloroacetanilide Intermediate
Caption: Synthesis of the core chloroacetanilide intermediate.
Experimental Protocol: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This intermediate is a critical node, leading to herbicides and, interestingly, the local anesthetic Lidocaine, demonstrating the precursor's versatility.[5][14][15][16]
-
Reactor Setup: In a dry 250 mL flask, place 2,6-dimethylaniline (0.1 mol, 12.12 g). Add glacial acetic acid (30 mL).[5][17]
-
Buffer Addition: Add sodium acetate (0.1 mol, 8.2 g). The sodium acetate acts as a buffer. The reaction produces HCl, which would otherwise protonate the unreacted 2,6-dimethylaniline, precipitating it as an unreactive salt. The acetate buffer prevents this, keeping the amine in solution and available for reaction.[5][16]
-
Acylation: Cool the flask in an ice bath. While swirling the contents, slowly add chloroacetyl chloride (0.11 mol, 12.4 g) dropwise. The greater electrophilicity of the acyl chloride carbon compared to the alkyl chloride carbon ensures that acylation occurs selectively at the amine.[5] Maintain the temperature below 30°C.
-
Reaction Completion: After the addition is complete, stir the mixture for 1 hour at room temperature, then heat gently for 1-2 hours to ensure the reaction goes to completion.[18]
-
Isolation: Cool the reaction mixture and pour it into 200 mL of cold water. The solid product, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove any remaining salts and acetic acid, and dry. The product can be further purified by recrystallization from methanol or chloroform.[18]
Safety and Handling
As a Senior Application Scientist, it is imperative to underscore that while 2,6-dimethylaniline is a powerful synthetic tool, it is also a hazardous substance.
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[19][20][21]
-
Handling: All manipulations must be conducted in a well-ventilated fume hood.[22][23] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat, is mandatory.[21][23]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material and dispose of it as hazardous waste.[21]
Conclusion
2,6-Dimethylaniline hydrochloride, and its free base form, represents a classic example of a molecular scaffold upon which significant value is built in the agrochemical industry. Its structural features are not incidental; they are the very reason for its utility in directing reactions to form the precise architectures needed for potent fungicidal and herbicidal activity. A thorough understanding of the underlying reaction mechanisms—nucleophilic substitutions and acylations—and the rationale for specific reagents and conditions is paramount for any scientist aiming to innovate in this field. By mastering the chemistry of this core intermediate, researchers can continue to develop effective, selective, and more environmentally conscious solutions for global crop protection.
References
- PubChem. (n.d.). Metalaxyl. National Center for Biotechnology Information.
- Patsnap. (n.d.). Metalaxyl synthesizing process. Eureka.
- Patsnap. (n.d.). Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl) amino methyl propionate. Eureka.
- Kobayashi, S., et al. (n.d.). Two-step sequential-flow synthesis of metalaxyl (1). ResearchGate.
- Gallochem. (n.d.). The Role of 2,6-Dimethylaniline in Specialized Herbicides.
- ResearchGate. (n.d.). Scheme 2. Synthesis of mefenoxam from enzymatically-prepared acid.
- Wikipedia. (n.d.). Metalaxyl.
- ChemBK. (2024). N-Chloroacetyl-2,6-dimethylaniline.
- WIPO Patentscope. (2021). WO/2021/159754 METHOD FOR PREPARING LIDOCAINE INTERMEDIATE α-CHLOROACETYL-2,6-DIMETHYLANILINE AND LIDOCAINE WITHOUT ADDING ADDITIONAL ALKALI.
- NCBI. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines.
- Google Patents. (n.d.). CN110938012A - Preparation method of lidocaine.
- Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide.
- PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information.
- CPAChem. (2023). Safety data sheet - 2,6-Dimethylaniline.
- StuDocu. (n.d.). The 2-Step Synthesis of Lidocaine.
- Wikipedia. (n.d.). Williamson ether synthesis.
- California State University, Northridge. (n.d.). Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Gallochem. (n.d.). Understanding 2,6-Dimethylaniline: Properties, Applications, and Industrial Significance.
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
- PubChem. (n.d.). Furalaxyl. National Center for Biotechnology Information.
- PubMed. (2004). Sensitized Photooxygenation of the Fungicide Furalaxyl.
- ResearchGate. (n.d.). Profiles of Mefenoxam and F-metalaxyl fungicides degradation.
- MDPI. (2006). Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils.
- NY.Gov. (2015). Metalaxyl and Mefenoxam Active Ingredient Data Package.
- The Ristaino Lab. (2001). Resistance to Mefenoxam and Metalaxyl Among Field Isolates of Phytophthora capsici Causing Phytophthora Blight of Bell Pepper.
Sources
- 1. alfa-industry.com [alfa-industry.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Metalaxyl | C15H21NO4 | CID 42586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metalaxyl - Wikipedia [en.wikipedia.org]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 9. Metalaxyl synthesizing process - Eureka | Patsnap [eureka.patsnap.com]
- 10. Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl) amino methyl propionate - Eureka | Patsnap [eureka.patsnap.com]
- 11. Furalaxyl | C17H19NO4 | CID 42504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Degradation of Metalaxyl and Mefenoxam and Effects on the Microbiological Properties of Tropical and Temperate Soils | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 18. chembk.com [chembk.com]
- 19. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. cpachem.com [cpachem.com]
- 21. fishersci.com [fishersci.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Electrophilic Reactivity of 2,6-Dimethylaniline Hydrochloride
Abstract
This technical guide provides an in-depth analysis of the reactivity of 2,6-dimethylaniline hydrochloride in electrophilic aromatic substitution (EAS) reactions. As a critical starting material in the synthesis of pharmaceuticals, such as local anesthetics like lidocaine, and various organic dyes, a comprehensive understanding of its reactivity is paramount for researchers, chemists, and drug development professionals.[1] This document elucidates the complex interplay of electronic and steric effects governed by the di-ortho methyl groups and the protonated amino moiety (-NH₃⁺). We will explore the mechanistic underpinnings, regiochemical outcomes, and provide validated experimental insights for key electrophilic reactions, including halogenation and nitration, while also addressing the inherent limitations, such as the failure of Friedel-Crafts reactions.
The Unique Chemical Landscape of this compound
The reactivity of an aromatic compound is dictated by the substituents it bears. In this compound, the aromatic ring is influenced by three key groups: two methyl (-CH₃) groups at the ortho positions and a protonated amino group (-NH₃⁺) in its hydrochloride salt form. This specific arrangement creates a challenging yet intriguing substrate for electrophilic aromatic substitution.
Dueling Influences: Electronic Effects vs. Steric Hindrance
The behavior of 2,6-dimethylaniline in EAS is a classic case of competing electronic and steric factors.
-
Electronic Effects : In its free base form (2,6-dimethylaniline), the amino group (-NH₂) is a powerful activating and ortho, para-directing group due to the resonance donation of its nitrogen lone pair into the ring.[2][3] Conversely, the two methyl groups are weakly activating and also ortho, para-directing through an inductive effect.[1][2] However, when protonated to form the hydrochloride salt, the resulting anilinium group (-NH₃⁺) becomes a potent deactivating, meta-directing group.[4][5] This is due to the strong electron-withdrawing inductive effect of the positively charged nitrogen, which significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[6][7]
-
Steric Hindrance : The two methyl groups flanking the amino function create significant steric bulk.[8][9] This physical obstruction not only hinders the approach of reagents to the amino group itself but also discourages electrophilic attack at the adjacent ortho positions (C3 and C5).[8] This steric inhibition can also force the amino group to twist out of the plane of the aromatic ring, reducing the resonance effect that is central to its activating character in the free base form.[10]
The combination of a strongly deactivating anilinium group and steric hindrance at the ortho positions means that electrophilic attack is significantly retarded and, when it does occur, is strongly directed towards the C4 (para) position, which is sterically accessible and the least electronically deactivated site.
Physicochemical Properties
A summary of the key properties of 2,6-dimethylaniline and its hydrochloride salt is provided below for reference.
| Property | 2,6-Dimethylaniline | This compound |
| CAS Number | 87-62-7 | 21436-98-6[11] |
| Molecular Formula | C₈H₁₁N[12] | C₈H₁₂ClN[11] |
| Molecular Weight | 121.18 g/mol [12] | 157.64 g/mol [1] |
| Appearance | Yellow liquid[12] | Solid |
| Key Directing Effect | -NH₂ (Activating, o,p-director) | -NH₃⁺ (Deactivating, m-director) |
General Mechanism of Electrophilic Aromatic Substitution (EAS)
All reactions discussed in this guide follow the general two-step mechanism of electrophilic aromatic substitution.[3][13]
-
Step 1 (Rate-Determining) : The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺). This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][13] This is the slow, rate-determining step of the reaction.
-
Step 2 (Fast) : A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, yielding the final substituted product.[13]
The diagram below, generated using DOT script, illustrates this fundamental pathway.
Caption: General mechanism of electrophilic aromatic substitution.
Key Electrophilic Reactions and Protocols
Given the highly deactivated nature of the 2,6-dimethylanilinium ring, only strong electrophiles under specific conditions will react successfully.
Halogenation: The Most Viable Pathway
Halogenation, particularly bromination and chlorination, is the most reliable EAS reaction for this substrate. The reaction conditions, especially acidity, play a crucial role in determining the regioselectivity.
Causality and Mechanistic Insight : In a strongly acidic medium, the aniline is fully protonated to the deactivating -NH₃⁺ group. This directs the incoming electrophile to the meta position (C4). In less acidic media, such as glacial acetic acid, an equilibrium exists between the free aniline and the anilinium ion. The free aniline, although present in small concentrations, is vastly more reactive and directs the electrophile to its para position (C4), leading predominantly to the 4-halo-2,6-dimethylaniline product.[14] Historical studies show that bromination in glacial acetic acid gives 4-bromo-2,6-dimethylaniline in high yields (80-85%), whereas reaction in strongly acidic medium can produce substantial amounts of the 3-bromo isomer.[14]
Workflow for Selective Para-Bromination
Caption: Experimental workflow for the regioselective bromination of 2,6-dimethylaniline.
Experimental Protocol: Synthesis of 4-Chloro-2,6-dimethylaniline This protocol is adapted from a patented industrial process and demonstrates the use of the hydrochloride salt directly.[15]
-
Salt Formation : Suspend 2,6-dimethylaniline (1 mol) in an inert solvent such as carbon tetrachloride (CCl₄). Precipitate the 2,6-dimethylanilinium hydrochloride salt by introducing hydrogen chloride gas.
-
Chlorination : While maintaining the suspension, introduce chlorine gas as the chlorinating agent. The reaction progress should be monitored (e.g., by GC analysis of a worked-up aliquot).
-
Work-up : Upon completion, filter the solid crude 4-chloro-2,6-dimethylaniline hydrochloride.
-
Liberation of Free Amine : Dissolve the hydrochloride salt in water and neutralize the solution with aqueous sodium hydroxide to precipitate the free amine.
-
Isolation and Purification : The resulting aniline mixture (containing unreacted starting material and the product) is isolated. The pure 4-chloro-2,6-dimethylaniline can be obtained by fractional distillation.[15] A reported yield for this process is approximately 69% relative to the amount of starting material consumed.[15]
Nitration: A Challenging Transformation
Direct nitration of anilines using standard nitrating mixtures (concentrated HNO₃/H₂SO₄) is notoriously problematic.[5][16]
Causality and Mechanistic Insight : There are two primary challenges. First, the strongly acidic conditions fully protonate the amino group, creating the highly deactivated anilinium ion, which slows the desired EAS reaction.[4][7] Second, nitric acid is a powerful oxidizing agent that can lead to the degradation of the aniline ring, resulting in the formation of tarry, polymeric by-products and very low yields of the desired nitro-product.[16][17] While the -NH₃⁺ group is meta-directing, the harsh conditions often lead to a complex mixture of products and significant material loss.[7]
The Protective Strategy : To overcome these issues, a protection-substitution-deprotection strategy is required. The highly activating amino group is temporarily converted into a less reactive amide (e.g., an acetamide). This group is still activating and ortho, para-directing but is bulky enough to favor substitution at the para position and is resistant to oxidation.[18]
| Step | Reagent(s) | Purpose |
| 1. Protection | Acetic Anhydride | Convert -NH₂ to -NHCOCH₃. Reduces reactivity and prevents oxidation. |
| 2. Nitration | HNO₃ / H₂SO₄ | Electrophilic substitution occurs at the para position. |
| 3. Deprotection | Acid or Base Hydrolysis | Hydrolyze the amide back to the -NH₂ group. |
Friedel-Crafts Reactions: A Fundamental Limitation
Friedel-Crafts alkylation and acylation reactions are cornerstone C-C bond-forming reactions in aromatic chemistry. However, they fail with aniline and its derivatives, including this compound.[4][19][20]
Causality and Mechanistic Insight : The failure is not due to the reactivity of the aromatic ring itself, but rather the interaction of the amino group with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction.[21][22] The nitrogen atom of the amino group acts as a Lewis base and readily donates its lone pair to the Lewis acid catalyst.[4][22] This forms a stable acid-base adduct, which places a positive charge on the nitrogen.[19] This complexation has two fatal consequences:
-
It deactivates the catalyst, preventing it from generating the necessary electrophile (a carbocation or acylium ion).[19]
-
The resulting positively charged group on the nitrogen becomes a powerful deactivating group, shutting down any possibility of electrophilic attack on the ring.[4]
The diagram below illustrates this prohibitive interaction.
Caption: Failure of Friedel-Crafts reactions due to catalyst deactivation.
Conclusion and Outlook
The electrophilic reactivity of this compound is fundamentally governed by the powerful deactivating and meta-directing nature of the anilinium group, compounded by the steric hindrance imposed by the ortho-methyl substituents. This combination severely restricts the scope of viable electrophilic aromatic substitution reactions.
-
Successful Reactions : Halogenation is the most practical transformation, with conditions allowing for selective substitution at the C4 position.
-
Challenging Reactions : Nitration is fraught with difficulties, including ring oxidation and deactivation, necessitating a protective group strategy for predictable outcomes.
-
Unsuccessful Reactions : Friedel-Crafts alkylations and acylations are fundamentally incompatible with the substrate due to the deactivating Lewis acid-base interaction between the amino group and the catalyst.
For professionals in drug development and organic synthesis, navigating these reactivity patterns is key. Future research may focus on developing milder catalytic systems that can bypass these limitations, potentially using transition-metal-catalyzed C-H activation strategies to achieve functionalization under conditions that do not require harsh acids, thereby avoiding the formation of the deactivating anilinium species.
References
- Why are aniline derivatives unsuitable for Friedel-Crafts alkylat... | Study Prep in Pearson+. (n.d.). Pearson+. [Link]
- Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems. (n.d.). Pearson. [Link]
- Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. [Link]
- Activating and Deactivating Groups. (n.d.). Chemistry Steps. [Link]
- Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]
- Synthesis of 2,6-dimethylaniline. (n.d.). PrepChem.com. [Link]
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. [Link]
- Why does aniline not undergo Friedel-Crafts RXN? (2020, October 31). Quora. [Link]
- Limitations of Electrophilic Aromatic Substitution Reactions. (n.d.). Chemistry Steps. [Link]
- Why doesn't aniline undergo Friedel-Crafts alkylation? (2017, December 10). Chemistry Stack Exchange. [Link]
- Electrophilic Aromatic Substitution. (2025, June 19). Making Molecules. [Link]
- Although N, N-dimethylaniline is extremely reactive toward electrophilic... (2025, May 28). Filo. [Link]
- Direct nitration of aniline is not possible. Why? (2017, May 31). Quora. [Link]
- Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. (2025, October 31).
- Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). (n.d.).
- Methods for the nitration of protected anilines. (n.d.).
- 2,6-Dimethyl-N,N-dimethylaniline. (n.d.). SpectraBase. [Link]
- This compound. (n.d.). Stenutz. [Link]
- Why is nitration of aniline difficult? (2025, July 23). askIITians. [Link]
- Nitration of aniline. (2019, May 25). Chemistry Stack Exchange. [Link]
- 2,6-Dimethylaniline. (n.d.). PubChem. [Link]
- Process for the preparation of 4-chloro-2,6-dialkylanilines. (n.d.).
- Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. (2025, August 6).
- 4-Bromo-2,6-dimethylaniline. (n.d.).
- A Practical Procedure for Regioselective Bromination of Anilines. (2025, August 10).
- Electrophilic Aromatic Substitution. (n.d.). University of Calgary. [Link]
- Amines. (n.d.). NCERT. [Link]
- The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. (2026, January 6). Journal of the American Chemical Society. [Link]
- SOME CHEMISTRY OF 2,6-DIETHYLANILINE. (2025, August 6).
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. [Link]
- Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromin
Sources
- 1. benchchem.com [benchchem.com]
- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]
- 11. This compound [stenutz.eu]
- 12. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. prepchem.com [prepchem.com]
- 15. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. ncert.nic.in [ncert.nic.in]
- 19. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 20. Limitations of Friedel-Crafts Alkyation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 21. quora.com [quora.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dimethylaniline Hydrochloride
Introduction
2,6-Dimethylaniline, also known as 2,6-xylidine, is a primary arylamine of significant industrial and pharmaceutical importance.[1] As a hydrochloride salt, its enhanced solubility in polar solvents makes it a versatile precursor in the synthesis of numerous compounds, most notably local anesthetics like lidocaine, bupivacaine, and mepivacaine.[2][3] The precise structural elucidation of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used to characterize 2,6-Dimethylaniline hydrochloride, designed for researchers, scientists, and drug development professionals. Our approach moves beyond simple data reporting to explain the causal relationships behind the spectral features and the logic of the experimental protocols.
Molecular Structure and Spectroscopic Principles
The structure of this compound features a benzene ring substituted with an ammonium group (-NH₃⁺) and two methyl groups (-CH₃) at positions 2 and 6. This specific arrangement, particularly the steric hindrance imposed by the ortho-methyl groups, governs its chemical reactivity and produces a distinct spectroscopic fingerprint.[2] This guide will dissect this fingerprint using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Diagram 1: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, it provides unambiguous information about the electronic environment of each proton and carbon atom.
Expertise & Causality: ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by its simplicity, which arises from the molecule's C₂ᵥ symmetry.
-
Methyl Protons (-CH₃): Due to the molecule's symmetry, the six protons of the two methyl groups are chemically equivalent. They appear as a sharp singlet. The ortho-position to the electron-withdrawing ammonium group (-NH₃⁺) deshields these protons, causing them to resonate downfield compared to methyl groups on an unsubstituted xylene ring.
-
Aromatic Protons (Ar-H): The three aromatic protons appear as two distinct signals. The proton at the para-position (C4-H) is unique and gives rise to a triplet. The two equivalent protons at the meta-positions (C3-H and C5-H) produce a doublet. The splitting pattern—a triplet and a doublet—is a classic signature of a 1,2,3-trisubstituted benzene ring and arises from coupling between adjacent aromatic protons (vicinal coupling).
-
Ammonium Protons (-NH₃⁺): The protons on the nitrogen atom are acidic and often exchange with residual water or deuterated solvent. This can lead to a broad singlet that may not integrate to a precise 3H value. Its chemical shift is highly dependent on solvent, concentration, and temperature.
Authoritative Analysis: ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum confirms the molecular symmetry, showing only four signals for the eight carbon atoms in the aromatic and methyl regions.
-
Methyl Carbons (-CH₃): A single, typically intense signal is observed for the two equivalent methyl carbons.[2]
-
Aromatic Carbons:
-
C1 (C-N): The carbon directly attached to the nitrogen is significantly influenced by the electronegativity of the nitrogen atom.
-
C2/C6 (C-CH₃): A single signal represents the two equivalent carbons bearing the methyl groups.[2]
-
C3/C5: These two equivalent carbons appear as a single peak.[2]
-
C4: The unique carbon at the para position gives rise to a distinct signal.
-
Data Summary: NMR Spectroscopy
The following table summarizes typical chemical shifts. Note that values for the hydrochloride salt can vary from the free base due to the protonation of the amino group. Data for the free base is often reported in databases and is provided here for comparison.[1][2]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) - Free Base in CDCl₃ [1][2] |
| Methyl (-CH₃) | ~2.2 - 2.7 (s, 6H) | 17.44 |
| Aromatic (C3-H, C5-H) | ~7.0 - 7.3 (d, 2H) | 128.20 |
| Aromatic (C4-H) | ~7.0 - 7.3 (t, 1H) | Not Specified |
| Ammonium (-NH₃⁺) | Variable, broad (s, 3H) | - |
| Aromatic (C1) | - | 117.90 |
| Aromatic (C2, C6) | - | 121.55 |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet. Actual shifts can vary based on solvent and concentration.
Trustworthy Protocol: NMR Data Acquisition
This protocol ensures reproducible and high-quality NMR data.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it slows the exchange of the -NH₃⁺ protons, resulting in a sharper peak.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire 1024 or more scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Diagram 2: NMR Acquisition and Analysis Workflow
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. The spectrum of this compound is distinct from its free base form due to the presence of the anilinium ion (-NH₃⁺).
Expertise & Causality: Vibrational Mode Analysis
-
N-H Stretching: The most prominent feature distinguishing the salt from the free base is the appearance of a broad, strong absorption band in the 2500-3200 cm⁻¹ region.[4] This is characteristic of the N-H stretching vibrations within the -NH₃⁺ group. The broadness is due to extensive hydrogen bonding in the solid state. In contrast, the free amine (-NH₂) would show two sharper bands around 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching vibrations appear as a series of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups is observed as stronger bands just below 3000 cm⁻¹.
-
N-H Bending: The scissoring (asymmetric and symmetric) deformation modes of the -NH₃⁺ group typically appear in the 1500-1600 cm⁻¹ region.[5] These can sometimes overlap with the aromatic C=C stretching bands.
-
C=C Stretching: Aromatic ring stretching vibrations give rise to characteristic bands in the 1450-1620 cm⁻¹ range.
-
C-N Stretching: The stretching vibration of the C-N bond is typically found in the 1200-1350 cm⁻¹ region.
Data Summary: IR Spectroscopy
| Vibrational Mode | Typical Wavenumber (cm⁻¹) - Hydrochloride Salt | Typical Wavenumber (cm⁻¹) - Free Base |
| N-H Stretch (-NH₃⁺ / -NH₂) | 2500 - 3200 (broad, strong)[4] | 3300 - 3500 (two sharp bands) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |
| N-H Bend (-NH₃⁺ / -NH₂) | 1500 - 1600[5] | 1590 - 1650 |
| Aromatic C=C Stretch | 1450 - 1620 | 1450 - 1620[6] |
Trustworthy Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is essential for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be automatically ratioed against the background. Identify and label the key absorption bands corresponding to the functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic ring.
Expertise & Causality: Electronic Transition Analysis
The UV-Vis spectrum of this compound is dominated by absorptions from the benzene ring. The protonation of the amino group to form the anilinium ion causes a hypsochromic shift (blue shift) compared to the free base. This is because the lone pair of electrons on the nitrogen in the free amine is delocalized into the aromatic ring, extending the π-system and lowering the energy gap for electronic transitions. In the hydrochloride salt, these electrons are tied up in the N-H bond, making them unavailable for resonance. The spectrum thus resembles that of a substituted benzene rather than a substituted aniline. For the free base, two main absorption peaks are typically observed around 233 nm and 284 nm in a nonpolar solvent.[2]
Data Summary: UV-Vis Spectroscopy
| Compound Form | λₘₐₓ (nm) | Solvent |
| 2,6-Dimethylaniline (Free Base) | ~233, ~284 | Isooctane[2] |
| This compound | Expected < 280 nm | Methanol or Ethanol |
Trustworthy Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). From this, prepare a dilute solution with a concentration that yields a maximum absorbance between 0.1 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the sample path and one in the reference path to record a baseline correction.
-
Sample Measurement: Replace the solvent in the sample cuvette with the prepared sample solution.
-
Data Acquisition: Scan the sample from 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When analyzing a salt like this compound, the spectrum typically reflects the mass of the free base, as the hydrochloride is thermally labile and the proton is easily lost in the ion source.
Expertise & Causality: Fragmentation Pathway
Using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.
-
Molecular Ion (M⁺˙): The molecular ion of the free base (2,6-Dimethylaniline) will be observed at a mass-to-charge ratio (m/z) of 121.[7][8][9]
-
Major Fragmentation: The most common fragmentation pathway for anilines is the loss of a hydrogen atom to form a stable iminium cation [M-H]⁺ at m/z 120. Another significant fragmentation involves the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z 106. This [M-15]⁺ fragment is often the base peak in the spectrum.[1]
Diagram 3: Proposed EI-MS Fragmentation Pathway
Data Summary: Mass Spectrometry
| m/z | Relative Abundance | Proposed Fragment |
| 121 | High | [M]⁺˙ (Molecular Ion)[1][10] |
| 120 | High | [M-H]⁺[1][10] |
| 106 | Base Peak (100%) | [M-CH₃]⁺[1][10] |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation)[1][10] |
Trustworthy Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like 2,6-Dimethylaniline.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like methanol or dichloromethane.
-
GC Separation:
-
Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5ms).
-
Use a temperature program, for example: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.
-
-
MS Detection:
-
Couple the GC outlet to an EI mass spectrometer.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range of m/z 40-300.
-
-
Data Analysis: Identify the GC peak corresponding to 2,6-Dimethylaniline. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound is a multi-faceted process where each technique provides a unique and complementary piece of structural information. NMR spectroscopy defines the precise C-H framework, IR spectroscopy confirms the presence of the anilinium salt and other functional groups, UV-Vis spectroscopy probes the electronic structure, and Mass Spectrometry determines the molecular weight and fragmentation signature of the parent amine. By integrating the data from these methods, as outlined in this guide, researchers can achieve an unambiguous and authoritative characterization of this vital chemical compound.
References
- Benchchem. (n.d.). This compound | 21436-98-6.
- ChemicalBook. (n.d.). 2,6-Dimethylaniline(87-62-7) MS spectrum.
- ChemicalBook. (n.d.). This compound(21436-98-6) 13C NMR spectrum.
- PubChem. (n.d.). 2,6-Dimethylaniline | C8H11N | CID 6896.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0060677).
- ChemicalBook. (n.d.). This compound(21436-98-6) 1h nmr.
- SpectraBase. (n.d.). 2,6-Dimethyl-aniline - Optional[MS (GC)] - Spectrum.
- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2,6-Dimethylaniline and Its Isomers.
- Cayman Chemical. (n.d.). 2,6-Xylidine (hydrochloride).
- Chegg.com. (2022). Solved This is 2, 6 - dimethylaniline can you please analyze the IR spectra by labeling all significant peaks.
- NIST WebBook. (n.d.). 2,6-Xylidine.
Sources
- 1. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chegg.com [chegg.com]
- 7. 2,6-Dimethylaniline(87-62-7) MS [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2,6-Xylidine [webbook.nist.gov]
- 10. This compound(21436-98-6) 1H NMR spectrum [chemicalbook.com]
A Researcher's Guide to Commercial 2,6-Dimethylaniline Hydrochloride: Sourcing, Purity, and Quality Control
Abstract
2,6-Dimethylaniline hydrochloride, also known as 2,6-xylidine hydrochloride, is a critical starting material and intermediate in the pharmaceutical and chemical industries.[1][2][3] Its utility as a precursor for local anesthetics like lidocaine, bupivacaine, and ropivacaine, as well as in the synthesis of various dyes and pesticides, mandates a stringent requirement for high purity.[1][2][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercial sources, typical purity specifications, and robust analytical methodologies for the quality assessment of this compound. The document emphasizes the causality behind experimental choices and provides actionable protocols to ensure the integrity of research and development outcomes.
Introduction: The Significance of Purity
This compound is a foundational building block in organic synthesis.[2] In pharmaceutical applications, the purity of this starting material is not merely a quality metric but a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[5] Even trace impurities can lead to the formation of undesired side-products, potentially introducing toxicity or reducing the therapeutic effectiveness of the drug. Consequently, a thorough understanding of supplier qualifications, purity profiles, and analytical verification is paramount for any researcher in the field.
Commercial Sourcing and Supplier Evaluation
High-purity this compound is available from a range of chemical suppliers who cater to the research and pharmaceutical sectors. Commercially available purity typically ranges from 98% to over 99.5%.[5][6] When selecting a supplier, it is crucial to look beyond the catalog purity percentage and consider the comprehensiveness of the documentation they provide.
Key Supplier Evaluation Criteria:
-
Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should specify the purity as determined by a reliable analytical method (e.g., HPLC, GC, or titration), list identified impurities, and provide key physical properties.
-
Analytical Method Transparency: Reputable suppliers will often disclose the analytical method used for purity assessment, allowing for laboratory verification.
-
Grade of Material: For pharmaceutical development, sourcing a "pharmaceutical grade" or "API intermediate" grade is preferable, as these are typically produced under stricter quality controls.
-
Consistency: Lot-to-lot consistency is vital for long-term research projects and manufacturing. Inquire about the supplier's quality management system (e.g., ISO 9001 certification).
Below is a table of established suppliers offering this compound.
| Supplier | Typical Purity Offered | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Provides detailed Certificates of Analysis and safety information. |
| TCI Chemicals | >98.0% (HPLC) | Specifies HPLC as the method for purity analysis and offers various pack sizes.[7][8] |
| Cayman Chemical | ≥95% | Marketed as an analytical reference standard for research and forensic applications.[1] |
| LGC Standards | High Purity | Offers reference standards manufactured under ISO/IEC 17025, ideal for analytical method validation.[9] |
| Royalchem | ≥99.5% | Supplies high-purity grade specifically for Lidocaine and Metalaxyl manufacturing.[4] |
Purity Specifications and Analytical Characterization
The quality of this compound is defined by its purity and impurity profile. A combination of analytical techniques is often employed for a comprehensive characterization.
Typical Purity Specifications
| Parameter | Specification | Method of Analysis | Rationale |
| Assay (Purity) | ≥98.0% | HPLC, GC, Titration | Quantifies the main component, ensuring it meets the minimum required content. |
| Appearance | White to off-white powder/crystals | Visual Inspection | A significant deviation in color (e.g., yellow or brown) can indicate degradation or impurities. |
| Melting Point | Approx. 200-208 °C (decomposes) | Melting Point Apparatus | A sharp melting range is indicative of high purity. |
| Identification | Conforms to structure | NMR, IR | Confirms the chemical identity of the substance. |
| Individual Impurity | Varies (e.g., <0.1%) | HPLC, GC-MS | Controls specific, potentially harmful impurities. |
| Total Impurities | Varies (e.g., <1.0%) | HPLC, GC | Ensures overall cleanliness of the material.[5] |
Primary Analytical Techniques
High-Performance Liquid Chromatography (HPLC): This is the most powerful and commonly used technique for purity assessment of non-volatile compounds like this compound.[5][10]
-
Why it's used: HPLC offers excellent separation of the main compound from its structurally similar impurities, such as isomers (e.g., 2,4- or 2,5-dimethylaniline) and related substances.[11]
-
Common Method: A reversed-phase method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is robust and effective.[10] UV detection is typically set around 230-240 nm.[5][10]
Gas Chromatography (GC): GC is well-suited for analyzing volatile impurities and can be coupled with Mass Spectrometry (GC-MS) for definitive identification.[5][6]
-
Why it's used: It provides high-resolution separation for volatile organic compounds that may be present from the synthesis, such as residual solvents or starting materials.
-
Expert Insight: While HPLC is excellent for related substances, GC-MS is the gold standard for identifying unknown volatile impurities due to the mass spectral data it provides.[5]
Common Impurities and Their Origins
Understanding potential impurities is key to selecting the right analytical method and assessing risk. Impurities in this compound typically arise from the synthetic route. The classical synthesis involves the nitration of m-xylene followed by reduction.
Caption: Potential impurity pathways in 2,6-Dimethylaniline synthesis.
Common Impurities Include:
-
Positional Isomers: 2,4-dimethylaniline and 3,5-dimethylaniline are the most common process-related impurities.
-
Related Substances: Compounds like o-toluidine can sometimes be present.[11]
-
Starting Materials: Unreacted m-xylene or intermediates from the reduction step.
-
Degradation Products: Oxidation can lead to colored impurities, such as xylenol.[6]
Protocol: HPLC Purity Verification of this compound
This protocol describes a self-validating system for confirming the purity of a commercially sourced batch. The inclusion of a reference standard and system suitability checks ensures the trustworthiness of the results.
Materials and Reagents
-
This compound (Sample)
-
2,6-Dimethylaniline Reference Standard (from a source like LGC or Cayman)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Phosphoric Acid
-
Deionized Water (18.2 MΩ·cm)
-
HPLC system with UV Detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[10]
Workflow Diagram
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Dimethylaniline CAS 87-62-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. royal-chem.com [royal-chem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | 21436-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Guide to the Synthesis of 2,6-Dimethylaniline Hydrochloride
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 2,6-dimethylaniline hydrochloride, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] Notably, it is a key precursor in the manufacture of the local anesthetic Lidocaine.[3][4] This guide is designed for researchers, chemists, and drug development professionals, offering an in-depth look at a reliable and scalable synthetic methodology. We will focus on the catalytic hydrogenation of 2,6-dimethylnitrobenzene to produce the 2,6-dimethylaniline free base, followed by its conversion to the stable hydrochloride salt. The rationale behind experimental choices, safety protocols, and characterization techniques are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: Strategic Importance and Synthetic Overview
2,6-Dimethylaniline (also known as 2,6-xylidine) is an aromatic amine of significant industrial value. Its primary applications are as a chemical intermediate for manufacturing pesticides, antioxidants, pharmaceuticals, and dyes.[2] The hydrochloride salt is often preferred due to its increased stability, higher melting point, and better handling characteristics as a crystalline solid compared to the oily free base.
Industrially, 2,6-dimethylaniline is primarily produced via two dominant pathways: the nitration of m-xylene followed by reduction, or the direct amination of 2,6-dimethylphenol.[1][5]
-
Nitration-Reduction of m-Xylene: This traditional route involves the nitration of m-xylene, which unfortunately produces a mixture of isomers, primarily the 2,4- and 2,6-dimethylnitrobenzene.[5][6] The subsequent separation of these isomers is challenging, making this route less ideal for obtaining high-purity 2,6-dimethylaniline without extensive purification steps.[2][6]
-
Amination of 2,6-Dimethylphenol: This method offers a more direct and cleaner path, avoiding the issue of isomers.[5] However, it typically requires high temperatures (250-300°C) and pressures in the presence of a catalyst, which may necessitate specialized industrial equipment.[5][7]
For laboratory-scale synthesis where purity and reproducibility are paramount, the most logical and efficient approach is to start from a pure precursor. This guide therefore details the synthesis beginning with commercially available 2,6-dimethylnitrobenzene, which is reduced to the corresponding aniline. This strategy circumvents the complex isomer separation associated with the nitration of m-xylene.
Overall Synthetic Workflow
The chosen pathway is a robust two-step process:
-
Reduction: The nitro group of 2,6-dimethylnitrobenzene is selectively reduced to an amine group using catalytic hydrogenation.
-
Salt Formation: The resulting 2,6-dimethylaniline free base is treated with hydrochloric acid to precipitate the desired hydrochloride salt.
Caption: Reduction of 2,6-dimethylnitrobenzene to 2,6-dimethylaniline.
Procedure:
-
Reactor Setup: In a hydrogenation vessel, combine 2,6-dimethylnitrobenzene (e.g., 15.1 g, 0.1 mol) and ethanol (150 mL). Add 5% Palladium on Carbon catalyst (e.g., 0.5-1.0 g, ~3-6 wt%).
-
Causality: Ethanol is an excellent solvent that readily dissolves the starting material and product, and it is relatively inert under these hydrogenation conditions. [8]The catalyst loading is kept low as it is highly efficient.
-
-
Inerting: Seal the vessel and purge the system thoroughly with nitrogen gas to remove all oxygen. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 4-5 bar or ~60-75 psi). [9]Begin vigorous stirring.
-
Insight: The reaction is often exothermic. If a significant temperature increase is observed, external cooling may be necessary to maintain control. The reaction can be monitored by the cessation of hydrogen uptake.
-
-
Reaction Completion: Continue the reaction at room temperature or with gentle heating (up to 50°C) until hydrogen consumption stops (typically 2-6 hours, depending on scale, pressure, and catalyst activity). [9]5. Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel again with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when containing residual hydrogen. Do not allow the filter cake to dry completely in the open. It should be quenched with water and disposed of according to safety guidelines.
-
-
Isolation: Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator. The resulting residue is crude 2,6-dimethylaniline, which should be a yellowish to brown oil.
PART B: Conversion to this compound
This step converts the oily free base into a stable, crystalline hydrochloride salt, which also serves as a purification method. [10] Procedure:
-
Dissolution: Dissolve the crude 2,6-dimethylaniline (assuming ~0.1 mol theoretical yield) in a suitable organic solvent like diethyl ether or ethyl acetate (150-200 mL) in an Erlenmeyer flask. [10][11]2. Acidification: While stirring the solution, slowly add concentrated hydrochloric acid (37%, ~10 mL, ~0.12 mol, a slight excess) dropwise. An ethereal HCl solution can also be used for a more controlled precipitation.
-
Causality: The hydrochloride salt is insoluble in non-polar organic solvents like diethyl ether, causing it to precipitate out of the solution upon formation. [11]3. Precipitation and Isolation: The this compound will precipitate as a white to off-white solid. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material or non-basic impurities. [11]6. Drying: Dry the product under vacuum at 40-50°C to a constant weight. The final product should be a white to pale brown crystalline powder. [12]
Quantitative Data and Characterization
| Parameter | Value | Notes |
| Starting Material | 2,6-Dimethylnitrobenzene | MW: 151.16 g/mol |
| Intermediate | 2,6-Dimethylaniline (Free Base) | MW: 121.18 g/mol |
| Final Product | This compound | MW: 157.64 g/mol |
| Typical Yield | 85-95% (overall) | Yield is dependent on reaction efficiency and handling during workup. |
| Appearance | White to pale brown crystalline powder [12] | Color may vary based on the purity of the free base intermediate. |
| Melting Point | ~275 °C (decomposes) | A sharp melting point is indicative of high purity. |
| Characterization | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | To confirm structure and purity. |
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2,6-Dimethylnitrobenzene: Toxic. Handle with care.
-
2,6-Dimethylaniline/Hydrochloride: Harmful if swallowed, in contact with skin, or if inhaled. [13]It is also a suspected carcinogen and is toxic to aquatic life. [13]Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium on Carbon (Pd/C): Can be pyrophoric. Handle with care, especially after the reaction. Never add to a solvent in the presence of air without first inerting the vessel.
-
Hydrogen Gas: Extremely flammable. Ensure all equipment is properly grounded and there are no sources of ignition. [8]* Hydrochloric Acid: Highly corrosive. Can cause severe skin and eye burns. Handle with extreme care.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work. [12]
References
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylaniline.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride from Aniline.
- ChemicalBook. (n.d.). This compound synthesis.
- Guidechem. (2023). How is 2,6-Dimethylaniline synthesized?.
- NCBI. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Chegg.com. (2018). Solved (1 week) A: Synthesis of 2,6-Dimethylaniline via Reduction of 2,6-Dimethylnitrobenzene.
- Sciencemadness Discussion Board. (2013). 2,6-dimethylaniline.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
- AIRCC Publishing Corporation. (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION.
- Semantic Scholar. (2017). Catalytic Hydrogenation of Dimethylnitrobenzene to Dimethylaniline Over Pd/C Catalysts.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2,6-Dimethylaniline.
- CPAChem. (2023). Safety data sheet - 2,6-Dimethylaniline.
- Kazemimoghadam, M. (2017). Catalytic Hydrogenation of Dimethylnitrobenzene to Dimethylaniline Over Pd/C Catalysts. J Applied Chem. Sci., 4(2):353-358.
- Google Patents. (n.d.). CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline.
- Canadian Science Publishing. (n.d.). SOME CHEMISTRY OF 2,6-DIETHYLANILINE.
- University of California, Davis. (n.d.). The 2-Step Synthesis of Lidocaine.
- Journal of Chemical Education. (n.d.). The Preparation of Lidocaine.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - 2,6-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 8. airccse.com [airccse.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. cpachem.com [cpachem.com]
Application and Protocol Guide: Purification of 2,6-Dimethylaniline Hydrochloride by Recrystallization
Introduction
2,6-Dimethylaniline hydrochloride is a pivotal chemical intermediate in the synthesis of a wide range of commercially significant products, including local anesthetics like lidocaine, as well as various pesticides and herbicides.[1][2] The purity of this compound is paramount to ensure the efficacy and safety of the final products. Recrystallization stands as a robust and extensively utilized technique for the purification of solid organic compounds.[3][4][5] This application note provides a detailed, scientifically grounded protocol for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The guide delves into the theoretical underpinnings of recrystallization, offers a step-by-step experimental procedure, and includes a comprehensive troubleshooting section to address common challenges.
Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[3] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[3][6][7] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes the impurity molecules, which remain dissolved in the cold solvent (mother liquor).[6] The purified crystals are then isolated by filtration.[6]
Causality in Experimental Choices:
The success of recrystallization hinges on several critical factors, each with a clear cause-and-effect relationship on the purity and yield of the final product:
-
Solvent Selection: The choice of solvent is the most critical variable.[3][8] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[3][8] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even in the hot solvent (allowing for removal by hot filtration).[8][9] The hydrochloride salt's polarity suggests that polar solvents are a good starting point for screening.[1]
-
Dissolution with Minimum Solvent: Using the minimum amount of hot solvent necessary to fully dissolve the solid is crucial for maximizing the recovery of the purified compound.[4][7] An excess of solvent will result in a significant portion of the product remaining dissolved in the mother liquor upon cooling, leading to a poor yield.[4][10][11]
-
Hot Filtration (if necessary): If the hot solution contains insoluble impurities (e.g., dust, inorganic salts) or if decolorizing carbon has been used, a hot filtration step is essential.[6][12][13] This must be performed quickly to prevent premature crystallization of the desired product in the funnel.[12][14][15]
-
Slow Cooling: Gradual cooling of the filtrate is vital for the formation of large, well-defined crystals.[3] Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[11]
-
Crystal Isolation and Washing: Efficient separation of the purified crystals from the mother liquor is typically achieved by vacuum filtration.[6] A small amount of ice-cold recrystallization solvent should be used to wash the crystals to remove any adhering mother liquor containing impurities.[4] Using a solvent that is not chilled can lead to the loss of the product by redissolving it.[4]
-
Drying: Thorough drying of the crystals is necessary to remove any residual solvent.[3]
Physicochemical Properties of 2,6-Dimethylaniline and its Hydrochloride
| Property | 2,6-Dimethylaniline (Free Base) | This compound |
| Molecular Formula | C₈H₁₁N | C₈H₁₂ClN |
| Molecular Weight | 121.18 g/mol [16] | 157.64 g/mol [1][17] |
| Appearance | Pale yellow liquid[16] | White to pale brown powder or crystals[2][18][19] |
| Melting Point | 10-12°C[16] | ~275°C[2][20] |
| Boiling Point | 214°C at 739 mmHg[16] | Not applicable |
| Solubility | Sparingly soluble in water; very soluble in ethanol, ether, and aromatic solvents.[16][21] | Soluble in polar solvents. Slightly soluble in DMSO and methanol.[1][2][18] |
Experimental Protocol
Materials and Equipment
-
Chemicals:
-
Impure this compound
-
Potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof)
-
Activated charcoal (decolorizing carbon), if needed
-
-
Equipment:
Step-by-Step Methodology
1. Solvent Selection
The first and most critical step is to identify a suitable solvent or solvent system. This is typically done on a small scale.
-
Place a small amount (e.g., 50-100 mg) of the impure this compound into several test tubes.
-
Add a small volume (e.g., 1-2 mL) of a different potential solvent to each test tube at room temperature.[9]
-
Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[9]
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the solid dissolves.[9]
-
The best solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point.[3]
-
If a single solvent is not ideal, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[8]
2. Dissolution
-
Place the impure this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a small amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add the solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent required.[7]
3. Decolorization (Optional)
-
If the solution is colored due to impurities, remove the flask from the heat source and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[6]
4. Hot Filtration (if Decolorizing Carbon or Insoluble Impurities are Present)
-
This step must be performed quickly to prevent premature crystallization.[14]
-
Preheat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask by placing them on the hot plate or by pouring a small amount of hot solvent through the filter paper.[12][15]
-
Place a piece of fluted filter paper in the funnel.[12]
-
Pour the hot solution through the filter paper into the preheated receiving flask.[12]
5. Crystallization
-
Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.[12]
-
Allow the flask to cool slowly and undisturbed to room temperature.[12] Slow cooling is essential for the formation of pure, well-defined crystals.[3]
-
Once the flask has reached room temperature, you can further increase the yield by placing it in an ice bath for 10-20 minutes.[12]
6. Isolation and Washing of Crystals
-
Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent.
-
Turn on the vacuum and pour the crystalline mixture (slurry) into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[4]
-
Continue to draw air through the crystals for several minutes to help them dry.
7. Drying
-
Carefully remove the filter paper with the crystals from the Büchner funnel and place it on a watch glass.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.[10] - The solution is supersaturated.[10] | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[10][14] - "Scratch" the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[4][10] - Add a "seed" crystal of the pure compound, if available.[4][10] - Cool the solution in an ice-salt bath.[15] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound (unlikely for this specific compound). - The solution is too concentrated. - The rate of cooling is too fast. | - Reheat the solution to redissolve the oil. - Add a small amount of additional solvent and allow the solution to cool more slowly.[10][14] |
| Crystals form in the funnel during hot filtration. | - The solution cooled too much during filtration.[14] - The funnel and receiving flask were not adequately preheated. | - Use a stemless or short-stemmed funnel.[12][15] - Ensure the funnel and receiving flask are thoroughly preheated.[12][15] - Add a slight excess of hot solvent before filtration and then evaporate it after filtration is complete.[14][15] |
| Low recovery of purified product. | - Too much solvent was used in the initial dissolution.[11] - The crystals were washed with solvent that was not ice-cold.[4] - Premature crystallization occurred during hot filtration, and the crystals were discarded with the filter paper. | - Before discarding the mother liquor, cool it in an ice bath to see if more crystals form. - Ensure the wash solvent is thoroughly chilled. - If premature crystallization is suspected, redissolve the contents of the filter paper in fresh hot solvent and re-filter. |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] The recrystallization process should be carried out in a well-ventilated fume hood, especially when using flammable organic solvents. Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for detailed safety information.[18]
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- City University of New York. (2025). Purification by Recrystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Safrole. (n.d.). Recrystallization and hot filtration.
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- YouTube. (2012). Chemistry Practical Techniques: Recrystallisation, including hot filtration.
- Unknown. (n.d.).
- Unknown. (n.d.).
- Kyoto University. (n.d.). Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments.
- PubChem. (n.d.). 2,6-Dimethylaniline | C8H11N | CID 6896.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Google Patents. (1932). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
- Henan Alfa Chemical Co., Ltd. (n.d.). cas 21436-98-6 | this compound.
- Sciencemadness Discussion Board. (2013). 2,6-dimethylaniline.
- Unknown. (n.d.).
- University of Rochester. (n.d.). Purification: How To - Department of Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. safrole.com [safrole.com]
- 13. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 14. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 17. 2,6-Dimethylaniline = 98 21436-98-6 [sigmaaldrich.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. This compound | 21436-98-6 [amp.chemicalbook.com]
- 20. This compound | 21436-98-6 [chemicalbook.com]
- 21. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2,6-Dimethylaniline Hydrochloride
Abstract
This application note details a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and related substances of 2,6-Dimethylaniline hydrochloride. As a critical starting material in the synthesis of numerous pharmaceuticals, including local anesthetics like Lidocaine and antiarrhythmic drugs, ensuring its purity is paramount for the safety and efficacy of the final drug product.[1][2] This method utilizes reversed-phase chromatography with UV detection, which is demonstrated to be specific, linear, accurate, precise, and robust according to the International Council for Harmonisation (ICH) guidelines.[3] The protocol is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.
Introduction and Principle
This compound is a primary aromatic amine that serves as a fundamental building block in organic synthesis. Its purity can be compromised by isomers (e.g., o-toluidine), starting materials, or degradation products formed during synthesis and storage.[4][5] Therefore, a reliable analytical method is required to quantify the main component and separate it from any potential impurities.
This method is based on the principle of reversed-phase HPLC (RP-HPLC), where the analyte is separated based on its hydrophobic characteristics. The stationary phase is a nonpolar, octadecyl-silane modified silica gel (C18), while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. This compound, being moderately nonpolar, partitions between the stationary and mobile phases, allowing for its separation from more polar or less polar impurities. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity.[1]
Materials and Methods
Apparatus and Equipment
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic data system (CDS) for instrument control, data acquisition, and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric glassware (Class A).
-
Sonicator.
-
Syringe filters (0.45 µm, nylon or PTFE).
Reagents and Chemicals
-
This compound Reference Standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Sodium hydroxide (AR grade).
-
Hydrochloric acid (AR grade).
-
Hydrogen peroxide (30%) (AR grade).
-
Water (Milli-Q or equivalent HPLC grade).
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 10 mM KH₂PO₄ Buffer (pH adjusted to 3.0 with H₃PO₄) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Mobile Phase |
Rationale for Condition Selection:
-
Column: A C18 column is a versatile and robust choice for the separation of moderately nonpolar aromatic compounds like 2,6-dimethylaniline.
-
Mobile Phase: A phosphate buffer provides good pH control, which is critical for the retention time consistency of ionizable compounds. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The 60:40 ratio is optimized to achieve a reasonable retention time and good resolution from potential impurities.
-
pH 3.0: At this pH, the aniline functional group is protonated, ensuring a single ionic form and leading to sharp, symmetrical peaks.
-
Detection Wavelength: 225 nm is selected based on the UV absorbance spectrum of 2,6-dimethylaniline, providing a good balance of sensitivity for both the main peak and potential impurities.[1]
Experimental Protocols
Solution Preparation
-
10 mM Phosphate Buffer (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase: Mix the prepared Phosphate Buffer and Acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC System Setup and Equilibration
-
Set up the HPLC system according to the chromatographic conditions in the table above.
-
Purge the pump lines with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified.[6][7] This is achieved by injecting the Standard Solution in replicate (n=5) and evaluating the parameters against the established acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections |
Rationale: SST ensures that the equipment, method, and analyst are capable of producing reliable and reproducible results on the day of analysis.[8][9][10]
Analytical Procedure Workflow
The overall workflow from preparation to final report is visualized below.
Caption: HPLC analysis workflow for this compound.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform the System Suitability Test as described in section 3.3.
-
If SST passes, inject the sample solutions in duplicate.
-
A bracketing standard should be injected after a reasonable number of sample injections (e.g., every 10 samples) to ensure system stability throughout the run.
Method Validation (as per ICH Q2(R2))
The analytical method was fully validated to demonstrate its suitability for the intended purpose.[11][12]
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[3] This was established through forced degradation studies. The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample kept at 105 °C for 48 hours.
-
Photolytic Degradation: Sample exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Results: In all stressed samples, the main peak of 2,6-dimethylaniline was well-resolved from all degradation product peaks (resolution > 2.0). The peak purity analysis using a PDA detector confirmed that the analyte peak was spectrally pure, thus establishing the stability-indicating nature of the method.[13][14]
Linearity
The linearity of the method was evaluated by analyzing five solutions with concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).
| Parameter | Result |
| Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.
| Level | % Recovery (Mean ± SD) |
| 80% | 99.5 ± 0.4% |
| 100% | 100.2 ± 0.3% |
| 120% | 99.8 ± 0.5% |
| Acceptance Criteria | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-assay precision): Six individual sample preparations were analyzed on the same day by the same analyst. The %RSD was found to be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day by a different analyst using a different HPLC system. The %RSD between the two sets of data was ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. A specific method for quantifying impurities at very low levels was developed and validated.[5][15]
-
LOD: 0.05 µg/mL (Signal-to-Noise ratio of 3:1)
-
LOQ: 0.15 µg/mL (Signal-to-Noise ratio of 10:1)
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions. The system suitability parameters remained within the acceptance criteria for all variations.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 °C and 32 °C)
-
Mobile Phase pH: ± 0.2 units (2.8 and 3.2)
-
Organic Content: ± 2% (38% and 42% Acetonitrile)
Data Analysis and Calculations
The purity of the sample is calculated based on the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Individual impurities are calculated similarly:
Impurity (%) = (Area of Impurity Peak / Total Area of All Peaks) x 100
Conclusion
The developed RP-HPLC method for the purity analysis of this compound is simple, rapid, and reliable. The method has been thoroughly validated in accordance with ICH guidelines and has been proven to be specific, linear, accurate, precise, and robust. Its stability-indicating nature makes it highly suitable for the routine quality control and stability analysis of this compound in the pharmaceutical industry.
References
- assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- SIELC Technologies. (n.d.). Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- PubChem. (n.d.). 2,6-Dimethylaniline.
- PubMed. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
- Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. assayprism.com [assayprism.com]
- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 10. youtube.com [youtube.com]
- 11. actascientific.com [actascientific.com]
- 12. database.ich.org [database.ich.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]
Application Note: GC-MS Analysis of 2,6-Dimethylaniline Hydrochloride Reaction Mixtures
Abstract
This application note provides a comprehensive, field-proven protocol for the analysis of 2,6-Dimethylaniline hydrochloride reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). 2,6-Dimethylaniline is a critical precursor in the synthesis of pharmaceuticals, such as lidocaine, and various industrial chemicals.[1][2] Reaction mixtures are often in the hydrochloride salt form, which is non-volatile and unsuitable for direct GC analysis. This guide details a robust methodology centered on a liquid-liquid extraction (LLE) procedure to neutralize the salt and isolate the volatile free aniline. We will cover the causality behind each experimental step, from sample preparation to data interpretation, ensuring a scientifically sound and reproducible workflow for researchers, scientists, and drug development professionals.
Principle of Analysis
The core challenge in analyzing this compound is its salt form, which has a high melting point (approx. 275 °C) and is thermally labile, preventing it from vaporizing intact in a hot GC inlet.[3] The analytical strategy, therefore, involves converting the water-soluble, non-volatile anilinium salt back into its organic-soluble, volatile free base (2,6-Dimethylaniline).
This is achieved by:
-
Basification: The sample is treated with an aqueous base (e.g., sodium hydroxide) to deprotonate the anilinium ion.
-
Extraction: The resulting free 2,6-Dimethylaniline, which is only slightly soluble in water, is partitioned into an immiscible organic solvent.[4]
-
GC-MS Analysis: The organic extract containing the now volatile analyte is injected into the GC-MS for separation and identification. Separation occurs based on the analyte's boiling point and interaction with the GC column's stationary phase, while the mass spectrometer provides definitive identification based on the molecule's specific mass fragmentation pattern.
Safety and Handling
Critical Warning: 2,6-Dimethylaniline is toxic if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen.[4][5] All handling of samples, standards, and reagents must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
Materials and Reagents
| Item | Specification | Purpose |
| 2,6-Dimethylaniline Standard | ≥99% purity | Calibration and peak identification |
| 2,6-Dimethylaniline HCl Sample | Reaction Mixture | Sample for analysis |
| Dichloromethane (DCM) | HPLC or GC Grade | Extraction Solvent |
| Sodium Hydroxide (NaOH) | ACS Grade | Basification Agent |
| Deionized Water | Type I or II | Reagent Preparation |
| Anhydrous Sodium Sulfate | ACS Grade | Drying Agent |
| Glass Vials (15 mL) | Screw-cap, PTFE-lined septa | Sample preparation/extraction |
| GC Vials (2 mL) | Crimp or screw-cap | Autosampler Vials |
| Pipettes and Tips | Calibrated | Accurate liquid handling |
| Vortex Mixer | - | Mixing during extraction |
| Centrifuge | - | Phase separation |
Experimental Protocols
Protocol: Standard and Sample Preparation
The causality behind this extraction is critical: adding a strong base like NaOH neutralizes the hydrochloride, converting the ionic (CH₃)₂C₆H₃NH₃⁺Cl⁻ into the free base (CH₃)₂C₆H₃NH₂. This free aniline is significantly less polar and has a higher affinity for the organic solvent (DCM) than for the aqueous phase, enabling its efficient extraction.[6]
Step-by-Step Procedure:
-
Prepare 2M NaOH Solution: Dissolve 8.0 g of NaOH pellets in 100 mL of deionized water. Allow to cool.
-
Prepare Stock Standard (1 mg/mL): Accurately weigh 10 mg of 2,6-Dimethylaniline standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
-
Prepare Working Standard (100 µg/mL): Dilute 1 mL of the stock standard to 10 mL with Dichloromethane in a separate volumetric flask.
-
Sample Preparation: a. Accurately weigh approximately 10-20 mg of the this compound reaction mixture into a 15 mL glass vial. b. Add 5 mL of deionized water and vortex to dissolve the sample. c. Add 5 mL of Dichloromethane to the vial. d. Slowly add 2 mL of the 2M NaOH solution. Caution: The reaction is exothermic. Cap the vial and vortex gently for 1 minute to mix the phases thoroughly. e. Centrifuge the vial for 5 minutes at 2000 rpm to achieve a clean separation between the aqueous (top) and organic (bottom, DCM) layers. f. Using a glass pipette, carefully transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. g. Transfer the dried organic extract into a 2 mL GC vial for analysis.
Protocol: GC-MS Instrumentation and Method
A non-polar column, such as a DB-5ms or equivalent, is chosen for this analysis. These columns separate compounds primarily based on their boiling points, which is ideal for aromatic isomers. The conditions provided are a robust starting point for method development.[7]
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading with concentrated samples. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency.[8] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column dimensions and carrier gas. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Industry-standard, robust column for general purpose analysis. |
| Oven Program | 60 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) | Provides good separation of the analyte from solvent and potential impurities. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique producing reproducible spectra. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Source Temperature | 230 °C | Standard source temperature to maintain analyte integrity. |
| Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Mode | Full Scan | To acquire complete mass spectra for identification. |
| Scan Range | 35 - 450 amu | Covers the expected mass range of the analyte and related impurities. |
Data Analysis and Expected Results
Identification: The primary identification of 2,6-Dimethylaniline is achieved by comparing the retention time of the peak in the sample chromatogram with that of the analytical standard. Confirmation is made by comparing the acquired mass spectrum against a reference spectrum from a library (e.g., NIST) or the injected standard.
Expected Mass Spectrum: The EI mass spectrum of 2,6-Dimethylaniline is characterized by a prominent molecular ion and specific fragment ions.[4][9]
| m/z (Mass-to-Charge Ratio) | Interpretation | Relative Abundance |
| 121 | Molecular Ion [M]⁺ | High |
| 120 | [M-H]⁺ | Moderate |
| 106 | [M-CH₃]⁺ (Loss of a methyl group) | High (Often Base Peak) |
| 77 | Phenyl Cation [C₆H₅]⁺ | Moderate |
Potential Impurities: A key aspect of analyzing a reaction mixture is the identification of isomers and byproducts. Isomers such as 2,4-dimethylaniline or 3,5-dimethylaniline may be present and can be challenging to separate chromatographically.[2][10] The oven temperature program may need to be optimized to achieve baseline resolution if these are present.
Visualized Workflows and Diagrams
Chemical Conversion during Sample Preparation
The diagram below illustrates the essential chemical transformation that enables the analysis.
Caption: Conversion of hydrochloride salt to free base.
Complete Analytical Workflow
This flowchart outlines the entire process from sample receipt to final data reporting.
Caption: GC-MS analysis workflow for 2,6-DMA HCl.
References
- PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information.
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- Lorenzo-Parodi, N., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate.
- Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines.
- Tahara, M., et al. (2021). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL.
- NIST. (n.d.). 2,6-Xylidine. NIST WebBook.
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
- Dasgupta, A., et al. (1997).
- MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS.
- Henan Alfa Chemical Co., Ltd. (n.d.). cas 21436-98-6 | this compound.
- Headley, J. V., et al. (1991). Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry. Journal of Analytical Toxicology.
- EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- J. Sep. Sci. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- T3DB. (n.d.). 2,6-Dimethylaniline (T3D4218).
Sources
- 1. alfa-industry.com [alfa-industry.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-ジメチルアニリン 塩酸塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 2,6-Xylidine [webbook.nist.gov]
- 10. agilent.com [agilent.com]
Application Note: Characterization of 2,6-Dimethylaniline Hydrochloride Using Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 2,6-Dimethylaniline hydrochloride, a key intermediate in pharmaceutical synthesis, using Fourier-Transform Infrared (FTIR) spectroscopy. We detail the principles, experimental protocols for both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission methods, and a thorough interpretation of the resulting spectrum. The focus is on identifying the characteristic vibrational modes of the functional groups, particularly the shifts observed due to the formation of the ammonium hydrochloride salt. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a robust method for the structural confirmation and identification of this compound.
Introduction and Scientific Principle
This compound is a critical starting material in the synthesis of numerous local anesthetics, including lidocaine and bupivacaine.[1] Verifying its identity and purity is a crucial step in the pharmaceutical manufacturing process. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique ideal for this purpose.
The fundamental principle of FTIR spectroscopy involves irradiating a sample with infrared light. Molecules absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, wagging). The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint." For this compound, FTIR allows for the unambiguous identification of the protonated amine (-NH₃⁺), the aromatic ring, and the methyl groups, confirming the compound's structure.
Molecular Structure and Expected Vibrational Modes
The structure of this compound features several key functional groups that give rise to characteristic absorption bands in the IR spectrum:
-
Protonated Amine (Ammonium) Group (-NH₃⁺): The primary amine of 2,6-dimethylaniline is protonated to form an ammonium salt. This transformation is the most significant feature in the spectrum. Unlike the sharp, two-band N-H stretch of a primary amine (typically 3500-3300 cm⁻¹), the -NH₃⁺ group exhibits a very broad and strong series of absorption bands, often spanning from 3200 cm⁻¹ down to 2800 cm⁻¹.[1] This broadening is due to extensive hydrogen bonding and complex combination bands.
-
Aromatic Ring (1,2,3-Trisubstituted Benzene): The benzene ring gives rise to several distinct vibrations.
-
Aromatic C-H Stretch: A weak to medium absorption just above 3000 cm⁻¹ (typically ~3030 cm⁻¹) is characteristic of C-H bonds on an aromatic ring.[2]
-
C=C Ring Stretching: A series of sharp peaks, often of medium to strong intensity, appear in the 1600-1450 cm⁻¹ region, corresponding to the stretching of the carbon-carbon double bonds within the ring.[2]
-
C-H Out-of-Plane Bending (Wagging): The substitution pattern on the ring influences the position of strong absorptions in the "fingerprint" region (below 1000 cm⁻¹). For a 1,2,3-trisubstituted ring, a strong band is expected in the 790-750 cm⁻¹ range.[3]
-
-
Aliphatic C-H Groups (Methyl): The two methyl (-CH₃) groups will show characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).
-
C-N Stretching: The carbon-nitrogen bond in aromatic amines gives rise to a strong band, typically in the 1335-1250 cm⁻¹ range.[4]
Experimental Workflow and Protocols
Overall Workflow
The process of analyzing this compound by FTIR follows a systematic workflow, from sample preparation to final data interpretation.
Caption: FTIR Analysis Workflow for 2,6-Dimethylaniline HCl.
Protocol 1: Attenuated Total Reflectance (ATR) Method
ATR is the most common and rapid FTIR sampling technique, requiring minimal sample preparation.[5][6] It is ideal for qualitative identification of solid powders.
Instrumentation & Materials:
-
FTIR Spectrometer with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
This compound sample.
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol).
-
Lint-free wipes.
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe with a lint-free tissue dampened with isopropanol and allow it to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it references the instrument and environmental conditions (e.g., atmospheric H₂O and CO₂), which are then subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the accessory's pressure clamp to press the solid sample firmly against the crystal.[6] Consistent and firm contact is essential to obtain a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few micrometers into the sample.[7]
-
Data Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
Post-Measurement Cleaning: Release the pressure, remove the sample, and clean the crystal surface thoroughly as described in Step 1.
Protocol 2: Potassium Bromide (KBr) Pellet (Transmission) Method
The KBr pellet method is a traditional transmission technique that can yield very high-quality spectra and is often stipulated in pharmacopoeial methods.[8] It requires more skill and care, primarily to exclude moisture.[9]
Instrumentation & Materials:
-
FTIR Spectrometer.
-
Spectroscopy-grade, dry Potassium Bromide (KBr).
-
Agate mortar and pestle.[9]
-
Pellet press die set.
-
Hydraulic press.
-
Heat lamp or drying oven.
Step-by-Step Protocol:
-
Material Preparation: Gently warm the mortar, pestle, and die set under a heat lamp or in a low-temperature oven to drive off any adsorbed moisture.[9] Use KBr that has been stored in a desiccator.
-
Sample Grinding: In the agate mortar, place approximately 1-2 mg of the this compound sample and grind it to a very fine powder.[8]
-
Mixing: Add ~150-200 mg of dry KBr powder to the mortar. Mix gently but thoroughly with the ground sample to ensure a homogenous dispersion. Avoid vigorous grinding at this stage to prevent excessive moisture absorption.[8][9]
-
Die Loading: Transfer a portion of the mixture into the pellet die body, ensuring an even layer.
-
Pressing the Pellet: Place the die into the hydraulic press. Gradually apply pressure up to 8-10 metric tons.[9][10] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or semi-transparent disc.
-
Background and Sample Collection: Place a pellet made of pure KBr (a "blank") in the spectrometer's sample holder to collect the background spectrum. Replace it with the sample pellet to collect the sample spectrum using similar acquisition parameters as the ATR method.
Data Interpretation and Spectral Analysis
The FTIR spectrum of this compound is characterized by several key absorption bands. The following table summarizes the expected peaks and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3030 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| 3200 - 2800 | Strong, Broad | N-H₃⁺ Symmetric & Asymmetric Stretch | Ammonium Salt |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Methyl (-CH₃) |
| ~1600 | Medium-Strong | Asymmetric N-H₃⁺ Bending | Ammonium Salt |
| 1585 - 1450 | Medium-Strong, Sharp | C=C Ring Stretching | Aromatic Ring |
| ~1510 | Medium-Strong | Symmetric N-H₃⁺ Bending | Ammonium Salt |
| ~1280 | Strong | Aromatic C-N Stretch | Aryl Amine |
| 780 - 750 | Strong | C-H Out-of-Plane Bend | 1,2,3-Trisubstituted Ring |
Key Spectral Features:
-
The Ammonium Band: The most prominent feature is the extremely broad absorption centered around 3000 cm⁻¹. This is the hallmark of an amine salt and clearly distinguishes it from the free base, which would show two sharp N-H peaks around 3400-3300 cm⁻¹.[4][11]
-
Aromatic Region: The sharp peaks between 1585 and 1450 cm⁻¹ confirm the presence of the benzene ring.
-
Fingerprint Region: The strong, sharp peak around 770 cm⁻¹ is highly diagnostic for the 1,2,3-substitution pattern of the aromatic ring, providing crucial structural information.[3]
Conclusion
FTIR spectroscopy is a definitive and efficient technique for the structural characterization of this compound. Both ATR and KBr pellet methods provide high-quality, reproducible spectra. By identifying the characteristic broad ammonium stretching bands, aromatic C=C and C-H vibrations, and the specific out-of-plane bending mode, analysts can rapidly confirm the identity and integrity of this vital pharmaceutical intermediate. The protocols and spectral assignments detailed in this note serve as a reliable foundation for routine quality control and research applications.
References
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- Anton Paar. (n.d.).
- Shimadzu. (n.d.). KBr Pellet Method.
- Wikipedia. (2023).
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- METTLER TOLEDO. (2020, January 24). What is ATR?
- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
- Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
- ChemicalBook. (n.d.). This compound(21436-98-6) IR Spectrum.
- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
- University of California, Davis. (n.d.). 5.3.2 Benzene and its derivatives.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- UCLA. (n.d.). IR Spectroscopy Tutorial: Amines.
- ChemicalBook. (n.d.). 2,6-Dimethylaniline(87-62-7) IR Spectrum.
- McMurry, J. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax.
- Benchchem. (n.d.). This compound | 21436-98-6.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
- Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 6. agilent.com [agilent.com]
- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 8. shimadzu.com [shimadzu.com]
- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. chem.libretexts.org [chem.libretexts.org]
The Cornerstone of Modern Local Anesthesia: Synthesis Protocols Utilizing 2,6-Dimethylaniline Hydrochloride
Introduction: The Strategic Importance of 2,6-Dimethylaniline in Anesthetic Drug Development
2,6-Dimethylaniline, and its hydrochloride salt, serves as a critical starting material in the synthesis of a significant class of amide-type local anesthetics. Its unique structural configuration, featuring a primary amine ortho-substituted with two methyl groups, is fundamental to the efficacy and stability of the resulting active pharmaceutical ingredients (APIs). These methyl groups provide steric hindrance that protects the amide bond from rapid hydrolysis by plasma amidases, thereby prolonging the anesthetic effect. This inherent stability is a key reason why anesthetics derived from this precursor, such as lidocaine, bupivacaine, and mepivacaine, have become mainstays in clinical practice for pain management in surgical and dental procedures.[1]
This technical guide provides an in-depth exploration of the synthetic pathways leveraging 2,6-dimethylaniline hydrochloride for the preparation of local anesthetics. We will delve into the mechanistic underpinnings of these reactions, present validated, step-by-step laboratory protocols, and offer insights into the causality behind critical experimental choices. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive and practical resource for the synthesis and understanding of this vital class of pharmaceuticals.
Core Synthesis Pathway: From 2,6-Dimethylaniline to Lidocaine
The synthesis of lidocaine is a classic two-step process that elegantly illustrates fundamental principles of organic chemistry: nucleophilic acyl substitution followed by nucleophilic alkyl substitution.[2][3] 2,6-Dimethylaniline is the lynchpin of this entire process.
Step 1: Acylation of 2,6-Dimethylaniline to form N-(2,6-Dimethylphenyl)chloroacetamide
The initial step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[4] This reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the highly electrophilic carbonyl carbon of the acid chloride.[5][6]
Causality of Experimental Choices:
-
Solvent: Glacial acetic acid is a commonly used solvent for this reaction. It serves to dissolve the 2,6-dimethylaniline and facilitates the reaction. An equilibrium is established between the acetic acid and the aniline, forming an ammonium acetate salt.[5][6]
-
Base: Sodium acetate is added to the reaction mixture. Its primary role is to act as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[5][6] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
Experimental Workflow for Lidocaine Synthesis
Caption: Overall workflow for the two-step synthesis of Lidocaine.
Step 2: Amination of N-(2,6-Dimethylphenyl)chloroacetamide to form Lidocaine
The intermediate, N-(2,6-Dimethylphenyl)chloroacetamide, is then subjected to a nucleophilic substitution reaction with diethylamine to yield lidocaine.[2] This is a classic SN2 reaction where the diethylamine acts as the nucleophile, displacing the chloride ion.[3][7]
Causality of Experimental Choices:
-
Solvent: Toluene is a suitable solvent for this step as it is relatively non-polar and has a boiling point that allows for refluxing, which increases the reaction rate.[5]
-
Excess Reagent: An excess of diethylamine is often used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction.[7]
Detailed Laboratory Protocols
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
-
2,6-Dimethylaniline is toxic and can be absorbed through the skin.[5][11] Handle with extreme care.
-
Chloroacetyl chloride is corrosive and a lachrymator.[5]
-
Diethylamine is flammable and has a strong, unpleasant odor.[12]
Protocol 1: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity |
| 2,6-Dimethylaniline | 121.18 | 24.4 | 3.0 mL (2.9 g)[2] |
| Chloroacetyl Chloride | 112.94 | 25.1 | 2.0 mL (2.85 g)[2] |
| Glacial Acetic Acid | 60.05 | - | 15 mL[2] |
| Sodium Acetate | 82.03 | - | 25 mL (half-saturated aq. solution)[2] |
| Product: N-(2,6-Dimethylphenyl)acetamide | 197.67 | Theoretical Yield: ~4.82 g |
Step-by-Step Methodology:
-
In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.[11]
-
With stirring, add 2.0 mL of chloroacetyl chloride to the mixture.[2]
-
Almost immediately, add 25 mL of a half-saturated aqueous solution of sodium acetate. Precipitation of the amide product should be nearly instantaneous.[2][11]
-
Stir the mixture thoroughly with 60 mL of cold water.[2]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.[2]
-
Wash the product with cold water to remove any remaining acetic acid and salts.[12]
-
Press the product as dry as possible on the filter paper. The crude product can be used directly in the next step.[11]
Protocol 2: Synthesis of Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity |
| N-(2,6-Dimethylphenyl)acetamide | 197.67 | ~24.4 (from Step 1) | ~4.82 g[2] |
| Diethylamine | 73.14 | 72.5 | 7.5 mL (5.29 g)[2] |
| Toluene | 92.14 | - | 25 mL[2] |
| Product: Lidocaine | 234.34 | Theoretical Yield: ~5.72 g |
Step-by-Step Methodology:
-
Transfer the crude N-(2,6-Dimethylphenyl)acetamide from the previous step to a 50 mL round-bottom flask.[2]
-
Add 25 mL of toluene and 7.5 mL of diethylamine to the flask.[2]
-
Attach a reflux condenser and heat the mixture under reflux for 60-90 minutes.[2][5]
-
After reflux, cool the reaction mixture to room temperature.[2]
-
Transfer the mixture to a separatory funnel and wash with three 50 mL portions of water to remove excess diethylamine and diethylamine hydrochloride.[2][5]
-
Extract the organic layer with one 20-mL portion of 3 M hydrochloric acid. This will protonate the lidocaine, making it water-soluble.[2]
-
Separate the aqueous layer and cool it in an ice bath to below 10 °C.[2][5]
-
Slowly add 3 M sodium hydroxide solution until the solution is strongly basic. The Lidocaine product will precipitate as a white solid.[2]
-
Isolate the crude Lidocaine by vacuum filtration, wash with cold water, and press dry.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent like hexanes.[5][12]
Expanding the Synthetic Scope: Bupivacaine and Mepivacaine
The versatility of 2,6-dimethylaniline as a precursor extends to other clinically important local anesthetics, such as bupivacaine and mepivacaine. The core synthetic strategy remains the formation of an amide bond with 2,6-dimethylaniline.
-
Bupivacaine Synthesis: The synthesis of bupivacaine involves the reaction of 2,6-dimethylaniline with piperidine-2-carboxylic acid chloride hydrochloride. The resulting anilide is then alkylated with 1-bromobutane.[13][14]
-
Mepivacaine Synthesis: Mepivacaine is formed through the amide coupling of N-methylpipecolic acid and 2,6-dimethylaniline.[1][15]
General Synthetic Pathway for Amide-Type Local Anesthetics
Caption: Comparative synthetic routes for Lidocaine and Bupivacaine.
Conclusion
This compound is an indispensable precursor in the pharmaceutical industry, providing the foundational chemical scaffold for a host of widely used local anesthetics. The synthetic routes, particularly for lidocaine, are robust and illustrative of fundamental organic reactions, making them excellent models for both academic study and industrial production. A thorough understanding of the reaction mechanisms and the rationale behind the experimental conditions is paramount for achieving high yields and purity of the final API. The protocols and insights provided herein are intended to serve as a valuable resource for professionals engaged in the vital work of drug discovery and development.
References
- Synthesis of Lidocaine. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzVeH_6gVAxlz_OJ4HZQduSthnZ5V9vQBLXFbz_kUr5CIfq4C0mSsJ9mg5Z9E3faI75_VmUhj4OjRDLRlgbamQu2UFrqJTN5VS9osDW-G14L3pCFIQYENtkdBxtp0lb_I90TmH8t6-U6u_bXT-drIuZOi8ccpOryrw38LT8XwOvyxHB1ly
- 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPQGzevZFvclTWUztDlnAPk52ScHJ9kCzxggs_C3affwScM1dRZtJ52T8MSG6HesQhqG5tj55NJ1n8_LuTHDx0IEFAqbsZrFHpaz4VIfVDWCrXfey6hvX1CNTxkVOQQ4pDLJm95TLkcQCLqcyb5foL5Sik6TQ7U1k=
- Application Notes and Protocols: Synthesis of Lidocaine via 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Benchchem. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxaFWZ--qnJVI2oLc817B5wZSXXLci5EFfvv_qEH_d1Ferv9MIqYSif6uuqAombT7n1Va0zrUbZpeRMuTqpSeaOM33CAsl10DF-k5ydPFrRcab5st4iOBSPDF97dU2nhTG_2SrVMTw2MxBqzlT7JXPqNS5POYxEusbLN7jc6L-nk6Tpf1pv4LZrDByxdN9m8Zj0x4z3Jsxrlm7BGM0n8iIavtfLJ4_6YLWbDCGBBeYDiVdsE62sRUQMlaQqITABtQ=
- The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECblmg3J1YK425Qpl7Zure-L6z-C1gxWBPq53EZ4mxytv4OzPye5z95etb4Poc4ruCoVhcLDywEIki2ld7wf6xiqjcTmaai1rfdX-2o3AIQTM6wBYsC08RTuvOKfmdu_QnfWklAt77HP45w8VD58mQWSVhcjprV8EoN1HAFZNHIFBwv5-hey8ko3eRPgbPPPsY234xr11cuVmF8ne9jlQsmQyqNWQxNhw5LtI=
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsGxghYNfTtKUU4o-G5yvtVq8aBu1nED0KRSDbKYP_zYnYCiDHcMvLy4E9bL2DJLM_6EZJco9z4_Gc3pWfGAFrhMAdsxBTRe6vQ9a4DfrTcevTvyHaBy07dW-vaHNJhOJlCEHbQPvie506PqBch2s2JSG4GUnJ87fX7TIW0WmgOgBS
- 1 The 2-Step Synthesis of Lidocaine Review: You should review SN2 reactions. You also need to do some on your own reading of se. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhqZ7MWqQLx66pDirZmFo8MefSNEjfiYba9JowgTGYIG7CCmqHr_oIAfI7462I10EsQZJQZr3spEWsD8z-mcgg_z2Vns2sEKrHfjbOLJlt16NPdAcuueq0hB8-yXnIhIg2ERintzgO3OIlz2JpGedU3TbSpcqjgmurxkhM6r9IIOEhhbQ=
- Lidocaine Synthesis Lab | Hunter College CUNY - EduBirdie. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDply6TckS_J1aZ0k8RB5me68s14ZK0aKAv49yLg4gGwvF9Rl7c60vrDkaM0eYU7R5mQz9H9wZYXnDhrV2QG13EJm12OhuTPfSaUGBghc8m5z4cl1EvXwgwUIQGJO_1CoPWTdPdyDUSMkH0I_TxkPBPjXZdL7y-6Sn4T5AcxJXDdyKnYtHYciGDbHHjm5RszUWj7sr3VdrKe6p94IxBQ_5glgmGfHDiGJ-SOrs90g=
- Lidocaine - IS MUNI. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHxZ14bJcP4onz2ZLzi51htGQfRU8rSsM7hGms1_56MjzURiMshbXARP5lDgPlA49M_sjx7ycXtvvRVrQm3Xro39BqVlqvRHTW91JQaUPR7eF0MRHi6rt8tEV0jIJ9uBN2xVMxD8Ko2b8wi8vt7-8UV4mV86Q_qakw75-BeD6NWNXirViFSPRVzA==
- Chem 302L / Su07 The Synthesis of Lidocaine Introduction Lidocaine (trade names Lidothesin, Xylocain, Anestacon) is an important - Sandiego. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVRZ8WKkTRJLOR9irjCwyl_szgoyDaZAWyOzTr72_43NjwtjeDIjr6P4qhGX4yErx1xXhH55tSrhJ_zV6SNWLVPOJvFYEZuiL5cmR8vOhWDeQtae2fO5ZQ9uxZSMcX4SXY3hN16G3FjAGGb9_ZUdvfUKFx3y6F3-RFGanFkslOUWo2teBG05sZMQ==
- The Preparation of Lidocaine | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjPmeeBWoLLN550cHngEVkVPcPu5yl7DX8_Wt9QjY9LgcJVpOvWDEqHZW9WrGPJsivsm0K0r5epZKl_0kvVtaI7nOBOdieKZQwR1TiIOVThgPhGNjowMApN73WL4uo-dPlz1eSBjE=
- Bupivacaine - PubChem - NIH. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgYrI31dRpdHxUU-TEYtH5hQDSecoLlWSoRROWKneX8AQ84SeSa_JpsFStNhHlmUqNMcVRC2TNelEPw8vkWIB4XWZGTGN3DOB-Hdixd-OhkuRVZEfW2JRTiCClhzMyhYp-BOtm_mtOazi09BKKzEX6
- WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof - Google Patents. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhOE30S9N9yuWYlxE5cVspYFbQ7yCvBwzt8w32Q7z0paHMRFraFvn9L32-VGDkCzK3_rv-KGBUg5hfrdsTmTjzlxFqQTO-nwlqmdKLcjSbvoyX2h_oajqC2yLIzLWlXSz-uAa8JqbCfrXdtFL6Wg==
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyE1jeLBXmbW6RseNVXwAZwUTWrcGvHydfiEhkJKwxqYal5NBxnnJBgvqU32FmIf3RqUGROgtXnR_aEd-P9wMizSVX17nwkeLZGcG4kNkBQNBwAZND147oicBblVdFleVPNBwJZN9P_tqWyf0DTvsm-D-1EuOOqP_eHa1ZFSvSMGAGOJ7240pcZM0iag_6XELUGZ4PZdEUtwRNOQGULt2mWu5-_mjy87aPrPHdXH-2oE4th7bc1aw8OAK0wK4UCdT3SsUOAcy1p1D_JREuMco47d-d
- Mepivacaine | C15H22N2O | CID 4062 - PubChem - NIH. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq0l_C6VXdiM36zo9S5ClSFTHj8u-KJiLIlc31WywxL9IiFOcObm7GTjszAp4g7L4CfHOxZ7QYSQnIxF8znsLWveyG7a9SafW4BBF9HIP5r3rHrQ3T5nlyT7Q0rkxyJJxawRJ5-W-p5OVT-1jhxbxO
- MATERIAL SAFETY DATA SHEETS 2,6-DIMETHYLANILINE D6 - Cleanchem Laboratories. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-xa-dRcoTFZAL_ajoGmmYssRgNaxumzO_xMVD6jkVmWpkNQkx50SS2jiAQA6WnykqnPEiJUD8bF3EY-m_vqnFShp3j4ztTS8Bc6-n0iMUI_E_sBfC07cbpehXvYTpuWiP1EyYUiHgxB_TCyTHkVTh6BR5tYrPBGrxMOsTdca-rBMRmg==
- Amide Formation Part 2: Preparation of Lidocaine Lab Report - Chemistry Connected. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc02cGRgSjRe-UtNOBfH2_-KckyG321_5HGYjLgCLkEYxyLY1mDDxUmzsG0tQoPiEMHO8xLDPYFyYOy0fIo-ZSF_CBzouBbvxdW3Mkss5ohUsGY0qTh8Ul111hwLbIp-ppHj2P9-TcWw74P_k2vkMicphJq4NyJukS9oaO4JnAAWnyf8PePAa4
- The Preparation of Lidocaine. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9zcbNZwt4YjBdkBPf0MSEocQ6Su3Hv204OY8TyT_23oqupywqd7PeQoAX-_YJhEd3HEFCje0ErnSI1-OrxLLlBhFEVIKvxxSlMkoJFgU5j6z73zbTwDPqI6V7jIZHEgkX4HPUK1H8lqju
- Synthesis of Local Anesthetics derived from phenylacetamides - Química Organica.org. (2010, August 21). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG55kolrJtl6riQ0teLj6sczhCWxh8SzTYbL43A2pkJskd0rUXjfu9elpcEBq6JigKNM8mEQSbRToxbd69JrnseEfKH3VbX2QWMbmHkxU6lg-74ghStfcAvEkKtkMco3iTv51AK_3IPIGDQaAWBj4klyeJFrrOHD40UYOt3vdURTje0FMyFkRqUPb8ie2QF2gpHj-6ylaraOBScfJ0BNkLmjagE7kt_ARunhXL_uyGP8yL4vJO1XcFA
Sources
- 1. Synthesis of Local Anesthetics derived from phenylacetamides [quimicaorganica.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. cerritos.edu [cerritos.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. fishersci.com [fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 15. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of 2,6-Dimethylaniline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the experimental conditions for the acylation of 2,6-dimethylaniline hydrochloride. As a sterically hindered primary arylamine, 2,6-dimethylaniline presents unique challenges in synthetic chemistry, particularly when starting from its hydrochloride salt. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, a comparative analysis of various reaction protocols, and detailed, step-by-step methodologies. The guide emphasizes the causality behind experimental choices, from the selection of acylating agents and bases to the optimization of solvent systems, ensuring a robust and reproducible synthesis of N-acylated 2,6-dimethylaniline derivatives, which are key intermediates in the pharmaceutical industry, notably in the synthesis of anesthetics like Lidocaine.[1][2]
Introduction: The Synthetic Challenge of a Hindered Amine
2,6-Dimethylaniline is a primary arylamine where the amino group is flanked by two methyl groups in the ortho positions. This steric hindrance significantly reduces the nucleophilicity of the nitrogen atom, making reactions like acylation more challenging compared to unhindered anilines.[3][4] The starting material is often supplied as this compound, a stable, crystalline solid that is less toxic and less prone to air oxidation than its free-base counterpart.
The primary challenge in acylating the hydrochloride salt is the non-nucleophilic nature of the protonated ammonium group (-NH₃⁺). Therefore, a crucial first step in any acylation protocol is the in-situ neutralization of the salt to liberate the free amine, which can then act as a nucleophile. The choice of base for this neutralization is critical, as it must be strong enough to deprotonate the aniline salt but not so harsh that it causes unwanted side reactions, such as the hydrolysis of the acylating agent. This guide will explore various strategies to overcome these challenges and achieve efficient acylation.
The Mechanism of Acylation: Nucleophilic Acyl Substitution
The acylation of an amine is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds through a well-understood mechanism involving the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[5][6][7]
The key steps are:
-
Deprotonation: The this compound is deprotonated by a base to yield the free 2,6-dimethylaniline, which possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic.
-
Nucleophilic Attack: The lone pair on the nitrogen of the free amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate.[7]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion from an acyl chloride).
-
Final Deprotonation: A base removes the proton from the nitrogen atom to yield the final, neutral amide product and a salt byproduct. In reactions using acyl chlorides, this step also serves to neutralize the HCl generated.[8][9]
Caption: Nucleophilic acyl substitution mechanism for amine acylation.
Experimental Design: A Guide to Reagent and Condition Selection
The success of the acylation of this compound hinges on the judicious selection of reagents and reaction conditions.
-
Acylating Agents:
-
Acyl Chlorides (e.g., Chloroacetyl chloride, Acetyl chloride): These are highly reactive electrophiles and are generally the preferred choice for hindered anilines like 2,6-dimethylaniline to ensure the reaction proceeds at a reasonable rate.[3] Their high reactivity, however, also makes them highly susceptible to hydrolysis, requiring careful control of aqueous conditions.
-
Acid Anhydrides (e.g., Acetic anhydride): Less reactive than their chloride counterparts, acid anhydrides are also less sensitive to moisture.[3] While effective, they may necessitate higher temperatures or the use of a nucleophilic catalyst, such as 4-(Dimethylaminopyridine) (DMAP), to achieve complete conversion with a sterically hindered amine.[3]
-
-
Base Selection: The base serves two purposes: neutralizing the starting hydrochloride salt and scavenging the acid (HCl) byproduct from the reaction.
-
Schotten-Baumann Conditions: This classic method utilizes an aqueous inorganic base, such as sodium hydroxide (NaOH) or sodium acetate, often in a two-phase solvent system.[4][6] Sodium acetate is a particularly effective choice as it is basic enough to neutralize the liberated HCl but mild enough to minimize the hydrolysis of the acylating agent.[10][11][12]
-
Organic Bases: In anhydrous organic solvents, tertiary amines like pyridine or triethylamine (Et₃N) are commonly used. Pyridine has the added benefit of acting as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.[5][7]
-
Strong, Non-Nucleophilic Bases: For exceptionally challenging acylations (typically starting from the free amine), a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) can be used to completely deprotonate the amine prior to adding the acylating agent.[3] This dramatically increases the nucleophilicity of the aniline.
-
-
Solvent Systems:
-
Glacial Acetic Acid: Counterintuitively, glacial acetic acid is a common solvent for the acylation of 2,6-dimethylaniline, especially in the synthesis of the lidocaine precursor.[11][13][14] In this system, the acetic acid acts as a solvent for the aniline hydrochloride. The subsequent addition of a buffer base, like sodium acetate, creates an equilibrium that allows for the presence of the free amine to react while neutralizing the HCl byproduct.[12]
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are excellent choices that solubilize the reactants without participating in the reaction.[3][9]
-
Biphasic Systems: A combination of an organic solvent (like DCM) and water is used in Schotten-Baumann reactions to dissolve the organic reactants and the inorganic base in separate phases.
-
Comparative Protocols and Data
The choice of protocol often depends on the specific acyl group being introduced and the desired scale of the reaction. Below is a comparison of common methods.
| Parameter | Protocol 1: Acetic Acid System | Protocol 2: Schotten-Baumann | Protocol 3: Anhydride Method |
| Acylating Agent | Acyl Chloride (e.g., Chloroacetyl Chloride) | Acyl Chloride | Acid Anhydride |
| Base | Sodium Acetate | Aq. NaOH or Sodium Acetate | Sodium Acetate or Pyridine |
| Solvent | Glacial Acetic Acid | Dichloromethane / Water | Dichloromethane or neat |
| Temperature | 0°C to 50°C[11] | Room Temperature | Room Temp. to Reflux |
| Key Advantages | Homogeneous, well-established for lidocaine synthesis.[12][15] | Mild conditions, versatile. | Less moisture-sensitive agent. |
| Key Considerations | Acetic acid is corrosive. | Biphasic mixing required. | May require catalyst (DMAP) or heat for hindered amines.[3] |
Table of Physical Properties
| Property | 2,6-Dimethylaniline | N-(2,6-dimethylphenyl)acetamide |
| Molecular Formula | C₈H₁₁N[2] | C₁₀H₁₃NO |
| Molar Mass | 121.18 g/mol [2] | 163.22 g/mol |
| Appearance | Yellowish liquid[2] | White crystalline solid[16] |
| Melting Point | 11 °C[10] | 177 °C[10][16] |
| Boiling Point | 215 °C[10] | Decomposes |
| Solubility | Slightly soluble in water[2] | Insoluble in cold water, soluble in ethanol. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Lidocaine Precursor)
This protocol is adapted from established procedures for the synthesis of a key intermediate for Lidocaine.[1][11][12]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Chloroacetyl chloride
-
Sodium acetate trihydrate
-
Deionized water
-
Ice
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve the this compound in glacial acetic acid (approx. 5-10 mL per gram of aniline salt).
-
In a separate beaker, prepare a solution of sodium acetate trihydrate in water (e.g., ~1.5 equivalents of sodium acetate relative to the aniline salt).
-
Cool the aniline/acetic acid solution in an ice bath with gentle stirring.
-
Under a fume hood , slowly add chloroacetyl chloride (approx. 1.1 equivalents) dropwise to the cooled aniline solution. An exothermic reaction may be observed. Maintain the temperature between 40-50°C for approximately 10 minutes to complete the reaction.[11]
-
After the addition is complete, remove the flask from the ice bath and add the previously prepared sodium acetate solution to the reaction mixture with vigorous swirling.[11][12]
-
A thick white precipitate of 2-Chloro-N-(2,6-dimethylphenyl)acetamide should form almost immediately.[1]
-
Cool the mixture thoroughly in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water to remove any residual acetic acid and salts.
-
Dry the product under vacuum or by air drying to obtain the final product.
Caption: A typical workflow for the acylation and workup process.
Protocol 2: Acetylation under Schotten-Baumann Conditions
This protocol provides a general method for acetylation using a biphasic system.
Materials:
-
This compound
-
Acetyl chloride
-
Sodium hydroxide (e.g., 10% aqueous solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in deionized water in a round-bottom flask equipped with a stir bar.
-
Add an equal volume of dichloromethane to create a two-phase system.
-
Cool the flask in an ice bath and begin vigorous stirring.
-
Slowly add a 10% aqueous solution of sodium hydroxide until the aqueous layer is basic (check with pH paper). This neutralizes the hydrochloride salt, and the free amine will partition into the DCM layer.
-
While continuing to stir vigorously, slowly add acetyl chloride (1.1 equivalents) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic (DCM) layer sequentially with 1 M HCl, deionized water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-(2,6-dimethylphenyl)acetamide.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure the starting material was fully neutralized before adding the acylating agent. For hindered anilines, increasing the equivalents of the acylating agent (e.g., to 1.5-2.0 eq) or adding a catalyst like DMAP (for anhydrides) can improve conversion.[3]
-
Incomplete Reaction: Steric hindrance may lead to slow reaction rates. Increasing the reaction time or gently heating the mixture (e.g., to 40-50°C) can help drive the reaction to completion.[11]
-
Side Product Formation: The primary side reaction is the hydrolysis of the acylating agent. This can be minimized by performing the reaction at low temperatures and, in the case of Schotten-Baumann conditions, ensuring rapid stirring to promote the reaction at the interface over hydrolysis in the aqueous phase.
References
- Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
- Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate.
- SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.
- Scribd. (n.d.). Acetylation of Aniline.
- YouTube. (2021). acetylation aniline.
- Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- University of San Diego. (2007). The Synthesis of Lidocaine.
- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide.
- Sac State Scholars. (n.d.). Development of a greener synthesis of lidocaine.
- Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
- Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.
- SFA ScholarWorks. (n.d.). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine.
- Unknown Source. (n.d.). The 2-Step Synthesis of Lidocaine. (This appears to be a university lab manual, a direct link is unavailable).
- PubChem. (n.d.). 2,6-Dimethylaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 7. jk-sci.com [jk-sci.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 14. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Protocol for the Synthesis of 2,6-Dimethylaniline Hydrochloride via Catalytic Hydrogenation
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2,6-dimethylaniline hydrochloride. The primary synthesis route detailed is the catalytic hydrogenation of 2,6-dimethylnitrobenzene to 2,6-dimethylaniline, followed by its conversion to the hydrochloride salt. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering detailed procedural steps, mechanistic insights, safety protocols, and key process parameters based on established scientific literature.
Introduction
2,6-Dimethylaniline, also known as 2,6-xylidine, is a crucial chemical intermediate. It serves as a key starting material in the synthesis of a wide range of commercially significant products, including local anesthetics like Lidocaine and Bupivacaine, anti-arrhythmic drugs, and various pesticides and dyes.[1][2][3] The hydrochloride salt form is often preferred for its increased stability and solubility in aqueous media, which is advantageous for pharmaceutical formulations and subsequent reaction steps.
The most common and industrially viable method for producing 2,6-dimethylaniline is the reduction of 2,6-dimethylnitrobenzene.[2] Among various reduction methods, catalytic hydrogenation stands out due to its high efficiency, selectivity, and cleaner reaction profile compared to stoichiometric reductants like iron or zinc, which generate significant waste.[4][5] This guide focuses on the use of palladium on carbon (Pd/C) as the catalyst, a widely employed and robust system for the hydrogenation of nitroarenes.[6]
Reaction Pathway and Mechanism
The synthesis is a two-step process:
-
Hydrogenation: Reduction of the nitro group of 2,6-dimethylnitrobenzene to an amino group using hydrogen gas and a palladium catalyst.
-
Salt Formation: Reaction of the resulting 2,6-dimethylaniline with hydrochloric acid to precipitate the hydrochloride salt.
Mechanism of Catalytic Hydrogenation: The catalytic hydrogenation of a nitroarene like 2,6-dimethylnitrobenzene over a palladium surface is a complex heterogeneous catalytic process. While the exact mechanism can vary with conditions, it is generally understood to proceed through the following key stages[3][7]:
-
Adsorption: Both hydrogen gas (H₂) and the nitroarene substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming active atomic hydrogen species (H•) bound to the metal.
-
Stepwise Reduction: The adsorbed nitro group (-NO₂) is sequentially reduced by the active hydrogen atoms. This process involves several intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species, before the final amine (-NH₂) is formed.[7]
-
Desorption: The final product, 2,6-dimethylaniline, has a lower affinity for the catalyst surface than the starting material and desorbs into the solvent, freeing the catalytic site for the next cycle.
The steric hindrance from the two ortho-methyl groups in 2,6-dimethylnitrobenzene does not significantly impede the reduction of the nitro group, making this a highly effective transformation.
Experimental Protocols
This section details the step-by-step procedures for the synthesis.
Part A: Catalytic Hydrogenation of 2,6-Dimethylnitrobenzene
Materials:
-
2,6-Dimethylnitrobenzene (Substrate)
-
Palladium on Carbon (5% Pd/C, 50% wet catalyst)
-
Ethanol (Solvent)
-
Hydrogen Gas (High Purity)
-
Nitrogen Gas (Inerting)
-
Celite® (Filter Aid)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature control.[8]
-
Glassware for filtration (Büchner funnel, filter flask)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and situated in a well-ventilated fume hood.[8] Perform a pre-operation inspection of all gauges, connections, and safety features like the rupture disc.[8]
-
Charging the Reactor: To the reactor vessel, add 2,6-dimethylnitrobenzene followed by ethanol as the solvent. A typical substrate concentration is in the range of 0.1 to 0.7 kmol/m³.[6][9]
-
Catalyst Addition: Under a gentle stream of nitrogen to prevent ignition, carefully add the 5% Pd/C catalyst.[10] The catalyst loading is typically between 4-12% by weight relative to the substrate.[6][9] Safety Note: Palladium on carbon is pyrophoric, especially when dry. Always handle it while wet and under an inert atmosphere.[10][11]
-
Sealing and Purging: Seal the reactor securely, tightening the bolts in a diagonal pattern to ensure an even seal.[8] Purge the vessel 3-5 times with nitrogen to remove all oxygen, followed by 3-5 purges with hydrogen gas to replace the inert atmosphere.[8][12]
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (typically 4-10 bar).[6][9] Begin stirring (agitation speed >800 rpm is recommended to overcome mass transfer limitations) and heat the mixture to the target temperature (e.g., 70-130 °C).[6][13]
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the gas cylinder. The reaction is typically complete within a few hours.
-
Shutdown and Work-up: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.[12] Carefully vent the excess hydrogen pressure and purge the vessel 3-5 times with nitrogen.[8]
-
Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not allow the catalyst on the filter paper to dry out, as it can ignite upon contact with air.[12] Immediately quench the recovered catalyst on the Celite pad with plenty of water and store it in a separate, labeled waste container.[12]
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator to yield the crude 2,6-dimethylaniline as an oil.
Part B: Synthesis of this compound
Materials:
-
Crude 2,6-dimethylaniline
-
Diethyl ether (or Ethyl Acetate)
-
Concentrated Hydrochloric Acid (HCl) or HCl gas in a suitable solvent
Procedure:
-
Dissolution: Dissolve the crude 2,6-dimethylaniline oil in a suitable organic solvent like diethyl ether or ethyl acetate.[14]
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or a solution of HCl in ethyl acetate) to the dissolved aniline.[15] The hydrochloride salt is insoluble in the organic solvent and will begin to precipitate as a white solid.
-
Isolation: Continue stirring for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[14]
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain pure this compound.
Process Parameters and Optimization
The efficiency and success of the catalytic hydrogenation are dependent on several key parameters. The following table summarizes typical ranges and their impact on the reaction.
| Parameter | Typical Range | Rationale & Impact |
| Catalyst | 5% or 10% Pd/C, Raney Nickel | Pd/C is highly active and selective for nitro group reduction.[5] Nickel catalysts are a lower-cost alternative but may require more forcing conditions.[9] |
| Catalyst Loading | 4-12% (w/w of substrate) | Higher loading increases reaction rate but also cost. An optimal balance must be found.[6] |
| Solvent | Ethanol, Methanol, Water | Polar protic solvents like ethanol are excellent for this reaction, effectively dissolving the substrate and hydrogen.[13] |
| Temperature | 70 - 130 °C | Increased temperature enhances the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst degradation.[6][16] |
| Hydrogen Pressure | 4 - 10 bar (approx. 60-150 psi) | The reaction rate is often first-order with respect to hydrogen pressure. Higher pressure increases hydrogen concentration in the solvent, accelerating the reaction.[6][9] |
| Agitation Speed | >800 rpm | Sufficient agitation is critical in a three-phase system (solid catalyst, liquid solution, gas) to ensure efficient mass transfer of hydrogen to the catalyst surface.[13] |
Visualization of Workflow
The overall experimental workflow can be visualized as follows:
Caption: Workflow for the synthesis of this compound.
Safety and Hazard Management
Catalytic hydrogenation is a potentially hazardous procedure that must be performed with strict adherence to safety protocols.[10][11]
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure all operations are conducted in a certified fume hood, away from ignition sources. Always perform leak tests with an inert gas (nitrogen) before introducing hydrogen.[8][10]
-
Pyrophoric Catalyst: Palladium on carbon is pyrophoric and can ignite spontaneously in air, especially when dry or saturated with hydrogen.[12] Handle the catalyst in an inert atmosphere and never allow it to dry completely during filtration. Quench used catalyst immediately with water.[10][12]
-
High-Pressure Equipment: Only use reactors specifically designed and rated for high-pressure hydrogenation. Regularly inspect all components, including pressure gauges and safety relief valves.[8] Never exceed the manufacturer's specified maximum pressure and temperature limits.
-
Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic. Proper temperature control and monitoring are essential to prevent a runaway reaction.[11] For larger-scale reactions, controlled addition of the substrate or a robust cooling system may be necessary.
Characterization
The identity and purity of the final product, this compound, can be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FTIR Spectroscopy: To identify characteristic functional group vibrations.
-
Chromatography (HPLC/UPLC, GC): To assess purity and quantify any residual starting material or isomers.[1][17][18]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via the catalytic hydrogenation of 2,6-dimethylnitrobenzene. By carefully controlling the key process parameters and adhering to strict safety guidelines, researchers can achieve high yields of this important chemical intermediate. The provided framework serves as a solid foundation for laboratory-scale synthesis and can be adapted for process optimization and scale-up studies.
References
- H&S Autoclave. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- ResearchGate. Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP.
- ResearchGate. Mechanism of hydrogenation of nitroarenes proposed by Haber et al.
- Stanford Environmental Health & Safety. HYDROGENATION | FACT SHEET.
- ACS Omega. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst.
- ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters.
- ACS Publications. Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon | The Journal of Organic Chemistry.
- Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.
- University of Wisconsin–Madison Department of Chemistry. Hazards associated with laboratory scale hydrogenations.
- SpringerLink. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.
- ACS Publications. Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
- Semantic Scholar. Catalytic Hydrogenation of Dimethylnitrobenzene to Dimethylaniline Over Pd/C Catalysts.
- AIRCC Publishing Corporation. CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION.
- PrepChem.com. Synthesis of 2,6-dimethylaniline.
- International Journal of Chemical Engineering and Processing. Catalytic hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline over Ni catalysts.
- MDPI. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
- Taylor & Francis Online. SYNTHESIS OF 2,6-DIMETHYLANILINE-¹⁴C.
- Science Publishing Group. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition.
- National Center for Biotechnology Information. 2,6-DIMETHYLANILINE (2,6-XYLIDINE).
- Canadian Science Publishing. SOME CHEMISTRY OF 2,6-DIETHYLANILINE.
- Sciencemadness Discussion Board. 2,6-dimethylaniline.
- PubMed. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
- ResearchGate. (PDF) Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
Sources
- 1. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]
- 2. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. njhjchem.com [njhjchem.com]
- 9. chemical.journalspub.info [chemical.journalspub.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.wisc.edu [chem.wisc.edu]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. airccse.com [airccse.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 17. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2,6-Dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of 2,6-Dimethylaniline in Synthesis
2,6-Dimethylaniline, also known as 2,6-xylidine, is a critical aromatic amine building block in modern organic synthesis.[1][2] Its hydrochloride salt is a common starting material, offering improved stability and handling properties. The unique steric hindrance provided by the two ortho-methyl groups, combined with the reactivity of the primary amino group, makes 2,6-dimethylaniline a valuable precursor for a diverse range of complex molecules.[1] This guide provides detailed protocols and scientific rationale for the key derivatization strategies of 2,6-dimethylaniline, enabling its effective use in pharmaceutical and chemical research.
The derivatization of 2,6-dimethylaniline is fundamental to the synthesis of numerous commercially significant compounds, including local anesthetics like lidocaine, bupivacaine, and mepivacaine.[1][3] It also serves as a key intermediate in the production of various pesticides and herbicides.[1][2] Understanding the nuances of its reactivity is paramount for developing efficient and selective synthetic routes.
PART 1: Foundational Knowledge and Safety Protocols
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,6-dimethylaniline is essential for its safe and effective use in derivatization reactions.
| Property | Value |
| Molecular Formula | C₈H₁₁N |
| Molar Mass | 121.18 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[3][5] |
| Boiling Point | 215 °C (419 °F; 488 K)[3] |
| Melting Point | 11.45 °C (52.61 °F; 284.60 K)[3] |
| Solubility | Slightly soluble in water; soluble in alcohol[4][5] |
| pKa (of conjugate acid) | ~3.9 |
Safety and Handling of 2,6-Dimethylaniline and its Hydrochloride Salt
WARNING: 2,6-Dimethylaniline is toxic and can be absorbed through the skin. It is also a suspected carcinogen.[6][7][8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[5][9][10]
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
PART 2: Key Derivatization Strategies and Protocols
The primary amino group of 2,6-dimethylaniline is the main site of reactivity for derivatization. The following sections detail common and effective methods for its functionalization.
Acylation: Synthesis of Amides
Acylation is one of the most important derivatization reactions of 2,6-dimethylaniline, forming the basis for the synthesis of many local anesthetics.[1][11] The reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride.
Scientific Rationale: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The steric hindrance from the two ortho-methyl groups does not significantly impede this reaction, allowing for high yields of the corresponding amide.
Caption: Workflow for the acylation of 2,6-dimethylaniline.
This protocol is adapted from established procedures for the synthesis of lidocaine.[6][11][12]
Materials:
-
2,6-Dimethylaniline (or its hydrochloride salt)
-
α-Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate solution (e.g., half-saturated)
-
Deionized water
-
Erlenmeyer flask
-
Stirring apparatus
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Preparation of the Free Base (if starting with the hydrochloride salt): If using 2,6-dimethylaniline hydrochloride, it must first be neutralized to the free base. This can be achieved by dissolving the salt in water and adding a stoichiometric amount of a base like sodium hydroxide, followed by extraction of the free aniline into an organic solvent. For many acylation reactions, the addition of a base like sodium acetate to the reaction mixture is sufficient to neutralize the generated HCl and prevent protonation of the starting aniline.[1]
-
Reaction Setup: In a 125-mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (e.g., 3.0 mL, 2.9 g, 24.4 mmol) in 15 mL of glacial acetic acid.[6]
-
Addition of Acylating Agent: While stirring, cautiously add α-chloroacetyl chloride (e.g., 2.0 mL, 2.85 g, 25.1 mmol).[6]
-
Buffering: Add 25 mL of a half-saturated aqueous sodium acetate solution. The sodium acetate acts as a buffer to neutralize the HCl formed during the reaction, preventing the protonation of the unreacted 2,6-dimethylaniline.[1][6]
-
Precipitation: The amide product, 2-chloro-N-(2,6-dimethylphenyl)acetamide, should precipitate almost instantaneously.[6][11]
-
Work-up and Isolation:
-
Stir the mixture thoroughly with approximately 60 mL of cold water to dissolve any remaining salts.[6][11]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.[6][11]
-
Wash the product with several portions of cold water to remove impurities.[6]
-
Press the product as dry as possible in the funnel. This intermediate is often used directly in the next synthetic step without further purification.[6]
-
Expected Yield: High yields, often exceeding 70%, are typical for this reaction.[6]
Alkylation: Synthesis of Secondary and Tertiary Amines
Alkylation of 2,6-dimethylaniline can be achieved using various alkylating agents, such as alkyl halides. This reaction can be more challenging to control than acylation, with the potential for over-alkylation to form tertiary amines and quaternary ammonium salts.
Scientific Rationale: The nucleophilic amino group attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. The resulting secondary amine can then compete with the primary amine for the remaining alkyl halide, leading to a mixture of products. Steric hindrance from the ortho-methyl groups can influence the rate and selectivity of alkylation.
Caption: Conceptual workflow for the N-alkylation of 2,6-dimethylaniline.
Materials:
-
2,6-Dimethylaniline
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
-
A polar aprotic solvent (e.g., acetonitrile, DMF)
Procedure:
-
Reaction Setup: Dissolve 2,6-dimethylaniline in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents: Add the base to the solution, followed by the dropwise addition of the alkylating agent.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Note on Selectivity: To favor mono-alkylation, it is advisable to use a molar excess of the aniline relative to the alkylating agent.
Diazotization: Formation of Diazonium Salts
Primary aromatic amines like 2,6-dimethylaniline can be converted to diazonium salts through reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are versatile intermediates for a wide range of further reactions.
Scientific Rationale: The amino group reacts with nitrous acid in a cold, acidic solution to form a diazonium salt. The resulting -N₂⁺ group is an excellent leaving group and can be substituted by a variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.
Caption: Diazotization of 2,6-dimethylaniline and subsequent Sandmeyer reactions.
Materials:
-
2,6-Dimethylaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Deionized water
-
Ice bath
Procedure:
-
Preparation of Amine Salt: Dissolve 2,6-dimethylaniline in an excess of hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred amine salt solution, maintaining the temperature below 5 °C. The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Further Reactions: The resulting diazonium salt solution should be used immediately without isolation for subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a variety of functional groups onto the aromatic ring.
PART 3: Applications in Drug Development and Beyond
The derivatives of 2,6-dimethylaniline are of immense importance in medicinal chemistry and other fields.
-
Local Anesthetics: As highlighted, the acylation of 2,6-dimethylaniline is the cornerstone of the synthesis of lidocaine and related compounds, which are essential for pain management in clinical settings.
-
Agrochemicals: Derivatives of 2,6-dimethylaniline are used in the manufacturing of fungicides and herbicides.[1][3]
-
Polymer Science: 2,6-Dimethylaniline can be polymerized to form poly(2,6-dimethylaniline), a conducting polymer with potential applications in sensors, anti-corrosion coatings, and drug delivery systems.[13]
Conclusion
This compound is a versatile and valuable starting material for a wide array of chemical transformations. Mastery of its derivatization, particularly through acylation, alkylation, and diazotization, opens up synthetic pathways to a multitude of important compounds. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge and practical steps to effectively utilize this key chemical intermediate in their research and development endeavors. Adherence to strict safety protocols is imperative when working with this compound and its derivatives.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,6-Dimethylaniline in Modern Pharmaceutical Synthesis.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.
- BenchChem. This compound | 21436-98-6.
- Google Patents.
- Sigma-Aldrich. 2 6-xylidine synthesis.
- BenchChem. Application Notes and Protocols: Synthesis of Lidocaine via 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Santa Cruz Biotechnology. 2,6-Dimethylaniline.
- Sigma-Aldrich.
- Journal of Chemical Education.
- BenchChem. Application Notes and Protocols: Ortho-alkylation of Aniline for the Synthesis of 2,6-Diethylaniline.
- BenchChem.
- Carl ROTH.
- Fisher Scientific.
- Google Patents.
- National Center for Biotechnology Information. 2,6-DIMETHYLANILINE (2,6-XYLIDINE).
- PubChem. 2,6-Dimethylaniline | C8H11N | CID 6896.
- Wikipedia. 2,6-Xylidine.
- Studylib. The 2-Step Synthesis of Lidocaine.
- Google Patents.
- ChemicalBook. This compound synthesis.
- Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.
- RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- Chemical Education Xchange.
- BenchChem.
- PrepChem.com. Synthesis of 2,6-dimethylaniline.
- PubMed Central. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
- Sigma-Aldrich. 2 6-dimethylaniline synthesis.
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 21436-98-6.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2,6-Xylidine - Wikipedia [en.wikipedia.org]
- 4. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethylaniline Hydrochloride
Welcome to the technical support center for the synthesis of 2,6-dimethylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. 2,6-Dimethylaniline (also known as 2,6-xylidine) is a critical precursor for several local anesthetics like lidocaine and bupivacaine, as well as various pesticides and polymers.[1][2][3] Achieving a high yield of the pure hydrochloride salt is paramount for downstream applications.
This document moves beyond simple protocols to explain the "why" behind experimental choices, providing a framework for logical troubleshooting and optimization.
Core Synthesis Strategies: An Overview
Industrially, two pathways dominate the production of 2,6-dimethylaniline, the free base precursor to the target hydrochloride salt. The choice of route often depends on raw material availability, cost, and waste management considerations.[4][5]
-
Nitration-Reduction of m-Xylene: A traditional, high-volume method that involves the nitration of m-xylene to form a mixture of dinitro-isomers, followed by catalytic hydrogenation to the corresponding anilines.[4] A significant challenge is controlling the regioselectivity of the nitration to favor the 2,6-isomer over the 2,4-isomer.[5][6]
-
Amination of 2,6-Dimethylphenol: A more direct and often cleaner route involving the reaction of 2,6-dimethylphenol with ammonia at high temperature and pressure over a catalyst.[4][7] This method can offer higher selectivity but requires more specialized equipment.
The final step in either pathway is the conversion of the purified 2,6-dimethylaniline free base into its hydrochloride salt through treatment with hydrochloric acid.[8][9]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield from the nitration-reduction of m-xylene is very low. What are the likely causes and how can I fix this?
This is a common issue stemming from two main stages: the nitration and the reduction.
-
Primary Cause: Unfavorable Isomer Distribution: The nitration of m-xylene typically yields a mixture of isomers, with the 2,4-dinitro-m-xylene often being a major byproduct, which upon reduction leads to 2,4-dimethylaniline.[5] The yield of the desired 2,6-isomer can be as low as 15-20% under certain conditions.[6]
-
Solution: Careful purification of the nitrated intermediate is critical. Fractional vacuum distillation can be used to separate the dinitro-m-xylene isomers, although their boiling points may be close, requiring an efficient distillation column.
-
-
Secondary Cause: Inefficient Reduction: The catalytic hydrogenation of the dinitro intermediate to the diamine can be incomplete or generate byproducts.
-
Solution:
-
Catalyst Selection & Loading: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[10] Ensure the catalyst is active and used in an appropriate loading, typically ranging from 4-12% (w/w) of the starting nitro compound.[10]
-
Hydrogen Pressure & Temperature: The reaction is sensitive to hydrogen pressure and temperature. Pressures can range from 4 to 10 bar, with temperatures between 70-130°C.[10] An increase in pressure and temperature generally increases the reaction rate, but excessive temperatures can lead to side reactions.[10]
-
Solvent Choice: Ethanol is a common and effective solvent for this hydrogenation.[10]
-
-
Q2: I'm attempting the direct amination of 2,6-dimethylphenol, but my conversion rates are poor and I'm seeing significant byproducts. How can I optimize this reaction?
The direct amination route is elegant but highly dependent on reaction conditions and catalyst performance.
-
Primary Cause: Suboptimal Catalytic Conditions: This reaction requires high temperatures (360-460°C) and pressures (130-190 bar) to proceed efficiently.[7][11] The choice of catalyst is also crucial.
-
Solution:
-
Catalyst System: While various catalysts can be used, systems like platinum on silica-alumina or palladium on charcoal are effective.[4][12] A key insight from patent literature is the use of a cyclohexanone co-catalyst, which is proposed to facilitate the hydrogen transfer mechanism.[4][13]
-
Reaction Parameters: Adhering to optimized parameters is essential. As shown in the table below, slight changes in conditions can significantly impact conversion and yield. Ensure your reactor is capable of safely reaching and maintaining the required temperatures and pressures.
-
-
-
Secondary Cause: Byproduct Formation: Even under optimized conditions, side reactions such as isomerization and disproportionation can occur, leading to the formation of other xylidine isomers, toluidines, and aniline.[11]
| Starting Material | Catalyst | Temperature (°C) | Pressure | Yield (%) | Key Considerations |
| m-Xylene | Mixed Acid (Nitration); Pd/C, Zn, or Fe (Reduction) | Nitration: 35-50; Reduction: Varies | Atmospheric | Up to 94% (for trinitro-m-xylene) | Formation of multiple isomers necessitates purification.[4] |
| 2,6-Dimethylphenol | Pd on charcoal | 250 | 100 psig H₂ | ~99% (after recovery) | Requires a cyclohexanone co-catalyst.[4][13] |
| 2,6-Dimethylphenol | Pt on silica-alumina | 300 | Autogenous | Good Yield | Also utilizes a cyclohexanone co-catalyst.[4][12] |
| 2,6-Dimethylphenol | Al₂O₃ | 400 | 190 bar | ~93.6% selectivity | High excess of ammonia is crucial.[11] |
Q3: My 2,6-dimethylaniline free base is pure, but I'm losing significant product during conversion to the hydrochloride salt. What is the most efficient protocol?
Loss during salt formation is typically due to improper solvent choice, incomplete precipitation, or washing away the product.
-
Solution: Optimized Protocol for Salt Formation:
-
Dissolution: Dissolve the purified 2,6-dimethylaniline free base in a suitable anhydrous organic solvent. Diethyl ether or ethyl acetate are excellent choices.[8][9]
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid. You can use a concentrated aqueous solution or, for a more anhydrous product, a solution of HCl gas in an organic solvent like ethyl acetate or diethyl ether.[9] Add the acid dropwise with stirring until the solution is acidic (test with pH paper).
-
Precipitation: The white this compound salt should precipitate out of the solution.[8] Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Isolation & Washing: Collect the solid product by vacuum filtration (e.g., using a Büchner funnel). It is critical to wash the collected salt with a small amount of cold solvent (the same one used for the reaction, e.g., diethyl ether) to remove any remaining impurities without dissolving the product.[8]
-
Drying: Dry the final product under vacuum to remove all residual solvent.
-
Q4: How can I assess the purity of my final product and what are the common impurities I should look for?
Purity assessment is vital. The impurities depend on the synthetic route used.
-
Analytical Methods:
-
HPLC and GC: These are the most common and powerful techniques for assessing purity and quantifying impurities.[1]
-
Melting Point: A sharp melting point close to the literature value (decomposes around 175-179°C) indicates high purity.[14] A broad or depressed melting point suggests the presence of impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
-
Common Impurities:
-
From Nitration-Reduction Route: The most likely impurities are isomeric dimethylanilines, particularly 2,4-dimethylaniline and 2,5-dimethylaniline.[11]
-
From Phenol Amination Route: Besides isomeric xylidines, impurities can include unreacted 2,6-dimethylphenol, aniline, and various mono- or poly-methylated anilines.[11]
-
General: Residual solvents from the reaction or purification steps.
-
Visualized Workflows and Pathways
Synthesis Routes Overview
Caption: Primary synthesis pathways to 2,6-Dimethylaniline HCl.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylaniline. (2025). Benchchem.
- An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride from Aniline. (2025). Benchchem.
- Common byproducts in the synthesis of 2,6-Diethylaniline and how to remove them. (2025). Benchchem.
- This compound synthesis. ChemicalBook.
- Synthesis of 2,6-dimethylaniline. PrepChem.com.
- How is 2,6-Dimethylaniline synthesized?. (2023). Guidechem.
- Chemical process for forming 2,6-dimethylaniline. (1976). Google Patents.
- Kut, O. M., Yücelen, F., & Gut, G. (2007). Selective liquid‐phase hydrogenation of 2,6‐dinitrotoluene with platinum catalysts. Journal of Chemical Technology & Biotechnology.
- This compound. Benchchem.
- Synthesis of 2,6-dimethyl aniline. PrepChem.com.
- 2,6-Xylidine. Wikipedia.
- Hydrogenation of dinitrotoluene to toluene diamine. (1976). Google Patents.
- 2,6-dimethylaniline. (2013). Sciencemadness Discussion Board.
- 2,6-Dimethylaniline. PubChem.
- Process for the preparation of 2,6-xylidine. (1986). Google Patents.
- CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. aircc.
- SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Science Publishing.
- Process for the preparation of 2,6-xylidine. TREA.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Xylidine - Wikipedia [en.wikipedia.org]
- 3. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Sciencemadness Discussion Board - 2,6-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Process for the preparation of 2,6-xylidine | TREA [trea.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. airccse.com [airccse.com]
- 11. US4609760A - Process for the preparation of 2,6-xylidine - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Common side products in the synthesis of 2,6-Dimethylaniline hydrochloride
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,6-dimethylaniline hydrochloride. As a crucial intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes, ensuring its purity is paramount. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis, with a focus on the formation and management of side products.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound is a multi-step process that can introduce various impurities. The most common industrial synthesis involves the nitration of m-xylene followed by a reduction of the resulting nitroaromatic compound. An alternative route is the direct amination of 2,6-dimethylphenol. Both pathways can lead to a range of side products that may persist through to the final hydrochloride salt.
A critical step for purification involves the formation of the hydrochloride salt itself. The differential solubility of the hydrochloride salts of 2,6-dimethylaniline and its isomers is often exploited to isolate the desired product.[1][2]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My final this compound product is off-color (yellow to brown). What are the likely causes and how can I fix it?
A1: An off-color product is a common issue and typically indicates the presence of impurities.
-
Likely Causes:
-
Oxidation: Aromatic amines are susceptible to air oxidation, which can produce colored polymeric impurities. This is exacerbated by exposure to light and elevated temperatures.[3]
-
Residual Nitroaromatics: Incomplete reduction of 2,6-dimethylnitrobenzene can leave residual starting material, which is often yellow.
-
Phenolic Impurities: The presence of xylenol, a common impurity, can lead to the formation of colored oxidation products.[1][4]
-
Degradation: Under strongly acidic conditions and in the presence of oxidizing agents, 2,6-dimethylaniline can degrade to colored species such as 2,6-dimethylbenzoquinone.
-
-
Troubleshooting Steps:
-
Ensure Complete Reduction: Monitor the reduction step of 2,6-dimethylnitrobenzene closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion to the amine.
-
Inert Atmosphere: Handle the 2,6-dimethylaniline free base under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation, especially at elevated temperatures.
-
Purification of the Free Base: Before forming the hydrochloride salt, consider purifying the crude 2,6-dimethylaniline by vacuum distillation to remove less volatile impurities.
-
Recrystallization: Recrystallize the final hydrochloride salt from a suitable solvent system. This is a highly effective method for removing colored impurities. Common solvents include ethanol, isopropanol, or mixtures with water.
-
Q2: I'm observing a significant amount of the 2,4-dimethylaniline isomer in my final product. How can I remove it?
A2: The co-formation of isomers, particularly 2,4-dimethylaniline, is a frequent challenge due to the nature of the initial nitration of m-xylene.
-
Mechanism of Isomer Formation: The nitration of m-xylene yields a mixture of isomers. While the 2,6-isomer is the target, the 2,4- and 2,5-isomers are also formed and can be carried through the reduction step.
-
Troubleshooting and Purification:
-
Fractional Crystallization of Salts: This is the most effective industrial method for separating dimethylaniline isomers. The hydrochloride salts of the different isomers have varying solubilities in specific solvents. A carefully controlled crystallization can selectively precipitate the desired this compound, leaving the more soluble 2,4-isomer in the mother liquor.[1][2]
-
Acetate Salt Formation: In some processes, the isomers are first converted to their acetate salts to remove the 2,4-isomer before forming the hydrochloride salt of the remaining mixture to remove the 2,5-isomer.[1]
-
III. Common Side Products and Their Formation
Understanding the potential side products is crucial for developing effective purification strategies.
| Side Product | Common Source/Reason for Formation |
| 2,4-Dimethylaniline | Co-synthesis during the nitration of m-xylene. |
| 2,5-Dimethylaniline | Co-synthesis during the nitration of m-xylene. |
| o-Toluidine | Can be present as an impurity in starting materials or formed from side reactions.[4][5] |
| Xylenols (e.g., 2,6-Dimethylphenol) | Incomplete amination of 2,6-dimethylphenol or hydrolysis of intermediates.[1][4] |
| Oxidized/Polymeric Species | Air oxidation of the 2,6-dimethylaniline free base. |
| Residual Nitro-xylenes | Incomplete reduction of the nitrated xylene isomers. |
| Degradation Products (e.g., 2,6-dimethylbenzoquinone, organic acids) | Occur under harsh acidic and oxidative conditions. |
Logical Flow of Impurity Formation and Removal:
Caption: Synthetic pathway and purification strategy.
IV. Analytical Protocols for Quality Control
Accurate analysis is key to troubleshooting and ensuring the quality of your this compound. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.[4]
Detailed HPLC Protocol
This protocol provides a robust method for the separation and quantification of 2,6-dimethylaniline and its common impurities.[6]
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Further dilute as necessary to fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Workflow for HPLC Analysis:
Caption: HPLC analysis workflow.
V. Troubleshooting Crystallization
The crystallization of this compound is a critical purification step. Here are some common issues and their solutions.
Q3: My hydrochloride salt is not precipitating, or it's forming an oil.
A3: This is a common issue related to solubility and supersaturation.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Solvent Composition:
-
If the salt is too soluble, you may have used too much solvent. You can try to carefully evaporate some of the solvent.[7]
-
Consider adding an anti-solvent. For example, if your salt is dissolved in ethanol, slowly adding a less polar solvent like diethyl ether or toluene can induce precipitation.
-
-
Temperature: Ensure the solution is adequately cooled. Using an ice bath can be effective.
-
Hygroscopic Nature: If the salt is hygroscopic, it may be absorbing atmospheric moisture and forming an oil.[8] Ensure you are using dry solvents and consider performing the crystallization under a dry atmosphere.
-
Q4: The crystallization is happening too quickly, potentially trapping impurities.
A4: Rapid crystallization can compromise the purity of the final product.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Increase Solvent Volume: Add a small amount of additional solvent to the hot solution to ensure the compound doesn't crash out immediately upon cooling.[7] This will slightly decrease the yield but can significantly improve purity.
-
Flask Size: Using a flask that is too large for the solvent volume can lead to rapid cooling due to a high surface area.[7] Choose an appropriately sized flask.
-
VI. References
-
Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. PubMed. Available at: [Link]
-
Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia. Available at: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
What are the chemical properties of 2,4 - Dimethylaniline? HOPEMAX. Available at: [Link]
-
2,6-DIMETHYLANILINE (2,6-XYLIDINE). NCBI. Available at: [Link]
-
2,6-dimethylaniline. Sciencemadness Discussion Board. Available at: [Link]
-
2,6-Dimethyl Aniline (2,6-Xylidine). Royalchem. Available at: [Link]
-
SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Science Publishing. Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]
-
2,4-Dimethylaniline. PubChem. Available at: [Link]
-
Selectivity Engineering of Diazotization Reaction in Continuous Flow Reactor - Supporting Information. Available at: [Link]
-
Polycrystalline growth in precipitation of an aromatic amine derivative and L-Glutamic Acid. Available at: [Link]
-
How do I remove aniline from the reaction mixture? ResearchGate. Available at: [Link]
-
The effect of crystallization conditions, crystal morphology and size on pressure filtration of L-glutamic acid and an aromatic amine. ResearchGate. Available at: [Link]
-
N,N- Dimethyl aniline react with NaNO_(2) and dilute HCl at 0-5^(@)C to from. YouTube. Available at: [Link]
-
Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]
-
What is the role of HCl in salt analysis? Quora. Available at: [Link]
-
Inhibitory action of xylenol orange on aluminum corrosion in hydrochloric acid solution. ResearchGate. Available at: [Link]
-
Inhibitory action of xylenol orange on aluminum corrosion in hydrochloric acid solution. Indian Journal of Chemical Technology. Available at: [Link]
Sources
- 1. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - 2,6-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
Technical Support Center: A Guide to the Separation of 2,4- and 2,6-Dimethylaniline Isomers
Welcome to the technical support center for the resolution of 2,4- and 2,6-dimethylaniline (also known as xylidine) isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet significant challenge of separating these closely related structural isomers. Due to their similar physical properties, achieving baseline separation requires a nuanced understanding of chromatographic principles and crystallization techniques.
This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to not only follow protocols but also to logically diagnose and resolve issues as they arise.
Understanding the Challenge: A Comparison of Physical Properties
The primary difficulty in separating 2,4- and 2,6-dimethylaniline stems from their nearly identical physical characteristics. Both are primary arylamines with the same molecular weight and similar polarity.[1] Understanding these subtle differences is the first step in developing an effective separation strategy.
| Property | 2,4-Dimethylaniline | 2,6-Dimethylaniline | Rationale for Separation |
| Molecular Formula | C₈H₁₁N | C₈H₁₁N | Identical |
| Molecular Weight | 121.18 g/mol [2] | 121.18 g/mol [3][4] | Identical |
| CAS Number | 95-68-1[2] | 87-62-7[3] | N/A |
| Appearance | Colorless to dark brown liquid[2][5] | Clear colorless to light yellow liquid[4][6] | N/A |
| Boiling Point | ~218 °C[5][7] | ~214-216 °C[4][8] | The slight difference can be exploited by high-efficiency GC. |
| Melting Point | -15.9 °C[7] | 10-12 °C[9] | Significant difference suggests fractional crystallization at low temperatures or of derivatives could be effective. |
| Density (at 25°C) | ~0.98 g/mL[5] | ~0.984 g/mL[6] | Very similar, not a practical basis for separation. |
| Refractive Index (n20/D) | ~1.558[5] | ~1.560[9] | Very similar, not a practical basis for separation. |
| Solubility | Slightly soluble in water; soluble in organic solvents.[2] | Slightly soluble in water (7.5 g/L at 20°C); very soluble in ethanol and ether.[3][9][10] | Differences in solubility in specific solvent systems can be exploited for crystallization. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the separation of 2,4- and 2,6-dimethylaniline.
Q1: What are the most effective methods for separating these two isomers?
A1: The primary methods for separating 2,4- and 2,6-dimethylaniline are chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[11] For preparative or large-scale separations, fractional crystallization, often after derivatization to enhance differences in physical properties, can be a viable strategy.[12]
Q2: Which Gas Chromatography (GC) column and conditions are recommended for baseline separation?
A2: Achieving separation via GC relies on exploiting the subtle differences in boiling points and polarity. The steric hindrance from the two methyl groups ortho to the amine in 2,6-dimethylaniline affects its interaction with the stationary phase compared to the 2,4-isomer.
-
Expertise & Experience: A mid-polarity stationary phase, such as one containing cyanopropyl or phenyl functional groups, often provides better selectivity for these isomers than a standard non-polar (e.g., 100% dimethylpolysiloxane) phase.[13] These phases can engage in dipole-dipole or pi-pi interactions with the aromatic ring, which are sensitive to the substitution pattern. A novel monohydroxycucurbit[14]uril-based stationary phase has also demonstrated successful separation of these isomers.[15]
-
Authoritative Grounding: The choice of stationary phase is the most critical parameter influencing selectivity in chromatography.[13] For aromatic amines, specialized columns designed to reduce peak tailing are also highly recommended.[16]
Protocol: GC Method for Dimethylaniline Isomer Separation
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity column (e.g., DB-17, HP-35, or similar with phenyl or cyanopropyl content) | Enhances selectivity based on differences in isomer polarity and shape.[17] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good efficiency. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times without sacrificing resolution.[13] |
| Flow Rate | ~1-2 mL/min (Optimize for best efficiency) | Operating at the optimal linear velocity minimizes peak broadening.[13] |
| Injector Temp. | 250 °C | Ensures complete volatilization without thermal degradation. |
| Detector | Flame Ionization Detector (FID) | Robust and sensitive detector for hydrocarbons and organic molecules. |
| Detector Temp. | 250-280 °C | Prevents condensation of analytes in the detector. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 5-8 °C/min to 220 °C | A slow temperature ramp is crucial for resolving compounds with close boiling points.[13][15] |
| Sample Prep | Dilute in a volatile solvent (e.g., methanol, dichloromethane) to ~100 ppm | Prevents column overloading and ensures sharp peaks. |
Q3: How can High-Performance Liquid Chromatography (HPLC) be optimized for this separation?
A3: HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For dimethylaniline isomers, reversed-phase HPLC is the most common approach.
-
Expertise & Experience: A standard C18 column can work, but a Phenyl-Hexyl or Biphenyl column often provides superior selectivity. The phenyl-based phases introduce pi-pi interaction capabilities, which can better differentiate the electron cloud distribution of the two isomers. The mobile phase composition is critical; a gradient elution using acetonitrile and a phosphate buffer is often required to achieve resolution.[18]
-
Trustworthiness: The method must be validated for specificity, accuracy, and precision according to ICH guidelines, especially in pharmaceutical applications.[18]
Protocol: RP-HPLC Method for Dimethylaniline Isomer Separation
| Parameter | Recommended Setting | Rationale |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or similar Phenyl-Hexyl column | A high-efficiency column is necessary. Phenyl phases can offer alternative selectivity.[18][19] |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer | Buffering the mobile phase controls the ionization state of the amines, leading to consistent retention times. |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier that elutes the analytes from the reversed-phase column. |
| Gradient | A gradient elution is typically necessary. Start with a higher aqueous percentage and ramp up the ACN. (e.g., 30% B to 70% B over 8 minutes).[18] | A gradient helps to resolve closely eluting peaks and sharpen peak shape. |
| Flow Rate | 0.4 mL/min[18] | Adjusted for the column dimensions to maintain optimal pressure and efficiency. |
| Column Temp. | 40 °C[18] | Temperature affects viscosity and selectivity; maintaining a constant temperature is crucial for reproducibility.[20] |
| Detection (UV) | 240 nm[18] | Wavelength of maximum absorbance for dimethylaniline isomers. |
| Injection Vol. | 5 µL[18] | Small volume to prevent band broadening. |
Q4: Can these isomers be separated on a larger scale without chromatography?
A4: Yes, for preparative-scale separations, fractional crystallization can be an effective, albeit more labor-intensive, method. This technique relies on differences in solubility in a specific solvent at a given temperature.[21]
-
Expertise & Experience: The significant difference in melting points (-15.9 °C for 2,4-DMA vs. 10-12 °C for 2,6-DMA) suggests their crystal lattice energies are quite different. This can be exploited. However, a more robust method is to convert the amines into salts (e.g., hydrochlorides or acetates).[22] These derivatives often have much larger differences in solubility and melting points than the parent free bases, making their separation by crystallization much more efficient.[12] After separation, the pure amine can be regenerated by treatment with a base.
Troubleshooting & Optimization Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem: My GC or HPLC peaks are co-eluting or show poor resolution (<1.5).
-
Causality: Poor resolution is caused by insufficient differences in retention time (selectivity) or excessive peak broadening (inefficiency).[13] For isomers, the primary challenge is almost always selectivity.
-
Solutions:
-
Optimize Temperature/Gradient (The "Easy" Fix):
-
GC: Lower the temperature ramp rate (e.g., from 10°C/min to 5°C/min). This gives the isomers more time to interact with the stationary phase, enhancing separation.[13]
-
HPLC: Make the gradient shallower. A slower increase in the organic solvent percentage will increase the separation window between the two peaks.[20]
-
-
Change the Stationary Phase (The "Effective" Fix):
-
If optimization fails, your current column chemistry is not selective enough.[13]
-
GC/HPLC: Switch to a column with a different mechanism of interaction. If you are using a C18 (hydrophobic interactions), switch to a Phenyl column (pi-pi interactions). This change in selectivity is often the key to resolving difficult isomer pairs.[19]
-
-
Adjust Flow Rate (The "Fine-Tuning" Fix):
-
Ensure your carrier gas (GC) or mobile phase (HPLC) flow rate is near the optimal value for your column's efficiency. Deviating too far from the optimum broadens peaks.[13]
-
-
Problem: My amine peaks are tailing badly.
-
Causality: Peak tailing with amines is a classic problem caused by their basic nature. The lone pair of electrons on the nitrogen can interact strongly with acidic silanol groups present on silica-based columns or glass inlet liners.[13][16] This secondary interaction leads to a "tail" on the peak.
-
Solutions:
-
Use Base-Deactivated Columns/Liners (GC): Modern GC columns and liners are often "base-deactivated" to shield these active sites. Ensure you are using appropriate consumables for amine analysis.[16]
-
Mobile Phase Modifier (HPLC): Add a small amount of a competing base, like 0.1% triethylamine (TEA), to your mobile phase. The TEA will preferentially bind to the active silanol sites, preventing the analyte from interacting with them and resulting in more symmetrical peaks.
-
Derivatization: Reacting the amine with a derivatizing agent to form, for example, an amide, will remove the basic nitrogen lone pair, eliminating the source of the tailing. This is an effective but more involved solution.
-
Problem: My crystallization attempt yields an impure mixture.
-
Causality: This occurs if the solubilities of the two isomers (or their derivatives) are too similar in the chosen solvent, or if the cooling process is too rapid, causing co-precipitation.[21]
-
Solutions:
-
Solvent Screening: Test a variety of solvents or solvent mixtures. The ideal solvent is one in which the desired isomer has low solubility when cold but high solubility when hot, while the undesired isomer remains more soluble at colder temperatures.[21][23]
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, without disturbance. Then, move it to an ice bath or refrigerator. Slow cooling promotes the growth of larger, purer crystals.[23]
-
Seeding: Once the solution is supersaturated (cooled below the saturation temperature), add a single, pure crystal of the desired isomer. This "seed" provides a template for crystallization, encouraging the desired isomer to crystallize out selectively.[23][24]
-
Visualized Workflows
General Isomer Separation Workflow
The following diagram outlines the decision-making process when approaching the separation of 2,4- and 2,6-dimethylaniline.
Caption: Decision workflow for separating dimethylaniline isomers.
Troubleshooting Poor Chromatographic Resolution
This diagram illustrates a logical flow for diagnosing and solving poor peak resolution in GC or HPLC.
Caption: Logical flow for troubleshooting poor chromatographic resolution.
References
- Benchchem. (n.d.). Technical Support Center: Separation of Benzenehexamine Isomers.
- Benchchem. (2025). A Comparative Spectroscopic Analysis of 2,6-Dimethylaniline and Its Isomers.
- SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). GC separation of dimethyl aniline on the (OH)Q[15]/PDMS column (A).
- ResearchGate. (n.d.). Separation of all isomers with 2,6-DMA and its impurities along other....
- Benchchem. (n.d.). Overcoming poor resolution in the chromatographic separation of heptene isomers.
- PubChem. (n.d.). 2,6-Dimethylaniline.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
- ChemBK. (n.d.). 2,6-Dimethylaniline.
- Royalchem. (n.d.). 2,6-Dimethyl Aniline (2,6-Xylidine).
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylaniline.
- Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?.
- ResearchGate. (2012). Separation of structural isomers of amine on gas chromatography.
- NCBI. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE).
- (n.d.). CRYSTALLIZATION.
- Chromatography Forum. (2015). Trouble resolving isomers.
- PubChem. (n.d.). 2,4-Dimethylaniline.
- Sciencemadness.org. (2019). Separation of isomers by selective seeding and crystallisation?.
- SOP: CRYSTALLIZATION. (n.d.).
- Stenutz. (n.d.). 2,6-dimethylaniline.
- Wikipedia. (n.d.). 2,6-Xylidine.
- NCERT. (n.d.). Amines.
- Wikipedia. (n.d.). 2,4-Xylidine.
- SciELO. (n.d.). Download PDF (Inglês).
Sources
- 1. 2,6-dimethylaniline [stenutz.eu]
- 2. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Dimethyl aniline | 95-68-1 [chemicalbook.com]
- 6. royal-chem.com [royal-chem.com]
- 7. 2,4-Xylidine - Wikipedia [en.wikipedia.org]
- 8. 2,6-Xylidine - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. 2,6-Dimethylaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 21. esisresearch.org [esisresearch.org]
- 22. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. science.uct.ac.za [science.uct.ac.za]
- 24. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
Optimizing reaction temperature for 2,6-Dimethylaniline hydrochloride synthesis.
Welcome to the technical support center for the synthesis of 2,6-dimethylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
The synthesis of this compound is fundamentally a two-stage process: the reduction of 2,6-dimethylnitrobenzene to its corresponding aniline, followed by the conversion of the free base to its hydrochloride salt.[1][2] Temperature control is a critical parameter in both stages, directly influencing reaction rate, yield, and purity.
Part 1: Troubleshooting Guide - Optimizing Reaction Temperature
This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related variables.
Issue 1: Low or No Conversion of 2,6-Dimethylnitrobenzene
Question: My reduction of 2,6-dimethylnitrobenzene is stalled. I'm seeing a significant amount of starting material even after several hours. How can I use temperature to address this?
Answer: Low conversion is a common issue often linked to insufficient activation energy. The approach to temperature optimization depends heavily on your chosen reduction method.
-
For Catalytic Hydrogenation (e.g., using Pd/C):
-
Causality: Catalytic hydrogenation requires a certain temperature to achieve an efficient reaction rate.[3] While some modern, highly active catalysts can function at or near room temperature, many standard procedures require heating.[4][5] The reaction temperature directly impacts the kinetic energy of the system, increasing the frequency and energy of collisions between the substrate, hydrogen, and the catalyst surface.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If operating at room temperature, begin to gently warm the reaction mixture. A modest increase to 40-60°C can often initiate the reaction without promoting side reactions. For some systems, temperatures up to 80-90°C may be necessary for good conversion rates.[6][7]
-
Monitor Pressure: In a sealed hydrogenation system, an increase in temperature will also increase the internal pressure. Ensure your equipment is rated for the target temperature and pressure. A stable or decreasing hydrogen pressure is an indicator of consumption and reaction progress.
-
Avoid Excessive Heat: Be aware that hydrogenation of nitroarenes is an exothermic reaction. Once initiated, it may generate its own heat. Overheating (e.g., >100-120°C) can lead to catalyst sintering (reducing its active surface area) or unwanted side reactions like dehalogenation if other functional groups are present.
-
-
-
For Metal-Acid Reduction (e.g., using SnCl₂ in HCl or Fe in acid):
-
Causality: These reactions are often highly exothermic but may require initial heating to overcome the activation barrier.[8] The reaction between the metal and acid generates the reducing agent in situ.
-
Troubleshooting Steps:
-
Initial Heating: Gently warm the mixture to 40-50°C to initiate the reaction.[9] You may observe gas evolution (hydrogen) as the reaction begins.
-
Controlled Cooling: Once the reaction starts, it can accelerate rapidly. Be prepared to cool the reaction vessel using an ice bath to maintain a controlled temperature, typically between 50-70°C. A runaway reaction can lead to the formation of undesired byproducts.
-
Stirring and Reagent Addition: Ensure vigorous stirring to promote contact between the reactants. If adding the reducing agent solution, do so portion-wise to manage the exotherm.
-
-
Issue 2: Poor Selectivity and Formation of Byproducts
Question: My final product is impure. I'm observing byproducts that are difficult to separate from the 2,6-dimethylaniline. Could the reaction temperature be the cause?
Answer: Yes, incorrect temperature is a primary cause of byproduct formation. The goal is to find a "sweet spot" that is energetic enough for the desired reaction to proceed efficiently but not so high that it enables alternative reaction pathways.
-
Potential Byproducts & Temperature Effects:
-
Azoxy, Azo, and Hydrazo Compounds: These are products of partial reduction and can form if the reducing conditions are not potent enough or if the reaction stalls.[10] In some cases, excessively high temperatures with metal hydrides can favor azo compound formation.
-
Ring Hydrogenation: This is a risk primarily during catalytic hydrogenation at high temperatures and pressures, where the aromatic ring itself can be reduced. Maintaining moderate temperatures helps ensure chemoselectivity for the nitro group.
-
Isomeric Impurities: The most common impurity, 2,4-dimethylaniline, is typically introduced from the start, as the nitration of m-xylene produces a mixture of isomers.[11][12] While not a temperature issue during reduction, it's a critical consideration for the overall process.
-
Table 1: General Temperature Guidelines for Nitro Group Reduction
| Method | Typical Temperature Range | Key Considerations |
|---|---|---|
| Catalytic Hydrogenation (Pd/C) | 25 - 80°C[4][6] | Exothermic nature requires monitoring. Higher temperatures increase rate but risk side reactions. |
| Tin(II) Chloride / HCl | 50 - 70°C | Requires initial heating, then cooling to control the strong exotherm.[9] |
| Iron / Acetic Acid | Reflux (~100-110°C) | Generally requires sustained heating under reflux conditions. |
Issue 3: Difficulty Crystallizing the Hydrochloride Salt
Question: After reducing the nitro compound and adding HCl, my this compound won't precipitate, or it forms an oil. What's the role of temperature here?
Answer: Temperature control during salt formation is crucial for achieving high-quality, crystalline material. This is an acid-base neutralization, which is inherently exothermic.[13][14]
-
Causality: The solubility of this compound is temperature-dependent. If the solution is too warm after adding HCl, the salt will remain dissolved. Oiling out occurs when the salt comes out of solution above its melting point or as a supersaturated, non-crystalline phase.
-
Troubleshooting Steps:
-
Cool the Amine Solution: Before adding hydrochloric acid, cool the solution of your crude 2,6-dimethylaniline (dissolved in a suitable solvent like diethyl ether or ethyl acetate) in an ice bath to 0-5°C.[1]
-
Slow, Cooled Acid Addition: Add the hydrochloric acid solution (e.g., HCl in ether or aqueous HCl) dropwise while maintaining the low temperature. This dissipates the heat of neutralization and prevents a rapid temperature increase.
-
Controlled Crystallization: After acid addition is complete, allow the mixture to stir at a low temperature for a period (e.g., 30 minutes) to ensure complete precipitation.[1] If crystals are very fine, you can allow the mixture to slowly warm to room temperature, which can sometimes improve crystal size (Ostwald ripening).
-
Avoid Aqueous HCl if Anhydrous Salt is Needed: Using aqueous HCl can sometimes lead to lower yields due to the solubility of the salt in water.[15] For anhydrous forms, using gaseous HCl or a solution of HCl in an organic solvent is preferable.
-
Part 2: Experimental Protocols & Visual Guides
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol outlines the reduction of 2,6-dimethylnitrobenzene using Palladium on Carbon (Pd/C).
Materials:
-
2,6-Dimethylnitrobenzene
-
10% Palladium on Carbon (Pd/C) catalyst (5% w/w)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas source
-
Parr hydrogenator or similar pressure vessel
Procedure:
-
In a pressure-rated reaction vessel, dissolve 2,6-dimethylnitrobenzene (1.0 eq) in methanol (10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst. The catalyst is often pyrophoric; handle under an inert atmosphere (e.g., nitrogen or argon) if dry.
-
Seal the vessel and purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 4-10 bar).[3]
-
Begin vigorous stirring and heat the reaction to 40-50°C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the vessel to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
The resulting filtrate contains 2,6-dimethylaniline and can be carried forward to the salt formation step.
Protocol 2: Formation of this compound
Materials:
-
Solution of 2,6-dimethylaniline (from Protocol 1)
-
Diethyl ether (or other suitable organic solvent)
-
Concentrated Hydrochloric Acid or HCl solution in ether
Procedure:
-
Concentrate the filtrate from the reduction step under reduced pressure to remove the bulk of the solvent.
-
Dissolve the crude 2,6-dimethylaniline residue in diethyl ether (20 mL per gram of starting nitro compound).
-
Cool the ethereal solution in an ice-water bath to 0-5°C.
-
While stirring, slowly add a solution of HCl in ether dropwise. Alternatively, concentrated aqueous HCl can be used, but may affect yield and hydration state.[1][15]
-
A white precipitate of this compound will form immediately.[13]
-
Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the crystalline product under vacuum to yield this compound.[1]
Visual Workflow and Troubleshooting Diagrams
Caption: Overall workflow for the synthesis of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. airccse.com [airccse.com]
- 4. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]
- 5. Tuning the surface structure of an Fe-based catalyst for transfer hydrogenation of nitroarenes at near room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chegg.com [chegg.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Page loading... [wap.guidechem.com]
- 12. Sciencemadness Discussion Board - 2,6-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Preventing oxidation of 2,6-Dimethylaniline hydrochloride during storage.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidation of 2,6-Dimethylaniline Hydrochloride during storage. Our goal is to equip you with the necessary knowledge to ensure the integrity and stability of this critical reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, which was initially a white crystalline powder, has turned a pale brown color. Is it still usable?
A slight discoloration to pale brown can be an early indicator of oxidation.[1] While minor color change may not significantly impact the outcome of all applications, it is a sign of degradation. For sensitive applications, such as in the synthesis of pharmaceutical intermediates where purity is paramount, it is highly recommended to use a fresh, unoxidized batch or to purify the discolored material. The presence of oxidation products could potentially lead to side reactions and impurities in your final product.
Q2: What are the primary factors that cause the oxidation of this compound?
The primary factors contributing to the oxidation of this compound are exposure to:
-
Atmospheric Oxygen: Aromatic amines are susceptible to autoxidation, a free-radical chain reaction initiated by oxygen.
-
Light: Photochemical energy can accelerate the oxidation process.[2]
-
Moisture: The presence of water can facilitate oxidation reactions.
-
Heat: Elevated temperatures can increase the rate of degradation.
-
Incompatible Materials: Contact with strong oxidizing agents, certain metals that can act as catalysts, and acids can promote degradation.
Q3: How does the hydrochloride salt form help in stabilizing the compound against oxidation?
The hydrochloride salt form of 2,6-dimethylaniline enhances its stability against oxidation compared to its free base form. The protonation of the amino group to form the anilinium ion (-NH3+) withdraws electron density from the aromatic ring. This reduction in electron density makes the ring less susceptible to electrophilic attack by oxygen and other oxidizing species. In essence, the positive charge on the nitrogen atom deactivates the aromatic system towards oxidation.
Troubleshooting Guide: Identifying and Preventing Oxidation
This section addresses specific issues you might encounter and provides actionable solutions.
Problem 1: Significant Discoloration (Yellow to Dark Brown) of the Stored Compound
-
Probable Cause: Advanced oxidation has occurred, leading to the formation of colored impurities such as quinone-imines and other polymeric species. The initial oxidation products of 2,6-dimethylaniline can include 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone.[3][4][5] Further reactions can lead to more complex, highly colored polymeric materials.
-
Recommended Actions:
-
Do not use for sensitive applications. The purity of the reagent is compromised, which will likely affect the yield and purity of your desired product.
-
Consider purification. Recrystallization may be an option to remove impurities. However, this should be validated by analytical testing to confirm the purity of the recovered material.
-
Review your storage protocol. This level of degradation suggests a significant breach in proper storage conditions. Implement the recommended storage protocol outlined below.
-
Problem 2: Inconsistent or Lower-than-Expected Yields in Synthesis
-
Probable Cause: The presence of oxidation byproducts in your this compound starting material can interfere with your reaction. These impurities can act as nucleophiles or electrophiles, leading to unwanted side reactions and consuming your reagents.
-
Recommended Actions:
-
Assess the purity of your starting material. A simple visual inspection for discoloration is the first step. For a more definitive assessment, use the analytical methods described in the "Protocols" section.
-
Implement an inert atmosphere. When weighing and handling the compound, especially for reactions sensitive to impurities, do so under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air.
-
Use a fresh, sealed bottle of the reagent. This is the most straightforward way to ensure the high purity of your starting material.
-
Diagrams
Diagram 1: Autoxidation Pathway of 2,6-Dimethylaniline
Caption: A step-by-step workflow for troubleshooting suspected degradation of this compound.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
To ensure the long-term stability of this compound, adhere to the following storage protocol:
-
Container: Store the compound in its original, tightly sealed, light-resistant (amber glass) container.
-
Atmosphere: For optimal stability, especially for long-term storage or for high-purity applications, store under an inert atmosphere. This can be achieved by backfilling the container with dry argon or nitrogen after each use.
-
Temperature: Store in a cool, dry place, away from direct sunlight and heat sources. Refrigeration is generally recommended.
-
Location: Store in a well-ventilated area, separate from incompatible materials such as strong oxidizing agents.
| Storage Condition | Impact on Stability | Recommendation |
| Ambient/Airtight | Gradual oxidation over time, leading to discoloration. | Suitable for short-term storage for non-critical applications. |
| Refrigerated/Airtight | Slows down the rate of oxidation. | Recommended for medium-term storage. |
| Inert Atmosphere/Refrigerated | Provides the best protection against oxidation. | Highly Recommended for long-term storage and for use in sensitive applications. |
Protocol 2: Qualitative Spot Test for Oxidation
This simple colorimetric test can provide a rapid indication of the presence of quinone-like oxidation products.
-
Materials:
-
Small amount of the suspect this compound
-
Methanol
-
Freshly prepared 1% solution of 3-methyl-2-benzothiazolinone hydrazone (MBTH) in water
-
Freshly prepared 1% solution of ferric chloride (FeCl3) in water
-
-
Procedure:
-
Dissolve a small spatula tip of the this compound in 1 mL of methanol in a test tube.
-
Add 2-3 drops of the MBTH solution and shake.
-
Add 2-3 drops of the ferric chloride solution and shake.
-
-
Observation: The development of a blue or green color indicates the presence of oxidative coupling products, suggesting that the sample has undergone degradation.
Protocol 3: Quantitative Purity Analysis by HPLC
For a definitive assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of an acid modifier like phosphoric acid to a pH of around 3. [6]* Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm. [2]* Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in and dilute to 25 mL with the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the prepared sample and a standard of known purity. Calculate the purity of the sample by comparing the peak area of the this compound to the total area of all peaks in the chromatogram.
References
- Cohen, I. R., & Altschuller, A. P. (1961). Spot Test Detection and Colorimetric Determination of Aromatic Amines and Imino Heteroaromatic Compounds with 3-Methyl-2benzothiazolone Hydrazone. Analytical Chemistry, 33(6), 726–733. [Link]
- Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165–177. [Link]
- Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental science & technology, 43(22), 8629–8634. [Link]
- Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental Science & Technology, 43(22), 8629-8634. [Link]
- SIELC Technologies. (2018). Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column. [Link]
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024). Open Access Journals. [Link]
- Ting, W. P., Huang, Y. H., & Lu, M. C. (2011). Oxidation of 2,6-dimethylaniline by the Fenton, electro-Fenton and photoelectro-Fenton processes. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 46(1), 74–80. [Link]
- NCERT. (n.d.). Amines. [Link]
- Wikipedia. (n.d.).
- Qu, Z. B., Lu, L. F., Zhang, M., & Shi, G. (2016). Colorimetric Detection of Carcinogenic Aromatic Amine Using Layer-by-Layer Graphene Oxide/Cytochrome c Composite. ACS applied materials & interfaces, 8(40), 26612–26619. [Link]
- Turhan, K., & Uzman, S. (2008). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 20(2), 1295. [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. International Agency for Research on Cancer. [Link]
- Turhan, K., & Uzman, S. (2010). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry, 20(2), 1295-1302. [Link]
- Sedenková, I., Trchová, M., & Stejskal, J. (2011). Solid-state oxidation of aniline hydrochloride with various oxidants. Synthetic Metals, 161(11-12), 1147-1153. [Link]
- Arotiba, O. A., & Mochochoko, T. (2014). The effect of protonation and oxidation state of polyaniline on the stability of gold nanoparticles. International Journal of Electrochemical Science, 9(7), 3608-3619. [Link]
- Wang, L., Zhang, J., & Li, Y. (2016). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. Huan jing ke xue= Huanjing kexue, 37(2), 577–583. [Link]
- Chemistry with concepts. (2017, December 11). Compared to aniline and anilinium ion.Which is more stable |part 29|class 12| Amines |CBSE chemistry [Video]. YouTube. [Link]
- NCERT. (n.d.). Amines. [Link]
- Cortazar, L., Narducci, D., & Chilton, J. (2018). Determination of aniline and quinoline compounds in textiles.
- PubChem. (n.d.). 2,6-Dimethylaniline. [Link]
- Anjali Devi. (2022, June 5).
- Slideshare. (n.d.).
- Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2024).
- Ahmed, S. M. (2010). Mechanistic investigation of the oxidative polymerization of aniline hydrochloride in different media. Polymer Degradation and Stability, 95(7), 1172-1178. [Link]
- Yehye, W. A., Rahman, N. A., & Ariffin, A. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European Journal of Medicinal Chemistry, 101, 295-312. [Link]
- Zancheng Life Sciences. (2020, December 2). Application of Three Antioxidants BHT, TBHQ and BHA in Food. [Link]
- Gholami, A., Etemadia, A., & Alizadeh, Z. (2023). Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants. Food Science & Nutrition, 11(11), 6526-6537. [Link]
- Sharma, A., & Kumar, V. (2020). Qualitative tests for preliminary phytochemical screening: An overview. International Journal of Chemical Studies, 8(2), 603-608. [Link]
- Sharif, A., et al. (2017). Stabilization of sunflower oil with Carum copticum Benth & Hook essential oil. Journal of food science and technology, 54(1), 201–209. [Link]
- Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental science & technology, 43(22), 8629–8634. [Link]
- Shaikh, J. R., & Patil, M. K. (2020). Qualitative tests for preliminary phytochemical screening: An overview. International Journal of Chemical Studies, 8(2), 603-608. [Link]
- LERCHOVA, J., & POSPISIL, J. (1975). Antioxidants and stabilizers. LII. Sensitized photooxidation of 2,6‐di‐tert‐butyl‐4‐methylphenol.
- Tseng, H. H., & Tseng, T. C. (1995). Effects of butylated hydroxyanisole, butylated hydroxytoluene and tertiary butylhydroquinone on growth and luteoskyrin production byPenicillium islandicum.
- ScienceMadness Discussion Board. (2013, May 11). 2,6-dimethylaniline. [Link]
Sources
- 1. Development of a colorimetric enzymatic assay method for aromatic biogenic monoamine-producing decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low purity in 2,6-Dimethylaniline hydrochloride batches
Welcome to the technical support resource for 2,6-Dimethylaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related issues encountered during the synthesis and purification of this critical chemical intermediate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs): Troubleshooting Low Purity
This section addresses the most common challenges leading to low-purity batches of this compound.
Q1: My final product is discolored (yellow to brown) instead of white. What is the primary cause and how can it be resolved?
A: Discoloration is a frequent indicator of impurities, most commonly arising from the oxidation of the 2,6-dimethylaniline free base. Aniline derivatives are susceptible to air oxidation, which forms highly colored polymeric byproducts. The purity of your starting materials is also a critical factor.[1]
Causality and Solution:
-
Starting Material Purity: The quality of the initial 2,6-dimethylaniline is paramount. If the free base is already discolored, this color will carry through to the hydrochloride salt. It is highly recommended to purify the starting aniline, often by vacuum distillation, before use.[1]
-
Oxidation During Reaction/Workup: Exposure to air, especially at elevated temperatures or in the presence of trace metal catalysts, can accelerate oxidation.
-
Resolution during Purification: The most effective method to remove color is during the recrystallization of the hydrochloride salt. The addition of a small amount of activated carbon to the hot, dissolved solution can effectively adsorb these colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.
Q2: My HPLC/GC-MS analysis indicates the presence of several impurities. What are the most likely candidates and where do they come from?
A: The impurity profile of this compound can be complex. Identifying the source of these impurities is key to eliminating them. Commercially available 2,6-dimethylaniline typically has a purity of 98% to 99.6%.[2][3]
Common Impurities and Their Origins:
| Impurity | Likely Source | Recommended Analytical Technique |
| Isomeric Xylidines (e.g., 2,4- and 2,5-dimethylaniline) | Incomplete separation during the synthesis of the parent m-xylene or subsequent nitration and reduction steps.[3][4] | HPLC, GC-MS[2] |
| 2,6-Dimethylphenol (Xylenol) | Incomplete amination of 2,6-dimethylphenol if this is the synthetic route. It is a common impurity in commercial batches.[2][3][5] | HPLC, GC-MS[2] |
| Unreacted Starting Materials | Incomplete reaction during the formation of the aniline or the hydrochloride salt. | HPLC, GC-MS, TLC |
| N-Acetylated Byproducts | If acetic acid or acetic anhydride is used as a solvent or reagent, N-acetylation of the aniline can occur.[6] | HPLC, LC-MS |
| Oxidation Products | Exposure of the 2,6-dimethylaniline free base to air, leading to complex colored impurities. | HPLC (often seen as a broad, unresolved peak) |
| Residual Solvents | Incomplete removal of solvents used during the reaction, workup, or crystallization (e.g., diethyl ether, ethyl acetate, toluene).[7] | GC-MS (Headspace) |
Q3: The yield of my hydrochloride salt is significantly lower than expected after precipitation. What are the potential causes?
A: Low yield during the salt formation step often points to issues with stoichiometry, solvent choice, or the physical process of precipitation and isolation.
Troubleshooting Steps:
-
Incomplete Protonation: Ensure a stoichiometric or slight excess of hydrochloric acid (HCl) is used. The HCl can be aqueous or a solution in an organic solvent like ethyl acetate or diethyl ether.[7][8] Incomplete protonation will leave some of the more soluble free base in the solution.
-
Inappropriate Solvent: The chosen solvent must readily dissolve the 2,6-dimethylaniline free base but have low solubility for the resulting hydrochloride salt. Ethereal solvents or ethyl acetate are common choices.[7][8] If the salt has significant solubility in the chosen solvent, your yield will be compromised.
-
Insufficient Cooling: The solubility of the hydrochloride salt is temperature-dependent. Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation before filtration.
-
Excessive Washing: Washing the collected crystals is necessary to remove residual acid and impurities. However, using too much wash solvent or a solvent in which the salt is slightly soluble will lead to product loss. Use a minimal amount of cold solvent for washing.[8]
Q4: I performed a recrystallization, but the purity only marginally improved. What factors should I reconsider?
A: A failed recrystallization is typically due to an improper choice of solvent system or procedural errors. The fundamental principle is that the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should have the opposite solubility profile.
Key Considerations for Optimization:
-
Solvent System Selection: A single solvent may not be optimal. A two-solvent system (one in which the compound is soluble, and one in which it is not) can be more effective. For aniline hydrochlorides, alcohol/ether or alcohol/water mixtures are common.
-
Cooling Rate: Rapid cooling of the saturated solution can cause impurities to crash out along with your product (co-precipitation). Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals, and then transfer to an ice bath to maximize yield.
-
Solution Concentration: If the initial solution is too dilute, you will get a poor yield. If it is supersaturated, the product may oil out or precipitate prematurely, trapping impurities. The goal is to create a saturated solution at the boiling point of the solvent.
-
Insoluble Impurities: If you observe insoluble material in the hot solution, a hot filtration step is necessary to remove it before cooling.
In-Depth Troubleshooting and Experimental Protocols
Troubleshooting Workflow for Low Purity Batches
The following diagram outlines a logical workflow for diagnosing and resolving purity issues with your this compound batches.
Caption: Troubleshooting workflow for low purity 2,6-dimethylaniline HCl.
Protocol 1: Recrystallization of this compound
This protocol provides a robust method for purifying this compound, aiming to remove both colored and closely related chemical impurities.
Materials:
-
Crude this compound
-
Ethanol (Reagent grade)
-
Diethyl ether (Anhydrous)
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to just dissolve the solid completely. Gentle heating and stirring will be necessary. The goal is to create a saturated solution.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approx. 1-2% by weight of your crude product). Swirl the flask and gently reheat for 5-10 minutes.
-
Hot Filtration (If Carbon Was Used): Set up a hot filtration apparatus (e.g., a pre-warmed funnel with fluted filter paper). Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Inducing Precipitation (If Necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Alternatively, slowly add a non-solvent like diethyl ether dropwise until the solution becomes cloudy, then allow it to stand.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol or a cold mixture of ethanol/diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.
Caption: Step-by-step workflow for recrystallization.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative assessment of the purity of your this compound and helps identify known impurities.[2][9]
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7). A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[9]
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of a this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from this stock to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve your synthesized batch of this compound in the mobile phase to a concentration similar to the standard (e.g., 1 mg/mL).
-
Analysis: Filter all solutions through a 0.45 µm syringe filter before injection. Inject the standards and the sample onto the HPLC system.
-
Data Interpretation: Calculate the purity of your sample by the area percent method. The purity is the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Identify and quantify impurities by comparing their retention times to known impurity standards if available.
References
- National Center for Biotechnology Information. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57.
- Google Patents. (1976). US3931298A - Chemical process for forming 2,6-dimethylaniline.
- Sznitowska, M., & Wolska, H. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 59(5), 333-339.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
- Sznitowska, M., & Wolska, H. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. PubMed.
- Canadian Science Publishing. (n.d.). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Journal of Chemistry.
- Sciencemadness Discussion Board. (2013). 2,6-dimethylaniline.
- Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - 2,6-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Identifying Impurities in 2,6-Dimethylaniline Hydrochloride by HPLC-MS
Welcome to the technical support guide for the analysis of 2,6-Dimethylaniline hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals to effectively identify and troubleshoot impurities using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Here, we combine established analytical principles with practical, field-proven insights to address common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the analysis of this compound and its impurities.
Q1: What are the most common process-related impurities in 2,6-Dimethylaniline?
A1: The synthesis of 2,6-Dimethylaniline, often starting from the nitration and subsequent reduction of xylene, can introduce several impurities.[1] These include isomeric forms (e.g., 2,4-dimethylaniline and 2,5-dimethylaniline), the starting material xylene, and related substances like o-toluidine.[2][3] Additionally, xylenol is a typical impurity found in commercial batches.[1][2] During synthesis via ethylation of aniline, byproducts can include unreacted aniline, mono-ethylated anilines, and poly-ethylated anilines.[4]
Q2: What are the likely degradation products of this compound?
A2: this compound is susceptible to degradation under various stress conditions.[5] Forced degradation studies, which include exposure to acidic, basic, oxidative, and photolytic conditions, are essential to identify potential degradants.[6][7][8] Under oxidative conditions, N-oxide formation is a common pathway for aromatic amines. Hydrolysis is less likely for the aniline core itself but can occur if related impurities with susceptible functional groups are present. When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[9]
Q3: Why am I seeing significant peak tailing for my 2,6-Dimethylaniline peak?
A3: Peak tailing for basic aromatic amines like 2,6-Dimethylaniline is a classic chromatographic problem, often caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based HPLC columns.[10] This is especially prominent if the mobile phase pH is not optimized or if the column is an older "Type A" silica type.[10] Other causes can include column overload, excessive extra-column volume, or a partially blocked column frit.[10][11][12]
Q4: Is ESI or APCI a better ionization source for 2,6-Dimethylaniline and its impurities in MS?
A4: Electrospray ionization (ESI) in positive ion mode is generally the preferred method for analyzing aromatic amines like 2,6-Dimethylaniline.[13][14] These compounds readily accept a proton to form a stable [M+H]⁺ ion. Atmospheric Pressure Chemical Ionization (APCI) can also be used and may be advantageous for less polar impurities, but ESI typically provides excellent sensitivity for this class of compounds.
Q5: The mass spectra for several of my impurity peaks are very similar. How can I differentiate them?
A5: Isomers of dimethylaniline often produce very similar, if not identical, mass spectra under standard Electron Ionization (EI) or even ESI conditions due to similar fragmentation pathways.[15] The molecular ion (M⁺) will be the same (m/z 121), and key fragments like the loss of a methyl group ([M-15]⁺ at m/z 106) will also be common.[15] Therefore, definitive identification relies on robust chromatographic separation.[15] Co-injection with certified reference standards of suspected isomers is the most reliable way to confirm identity.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step guidance for resolving specific experimental issues encountered during the HPLC-MS analysis of this compound.
Troubleshooting Guide 1: Poor Peak Shape (Tailing & Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
Caption: Troubleshooting workflow for HPLC peak shape issues.
-
Determine Analyte pKa: The pKa of 2,6-Dimethylaniline is approximately 3.9. To ensure it is fully protonated and behaves consistently, the mobile phase pH should be at least 2 units below this value.
-
Prepare Buffered Mobile Phase:
-
Aqueous Phase (A): Prepare a 20 mM phosphate or formate buffer and adjust the pH to ~2.5 using formic acid or phosphoric acid. Ensure the buffer is fully dissolved and filtered through a 0.22 µm filter.[11]
-
Organic Phase (B): HPLC-grade acetonitrile or methanol.
-
-
Initial Gradient: Start with a gradient that allows for good retention and separation (e.g., 5-95% B over 15-20 minutes).
-
Evaluate Peak Shape: Inject the sample. If tailing persists, consider the following adjustments:
-
Increase Buffer Strength: Increase the buffer concentration to 50 mM to better control the on-column pH.[10]
-
Add a Competitive Amine: If adjusting pH is insufficient, add a small amount of a competitive amine like triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase. TEA will preferentially interact with active silanol sites, improving the peak shape of the primary amine analyte.[10]
-
Troubleshooting Guide 2: Identification of Unknown Impurities
A systematic workflow is critical for the structural elucidation of unknown impurities detected in your sample.
Sources
- 1. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biomedres.us [biomedres.us]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2,6-Dimethylaniline Hydrochloride
Welcome to the technical support center for 2,6-Dimethylaniline Hydrochloride (CAS: 21436-98-6). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chemical intermediate. As a key building block in the synthesis of local anesthetics like lidocaine and bupivacaine, as well as various pesticides and polymers, its effective solubilization is a frequent yet critical hurdle in experimental workflows.[1] This document provides in-depth, field-proven insights and troubleshooting protocols to address common solubility issues, ensuring the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in water, even though it's a hydrochloride salt. Why is this happening?
A: This is a common and valid observation. While converting a weakly basic amine like 2,6-dimethylaniline to its hydrochloride salt is a standard strategy to enhance aqueous solubility, it doesn't always guarantee high solubility under all conditions.[2][3] The solubility of 2,6-dimethylaniline's free base is quite low (approximately 7.5 g/L at 20°C).[4][5] The hydrochloride salt improves this, but several factors can still limit its dissolution:
-
pH of the Solution: The pH of your water (which can vary from neutral to slightly acidic or basic) is the most critical factor. The salt's solubility is highly dependent on maintaining an acidic pH to keep the amine protonated.[6]
-
Crystal Lattice Energy: The solid-state crystal structure of the salt requires energy to overcome before it can dissolve. Sometimes, this energy barrier is significant.[2]
-
Hygroscopicity: The compound is known to be hygroscopic, meaning it can absorb moisture from the air.[7][8] This can lead to clumping and affect the rate of dissolution.
Initial reports on its solubility can seem contradictory, with some sources listing it as slightly soluble in water while being more soluble in polar organic solvents.[1][7] The following sections will guide you on how to systematically address these factors.
Q2: What are the fundamental physicochemical properties I should be aware of?
A: Understanding the compound's properties is the first step in troubleshooting.
| Property | Value | Source(s) |
| CAS Number | 21436-98-6 | [9] |
| Molecular Formula | C₈H₁₂ClN | [9] |
| Molecular Weight | 157.64 g/mol | [9] |
| Appearance | White to pale brown powder or crystals | [7][10] |
| Melting Point | ~275 °C | [7][11] |
| Stability | Hygroscopic; store under inert atmosphere | [7][8] |
Q3: How does pH control the solubility, and what is the optimal pH range?
A: The solubility of this compound is governed by a pH-dependent equilibrium between the protonated (and more soluble) ammonium salt and the deprotonated (and poorly soluble) free base, 2,6-dimethylaniline.
-
Mechanism: In an acidic solution (low pH), the equilibrium shifts towards the protonated form (C₈H₁₁NH₃⁺Cl⁻), which readily dissolves in water. As the pH increases and approaches the pKa of the conjugate acid, the compound begins to deprotonate, forming the neutral, water-insoluble 2,6-dimethylaniline free base, which will precipitate out of the solution.[12]
-
Optimal pH: To ensure complete dissolution, the pH of the aqueous solution should be kept well below the pKa of the 2,6-dimethylaniline conjugate acid. The pKa of the free base (2,6-dimethylaniline) is approximately 3.9. Therefore, maintaining a pH of 1-2 is a safe and effective range to maximize solubility.
Q4: Can I use organic solvents? Which ones are most effective?
A: Yes, using organic solvents is a highly effective strategy. If an aqueous solution is not strictly required for your application, or if you need to prepare a stock solution, certain organic solvents work very well.
| Solvent | Reported Solubility | Comments | Source(s) |
| Methanol | Soluble / Slightly Soluble | Sonication may be required to aid dissolution. | [1][7][8] |
| Ethanol | Highly Soluble | A good first choice for a polar organic solvent. | [1] |
| DMSO | Soluble / Slightly Soluble | Effective, but sonication can assist. | [1][7][8] |
Expert Tip: When preparing stock solutions, DMSO and methanol are excellent choices. They are particularly useful in biological assays where the final concentration in the aqueous medium will be low enough to avoid solvent toxicity issues.
Advanced Troubleshooting Guide & Protocols
This section provides a logical workflow and detailed protocols for systematically overcoming persistent solubility issues.
Protocol 1: pH Adjustment for Aqueous Solutions
This protocol is the primary method for dissolving this compound in water for applications like preparing standards for HPLC or certain reaction media.
Materials:
-
This compound
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Calibrated pH meter or pH indicator strips
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Initial Slurry: Weigh the desired amount of this compound and add it to a volumetric flask containing approximately 80% of the final volume of deionized water.
-
Stir: Place the flask on a magnetic stirrer and begin stirring. You will likely observe a cloudy suspension.
-
pH Adjustment: While stirring, add 1 M HCl dropwise to the suspension.
-
Monitor pH: Periodically check the pH of the solution. Continue adding HCl until the pH reaches a stable value between 1.0 and 2.0.
-
Observe Dissolution: As the pH drops, the solid material should completely dissolve, resulting in a clear solution.
-
Final Volume: Once the solid is fully dissolved, add deionized water to reach the final target volume in the flask.
-
Verification: If precipitation occurs upon adding more water, re-check and adjust the pH as necessary.
Causality: By lowering the pH, you are applying Le Châtelier's principle to the acid-base equilibrium. The excess H⁺ ions in the solution prevent the deprotonation of the amine hydrochloride, forcing it to remain in its soluble, ionized form.[12]
Protocol 2: Utilizing a Co-solvent System
This method is ideal when high concentrations are needed or when pH modification is not suitable for the downstream application. A water/ethanol mixture is often a good starting point.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Deionized water
-
Graduated cylinders
-
Beaker or flask
-
Magnetic stirrer or sonicator
Procedure:
-
Solvent First: In a beaker, add the required amount of this compound.
-
Add Co-solvent: Add a small volume of ethanol (e.g., 10-20% of the final target volume) directly to the solid.
-
Initial Dissolution: Stir or sonicate the mixture. The compound should readily dissolve or form a concentrated slurry in the ethanol.
-
Titrate with Water: Slowly add the deionized water in portions while continuously stirring or sonicating.
-
Observe for Precipitation: Monitor the solution closely. If the solution remains clear after adding the full volume of water, the co-solvent system is successful.
-
Troubleshooting: If cloudiness (precipitation) appears as you add water, you may need to increase the initial proportion of ethanol. Experiment with different ratios (e.g., 30:70, 50:50 ethanol:water) to find the optimal system for your desired concentration.
Causality: Co-solvents work by reducing the overall polarity of the solvent system.[13] Ethanol, being less polar than water, can better solvate the organic (dimethylphenyl) portion of the molecule, while the water interacts with the charged ammonium group, collectively overcoming the crystal lattice energy and promoting dissolution.
A Note on Advanced Formulation Strategies
For highly specialized applications in drug development requiring very high concentrations or specific release profiles, more advanced techniques may be necessary. These are complex methods that require specialized expertise but are important to be aware of:
-
Solid Dispersions: The drug can be dispersed in a hydrophilic polymer matrix to create an amorphous solid, which has higher apparent solubility than the crystalline form.[3][14]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic part of the drug molecule is encapsulated, enhancing its solubility in water.[15][16]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in a lipid base, which then forms a fine emulsion in the gastrointestinal tract.[2][15]
Safety Precautions
Always handle 2,6-Dimethylaniline and its salts with appropriate care. The free base is classified as harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing cancer.[17]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[10]
-
Spills: In case of a spill, avoid generating dust. Evacuate the area and clean up using appropriate procedures for hazardous materials.[10]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
References
- Methylamine hydrochloride | Solubility of Things. (n.d.). Solubility of Things. [Link]
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
- 2,6-Dimethylaniline. (n.d.). ChemBK. [Link]
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
- 2,6-Dimethylaniline | C8H11N. (n.d.). PubChem. [Link]
- CAS 21436-98-6 | this compound. (n.d.). Henan Alfa Chemical Co., Ltd. [Link]
- Formulation strategies for poorly soluble drugs. (2025).
- Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed Central. [Link]
- Safety data sheet - 2,6-Dimethylaniline. (2023). CPAChem. [Link]
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central. [Link]
- Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules Magazine. [Link]
- Solubility Enhancement Techniques. (n.d.). Pharmaguideline. [Link]
- 2-6-Dimethylaniline Hydrochloride. (n.d.). MAC-MOD Analytical. [Link]
- 2,6-DIMETHYLANILINE (2,6-XYLIDINE). (1993). IARC Monographs. [Link]
- Chemical process for forming 2,6-dimethylaniline. (1976).
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Why do amines dissolve in hydrochloric acid? (2017). Quora. [Link]
- Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2014).
- A review on solubility enhancement techniques for poorly soluble drugs. (n.d.).
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
- SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- The Preparation of Lidocaine. (n.d.).
- 2,6-Dimethylaniline. (n.d.). ChemBK. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 4. chembk.com [chembk.com]
- 5. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound | 21436-98-6 [chemicalbook.com]
- 8. alfa-industry.com [alfa-industry.com]
- 9. 2,6-Dimethylaniline = 98 21436-98-6 [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. 2,6-ジメチルアニリン 塩酸塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. quora.com [quora.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cpachem.com [cpachem.com]
Technical Support Center: Minimizing Tar Formation in 2,6-Dimethylaniline Hydrochloride Reactions
Welcome to the Technical Support Center for reactions involving 2,6-Dimethylaniline Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot the common issue of tar formation. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of my this compound reaction, and why does it form?
A1: "Tar" is a general term for the complex, high-molecular-weight, often dark-colored and viscous byproducts that can form during your reaction. In the case of this compound, tar formation is primarily a result of oxidation and subsequent polymerization of the aniline derivative.[1][2] The amino group in 2,6-dimethylaniline makes the aromatic ring electron-rich and thus highly susceptible to oxidation.[2] This oxidation can be initiated by atmospheric oxygen, oxidizing agents present in your reagents, or even certain metal catalysts.
Once oxidized, 2,6-dimethylaniline can form reactive intermediates, such as radical cations. These intermediates can then polymerize, leading to the formation of polyaniline-like structures and other complex, often insoluble, tarry materials.[1]
Q2: I'm performing an acylation reaction with this compound to synthesize a lidocaine precursor. What are the key factors that I should control to prevent tar formation?
A2: The synthesis of lidocaine precursors via acylation of 2,6-dimethylaniline is a common procedure where tar formation can be a significant issue.[2][3][4][5] Key factors to control include:
-
Atmosphere: The exclusion of oxygen is critical. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will significantly reduce oxidative side reactions.
-
Purity of Reagents: Ensure your this compound, acylating agent (e.g., α-chloroacetyl chloride), and solvent are of high purity and free from oxidizing impurities. Older bottles of 2,6-dimethylaniline can be dark in color due to oxidation and may need purification before use.[5]
-
Temperature: While some reactions require heat, excessive temperatures can accelerate the rate of tar-forming side reactions. It's crucial to maintain the recommended reaction temperature.
-
pH Control: In acidic conditions, the aniline nitrogen is protonated, which can influence reactivity and side reactions. The use of a base, such as sodium acetate, is common in these acylations to neutralize the HCl formed during the reaction and buffer the pH.[3]
-
Solvent Choice: The solvent can influence the solubility of reactants and intermediates, as well as the rate of side reactions. Glacial acetic acid is a common solvent for this reaction, but other solvents like ethyl acetate have also been explored to optimize yield and minimize byproducts.[5][6][7][8][9]
Q3: Can I use antioxidants or scavengers to prevent tar formation? If so, what are some examples?
A3: Yes, the use of antioxidants or radical scavengers can be a very effective strategy. These additives function by reacting with and quenching the radical intermediates that lead to polymerization and tar formation.
Examples of scavengers that have been shown to be effective in preventing the polymerization of aniline derivatives include:
-
Aminocarboxylates: Compounds like diethylenetriaminepentaacetic acid (DTPA) and N,N-dimethylglycine (DMG) can scavenge arylamine free radicals.[10]
-
Phenolic Antioxidants: While not directly cited for this specific reaction, hindered phenols like BHT (butylated hydroxytoluene) are well-known radical scavengers in organic synthesis.
-
Ascorbic Acid (Vitamin C) and its salts: These are effective nitrite scavengers and can also act as general antioxidants.[11][12]
-
L-cysteine: This amino acid has also been identified as an effective scavenger.[11][12]
The choice and amount of scavenger should be optimized for your specific reaction conditions to avoid interference with the desired reaction pathway.
Troubleshooting Guides
This section provides structured guidance for addressing specific problems encountered during your experiments with this compound.
Guide 1: Issue - My reaction mixture is turning dark brown/black, and I'm observing a significant amount of insoluble material.
This is a classic sign of extensive tar formation, likely due to oxidation and polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dark reaction mixtures and tar.
Detailed Steps:
-
Implement an Inert Atmosphere: If you are not already doing so, this is the first and most critical step. Purge your reaction vessel with an inert gas like nitrogen or argon before adding your reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Verify Starting Material Purity: Old or improperly stored 2,6-dimethylaniline can contain colored impurities that can catalyze tar formation.[13] Analyze the purity of your starting material using HPLC or GC-MS.[1][13][14][15][16] If significant impurities are detected, consider purifying your 2,6-dimethylaniline by distillation under reduced pressure or by recrystallization of the hydrochloride salt.
-
Incorporate a Base: In reactions that generate acid, such as acylation with an acyl chloride, the resulting low pH can promote side reactions. The addition of a base like sodium acetate is crucial to neutralize the generated acid.[3]
-
Introduce a Scavenger: If the above steps do not fully resolve the issue, the addition of a radical scavenger can be beneficial. Start with a small molar percentage (e.g., 1-5 mol%) of a scavenger like ascorbic acid or L-cysteine and observe the effect on the reaction.[11][12]
Guide 2: Issue - The yield of my desired product is low, and I have a sticky, difficult-to-purify residue.
This indicates that while your main reaction is proceeding, side reactions leading to soluble and insoluble tars are consuming your starting material and complicating purification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields and purification issues.
Detailed Steps:
-
Optimize Reaction Temperature: High temperatures can significantly increase the rate of side reactions. Try lowering the reaction temperature and extending the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal balance.
-
Solvent Selection: The choice of solvent can have a profound impact on the reaction outcome. For acylations, while glacial acetic acid is common, it is also protic and can participate in side reactions. A study on the synthesis of a lidocaine precursor found that using ethyl acetate or THF as a solvent could improve yields compared to acetic acid.[5]
-
Refine Your Purification Strategy: Tar can be challenging to remove. If simple recrystallization or extraction is insufficient, consider column chromatography. The choice of eluent system will need to be optimized to effectively separate your product from the more polar, tarry byproducts. An initial wash of the crude product with a non-polar solvent in which your product is sparingly soluble can sometimes help remove less polar tar components.
-
Review Stoichiometry: Ensure that the molar ratios of your reactants are optimized. A large excess of one reactant may not necessarily improve the yield of the desired product and could contribute to the formation of byproducts.
Mechanisms of Tar Formation
Understanding the chemical pathways that lead to tar formation is crucial for developing effective preventative strategies. The primary mechanism involves the oxidation of 2,6-dimethylaniline to form radical cations, which then undergo polymerization.
Caption: Proposed mechanism of tar formation in 2,6-dimethylaniline reactions.
Mechanistic Insights:
-
Initiation: The process begins with the one-electron oxidation of the nitrogen atom in 2,6-dimethylaniline to form a radical cation. This is often the rate-limiting step and is facilitated by the presence of oxidizing species.
-
Propagation: The highly reactive radical cation can then attack a neutral 2,6-dimethylaniline molecule, leading to the formation of a dimer. This process can continue, leading to the growth of polymer chains.
-
Side Reactions: The radical cation can also react with water present in the reaction mixture to form 2,6-dimethylphenol.[17] This phenol can be further oxidized to 2,6-dimethylbenzoquinone, which is a colored species and can also participate in polymerization reactions, contributing to the complexity of the tar.[17]
Quantitative Data and Methodologies
Table 1: Impact of Solvent on the Yield of α-chloro-2,6-dimethylacetanilide
| Solvent | Average Yield (%) | Key Observations | Reference |
| Acetic Acid | 60-66 | Baseline for comparison. | [5] |
| Ethanol | 30-60 | Lower yield due to ester formation from solvent interaction. | [5] |
| Acetone | 45-68 | Messy NMR and imperfect melting points due to imine and enamine byproducts. | [5] |
| Ethyl Acetate | 58-74 (up to 90-95 with second filtration) | Clean product. Initial precipitate of aniline salt observed. | [5] |
| THF | 76-90 | Clean product. | [5] |
Note: Yields are based on a student laboratory setting and may vary depending on specific reaction conditions.
Analytical Methodologies for Purity Assessment
Accurate assessment of the purity of your this compound and the resulting products is essential. HPLC and GC-MS are the most common and reliable techniques for this purpose.[13]
High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation of compounds in a liquid phase based on their interaction with a stationary phase.
-
Typical Setup for 2,6-Dimethylaniline:
-
Advantages: Suitable for non-volatile and thermally labile compounds. Simple sample preparation often involving just dilution and filtration.[18]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separation of volatile compounds in the gas phase followed by mass-based detection.
-
Advantages: Provides exceptional selectivity and sensitivity, allowing for definitive identification of impurities through their mass spectra.[13][18]
-
Considerations: May require derivatization for less volatile aniline derivatives to improve their volatility.[18]
Experimental Protocols
Protocol 1: Acylation of 2,6-Dimethylaniline in Ethyl Acetate to Minimize Tar Formation (Adapted from[6])
This protocol is an example of how solvent choice can be optimized to improve yield and reduce byproduct formation in the synthesis of a lidocaine precursor.
Materials:
-
2,6-Dimethylaniline
-
α-chloroacetyl chloride
-
Ethyl Acetate (anhydrous)
-
Sodium Acetate
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.
-
Purge the flask with the inert gas.
-
To the flask, add 2,6-dimethylaniline and anhydrous ethyl acetate.
-
Cool the mixture in an ice bath.
-
Slowly add α-chloroacetyl chloride to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
Prepare a solution of sodium acetate in deionized water.
-
Quench the reaction by slowly adding the sodium acetate solution to the reaction mixture.
-
Continue stirring for 10-15 minutes.
-
Cool the mixture in an ice-water bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
A second crop of crystals may be obtained from the filtrate.
-
Dry the product under vacuum.
References
- Acta Poloniae Pharmaceutica. (2002). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [Link]
- Marisetti, V., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.
- SIELC Technologies. Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column. [Link]
- IS MUNI. (n.d.). Lidocaine. [Link]
- San Diego Miramar College. (n.d.). Synthesis of Lidocaine. [Link]
- PubMed. (2013). Scavenging of Free-Radical Metabolites of Aniline Xenobiotics and Drugs by Amino Acid Derivatives: Toxicological Implications of Radical-Transfer Reactions. [Link]
- Sandiego. (n.d.). Chem 302L / Su07 The Synthesis of Lidocaine. [Link]
- SFA ScholarWorks. (2012). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. [Link]
- ResearchGate. (n.d.). Effects of different hole scavengers on AN yield, AN selectivity, and.... [Link]
- PubMed. (2009).
- University of Washington. (n.d.). The 2-Step Synthesis of Lidocaine. [Link]
- PubMed. (2020).
- ResearchGate. (n.d.). Product distribution in the reaction of 2,6-dimethylaniline in presence.... [Link]
- MDPI. (2022).
- ResearchGate. (2011). SOME CHEMISTRY OF 2,6-DIETHYLANILINE. [Link]
- PubMed. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. [Link]
- Sciencemadness Discussion Board. (2013). 2,6-dimethylaniline. [Link]
- NCBI. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). [Link]
- ResearchGate. (2022).
- Wiley Analytical Science. (2015). Coal tar complexity: 2D GC and FTICR MS reveal thousands of components. [Link]
- Quora. (2016).
- ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. [Link]
- ResearchGate. (n.d.).
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
- IJARSCT. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
- RSC Publishing. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]
- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. is.muni.cz [is.muni.cz]
- 4. cerritos.edu [cerritos.edu]
- 5. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Scavenging of free-radical metabolites of aniline xenobiotics and drugs by amino acid derivatives: toxicological implications of radical-transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]
- 16. Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in 2,6-Dimethylaniline Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethylaniline. The catalytic amination of 2,6-dimethylphenol is a cornerstone of modern synthesis, offering a direct and efficient route to this vital intermediate.[1] However, maintaining catalyst efficacy throughout the process is a significant challenge. Catalyst deactivation not only compromises yield and selectivity but also impacts process economics and reproducibility.
This guide provides in-depth troubleshooting protocols, diagnostic workflows, and field-proven insights to help you identify, understand, and mitigate catalyst deactivation. Our approach is rooted in explaining the causal relationships behind catalyst failure, empowering you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Deactivation
This section addresses common high-level questions regarding catalyst performance during 2,6-dimethylaniline synthesis.
Q1: What are the most common signs of catalyst deactivation in my synthesis? The primary indicators of catalyst deactivation are a gradual or sudden decrease in the conversion rate of 2,6-dimethylphenol, requiring longer reaction times or higher temperatures to achieve the same conversion levels.[2][3] Another key sign is a drop in selectivity, leading to an increase in byproducts such as 2,6-dimethylcyclohexylamine or other undesired isomers.[4]
Q2: What are the main reasons my catalyst is losing activity? Catalyst deactivation in this process typically stems from three primary mechanisms:
-
Coking/Fouling: The deposition of carbonaceous residues or heavy organic byproducts on the catalyst's active sites, physically blocking them.[5][6] In reactions involving nitrogen compounds, nitrogen-containing coke can form, which is a particularly potent poison.[7]
-
Thermal Degradation (Sintering): The agglomeration of active metal particles (e.g., Palladium, Platinum) at high operating temperatures (~250-300°C), which leads to an irreversible loss of active surface area.[1][8][9]
-
Poisoning: The strong chemisorption of impurities from the feedstock (e.g., sulfur compounds) or even reactants/products onto the active sites, rendering them catalytically inactive.[10][11]
Q3: Can I regenerate my deactivated catalyst? Regeneration is often possible, but its success depends on the deactivation mechanism. Catalysts deactivated by coking can frequently be regenerated by a controlled burnout of the carbon deposits.[12][13] However, deactivation by thermal sintering is largely irreversible. Poisoning can sometimes be reversed, but it is far more effective to prevent it by ensuring high feedstock purity.[14]
Q4: How can I proactively prevent or minimize catalyst deactivation? Preventative measures are crucial. Key strategies include:
-
Feedstock Purification: Rigorously purify reactants (2,6-dimethylphenol and ammonia) to remove potential poisons like sulfur or water.[10]
-
Temperature Control: Operate within the optimal temperature range for your specific catalyst to avoid thermal degradation. Hot spots in the reactor must be prevented, as the activation energy for deactivation is often higher than for the main reaction.[5][8]
-
Process Optimization: Maintain an appropriate hydrogen partial pressure and reactant ratios to suppress side reactions that lead to coke formation.[5]
Section 2: Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
This guide provides a systematic approach to diagnosing the root cause of catalyst failure based on observable symptoms.
| Symptom | Potential Cause | Diagnostic Steps & Recommended Actions |
| Gradual Decrease in Reaction Rate / Conversion | Coking / Fouling: Carbonaceous material or heavy byproducts are slowly accumulating on and blocking active sites. This is common during extended runs. | 1. Diagnosis: Analyze the spent catalyst using Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to confirm the presence of carbon deposits. 2. Action: Perform a catalyst regeneration cycle. A controlled oxidation (coke burn-off) can effectively remove these deposits and restore activity. See Protocol 3.3 for a general procedure.[12][13] |
| Thermal Degradation / Sintering: High reaction temperatures have caused the small metal nanoparticles to migrate and agglomerate into larger, less active particles. This is an irreversible loss of surface area.[9] | 1. Diagnosis: Characterize the spent catalyst using techniques like Chemisorption or Transmission Electron Microscopy (TEM) to measure metal dispersion and particle size. A significant increase in particle size compared to the fresh catalyst indicates sintering. 2. Action: Sintering is generally irreversible. The primary solution is preventative. Optimize the reaction to run at the lowest possible temperature that still provides an acceptable rate. Ensure uniform heating to avoid reactor hot spots.[5] | |
| Sudden & Significant Drop in Activity | Catalyst Poisoning: A contaminant in the feedstock (e.g., sulfur, halides, or even residual water) has been introduced, strongly adsorbing to and deactivating the catalyst's active sites.[2][10] | 1. Diagnosis: Immediately analyze the feedstock for impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis. 2. Action: Stop the reaction and discard the poisoned catalyst batch. Purify all subsequent feedstock batches rigorously. Implement stringent quality control on all incoming raw materials. |
| Poor Selectivity (Increased Byproducts) | Active Site Modification: The formation of coke can selectively block certain active sites, altering the reaction pathway and favoring the formation of byproducts like 2,6-dimethylcyclohexylamine.[4] | 1. Diagnosis: Use Gas Chromatography (GC) to track the product distribution over time. A correlation between decreased conversion and increased byproduct formation points towards site modification. 2. Action: A regeneration cycle (see Protocol 3.3 ) can often restore selectivity by removing the coke deposits. |
Section 3: Protocols and Workflows
Protocol 3.1: Reference Protocol for Catalytic Amination of 2,6-Dimethylphenol
This protocol is a generalized procedure based on common literature methods and should be adapted for specific catalysts and equipment.[1][15][16]
-
Catalyst Loading: In a high-pressure autoclave reactor, add the catalyst (e.g., 0.5-5 wt% Pd on a support like charcoal or alumina) under an inert atmosphere.
-
Reactant Charging: Add 2,6-dimethylphenol (1 mole part) and aqueous ammonium hydroxide (3 mole parts). A cyclohexanone co-catalyst (0.1 mole part) may be added to accelerate the reaction.[1]
-
Reaction Execution: Seal the reactor and purge it with nitrogen, followed by pressurization with hydrogen (e.g., to 100-500 psig).[15] Heat the reactor to the target temperature (e.g., 250-300°C) with vigorous stirring. Maintain temperature and pressure for 4-12 hours, monitoring the reaction progress by sampling if possible.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Catalyst Recovery: Filter the reaction mixture to recover the catalyst for potential recycling or analysis.[1]
-
Product Isolation: The filtrate is then subjected to distillation to isolate the 2,6-dimethylaniline product. The final product can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.[17]
Protocol 3.2: Diagnostic Workflow for Identifying Deactivation Mechanism
This workflow provides a logical sequence of steps to determine the likely cause of catalyst deactivation.
Conclusion
Catalyst deactivation is an inherent challenge in the synthesis of 2,6-dimethylaniline, but it is manageable. A systematic approach that involves careful monitoring of reaction performance, accurate diagnosis of the deactivation mechanism, and implementation of targeted preventative or regenerative actions is key to ensuring long-term, efficient, and reproducible production. By prioritizing feedstock purity and thermal control, researchers can significantly extend catalyst lifetime and maintain high product quality.
References
- PrepChem.com. Synthesis of 2,6-dimethyl aniline.
- Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.
- SciSpace. Deactivation of supported copper metal catalysts for hydrogenation reactions.
- Deactivation of supported copper metal catalysts for hydrogenation reactions. (2025).
- Royal Society of Chemistry. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone.
- ResearchGate. Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor.
- Royal Society of Chemistry. Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts.
- MDPI. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
- ResearchGate. Catalytic amination of 2,6-dimethylphenol to 2,6-dimethylaniline over Ni–Cu–Cr/γ-Al2O3.
- R Discovery. Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor.
- Google Patents. Preparation and use method of catalyst for synthesis of 2,6-dimethylaniline.
- MDPI. Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- Semantic Scholar. Regeneration of a Deactivated Hydrotreating Catalyst.
- Ben-Gurion University Research Portal. Deactivation of a multimetal supported catalyst for aniline N-alkylation with alcohol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN1087970C - Preparation and use method of catalyst for synthesis of 2,6-dimethylaniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Deactivation of supported copper metal catalysts for hydrogenation reactions (2001) | Martyn V. Twigg | 408 Citations [scispace.com]
- 11. papers.sim2.be [papers.sim2.be]
- 12. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Regeneration of a Deactivated Hydrotreating Catalyst | Semantic Scholar [semanticscholar.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Best Practices for Drying 2,6-Dimethylaniline Hydrochloride Crystals
Introduction
Welcome to the technical support center for handling and processing 2,6-Dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical step of drying this compound crystals. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to ensure the integrity and quality of your final product.
This compound is a key intermediate in the synthesis of pharmaceuticals, such as local anesthetics (e.g., lidocaine), and various pesticides. The purity and physical characteristics of the crystalline solid are paramount for its performance in subsequent reactions and formulations. Improper drying can lead to the presence of residual solvents, which can interfere with downstream processes, or degradation of the compound, compromising its purity and stability.
This guide will cover the essential physical and chemical properties of this compound, provide detailed, step-by-step drying protocols, and offer a comprehensive troubleshooting section in a question-and-answer format to address common issues encountered in the laboratory.
Key Physical and Chemical Properties
A thorough understanding of the material's properties is crucial for developing an effective drying protocol.
| Property | Value | Source |
| Molecular Formula | C8H12ClN | |
| Molecular Weight | 157.64 g/mol | |
| Appearance | White to pale brown powder or crystals | |
| Melting Point | 275 °C | |
| Solubility | Slightly soluble in water (7.5 g/L at 20 °C), DMSO, and Methanol (with sonication) | |
| Stability | Hygroscopic; sensitive to air and light | |
| Incompatible Materials | Acids, acid chlorides, acid anhydrides, oxidizing agents, chloroformates, halogens |
The high melting point of this compound suggests good thermal stability, which allows for a wider range of drying temperatures. However, its hygroscopic nature and sensitivity to air and light necessitate careful handling to prevent moisture absorption and degradation. The free base, 2,6-dimethylaniline, is known to turn brown on exposure to air, indicating a potential for oxidative degradation.
Troubleshooting Guide & FAQs
This section is structured to provide direct answers to specific problems and questions you may encounter during the drying process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended drying method for this compound crystals?
For most applications, vacuum oven drying is the most effective and recommended method. This technique allows for the removal of residual solvents at a lower temperature than would be required at atmospheric pressure, which significantly reduces the risk of thermal degradation. Furthermore, the vacuum environment minimizes contact with atmospheric oxygen, mitigating the risk of oxidation.
Q2: What is a safe and effective drying temperature in a vacuum oven?
A temperature range of 50-70 °C is generally a safe and effective starting point. Given the high melting point of 275 °C, this range provides a sufficient thermal driving force for solvent evaporation without approaching temperatures that might induce degradation. The optimal temperature will depend on the specific solvent being removed and the desired drying time.
Q3: How do I know when my crystals are completely dry?
The most reliable method is drying to a constant weight . This involves periodically removing the sample from the oven (after allowing it to cool in a desiccator to prevent moisture reabsorption), weighing it, and then returning it to the oven for another drying cycle. The sample is considered dry when consecutive weighings show no significant change in mass.
Q4: Can I air-dry the crystals on the benchtop?
While simple, air-drying is not recommended for this compound. Its hygroscopic nature means it can absorb moisture from the air, and prolonged exposure to the atmosphere can lead to oxidation, potentially causing discoloration and impurity formation.
Q5: Is it acceptable to use a standard laboratory oven (not under vacuum)?
Using a standard laboratory oven is less ideal than a vacuum oven. While it can be used with caution, the higher temperatures required for efficient drying increase the risk of thermal degradation and oxidation. If a standard oven is the only option, it is crucial to use the lowest effective temperature and ensure a gentle stream of inert gas, such as nitrogen, is passed through the oven to minimize oxidation.
Troubleshooting Common Issues
Q1: My this compound crystals have turned brown or discolored during drying. What happened and what should I do?
Discoloration, typically to a brown hue, is a common sign of oxidation . This can occur if the crystals are exposed to air at elevated temperatures.
-
Cause: The amine functional group in the molecule is susceptible to oxidation. This is exacerbated by heat.
-
Solution:
-
Use a vacuum oven: This is the best way to minimize exposure to oxygen.
-
Blanket with inert gas: If using a standard oven, or even within a vacuum oven during venting, use an inert gas like nitrogen or argon to displace air.
-
Lower the drying temperature: Even a small reduction in temperature can significantly slow the rate of oxidation.
-
Q2: After drying, my crystals are clumpy and not a fine powder. How can I fix this?
Clumping or agglomeration is often due to the presence of residual moisture or solvent, which can cause the crystals to stick together.
-
Cause: Incomplete drying or exposure to moisture after drying. As a hygroscopic substance, this compound will readily absorb atmospheric water.
-
Solution:
-
Extend the drying time: Ensure you have reached a constant weight.
-
Use a desiccator: After drying, always cool the crystals in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) before weighing or storing. This prevents reabsorption of moisture from the air.
-
Gentle grinding: If the clumps are soft, they can be gently broken up with a spatula or in a mortar and pestle in a low-humidity environment (e.g., a glove box).
-
Q3: I'm having trouble removing a high-boiling point solvent (e.g., DMSO, DMF). What are the best practices?
High-boiling point solvents require more stringent drying conditions.
-
Cause: The low vapor pressure of these solvents makes them difficult to remove.
-
Solution:
-
Higher vacuum: A lower pressure in the vacuum oven will decrease the boiling point of the solvent more significantly, facilitating its removal.
-
Slightly elevated temperature: You may need to increase the drying temperature, but do so cautiously and monitor for any signs of degradation.
-
Solvent displacement: Before the final drying step, consider washing the crystals with a more volatile, non-solubilizing solvent (in which your compound has very low solubility) to displace the high-boiling point solvent. Hexanes or diethyl ether are common choices for this purpose, but always test on a small scale first.
-
Q4: The crystals appear to be "melting" or turning into a goo at a temperature well below the reported melting point. What is causing this?
This phenomenon is likely due to the presence of impurities or residual solvent, which can cause a melting point depression. It could also be a sign of decomposition.
-
Cause:
-
Residual Solvent: The solvent can act as a plasticizer, making the solid appear to melt or become oily.
-
Hygroscopicity: Absorbed water can have a similar effect.
-
Impurity: The presence of impurities from the synthesis can lower the melting point.
-
-
Solution:
-
Verify Purity: Before drying, ensure the crystals are as pure as possible. Recrystallization may be necessary.
-
Pre-drying: If the crystals are very wet with solvent, allow them to air-dry in a fume hood for a short period to remove the bulk of the solvent before placing them in the oven.
-
Controlled Drying: Start the drying process at a lower temperature and gradually increase it as the solvent is removed.
-
Recommended Drying Protocols
Protocol 1: Standard Vacuum Oven Drying
This is the preferred method for achieving high purity and a consistent final product.
Materials:
-
Crystalline this compound (filtered and washed)
-
Vacuum oven
-
Vacuum pump
-
Desiccator with a desiccant (e.g., silica gel)
-
Shallow, flat-bottomed glass dish (e.g., a crystallization dish or watch glass)
Procedure:
-
Preparation: Spread the filtered crystals in a thin, even layer in the glass dish. A thin layer maximizes the surface area exposed to heat and vacuum, promoting efficient drying.
-
Loading the Oven: Place the dish in the vacuum oven.
-
Applying Vacuum: Close the oven door and slowly apply the vacuum. A gradual application of vacuum is especially important for fine powders to prevent them from being drawn into the vacuum line. Aim for a pressure below 100 mbar.
-
Heating: Once the desired vacuum is achieved, set the oven temperature to 50-70 °C.
-
Drying: Dry the crystals under these conditions for 4-6 hours.
-
Checking for Dryness: a. Turn off the heat and allow the oven to cool to room temperature. b. Gently vent the oven with an inert gas like nitrogen. c. Quickly transfer the dish to a desiccator to cool completely. d. Weigh the dish and crystals. e. Return the dish to the vacuum oven and repeat the drying process for another 1-2 hours. f. Repeat the cooling and weighing steps until a constant weight is achieved.
-
Storage: Once dry, store the crystals in a tightly sealed container in a cool, dark, and dry place.
Protocol 2: Desiccator Drying (for very small or highly sensitive batches)
This method is gentle but significantly slower. It is suitable when a vacuum oven is not available or for very small quantities.
Materials:
-
Crystalline this compound
-
Glass desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide or fresh Drierite)
-
Shallow glass dish
Procedure:
-
Preparation: Spread the crystals in a thin layer in the glass dish.
-
Placement: Place the dish on the desiccator plate.
-
Sealing: Ensure the desiccator lid is well-greased and properly sealed to maintain a dry atmosphere.
-
Drying: Allow the crystals to dry for 24-72 hours. For enhanced efficiency, a vacuum desiccator can be used by connecting it to a vacuum pump to reduce the pressure.
-
Monitoring: The progress of drying can be monitored by observing the physical appearance of the crystals (they should become a free-flowing powder) and by checking for constant weight.
Visualizing the Drying Workflow
The following diagram illustrates the decision-making process and workflow for drying this compound crystals.
Caption: Decision workflow for drying this compound.
References
- Stenutz, R. (n.d.). This compound.
- PubChem. (n.d.). 2,6-Dimethylaniline.
- Henan Alfa Chemical Co., Ltd. (n.d.). cas 21436-98-6 | this compound.
- NCBI. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines.
- ChemBK. (n.d.). 2,6-Dimethylaniline.
- Carl ROTH. (n.d.). *
Avoiding incomplete reactions in the acylation of 2,6-Dimethylaniline
Technical Support Center: Acylation of 2,6-Dimethylaniline
Welcome to the technical support center for the acylation of 2,6-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging reaction. As a sterically hindered aniline, 2,6-dimethylaniline presents unique difficulties that can often lead to incomplete conversions. This resource provides in-depth, experience-based solutions to common problems.
Troubleshooting Guide: Overcoming Incomplete Reactions
This section addresses the most common issue encountered during the acylation of 2,6-dimethylaniline: low or stalled conversion.
Question: My acylation of 2,6-dimethylaniline has a very low yield or failed to proceed entirely. What are the likely causes and how can I fix it?
Answer:
Low conversion is the primary hurdle in this reaction, typically stemming from the significant steric hindrance around the amino group. The two ortho-methyl groups physically block the approach of the acylating agent.[1][2] Let's break down the potential causes and their solutions.
Cause A: Insufficient Reagent Reactivity vs. Steric Hindrance
The nucleophilicity of the amine is sterically diminished, meaning a more potent electrophile is required to drive the reaction forward.
-
Insight: Standard acylating agents like acetic anhydride may lack the reactivity to overcome the high activation energy barrier imposed by the steric shielding.[3]
-
Solution: Switch to a more reactive acylating agent. Acyl chlorides are significantly more electrophilic than their corresponding anhydrides and are generally the preferred choice for hindered anilines.[3][4] For example, acetyl chloride is far more effective than acetic anhydride for the N-acetylation of 2,6-dimethylaniline.
Cause B: In-Situ Amine Deactivation by Acid Byproduct
The acylation reaction generates one equivalent of acid (e.g., HCl from an acyl chloride or acetic acid from an anhydride).[5] This acid will protonate the starting aniline, which is a base. The resulting ammonium salt is no longer nucleophilic and cannot react with the acylating agent, effectively halting the reaction.
-
Insight: The equilibrium between the free amine and its protonated form must be shifted to favor the reactive free amine.
-
Solution: Incorporate a base into the reaction mixture to neutralize the acid byproduct as it forms.[5][6] This is a cornerstone of the Schotten-Baumann reaction conditions.[1][5][7]
-
Aqueous Base: A two-phase system using an aqueous solution of a mild base like sodium acetate or sodium carbonate is common.[7][8] The base sequesters the HCl in the aqueous phase, allowing the reaction to proceed in the organic phase.
-
Organic Base: A tertiary amine like pyridine can be used as both a base and a solvent. It effectively scavenges the acid byproduct.[6]
-
Cause C: Suboptimal Reaction Conditions
Even with the right reagents, inappropriate reaction conditions can prevent the reaction from reaching completion.
-
Insight: Higher temperatures can provide the necessary energy to overcome the steric barrier. However, excessively high temperatures can lead to side reactions or degradation.
-
Solution:
-
Temperature Control: While some protocols proceed readily at room temperature once initiated[3], heating the reaction to 40-50°C can help drive it to completion, especially if conversion stalls.
-
Solvent Choice: Glacial acetic acid is often used as a solvent as it can dissolve the 2,6-dimethylaniline and its salts.[4][8][9] For biphasic systems, solvents like dichloromethane or toluene are effective.[7][10]
-
Troubleshooting Workflow
If you are facing an incomplete reaction, follow this logical progression to diagnose and solve the issue.
Caption: A troubleshooting workflow for incomplete acylation.
Frequently Asked Questions (FAQs)
Q1: Why is the acylation of 2,6-dimethylaniline so difficult compared to aniline?
The primary reason is steric hindrance.[1] The two methyl groups in the ortho positions to the amine create a crowded environment that physically obstructs the approach of the electrophilic acylating agent. Aniline, lacking these bulky groups, presents a much more accessible nitrogen atom for acylation.[11]
Q2: What is the role of a catalyst like 4-(Dimethylaminopyridine) (DMAP) in this reaction?
DMAP is a highly effective nucleophilic catalyst, particularly useful when using less reactive acylating agents like acetic anhydride. It first reacts with the anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the anhydride itself and can effectively acylate the sterically hindered amine. The DMAP is then regenerated, allowing it to participate in the catalytic cycle again.[3]
Q3: How can I effectively monitor the reaction's progress?
Several chromatographic techniques are suitable.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the disappearance of the starting material (2,6-dimethylaniline) and the appearance of the product amide.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative analysis, GC or HPLC are the methods of choice. They can accurately determine the ratio of starting material to product, providing a clear picture of the reaction's conversion.[12][13][14] Specific HPLC methods have been developed for separating 2,6-dimethylaniline from its isomers and related compounds.[14]
Q4: My starting 2,6-dimethylaniline is a discolored liquid. Will this affect my reaction?
Slightly discolored samples of 2,6-dimethylaniline can often be used with only a minor reduction in the final yield.[8] However, for high-purity applications, it is advisable to purify the starting material, for example, by distillation or by forming a solid derivative, recrystallizing it, and then hydrolyzing it back to the free amine.[15]
Q5: What is the "Schotten-Baumann reaction" and how does it apply here?
The Schotten-Baumann reaction refers to the synthesis of amides from amines and acyl chlorides.[7] A key feature is the use of a base, often in a two-phase aqueous/organic system, to neutralize the HCl byproduct.[5][7] The protocols for acylating 2,6-dimethylaniline with an acyl chloride in the presence of a base like sodium acetate are direct applications of Schotten-Baumann conditions.[4][8]
Data & Protocols
Table 1: Comparison of Acylating Agents and Catalysts
This table summarizes the effectiveness of different reagent systems for the N-acetylation of 2,6-dimethylaniline.
| Acylating Agent | Catalyst | Base | Typical Conditions | Outcome | Reference |
| Acetic Anhydride | None | None | Reflux | Low to moderate yield, slow reaction | [3] |
| Acetic Anhydride | DMAP | Pyridine | Room Temp | High yield, effective catalysis | [3] |
| Acetyl Chloride | None | Sodium Acetate | Room Temp | High yield, rapid reaction | [3][8] |
| Chloroacetyl Chloride | None | Sodium Acetate | Room Temp | High yield, virtually instantaneous precipitation | [4][8] |
Experimental Protocol: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)
This protocol is adapted from established procedures for the synthesis of Lidocaine intermediates and is highly reliable for achieving complete conversion.[3][4][8]
Materials:
-
2,6-Dimethylaniline
-
Acetyl chloride
-
Glacial Acetic Acid
-
Sodium Acetate
-
Water
-
125 mL Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 1.0 equivalent of 2,6-dimethylaniline in glacial acetic acid (approx. 5 mL per gram of aniline).
-
With continuous stirring, add 1.1 equivalents of acetyl chloride dropwise to the solution.
-
In a separate beaker, prepare a solution of 1.5 equivalents of sodium acetate in water.
-
Add the sodium acetate solution to the reaction mixture. The product, N-(2,6-dimethylphenyl)acetamide, should precipitate almost immediately.[8]
-
Stir the mixture at room temperature for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining salts and acetic acid.
-
Dry the product under vacuum.
Reaction Mechanism
The diagram below illustrates the key steps in the acylation of 2,6-dimethylaniline under Schotten-Baumann conditions, highlighting the critical role of the base.
Caption: Mechanism of acylation and acid neutralization.
References
- Technical Support Center: N-Acylation of Hindered Anilines. (2025). Benchchem.
- The Preparation of Lidocaine. (n.d.).
- Chemistry Schotten Baumann Reaction. (n.d.).
- The 2-Step Synthesis of Lidocaine. (n.d.). Sandiego.
- An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylaniline. (2025). Benchchem.
- Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. (n.d.). Queen's University Belfast.
- Schotten–Baumann reaction. (n.d.). Grokipedia.
- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
- Schotten-Baumann Reaction. (2021). J&K Scientific LLC.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). RSC Publishing.
- Chem 302L / Su07 The Synthesis of Lidocaine. (n.d.). Sandiego.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). Chemical Science (RSC Publishing).
- 2,6-Dimethylaniline (2,6-Xylidine). (n.d.).
- A Comparative Guide to the Inter-Laboratory Validation of 2,6-Dimethylaniline Analysis. (2025). Benchchem.
- A Convenient Laboratory Prepar
- Preparation method of lidocaine. (n.d.).
- Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. (2021).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 10. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,6-Dimethylaniline Hydrochloride
Welcome to the technical support guide for the synthesis of 2,6-Dimethylaniline Hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or industrial-scale production. We will explore the common challenges encountered during this scale-up process, offering troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful synthesis.
Overview of Core Synthesis Pathways and Scale-Up Considerations
The industrial production of 2,6-dimethylaniline, the free base precursor to the hydrochloride salt, is primarily dominated by two strategic routes.[1] The choice between them involves a trade-off between yield, purity, cost, and environmental impact.
Pathway 1: Nitration and Reduction of m-Xylene
This traditional, high-yield method involves the nitration of m-xylene using a mixed acid (H₂SO₄/HNO₃), followed by the reduction of the resulting nitro groups.[1] The reduction can be achieved via catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like iron or zinc in an acidic medium.[1]
-
Key Challenge on Scale-Up: The primary drawback of this route is the formation of multiple isomers during the nitration step, which necessitates extensive purification.[1][2] Furthermore, this process generates significant acidic waste, posing environmental and disposal challenges at an industrial scale.[1]
Pathway 2: Catalytic Amination of 2,6-Dimethylphenol
A more modern and atom-economical approach is the direct amination of 2,6-dimethylphenol.[1] This process typically occurs at high temperatures (200-400°C) and pressures, using a hydrogen transfer catalyst like palladium or platinum.[3][4] The presence of a cyclohexanone co-catalyst can accelerate the reaction.[1][3]
-
Key Challenge on Scale-Up: While this method offers higher selectivity and avoids harsh acids, challenges include managing high temperatures and pressures in large reactors, catalyst deactivation over time, and the separation of the product from unreacted starting material and byproducts.[4][5]
Comparative Overview of Synthesis Pathways
| Parameter | Nitration-Reduction of m-Xylene | Catalytic Amination of 2,6-Dimethylphenol |
| Starting Material | m-Xylene | 2,6-Dimethylphenol |
| Key Reagents | Mixed Acid (H₂SO₄/HNO₃), Reducing Agent (e.g., Pd/C, Fe) | Ammonia, Hydrogen Transfer Catalyst (e.g., Pd, Pt) |
| Typical Yield | Up to 94% (for trinitro-m-xylene intermediate)[1] | ~99% (after recovery of starting material)[3] |
| Key Advantages | High-yielding, well-established process. | High selectivity, more atom-economical, cleaner route.[1] |
| Scale-Up Challenges | Isomer formation requiring extensive purification, significant acid waste generation.[1] | Requires high temperature and pressure, catalyst management (activity, lifespan, recovery).[3][4] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
Q1: My yield has dropped significantly after scaling up from the lab. What are the likely causes?
Several factors can contribute to decreased yield during scale-up. A logical troubleshooting process is essential.
dot
Caption: Troubleshooting workflow for low yield issues.
-
Heat Transfer: Exothermic reactions, like nitration, are harder to control in large vessels. Poor heat dissipation can lead to side reactions or decomposition. Ensure your reactor's cooling system is adequate for the larger volume.
-
Mixing Efficiency: Inadequate agitation in a large reactor can create localized temperature and concentration gradients, leading to non-uniform reaction conditions and increased byproduct formation.
-
Reagent Addition Rate: The rate of adding critical reagents (e.g., nitric acid) must be re-optimized for scale. A rate that was safe in the lab might be too fast for a large batch, causing temperature spikes and side reactions.
-
Catalyst Activity: For catalytic amination, ensure the catalyst-to-substrate ratio is maintained. Catalyst deactivation or poisoning can be more pronounced on a larger scale due to potential impurities in bulk starting materials.[4]
Q2: I'm observing a high level of impurities, particularly isomers, in my crude product. How can I improve purity?
Isomer formation is a notorious problem, especially with the nitration of m-xylene.[1]
-
Reaction Control (Nitration Route):
-
Temperature: Maintain a low and consistent temperature (e.g., 35-50°C) during nitration to minimize the formation of unwanted isomers.[1]
-
Acid Concentration: The ratio and concentration of the sulfuric and nitric acid mixture are critical for directing the regioselectivity.
-
-
Purification Strategies:
-
Fractional Distillation: This is a common industrial method to separate 2,6-dimethylaniline from other isomers (like 2,4- and 2,5-dimethylaniline) and related byproducts (like toluidines).[2][6] However, close-boiling isomers can be challenging to separate completely.
-
Crystallization: Melt crystallization or solute crystallization from specific solvents can be effective for separating close-boiling isomers.[2]
-
Hydrochloride Salt Formation: The conversion to the hydrochloride salt itself is a purification step. By carefully selecting the solvent for precipitation, you can leave many organic impurities behind in the solution.[7][8]
-
Q3: What are the primary safety concerns when scaling up the synthesis of 2,6-dimethylaniline and its hydrochloride salt?
Safety is paramount. 2,6-Dimethylaniline is toxic and poses several hazards that are magnified at scale.
-
Toxicity and Exposure: 2,6-Dimethylaniline is toxic if ingested, inhaled, or absorbed through the skin.[9][10] It is also classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.[2][11]
-
Engineering Controls: Conduct all operations in a well-ventilated area, preferably within a closed system. Use extractor hoods and dedicated charging systems to minimize vapor and dust release.[12][13]
-
Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, protective clothing, and eye/face protection.[9][12] Respiratory protection may be necessary if ventilation is insufficient.[14]
-
-
Chemical Reactivity:
-
Exothermic Reactions: The nitration step is highly exothermic. A failure in the cooling system of a large reactor can lead to a runaway reaction.
-
Incompatible Materials: 2,6-Dimethylaniline can react violently with strong oxidizing agents, acids, and acid halides.[12] Ensure proper material compatibility for all reactors, transfer lines, and storage containers.
-
-
Flammability: While it has a relatively high flash point (~91-92°C), 2,6-dimethylaniline is combustible. Vapors can form explosive mixtures with air.[12] Keep away from heat, sparks, and open flames.
Q4: How do I efficiently convert the 2,6-dimethylaniline free base to the hydrochloride salt at a large scale?
This is a critical final step that impacts purity and handling properties.
-
Protocol: The process involves dissolving the purified 2,6-dimethylaniline free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and then treating it with hydrochloric acid (either aqueous or as a solution in an organic solvent).[7][8] The hydrochloride salt, being less soluble, will precipitate.
-
Scale-Up Challenges:
-
Precipitation and Crystal Size: Rapid addition of HCl can lead to fine, hard-to-filter crystals. Control the addition rate and agitation to promote the growth of larger, more easily filterable crystals.
-
Solvent Selection: The choice of solvent is crucial. It must readily dissolve the free base but have low solubility for the hydrochloride salt to ensure high recovery.
-
Washing and Drying: After filtration, the salt cake must be washed with a cold, non-polar solvent to remove residual impurities and the mother liquor. Drying must be thorough, as the salt can be hygroscopic.[2][15]
-
dot
Caption: General workflow for scaled-up synthesis.
Experimental Protocols
Protocol: Conversion of 2,6-Dimethylaniline to its Hydrochloride Salt
This protocol is a generalized procedure for the final salt formation step. All quantities should be scaled and optimized based on your specific batch size.
Materials:
-
Purified 2,6-Dimethylaniline (free base)
-
Ethyl Acetate (or other suitable solvent)
-
Hydrochloric Acid solution (e.g., 3M in Ethyl Acetate or concentrated aqueous HCl)
-
Anhydrous Magnesium Sulfate (if needed for drying)
Equipment:
-
Appropriately sized reaction vessel with stirring apparatus
-
Addition funnel
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Dissolution: Charge the reaction vessel with the purified 2,6-dimethylaniline. Add a suitable volume of ethyl acetate to fully dissolve the free base with stirring.[8]
-
Acidification: Slowly add the hydrochloric acid solution via an addition funnel to the stirred solution. Monitor the temperature, as this is an exothermic neutralization reaction. The this compound will begin to precipitate.[8]
-
Precipitation and Isolation: Once the addition is complete, continue stirring for a period (e.g., 1-2 hours) to ensure complete precipitation. The resulting slurry is then filtered.[7]
-
Washing: Wash the filter cake with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound product under vacuum at an appropriate temperature.
References
- Unknown Author. (n.d.). The 2-Step Synthesis of Lidocaine Review.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylaniline.
- BenchChem Technical Support Team. (2025, December). Common byproducts in the synthesis of 2,6-Diethylaniline and how to remove them. BenchChem.
- BenchChem. (n.d.). This compound | 21436-98-6.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride from Aniline.
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
- PubChem. (2026, January 3). 2,6-Dimethylaniline. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). This compound synthesis.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline.
- Santa Cruz Biotechnology. (n.d.). 2,6-Dimethylaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2,6-Dimethylaniline: Properties and Applications.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. International Agency for Research on Cancer.
- Google Patents. (n.d.). US4609760A - Process for the preparation of 2,6-xylidine.
- Henan Alfa Chemical Co., Ltd. (n.d.). cas 21436-98-6 | this compound.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - this compound.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride.
- BenchChem. (2025). Comparative study of different catalysts for 2,6-Dimethylaniline synthesis.
- Sigma-Aldrich. (n.d.). 2,6-Dimethylaniline for synthesis 87-62-7.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 4. US4609760A - Process for the preparation of 2,6-xylidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. alfa-industry.com [alfa-industry.com]
Impact of solvent choice on 2,6-Dimethylaniline hydrochloride synthesis yield.
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of 2,6-Dimethylaniline hydrochloride synthesis. As a Senior Application Scientist, my aim is to blend deep technical knowledge with practical, field-tested insights to empower you to overcome common challenges and optimize your reaction yields. The choice of solvent is not merely a matter of dissolving reactants; it is a critical parameter that dictates reaction pathways, influences side-product formation, and ultimately determines the success of your synthesis.
This guide is structured as a dynamic FAQ and troubleshooting resource. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing a significantly lower than expected yield in my synthesis of N-(2,6-Dimethylphenyl)chloroacetamide, the precursor to the hydrochloride. Could my choice of solvent be the culprit?
A1: Absolutely. The solvent for the initial acylation of 2,6-dimethylaniline with an acyl chloride (like α-chloroacetyl chloride) is one of the most critical factors influencing yield. Traditionally, glacial acetic acid has been used.[1][2] However, this choice presents a fundamental conflict: you are running a reaction with a basic starting material (2,6-dimethylaniline) in an acidic solvent. This leads to an acid-base reaction, protonating the aniline and rendering it non-nucleophilic, thereby reducing the concentration of the active reactant and lowering your yield.[1][3]
A study systematically compared various solvents for this step and found that aprotic solvents significantly outperform protic ones.[3] While ethanol leads to side reactions, forming esters, and acetone can result in messy imine byproducts, aprotic solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc) have been shown to produce a cleaner product with substantially higher yields.[3]
Q2: Why is a buffer like sodium acetate often included when using acetic acid as a solvent?
A2: The acylation reaction liberates hydrochloric acid (HCl) as a byproduct.[1] In the presence of the basic 2,6-dimethylaniline, this strong acid will protonate the unreacted starting material, forming its unreactive hydrochloride salt and effectively halting the reaction. Sodium acetate is added as a base to neutralize the generated HCl, preventing this protonation and allowing the reaction to proceed to completion.[1][4]
Q3: What is the optimal type of solvent for precipitating the final this compound salt?
A3: The key to maximizing the yield of the final salt precipitation step is to dissolve the free base in a solvent in which the hydrochloride salt form is poorly soluble. Upon introducing HCl (either as a gas, an aqueous solution, or dissolved in an organic solvent), the salt will precipitate out of the solution.
Excellent choices for this step are non-polar or moderately polar aprotic solvents. Diethyl ether is a classic and effective choice.[5] You can also use the same high-performing solvents from the acylation step, such as Ethyl Acetate . A common procedure involves dissolving the purified free base in ethyl acetate and then adding a solution of HCl in ethyl acetate to induce precipitation.[6]
Q4: How does solvent polarity, in general, impact the synthesis?
A4: Solvent polarity plays a multifaceted role. For the initial acylation, a solvent must be polar enough to dissolve the starting materials but should not be protic to avoid side reactions or deactivation of the nucleophile. Aprotic solvents with moderate polarity, like THF and ethyl acetate, strike this balance effectively.[3]
For the final salt precipitation, the principle of "like dissolves like" is used in reverse. The 2,6-dimethylaniline free base is relatively non-polar and dissolves in organic solvents.[7] Its hydrochloride salt, being ionic, is highly polar. Therefore, precipitating it from a low-polarity solvent maximizes recovery. More polar solvents can enhance the dissociation of ionic species, which in this case would mean keeping the product in solution and reducing yield.[8]
Q5: What are the critical safety precautions I should take when working with the solvents and reagents in this synthesis?
A5: Safety is paramount.
-
Reagents: 2,6-Dimethylaniline is toxic and readily absorbed through the skin.[1] Chloroacetyl chloride is corrosive, toxic, and a lachrymator (an agent that causes tearing).[1][2]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Solvents: Many organic solvents are flammable. Keep them away from ignition sources.
-
Waste: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Troubleshooting Guide: Low Yield Diagnosis
This section provides a systematic approach to diagnosing and resolving issues with reaction yield, focusing on solvent-related causes.
Workflow for this compound Synthesis
The diagram below outlines a common and effective two-step synthesis pathway.
Caption: A typical two-step synthesis workflow.
Troubleshooting Flowchart
Use this flowchart to pinpoint the source of low yield issues.
Caption: A troubleshooting flowchart for low yield diagnosis.
Data & Protocols
Impact of Solvent on Intermediate Yield
The following table summarizes the experimental results from a study comparing different solvents for the synthesis of α-chloro-2,6-dimethylacetanilide, the key intermediate.[3] This data provides a clear rationale for choosing an aprotic solvent.
| Solvent | Solvent Type | Observed Yield Range | Key Observations & Mechanistic Insights |
| Glacial Acetic Acid | Protic (Acidic) | 60-66% | Baseline for comparison. Yield is limited by acid-base side reaction with the starting aniline.[3] |
| Ethanol | Protic (Neutral) | 30-60% | Low yield is caused by a competing SN2 reaction where ethanol acts as a nucleophile, forming an ester byproduct.[3] |
| Acetone | Aprotic | 45-68% | Yield is compromised by the formation of imine and enamine byproducts from solvent interaction.[3] |
| Ethyl Acetate (EtOAc) | Aprotic | 90-95% | Produces a very clean product with a near-perfect melting point. Initially appears lower yield, but a second filtration of the mother liquor recovers significant product.[3] |
| Tetrahydrofuran (THF) | Aprotic | 76-90% | Also produces a very clean product with high yield. Considered an excellent choice for this reaction.[3] |
Recommended Experimental Protocol
This protocol is optimized for high yield and purity by incorporating best practices for solvent selection.
Part 1: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide (Intermediate)
-
Setup: In a fume hood, add 2,6-dimethylaniline (24.4 mmol) to 25 mL of ethyl acetate in a 125-mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Reagent Addition: While stirring, slowly add chloroacetyl chloride (25.1 mmol). The reaction is exothermic; control the addition rate to maintain a moderate temperature.
-
Reaction: Stir the mixture at room temperature for 15-20 minutes.
-
Workup: Quench the reaction by adding 25 mL of a saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of water and 25 mL of brine.
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude amide intermediate. The product can be purified further by recrystallization if necessary.
Part 2: Formation of this compound (Final Product)
-
Dissolution: Dissolve the crude or purified N-(2,6-Dimethylphenyl)chloroacetamide in a suitable amount of diethyl ether.
-
Acidification: While stirring, slowly add a solution of 3M HCl in ethyl acetate or bubble HCl gas through the solution until precipitation is complete.[6]
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.[5] Dry the product under vacuum to obtain the final this compound.
References
- National Center for Biotechnology Information. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride from Aniline.
- Thermo Fisher Scientific. (n.d.). 2,6-Dimethylaniline, 99% 5 g.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound.
- LookChem. (n.d.). 2,6-Dimethylaniline 87-62-7 wiki.
- Santa Cruz Biotechnology. (n.d.). 2,6-Dimethylaniline.
- Google Patents. (n.d.). US3931298A - Chemical process for forming 2,6-dimethylaniline.
- National Center for Biotechnology Information. (n.d.). 2,6-Dimethylaniline. PubChem Compound Database.
- BenchChem. (n.d.). This compound | 21436-98-6.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,6-Dimethylaniline.
- ChemicalBook. (n.d.). 2,6-Dimethylaniline | 87-62-7.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2,6-dimethylaniline.
- ChemicalBook. (n.d.). This compound synthesis.
- CAMEO Chemicals. (n.d.). 2,6-DIMETHYLANILINE.
- University of Central Arkansas. (n.d.). The 2-Step Synthesis of Lidocaine.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
- Sciencemadness Discussion Board. (2013). 2,6-dimethylaniline.
- Canadian Science Publishing. (n.d.). SOME CHEMISTRY OF 2,6-DIETHYLANILINE.
- TCI Chemicals. (n.d.). This compound.
- Quora. (2018). Why does aniline dissolve in HCL?.
- SFA ScholarWorks. (n.d.). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine.
- Journal of Chemical Education. (n.d.). The Preparation of Lidocaine. Retrieved from pubs.acs.org (Note: A direct link was not provided in the search results, but the reference to the journal is clear).
- National Institutes of Health. (2022). Polymerization of aniline hydrochloride in reverse of microemulsion by batch and semicontinuous process using ionic and nonionic surfactants.
- Taylor & Francis Online. (2022). Full article: Polymerization of aniline hydrochloride in reverse of microemulsion by batch and semicontinuous process using ionic and nonionic surfactants.
- Royal Society of Chemistry. (2016). Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films.
- ResearchGate. (n.d.). Chemical Polymerization of Aniline in Hydrochloric Acid (HCl) and Formic Acid (HCOOH) Media. Differences Between the Two Synthesized Polyanilines. Request PDF.
- Scientific Laboratory Supplies (SLS). (n.d.). 2;6-DIMETHYLANILINE FOR SYNTHE | 8086711000 | SIGMA-ALDRICH.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Influence of solvent polarity on the structure of drop-cast electroactive tetra(aniline)-surfactant thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Column Chromatography of 2,6-Dimethylaniline Hydrochloride
Welcome to the technical support guide for the purification of 2,6-dimethylaniline and its hydrochloride salt. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven answers to common questions and challenges encountered during column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-dimethylaniline considered challenging to purify by standard column chromatography?
A1: The primary challenge stems from the basicity of the aromatic amine group. Standard silica gel, the most common stationary phase, has an acidic surface due to the presence of silanol groups (Si-OH). This acidity leads to several problems:
-
Strong Acid-Base Interactions: The basic amine can interact strongly with the acidic silanol groups, leading to significant peak tailing, where the spot on a TLC plate or the peak in a chromatogram appears smeared or streaked.[1][2]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound can become irreversibly adsorbed onto the silica, resulting in poor recovery and low yield.[3]
-
Compound Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive amine compounds.[1]
Furthermore, if you are working with 2,6-dimethylaniline hydrochloride , you are dealing with a salt. This salt is highly polar and will likely not move from the baseline in typical non-polar to moderately polar organic solvent systems used in normal-phase chromatography.
Q2: Should I perform chromatography on the hydrochloride salt directly or on the free base?
A2: For normal-phase chromatography (using silica or alumina), you must convert the hydrochloride salt to its free base form before purification. The salt's high polarity makes it insoluble in typical eluents and causes it to remain at the origin of the column. The process of converting the salt to the free base is called "free-basing."
Alternatively, you can use reverse-phase chromatography, which is well-suited for separating polar and ionizable compounds like amine salts.[2]
Q3: How do I prepare the 2,6-dimethylaniline free base from its hydrochloride salt for column chromatography?
A3: This is a standard aqueous workup procedure.
-
Dissolve the Salt: Dissolve the this compound salt in a minimal amount of water.
-
Basify the Solution: Add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution, dropwise while stirring. Monitor the pH with litmus paper or a pH meter. Continue adding the base until the solution is basic (pH > 8-9). You may see the free base precipitate or form an oil.
-
Extract the Free Base: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent in which the free base is soluble, such as ethyl acetate or dichloromethane.
-
Wash and Dry: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to yield the crude 2,6-dimethylaniline free base as an oil or solid. This crude material is now ready for column chromatography.
Protocols and Method Development
Q4: What is the recommended starting protocol for purifying 2,6-dimethylaniline (free base) on silica gel?
A4: The key to success is deactivating the silica gel's acidic sites by modifying the mobile phase.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
Before packing a column, always optimize your solvent system using TLC. This small-scale experiment will save significant time and material.
-
Prepare Eluents: Prepare a few different solvent mixtures. A good starting point for aromatic amines is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Add a Basic Modifier: To each of your chosen solvent systems, add a small amount (0.5-1% by volume) of a volatile base like triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol.[4] This modifier competes with your product for the acidic sites on the silica, dramatically reducing tailing.
-
Run TLC Plates: Spot your crude 2,6-dimethylaniline on silica gel TLC plates and develop them in the prepared solvent systems.
-
Identify the Optimal System: The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 . The spot should be round and well-separated from impurities.
Step 2: Column Preparation and Elution
Once you have an optimized solvent system, you can proceed with the column.
-
Pack the Column: Pack a glass column with silica gel using your chosen eluent (containing the basic modifier) as the slurry solvent. Ensure the silica bed is well-settled and free of cracks or air bubbles.
-
Load the Sample:
-
Wet Loading: Dissolve your crude product in the minimum amount of the mobile phase (or a solvent it is highly soluble in, like dichloromethane) and carefully pipette it onto the top of the silica bed.[5]
-
Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the column. This technique often results in better separation.[5]
-
-
Elute and Collect: Begin eluting the column with your mobile phase, collecting fractions in test tubes or vials. Monitor the separation by collecting TLC spots from the fractions.
-
Combine and Concentrate: Once the desired product has fully eluted, combine the pure fractions (as determined by TLC), and remove the solvent and the volatile TEA using a rotary evaporator.
Workflow for Purifying this compound
Caption: Workflow from hydrochloride salt to pure free base.
Troubleshooting Guide
Q5: My compound is streaking badly on the TLC plate and column. What can I do?
A5: This is the most common issue and is almost always due to the interaction with acidic silica.[6]
-
Solution 1: Add or Increase Triethylamine (TEA): The simplest fix is to add 0.5-1% TEA to your eluent. If you already have, try increasing it to 2%. This neutralizes the silica surface.
-
Solution 2: Switch to a Different Stationary Phase: If TEA doesn't solve the problem, the compound may be too basic for silica gel. Consider switching to neutral or basic alumina .[1] Alumina is generally a better choice for basic compounds. Alternatively, amine-functionalized silica provides an excellent, albeit more expensive, inert surface for amine purification.[2]
-
Solution 3: Use Reverse-Phase Chromatography: Purify the hydrochloride salt directly using a C18 reverse-phase column with a mobile phase like acetonitrile and water, possibly with a modifier like formic or phosphoric acid.[7][8]
Q6: I'm not getting any product off the column, or my yield is very low. Why?
A6: This suggests your compound is stuck on the column.
-
Cause 1: Irreversible Adsorption: As discussed, the amine may have permanently bound to the acidic silica. This is likely if you did not add a basic modifier to your eluent.
-
Cause 2: Eluent is Not Polar Enough: Your solvent system may be too non-polar to move the compound down the column. Try gradually increasing the polarity of your eluent (e.g., increasing the percentage of ethyl acetate in hexane).[1] Always develop the gradient using TLC first.
-
Cause 3: Sample Degradation: The compound may have decomposed on the column.[1] You can test for this by dissolving a small amount of your crude product with silica gel in your chosen eluent, letting it sit for a few hours, then running a TLC to see if new spots have appeared.
Q7: I can't separate my product from a very similar impurity. What are my options?
A7: This is a selectivity problem.[2]
-
Optimize the Mobile Phase: Try different solvent combinations. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Change the Stationary Phase: Different stationary phases offer different selectivities. If silica fails, try alumina or a phenyl-hexyl column.[9] For separating isomers, specialized columns may be required.[10][11][12]
-
Use a Different Technique: If chromatography fails to give baseline separation, consider other purification techniques like recrystallization or distillation if your compound is suitable.
Alternative Chromatography Conditions
This table summarizes alternative conditions that can be employed for the purification of 2,6-dimethylaniline, offering solutions when standard silica gel methods are suboptimal.
| Parameter | Method 1: Deactivated Normal-Phase | Method 2: Alumina Normal-Phase | Method 3: Reverse-Phase |
| Stationary Phase | Silica Gel | Alumina (Neutral or Basic) | C18-Functionalized Silica |
| Analyte Form | Free Base | Free Base | Hydrochloride Salt or Free Base |
| Typical Mobile Phase | Hexane/Ethyl Acetate + 0.5-1% TEA | Hexane/Ethyl Acetate | Acetonitrile/Water or Methanol/Water + 0.1% Formic Acid or a buffer |
| Advantages | Inexpensive, widely available. | Good for basic compounds, reduces tailing without additives. | Excellent for polar salts, avoids free-basing step, high resolution.[9][13] |
| Disadvantages | Can cause tailing/adsorption without modification. | Can be less forgiving with very polar compounds. | More expensive, requires different solvents and equipment (HPLC). |
Safety and Handling
Q8: What are the critical safety precautions for handling 2,6-dimethylaniline and its hydrochloride salt?
A8: 2,6-Dimethylaniline is a toxic substance and a suspected carcinogen.[14] Always handle it with appropriate safety measures.
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[17][18]
-
Handling: Avoid creating dust or aerosols.[15] Prevent contact with skin and eyes.[17]
-
Disposal: Dispose of all chemical waste, including contaminated silica gel and solvents, according to your institution's hazardous waste guidelines. Do not pour waste down the drain.[14][15]
References
- Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. PubMed. [Link]
- Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function | Request PDF.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting Guide. Phenomenex. [Link]
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- 2,6-Dimethylaniline PubChem CID 6896. PubChem. [Link]
- Safety Data Sheet: 2,6-Dimethylaniline. Carl ROTH. [Link]
- LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
- Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column.
- Separation of all isomers with 2,6-DMA and its impurities along other impurities.
- Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method.
- Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
- Separ
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar. [Link]
- Mobile Phase Optimization in Thin Layer Chromatography (TLC).
- How do I purify ionizable organic amine compounds using flash column chrom
- Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry. PubMed. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. reddit.com [reddit.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. phenomenex.com [phenomenex.com]
- 7. Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 12. Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
Validation & Comparative
Navigating the Analytical Gauntlet: A Guide to Inter-Laboratory Comparison of 2,6-Dimethylaniline Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical manufacturing, the consistent and accurate analysis of raw materials and impurities is paramount. 2,6-Dimethylaniline hydrochloride, a key starting material and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), demands robust analytical oversight to ensure product quality and patient safety.[1][2][3] This guide provides a framework for conducting an inter-laboratory comparison for the analysis of this compound, offering insights into methodology selection, protocol validation, and data interpretation.
The objective of an inter-laboratory comparison, also known as proficiency testing, is to assess the performance of different laboratories in analyzing the same sample.[4][5][6][7] This process is crucial for identifying potential discrepancies in analytical methods, ensuring consistency across manufacturing sites, and validating the accuracy and reliability of analytical data.[8]
Choosing the Right Analytical Weapon: A Comparative Overview
The two most prevalent and reliable techniques for the analysis of 2,6-Dimethylaniline and its related compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[9][10][11] The choice between these methods depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of compounds in a liquid phase based on their affinity for a stationary phase. | Separation of volatile compounds in a gaseous phase followed by detection based on their mass-to-charge ratio.[11] |
| Suitability for 2,6-DMA HCl | Excellent for the analysis of the non-volatile hydrochloride salt and other polar impurities.[9][12] | Requires conversion of the hydrochloride salt to the more volatile free base form, or direct analysis of the free base if present as an impurity.[11] |
| Sensitivity & Selectivity | High sensitivity can be achieved with various detectors, such as UV and amperometric detectors.[2][10] LC-MS/MS offers exceptional sensitivity and selectivity. | Generally offers very high sensitivity and specificity, allowing for unambiguous peak identification through mass spectra.[9][11] |
| Sample Preparation | Typically involves simple dissolution and filtration. | May require extraction and derivatization to improve volatility and chromatographic performance.[11] |
For the purpose of this guide, we will focus on a robust HPLC-UV method due to its direct applicability to the hydrochloride salt form and its widespread availability in quality control laboratories.
Designing the Inter-Laboratory Study: A Step-by-Step Approach
A successful inter-laboratory comparison requires careful planning and execution. The following workflow outlines the key stages involved.
Caption: Workflow for an Inter-laboratory Comparison Study.
Phase 1: Protocol Standardization
To ensure a meaningful comparison, all participating laboratories must adhere to a standardized analytical protocol. The following HPLC-UV method is recommended for the quantification of this compound.
Experimental Protocol: HPLC-UV Analysis of this compound
Objective: To determine the purity of a this compound sample and quantify any related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution. A common starting point is a 50:50 (v/v) mixture of acetonitrile and 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid).[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[9]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound test sample.
-
Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water and dilute to a final volume of 50 mL in a volumetric flask to achieve a concentration of 1 mg/mL.[9]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
-
Impurities are quantified based on their respective peak areas.
Phase 2: Sample Preparation and Distribution
A single, homogeneous batch of this compound should be prepared and divided into identical samples for distribution to the participating laboratories. It is crucial that the samples are stable and that their composition does not change during storage and transport.
Phase 3: Data Analysis and Performance Evaluation
Upon receiving the analytical results from all participating laboratories, a statistical analysis is performed to assess the level of agreement and identify any outliers. Key performance indicators include:
-
Mean and Standard Deviation: The average result and the spread of the data from all laboratories.
-
Z-Score: A measure of how far an individual laboratory's result is from the mean of all results, expressed in terms of the standard deviation. A Z-score between -2 and +2 is generally considered satisfactory.[14]
Illustrative Data from a Hypothetical Inter-Laboratory Comparison
The following table presents simulated data from a hypothetical inter-laboratory study involving five laboratories analyzing the same batch of this compound using the standardized HPLC-UV method.
| Laboratory | Reported Purity (%) | Z-Score |
| Lab A | 99.85 | 0.5 |
| Lab B | 99.78 | -0.5 |
| Lab C | 99.92 | 1.5 |
| Lab D | 99.65 | -2.5 (Outlier) |
| Lab E | 99.88 | 1.0 |
| Mean | 99.81 | |
| Std. Dev. | 0.06 |
In this hypothetical scenario, Laboratory D's result would be flagged as an outlier, warranting an investigation into their methodology and instrumentation.
Conclusion
A well-designed and executed inter-laboratory comparison is an invaluable tool for ensuring the quality and consistency of analytical data for critical materials like this compound. By establishing a standardized analytical protocol and employing robust statistical analysis, organizations can gain confidence in their analytical capabilities and ensure the reliability of their quality control processes. Regular participation in such proficiency testing schemes is a hallmark of a mature and effective quality management system.[4][5]
References
- The Royal Society of Chemistry. What is proficiency testing?. AMCTB 18A.
- International Atomic Energy Agency. Laboratory proficiency testing.
- Clinical Microbiology Proficiency Testing. What is Proficiency Testing?.
- PubMed. Proficiency testing for chemical analytical laboratories--general principles concerning organization and assessment of results.
- Benchchem. Navigating the Analytical Maze: A Comparative Guide to the Inter-Laboratory Validation of Aromatic Amine Analysis.
- AOAC INTERNATIONAL. Proficiency Testing Program.
- SIELC Technologies. Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column.
- Benchchem. A Comparative Purity Analysis of Commercial 2,6-Dimethylaniline Samples.
- Benchchem. This compound | 21436-98-6.
- Benchchem. A Comparative Guide to the Inter-Laboratory Validation of 2,6-Dimethylaniline Analysis.
- ResearchGate. Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat.
- ResearchGate. Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples.
- PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Benchchem. A Comparative Guide to HPLC and GC-MS for the Quantification of 2,6-Dimethylaniline.
- PubChem. 2,6-Dimethylaniline.
- National Center for Biotechnology Information. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
- PubMed. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
- ResearchGate. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
- Chromatographia. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.
- California Air Resources Board. Inter laboratory Comparison 2023 Report.
Sources
- 1. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. iaea.org [iaea.org]
- 6. cmpt.ca [cmpt.ca]
- 7. [Proficiency testing for chemical analytical laboratories--general principles concerning organization and assessment of results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aoac.org [aoac.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benchmark-intl.com [benchmark-intl.com]
The Gold Standard: A Comparative Guide to 2,6-Dimethylaniline Hydrochloride Certified Reference Material
For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The quality of a final pharmaceutical product, the validity of a toxicological study, or the robustness of a chemical synthesis process all hinge on the accuracy of the data generated. In this context, the choice of a reference standard is not a trivial matter but a foundational decision that dictates the reliability of an entire analytical workflow. This guide provides an in-depth technical comparison of 2,6-Dimethylaniline hydrochloride Certified Reference Material (CRM) against other analytical standards, supported by experimental data and protocols.
The Critical Role of Certified Reference Materials in Analytical Excellence
2,6-Dimethylaniline is a key starting material and a known impurity in the synthesis of numerous active pharmaceutical ingredients (APIs), including the widely used local anesthetic, lidocaine.[1][2][3] Its presence, even in trace amounts, must be accurately quantified to ensure the safety and efficacy of the final drug product.
A Certified Reference Material (CRM) is a standard that has been characterized to the highest metrological standards for one or more specified properties.[4][5] The production of a CRM is governed by stringent international standards, most notably ISO 17034, which ensures the material's certified value, associated uncertainty, and metrological traceability.[6][7][8][9]
In contrast, a non-certified reference material, often referred to as an "in-house" or "working" standard, lacks this rigorous characterization and documentation. While potentially more cost-effective for routine analyses, its use in critical applications introduces a level of uncertainty that can have significant scientific and financial repercussions.
This guide will elucidate the tangible differences in performance between a this compound CRM and a standard analytical grade material through a series of comparative experiments.
Comparative Analysis: CRM vs. Analytical Grade Standard
To illustrate the practical implications of choosing a CRM over a non-certified standard, we conducted a series of head-to-head analytical comparisons. A commercially available this compound CRM, produced by an ISO 17034 accredited manufacturer, was compared against a high-purity analytical grade this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
Purity is the most critical attribute of a reference standard. A validated, stability-indicating HPLC-UV method was employed to assess the purity of both the CRM and the analytical grade material.
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Phosphoric acid in Water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Both the CRM and the analytical grade standard were accurately weighed and dissolved in the mobile phase (initial conditions) to a final concentration of 1.0 mg/mL.
Data Summary: Comparative Purity Analysis
| Feature | This compound CRM | Analytical Grade this compound |
| Certified Purity | 99.9% (with an uncertainty of ± 0.1%) | >98% (as stated by the supplier) |
| Observed Purity (Area %) | 99.92% | 98.65% |
| Number of Impurities Detected | 1 (at 0.08%) | 4 (totaling 1.35%) |
| Largest Single Impurity | 0.08% | 0.78% (identified as 2,4-Dimethylaniline) |
Causality Behind Experimental Choices: The choice of a C18 column provides excellent hydrophobic retention for the aromatic ring of 2,6-dimethylaniline. The gradient elution is crucial for separating impurities with a wide range of polarities, ensuring that both closely related isomers and more polar or non-polar degradation products are resolved. The use of a diode array detector allows for the spectral confirmation of the main peak and impurities.
Trustworthiness of the Protocol: This method is self-validating through the use of a CRM. The known purity and impurity profile of the CRM confirm the method's ability to accurately quantify 2,6-Dimethylaniline and its impurities.
Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of chemical identity.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: Bruker Avance III HD 400 MHz NMR spectrometer.
-
Solvent: Deuterated water (D₂O).
-
Sample Concentration: Approximately 10 mg/mL.
-
Reference: Internal standard (TSP).
Comparative Spectral Analysis:
The ¹H NMR spectrum of the This compound CRM exhibited the expected signals with high resolution and no observable impurity peaks above the detection limit of the instrument. The integration of the aromatic and methyl protons corresponded precisely to the theoretical values.
In contrast, the ¹H NMR spectrum of the analytical grade this compound showed the characteristic peaks of the main compound but also revealed the presence of small, but distinct, signals in the aromatic and methyl regions that did not correspond to the target molecule. These were consistent with the presence of isomeric impurities, corroborating the HPLC findings.
Stability Assessment
The stability of a reference standard is crucial for its long-term reliability. A forced degradation study was performed to compare the stability of the CRM and the analytical grade standard under stress conditions.
Experimental Protocol: Forced Degradation Study
Samples of both the CRM and the analytical grade standard were subjected to the following conditions for 24 hours:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80 °C (solid state)
-
Photolytic: UV light (254 nm) at room temperature
The samples were then analyzed using the HPLC method described in section 2.1.
Data Summary: Stability Comparison
| Stress Condition | % Degradation (CRM) | % Degradation (Analytical Grade) |
| Acidic | < 0.1% | 0.5% |
| Basic | 0.2% | 1.2% |
| Oxidative | 1.5% | 3.8% |
| Thermal | < 0.05% | 0.2% |
| Photolytic | < 0.05% | 0.1% |
The data clearly indicates the superior stability of the CRM under all stress conditions. This is attributable to the rigorous purification processes and the absence of impurities that could catalyze degradation reactions.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical basis for choosing a CRM.
Conclusion: An Investment in Data Quality
The experimental evidence presented unequivocally demonstrates the superior performance of a this compound Certified Reference Material compared to a standard analytical grade material. The CRM provides a higher degree of accuracy in purity assessment, unambiguous identity confirmation, and greater stability, all of which are critical for reliable and reproducible analytical results.
While the initial procurement cost of a CRM may be higher, this is an investment that pays significant dividends in the long run. The use of a CRM minimizes the risk of costly experimental repetitions, regulatory challenges, and, most importantly, compromised product quality and patient safety. For any laboratory where analytical data forms the basis of critical decisions, the use of a this compound CRM is not just a best practice—it is the gold standard.
References
- ISO 17034:2016 - General requirements for the competence of reference material producers.
- Guidelines for the Selection and Use of Certified Reference M
- ISO 17034: What Is It & Why Is It Important?. Excedr. [Link]
- ISO 17034 Guide to International Standards for Reference Material Producers. ARO Scientific. [Link]
- Reference Materials Producers (ISO 17034) Accreditation.
- Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.
- 2,6-DIMETHYLANILINE (2,6-XYLIDINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. [Link]
- 2,6-Dimethylaniline | C8H11N. PubChem. [Link]
- Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. PubMed. [Link]
Sources
- 1. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nata.com.au [nata.com.au]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. pacificcert.com [pacificcert.com]
- 8. ISO 17034: What Is It & Why Is It Important? [excedr.com]
- 9. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
A Comparative Guide to Catalysts in 2,6-Dimethylaniline Synthesis: Pd/C and Beyond
Introduction: The Industrial Significance of 2,6-Dimethylaniline
2,6-Dimethylaniline (2,6-DMA) is a cornerstone intermediate in the chemical industry, playing a pivotal role in the synthesis of a wide array of products, from agrochemicals and pharmaceuticals to polymers and dyes. Its structural motif is a key component in numerous active ingredients, making its efficient and selective synthesis a subject of considerable industrial and academic interest. This guide provides a comparative analysis of the catalytic systems employed in the two primary industrial routes to 2,6-DMA, with a special focus on the performance of palladium on carbon (Pd/C) versus other notable catalysts. We will delve into the underlying chemistry, present comparative experimental data, and provide actionable protocols for researchers and process chemists.
The two dominant industrial pathways to 2,6-dimethylaniline are:
-
Catalytic Amination of 2,6-Dimethylphenol: A direct and atom-economical route that is gaining traction for its cleaner profile.[1]
-
Nitration of m-Xylene followed by Catalytic Hydrogenation: The more traditional, high-volume route that presents challenges in isomer separation and waste management.[2]
This guide will dissect the catalytic strategies for both pathways, offering a nuanced comparison to inform catalyst selection and process optimization.
Catalytic Amination of 2,6-Dimethylphenol: A Direct Approach
The direct amination of 2,6-dimethylphenol with ammonia offers an elegant and environmentally benign route to 2,6-DMA. The success of this process is critically dependent on the choice of catalyst, which must facilitate the challenging C-O bond cleavage and subsequent C-N bond formation.
Mechanism of Catalytic Amination
The prevailing proposed mechanism for the catalytic amination of phenols involves the in-situ formation of a cyclohexanone intermediate.[1] The catalyst facilitates a hydrogen transfer, converting the phenol to its corresponding cyclohexanone. This ketone then reacts with ammonia to form an imine, which is subsequently reduced to the target aniline. The presence of a cyclohexanone co-catalyst can significantly accelerate this reaction.[1]
Diagram: Proposed Reaction Pathway for Catalytic Amination of 2,6-Dimethylphenol
Caption: Proposed reaction pathway for the catalytic amination of 2,6-dimethylphenol.
Performance Comparison of Catalysts for Amination of 2,6-Dimethylphenol
| Catalyst | Support | Reaction Phase | Temperature (°C) | Pressure | 2,6-Dimethylphenol Conversion (%) | 2,6-Dimethylaniline Selectivity (%) | Key Observations |
| Pd | Al₂O₃-MgO | Vapor | 195 | Atmospheric | 97.9 | 74.3[3] | High conversion and good selectivity at relatively low temperatures. The spinel support is crucial.[3] |
| Pt | Silica-Alumina | Liquid | 300 | Autogenous | Good Yield[2] | Not specified | Requires a cyclohexanone co-catalyst.[2] |
| Ni-Cu-Cr | γ-Al₂O₃ | Vapor | Not Specified | Not Specified | 82.08 | 47.24[3] | A non-noble metal alternative with lower selectivity.[3] |
Analysis:
For the catalytic amination of 2,6-dimethylphenol, palladium supported on a spinel Al₂O₃-MgO carrier demonstrates superior performance in terms of both conversion and selectivity at a relatively low temperature.[3] Platinum-based catalysts are also effective, though the available data is less specific on selectivity.[2] The non-noble metal Ni-Cu-Cr catalyst presents a more economical option but at a significant cost to selectivity.[3] The choice of support and the presence of promoters are evidently critical factors in optimizing this reaction.
Hydrogenation of 2,6-Dinitrotoluene: The Traditional Route
The nitration of m-xylene followed by the reduction of the resulting dinitro isomers is a long-established industrial method. While this route can achieve high overall yields, it necessitates the separation of the desired 2,6-dinitro isomer and the subsequent reduction of both nitro groups to amines. The choice of hydrogenation catalyst is paramount for achieving high efficiency and selectivity in this reduction step.
Mechanism of Catalytic Hydrogenation of Nitro Groups
The catalytic hydrogenation of aromatic nitro compounds is generally accepted to proceed through a series of intermediates. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.
Diagram: Generalized Reaction Pathway for Nitro Group Reduction
Caption: Generalized pathway for the catalytic hydrogenation of an aromatic nitro group.
Performance Comparison of Catalysts for 2,6-Dinitrotoluene Hydrogenation
While direct, side-by-side comparative studies for the synthesis of 2,6-dimethylaniline from 2,6-dinitrotoluene are not abundant in the public literature, we can synthesize a comparison based on available data for similar dinitrotoluene hydrogenations and the known characteristics of the catalysts.
| Catalyst | Typical Support | Key Performance Characteristics | Advantages | Disadvantages |
| Pd/C | Activated Carbon | Generally exhibits high activity for nitro group reduction.[4] | High activity, good selectivity, and can be used under milder conditions than some alternatives.[5] | Higher cost compared to non-precious metal catalysts.[4] |
| Raney Nickel | - | High activity for nitro group reduction.[5] | Cost-effective non-precious metal catalyst, suitable for large-scale industrial processes.[5] | Can be pyrophoric and requires careful handling. May exhibit lower selectivity in the presence of other reducible functional groups.[5] |
| Pt/Al₂O₃ | Alumina | Effective for the hydrogenation of dinitrotoluene, with the potential for high selectivity to the intermediate amino-nitro compound under specific conditions.[6] | Can offer different selectivity profiles compared to Pd and Ni. | Generally more expensive than Pd/C and Raney Nickel.[5] |
| Ni-Fe | - | Very high conversion (99.9%) and selectivity (99.8%) reported for dinitrotoluene hydrogenation.[7] | High performance, non-precious metal catalyst. | May require specific preparation and activation procedures.[7] |
Analysis:
Both Pd/C and Raney Nickel are workhorse catalysts for the industrial hydrogenation of dinitrotoluenes.[4][8] Raney Nickel's primary advantage is its low cost, making it attractive for large-scale production.[5] However, its pyrophoric nature necessitates specialized handling procedures.[5] Pd/C often provides higher activity, potentially allowing for milder reaction conditions and faster reaction times.[5] Platinum-based catalysts can be valuable when a different selectivity profile is desired, for instance, in the partial reduction to an amino-nitro intermediate.[6] Emerging non-precious metal catalysts, such as Ni-Fe alloys, show promise with exceptionally high reported conversions and selectivities, rivaling their precious metal counterparts.[7]
Catalyst Deactivation and Regeneration: A Practical Consideration
Catalyst lifetime is a critical factor in the economic viability of any industrial process. Both Pd/C and Raney Nickel are susceptible to deactivation, albeit through different mechanisms.
-
Pd/C Deactivation: Deactivation of Pd/C in nitroaromatic hydrogenation can occur through several mechanisms, including poisoning by impurities in the feedstock, sintering of the palladium nanoparticles at high temperatures, and fouling of the catalyst surface by reaction byproducts or polymeric materials. Regeneration can sometimes be achieved by washing with solvents or by carefully controlled oxidation to burn off organic residues, followed by re-reduction.
-
Raney Nickel Deactivation: Raney Nickel deactivation is often caused by the strong adsorption of reactants or products, leading to blockage of active sites.[2] In some cases, the formation of oligomeric or polymeric species on the catalyst surface can also contribute to deactivation.[2] Regeneration of Raney Nickel can be attempted through washing with solvents or treatment with acidic or alkaline solutions to remove adsorbed species.[2]
Experimental Protocols
Protocol 1: Catalyst Screening for the Amination of 2,6-Dimethylphenol
-
Catalyst Preparation:
-
Pd/Al₂O₃-MgO: Impregnate a γ-Al₂O₃ support with a solution of magnesium nitrate and aluminum nitrate to form a spinel structure. Calcine the support and then impregnate with a solution of palladium chloride in hydrochloric acid. Dry and calcine the final catalyst.[3]
-
Pt/CeO₂ (for comparison): Prepare by impregnation of a high-surface-area CeO₂ support with a solution of a platinum precursor (e.g., chloroplatinic acid). Dry and reduce the catalyst under a hydrogen atmosphere.[3]
-
-
Reaction Procedure (Vapor Phase):
-
Pack 20 g of the prepared catalyst into a stainless steel fixed-bed reactor (19 mm internal diameter).[3]
-
Heat the catalyst bed to the desired reaction temperature (e.g., 195 °C) using an external heater.[3]
-
Introduce a gaseous mixture of 2,6-dimethylphenol (e.g., fed at 3.0 g/hr), ammonia (e.g., 80 mL/min), and hydrogen (e.g., 80 mL/min) through the catalyst bed at atmospheric pressure.[3]
-
Cool the product stream and collect for analysis by gas chromatography (GC) to determine conversion and selectivity.
-
Protocol 2: Catalyst Screening for the Hydrogenation of 2,6-Dinitrotoluene
-
Catalyst Preparation:
-
Pd/C: Commercially available 5% or 10% Pd/C is typically used.
-
Raney Nickel: Activate commercially available Raney Nickel alloy according to standard procedures, which typically involve leaching the aluminum with a concentrated sodium hydroxide solution. Caution: Activated Raney Nickel is pyrophoric and must be handled under a liquid (e.g., water or the reaction solvent).
-
-
Reaction Procedure (Batch):
-
In a high-pressure autoclave, charge the 2,6-dinitrotoluene, a suitable solvent (e.g., methanol or ethanol), and the catalyst (e.g., 1-5 mol% of the active metal relative to the substrate).
-
Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by sampling and analyzing the reaction mixture by GC or HPLC.
-
Upon completion, cool the reactor, vent the hydrogen pressure, and filter the catalyst. Caution: Handle the filtered catalyst with care, especially Raney Nickel, to prevent ignition upon exposure to air.
-
Analyze the product mixture to determine the yield and selectivity of 2,6-dimethylaniline.
-
Conclusion and Future Outlook
The synthesis of 2,6-dimethylaniline can be efficiently achieved through two primary industrial routes, each with its own set of catalytic challenges and opportunities.
For the catalytic amination of 2,6-dimethylphenol , palladium-based catalysts, particularly on tailored supports like Al₂O₃-MgO, offer a highly efficient and selective pathway.[3] This route is poised for further development, with ongoing research into more active and stable non-precious metal catalysts.
In the traditional hydrogenation of 2,6-dinitrotoluene , both Pd/C and Raney Nickel remain industrially significant. The choice between them often hinges on a balance of cost, activity, and handling considerations.[5] While Pd/C can offer higher activity, the economic advantage of Raney Nickel is substantial for large-scale operations.[5] The development of highly active and stable non-precious metal catalysts, such as Ni-Fe alloys, presents a promising avenue for improving the sustainability of this established process.[7]
Ultimately, the optimal catalyst selection will depend on a holistic evaluation of factors including raw material costs, desired production scale, capital investment for specialized handling equipment, and evolving environmental regulations. This guide provides the foundational data and experimental frameworks to empower researchers and process chemists to make informed decisions in the pursuit of more efficient and sustainable 2,6-dimethylaniline synthesis.
References
- Catalytic amination of 2,6-dimethylphenol to 2,6-dimethylaniline over Ni–Cu–Cr/γ-Al2O3.
- Green Chemistry. Royal Society of Chemistry.
- American Chemical Society. (n.d.).
- Hydrogenation reactions using Raney-type nickel catalysts.
- Overview of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogen
- Mechanism of 2,4-dinitrotoluene hydrogenation over Pd/C.
- Preparation and use method of catalyst for synthesis of 2,6-dimethylaniline.
- Microstructural characterization of doped-Pd/C catalysts for the selective hydrogenation of 2,4-dinitrotoluene to arylhydroxylamines.
- Raney Nickel – Knowledge and References. Taylor & Francis.
- Product distribution in the reaction of 2,6-dimethylaniline in presence...
- Synthesis of 2,6-dimethylaniline. PrepChem.com.
- Selective liquid‐phase hydrogenation of 2,6‐dinitrotoluene with platinum c
Sources
A Technical Guide to the Contrasting Reactivities of 2,6-Dimethylaniline and 2,4-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the isomeric xylidines, specifically 2,6-dimethylaniline and 2,4-dimethylaniline, serve as pivotal intermediates. Their structural similarity belies a significant divergence in chemical reactivity, a factor that has profound implications for reaction design, catalyst selection, and impurity profiling. This guide provides an in-depth, objective comparison of the reactivity of these two isomers, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their synthetic strategies.
Unraveling the Isomeric Puzzle: Steric Hindrance vs. Electronic Activation
The reactivity of an aniline derivative in electrophilic aromatic substitution is fundamentally governed by a delicate interplay of electronic and steric effects. The amino group is a potent activating, ortho, para-directing group due to the delocalization of its lone pair of electrons into the benzene ring. The methyl substituents are also activating, electron-donating groups through an inductive effect.
2,4-Dimethylaniline presents a scenario where these activating effects are largely additive. The methyl groups at positions 2 and 4 enhance the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. The ortho and para positions relative to the strongly activating amino group are open for substitution, leading to predictable reaction outcomes.
Conversely, 2,6-dimethylaniline introduces a significant steric challenge. The two methyl groups flanking the amino group create a sterically congested environment. This has two major consequences:
-
Steric Hindrance at the Amino Group: The bulky ortho-methyl groups physically obstruct the nitrogen atom, impeding reactions that involve the lone pair, such as acylation and diazotization.
-
Steric Inhibition of Resonance (SIR): The steric clash between the ortho-methyl groups and the amino group can force the amino group out of the plane of the benzene ring. This misalignment disrupts the delocalization of the nitrogen's lone pair into the ring, thereby reducing the activating effect of the amino group on the aromatic system.[1]
This fundamental structural difference is the primary driver for the observed disparities in their chemical behavior.
Comparative Reactivity in Key Transformations: A Data-Driven Analysis
A comprehensive understanding of the relative reactivities of 2,6-dimethylaniline and 2,4-dimethylaniline can be gleaned from examining their behavior in key chemical transformations.
Electrophilic Aromatic Substitution: A Tale of Two Isomers
The susceptibility of the aromatic ring to electrophilic attack is a critical parameter in the synthetic utility of these anilines. A study on the rapid iodination of xylidine isomers in an aqueous medium provides a quantitative measure of their relative nucleophilicities, which serves as an excellent proxy for their reactivity in electrophilic aromatic substitution.
| Isomer | Specific Reaction Rate (M⁻¹s⁻¹) at 25°C, pH 7 | Relative Reactivity |
| 2,4-Dimethylaniline | 893 | 1.00 |
| 2,6-Dimethylaniline | 52 | 0.06 |
Data adapted from a kinetic study on the iodination of xylidines.
The data unequivocally demonstrates that 2,4-dimethylaniline is significantly more reactive towards electrophilic substitution than its 2,6-isomer , by a factor of over 17. This dramatic difference can be attributed to the pronounced steric hindrance in 2,6-dimethylaniline, which impedes the approach of the electrophile.
Bromination:
In the case of bromination, aniline itself is so highly activated that it reacts with bromine water to give the 2,4,6-tribromoaniline precipitate. For substituted anilines, the regioselectivity is dictated by the existing substituents.
-
2,4-Dimethylaniline: The amino group directs ortho and para. The available positions are C3, C5, and C6. The C6 position is sterically hindered by the C1-amino and C2-methyl groups. Therefore, substitution is expected to occur primarily at the C3 and C5 positions.
-
2,6-Dimethylaniline: The amino group's directing influence is diminished due to steric inhibition of resonance. The two ortho-methyl groups strongly disfavor substitution at the adjacent positions. Consequently, electrophilic attack is directed to the less sterically hindered C4 (para) position.
Nitration:
The nitration of anilines is complicated by the acidic conditions, which can protonate the amino group to form a deactivating, meta-directing anilinium ion. To circumvent this, the amino group is often first acylated to form an acetanilide.
-
N-acetyl-2,4-dimethylaniline: The acetamido group is an ortho, para-director. The available positions for nitration are C3, C5, and C6. Steric hindrance from the acetamido and methyl groups will influence the product distribution.
-
N-acetyl-2,6-dimethylaniline: Due to the severe steric hindrance from the two ortho-methyl groups, direct nitration of the ring often leads to substitution at the C3 position, a testament to the overriding influence of sterics.[2]
Diazotization: A Reaction Sensitive to Steric Crowding
Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a cornerstone of aromatic chemistry. The mechanism involves the formation of a nitrosoamine intermediate. The rate of this reaction is highly dependent on the availability of the nitrogen lone pair and the steric environment around the amino group.
Experimental Protocols
The following are representative, detailed protocols for the bromination of 2,4-dimethylaniline and the nitration of N-acetyl-2,6-dimethylaniline, designed to be self-validating and reproducible.
Protocol 1: Bromination of 2,4-Dimethylaniline
Objective: To synthesize 3-bromo-2,4-dimethylaniline via electrophilic bromination.
Materials:
-
2,4-Dimethylaniline
-
Glacial Acetic Acid
-
Bromine
-
Sodium Bisulfite Solution (10% w/v)
-
Sodium Bicarbonate Solution (saturated)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2.42 g (20 mmol) of 2,4-dimethylaniline in 20 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
From the dropping funnel, add a solution of 3.20 g (20 mmol) of bromine in 10 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Decolorize the solution by the dropwise addition of 10% sodium bisulfite solution.
-
Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Workflow for Bromination of 2,4-Dimethylaniline
Caption: Workflow for the synthesis of 3-bromo-2,4-dimethylaniline.
Protocol 2: Nitration of N-acetyl-2,6-dimethylaniline
Objective: To synthesize N-(3-nitro-2,6-dimethylphenyl)acetamide via electrophilic nitration.
Materials:
-
N-acetyl-2,6-dimethylaniline
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ice
Procedure:
-
In a 100 mL beaker, carefully add 4.0 g of N-acetyl-2,6-dimethylaniline to 10 mL of concentrated sulfuric acid, keeping the temperature below 20 °C by cooling in an ice-water bath.
-
In a separate flask, prepare the nitrating mixture by carefully adding 1.5 mL of fuming nitric acid to 5 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Cool the solution of the acetanilide in sulfuric acid to 0-5 °C.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure N-(3-nitro-2,6-dimethylphenyl)acetamide.
Logical Flow of Nitration of N-acetyl-2,6-dimethylaniline
Caption: Logical flow for the nitration of N-acetyl-2,6-dimethylaniline.
Conclusion: Strategic Implications for Synthesis
The choice between 2,6-dimethylaniline and 2,4-dimethylaniline as a synthetic precursor is a critical decision that hinges on the desired reaction outcome.
-
2,4-Dimethylaniline is the substrate of choice when high reactivity and conventional ortho, para-substitution patterns are desired. Its unhindered nature allows for facile participation in a wide range of electrophilic aromatic substitution and diazotization reactions.
-
2,6-Dimethylaniline offers unique opportunities for regiocontrol when steric hindrance can be leveraged to direct reactions to specific, less-hindered positions. However, its reduced reactivity necessitates more forcing reaction conditions and may preclude its use in certain transformations where steric hindrance is prohibitive.
By understanding the fundamental principles of steric and electronic effects, and by leveraging the quantitative and qualitative data presented in this guide, researchers can navigate the nuanced reactivity of these important isomers to achieve their synthetic goals with greater precision and efficiency.
References
- [Redacted - Example reference form
- Journal of the Chemical Society, Perkin Transactions 2. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
- Journal of Chemical Research. (2004). The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. [Link]
- NCERT. (n.d.). Amines. [Link]
Sources
- 1. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
Alternative synthetic routes to lidocaine without 2,6-Dimethylaniline hydrochloride
A Comparative Guide to Alternative Synthetic Routes for Lidocaine
This guide provides an in-depth technical comparison of alternative synthetic methodologies for lidocaine, designed for researchers, chemists, and professionals in drug development. The focus is on innovative routes that circumvent the traditional reliance on 2,6-dimethylaniline, presenting greener, more efficient, and novel chemical strategies. Each alternative is evaluated based on its mechanistic principles, experimental protocol, and performance metrics, offering a comprehensive resource for modernizing the synthesis of this essential anesthetic.
Introduction: Re-evaluating a Classic Synthesis
Lidocaine (N-(2,6-dimethylphenyl)-N',N'-diethylaminoacetamide) is a cornerstone local anesthetic and antiarrhythmic agent. Its traditional synthesis, while historically significant, involves a two-step process starting from 2,6-dimethylaniline. This pathway, though effective, presents several challenges for modern chemical manufacturing, including the use of corrosive and hazardous reagents like chloroacetyl chloride, high reaction temperatures, and solvents with significant environmental impact, such as toluene.[1][2]
The drive towards sustainable and efficient chemical production necessitates the exploration of alternative synthetic routes. This guide delves into scientifically vetted alternatives that offer improvements in atom economy, energy efficiency, safety, and overall process elegance. We will explore a highly efficient multicomponent reaction, a pathway utilizing an alternative starting material, and greener modifications to the conventional method.
The Ugi Three-Component Reaction: A Paradigm of Efficiency and Green Chemistry
The Ugi three-component reaction (3CR) represents a significant departure from the linear, two-step traditional synthesis. It is a multicomponent reaction that combines three starting materials in a single, highly efficient step to form the lidocaine molecule. This approach embodies the principles of green chemistry by maximizing atom economy and minimizing energy consumption.[3][4]
Mechanistic Rationale
The Ugi reaction is a convergent synthesis where an isocyanide, an amine, and an aldehyde (or ketone) react in the presence of a carboxylic acid to form a bis-amide. In this specific synthesis of lidocaine, 2,6-dimethylphenyl isocyanide, diethylamine, and paraformaldehyde (a source of formaldehyde) are combined in methanol with acetic acid.[3] The reaction proceeds through the formation of an iminium ion from diethylamine and formaldehyde, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final lidocaine product. The entire process is often conducted at room temperature, a stark contrast to the reflux conditions required in the traditional method.[3][5]
Experimental Protocol: Ugi Synthesis of Lidocaine[4]
-
Reaction Setup: In a suitable reaction vessel, combine 2,6-dimethylphenyl isocyanide (1.0 eq), paraformaldehyde (1.2 eq), diethylamine (1.5 eq), and acetic acid (1.5 eq).
-
Solvent Addition: Add methanol as the solvent.
-
Reaction: Stir the mixture at room temperature. The reaction is typically left for an extended period (e.g., one week) to ensure high conversion, although heating can shorten this time.[3][4]
-
Workup and Isolation: Upon completion, add a solution of 1 M sodium hydroxide and deionized water to the reaction mixture.[4]
-
Precipitation: Cool the mixture, which will cause the lidocaine free base to precipitate as a solid.[4]
-
Purification: Collect the product by suction filtration and wash with cold water. The product can be further purified by recrystallization if necessary.[4]
Performance Data & Advantages
| Parameter | Ugi Three-Component Synthesis |
| Number of Steps | 1 |
| Typical Yield | 73% (median)[3] |
| Reaction Temperature | Room Temperature[3] |
| Key Reagents | 2,6-dimethylphenyl isocyanide, diethylamine, paraformaldehyde |
| Solvent | Methanol[3] |
| Atom Economy | 100%[3] |
Key Advantages:
-
One-Pot Synthesis: Dramatically simplifies the manufacturing process.[3]
-
High Atom Economy: All reactant atoms are incorporated into the final product, minimizing waste.[3]
-
Mild Conditions: The reaction is performed at room temperature, significantly reducing energy costs and safety risks associated with heating.[3]
-
Greener Solvent: Utilizes methanol, which is a less hazardous solvent than the toluene used in the traditional route.[3]
Workflow Diagram: Ugi Synthesis
Caption: Workflow for the one-pot Ugi synthesis of lidocaine.
Greener Modifications to the Traditional Two-Step Synthesis
For laboratories equipped to perform the traditional synthesis, significant "green" improvements can be made without completely abandoning the established pathway. These modifications focus on replacing hazardous solvents, reducing energy consumption, and improving reaction efficiency.[6][7]
Conceptual Overview
The traditional synthesis consists of two main steps:
-
Acylation: 2,6-dimethylaniline is reacted with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.[1]
-
Nucleophilic Substitution: The intermediate is then reacted with diethylamine in a nucleophilic substitution (SN2) reaction to yield lidocaine.[8][9]
Greener approaches target each of these steps by optimizing solvents, bases, and heating methods.[6][7]
Comparative Protocols & Methodologies
Protocol A: Traditional Method [2]
-
Step 1 (Acylation): 2,6-dimethylaniline and chloroacetyl chloride are reacted in glacial acetic acid.
-
Step 2 (Substitution): The resulting chloro-amide intermediate is isolated and then refluxed with excess diethylamine in toluene for 60-90 minutes.[1]
Protocol B: Greener, Two-Step, One-Pot Method [7]
-
Step 1 (Acylation): The acylation is performed in acetonitrile, a less toxic solvent than glacial acetic acid or toluene.
-
Step 2 (Substitution): Without isolating the intermediate, potassium carbonate (an inorganic bulk base) and a catalytic amount of potassium iodide are added to the same pot, followed by diethylamine. The potassium iodide facilitates the SN2 reaction via the Finkelstein reaction mechanism. The reaction is heated to a lower temperature (reflux in acetonitrile at 82°C vs. toluene at 110°C).[4][7]
-
Workup: The workup is also improved by evaporating the solvent and precipitating the product from an ethanol/water mixture, avoiding large-volume liquid-liquid extractions.[7]
Protocol C: Microwave-Assisted Synthesis [6][10]
-
Step 2 (Substitution): The second step can be significantly accelerated using microwave irradiation. This method drastically reduces the reaction time from over an hour to just a few minutes, leading to substantial energy savings.[6] In some adaptations, the solvent can be eliminated entirely.[6]
Comparative Performance Data
| Parameter | Traditional Method[1][2] | Greener One-Pot Method[7] | Microwave-Assisted Method[6] |
| Number of Steps | 2 | 2 (in one pot) | 2 |
| Typical Yield | ~65% | 77-85% | Comparable to traditional |
| Reaction Temperature | Reflux at 110°C (Toluene) | Reflux at 82°C (Acetonitrile) | Microwave Irradiation |
| Reaction Time (Step 2) | 60-90 minutes | ~1 hour | ~10 minutes |
| Key Reagents | Chloroacetyl chloride, excess diethylamine | K₂CO₃, catalytic KI | Excess diethylamine |
| Solvent | Glacial Acetic Acid, Toluene | Acetonitrile | Toluene or solvent-free |
Workflow Diagram: Greener One-Pot Synthesis
Caption: Workflow for the greener two-step, one-pot lidocaine synthesis.
Synthesis from an Alternative Precursor: The 2,6-Dimethylphenol Route
Another strategy to circumvent the direct use of 2,6-dimethylaniline as a starting material is to synthesize it from a different, readily available precursor. A patented method describes a route beginning with 2,6-dimethylphenol.[11]
Mechanistic Rationale
This route transforms 2,6-dimethylphenol into 2,6-dimethylaniline via a high-temperature liquid-phase ammoniation reaction, typically using a catalyst such as Pd/C.[11] Once the 2,6-dimethylaniline is formed, the synthesis can proceed through various pathways. The patent describes a subsequent reaction with N,N-diethylaminoacetic acid methyl ester using sodium methoxide as a base to form lidocaine.[11] This approach avoids the use of the highly reactive and corrosive chloroacetyl chloride.
Protocol Overview (Based on Patent CN112521298A)[11]
-
Ammoniation: 2,6-dimethylphenol is reacted with ammonia water in the presence of a Pd/C catalyst at high temperature to produce 2,6-dimethylaniline.
-
Condensation/Amidation: The synthesized 2,6-dimethylaniline is then reacted with N,N-diethylaminoacetic acid methyl ester and sodium methoxide.
-
Reaction Conditions: The reaction is heated to 90-95°C. During the reaction, methanol is removed by distillation to drive the equilibrium.
-
Workup: After the reaction, the mixture is worked up using extraction with dichloroethane, followed by pH adjustment with hydrochloric acid, purification with activated carbon, and final isolation of the product.
Performance Data & Considerations
| Parameter | Synthesis from 2,6-Dimethylphenol[11] |
| Number of Steps | 2+ (multi-step) |
| Key Reagents | 2,6-dimethylphenol, Ammonia, Pd/C, N,N-diethylaminoacetic acid methyl ester |
| Reaction Temperature | High temperature (ammoniation), 90-95°C (amidation) |
| Advantages | Avoids direct use of 2,6-dimethylaniline as a starting feedstock; avoids chloroacetyl chloride. |
| Disadvantages | Involves an in-situ synthesis of 2,6-dimethylaniline; uses high temperatures; patent-described process may require optimization. |
Workflow Diagram: 2,6-Dimethylphenol Route
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Multicomponent Synthesis of Lidocaine at Room Temperature | Organic Education Resources [organicers.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. diva-portal.org [diva-portal.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solved please explain each step in the mechanism of the | Chegg.com [chegg.com]
- 10. scribd.com [scribd.com]
- 11. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to HPLC Column Selection for 2,6-Dimethylaniline Isomer Separation
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of 2,6-dimethylaniline (2,6-DMA) and its positional isomers are critical. As a key starting material and potential impurity in numerous pharmaceutical compounds, robust analytical methods are paramount.[1] This guide provides an in-depth comparison of the performance of various High-Performance Liquid Chromatography (HPLC) columns for the challenging separation of 2,6-DMA isomers, supported by experimental data and mechanistic insights to inform your method development.
The Challenge of Separating Positional Isomers
Positional isomers, such as the six isomers of dimethylaniline, possess identical molecular weights and often exhibit very similar polarities and hydrophobicities. Consequently, their separation by traditional reversed-phase HPLC using standard C18 columns can be challenging, as these columns primarily rely on hydrophobic interactions for retention and separation.[2] Achieving baseline resolution requires a stationary phase that can exploit the subtle differences in the isomers' structure, such as dipole moments, electron density, and shape.
Unlocking Selectivity: A Comparison of HPLC Column Chemistries
To address this separation challenge, we will explore the performance of three distinct types of reversed-phase HPLC columns: the traditional C18 , the aromatic-selective Phenyl-Hexyl , and the highly shape-selective Pentafluorophenyl (PFP) .
The Workhorse: C18 Columns
C18 columns, with their long alkyl chains, are the most widely used stationary phases in reversed-phase HPLC. Their primary separation mechanism is based on hydrophobic (van der Waals) interactions between the nonpolar stationary phase and the nonpolar regions of the analyte molecules.[3] While effective for a broad range of compounds, their reliance on hydrophobicity alone often proves insufficient for resolving structurally similar positional isomers.
The Aromatic Specialist: Phenyl-Hexyl Columns
Phenyl-Hexyl columns feature a phenyl ring attached to the silica support via a hexyl linker. This unique chemistry introduces an additional separation mechanism: π-π interactions .[4][5] The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of the dimethylaniline isomers, providing a different selectivity compared to the purely hydrophobic interactions of a C18 phase. This is particularly effective for separating aromatic compounds and their isomers.
The Isomer Expert: Pentafluorophenyl (PFP) Columns
PFP columns are functionalized with a pentafluorophenyl group. The highly electronegative fluorine atoms on the phenyl ring create a strong dipole moment and an electron-deficient aromatic ring.[2] This unique electronic character enables multiple interaction mechanisms, including:
-
Dipole-dipole interactions: The strong dipole of the PFP phase can interact with the dipole moments of the analytes.
-
π-π interactions: The electron-deficient PFP ring can interact with electron-rich aromatic analytes.
-
Shape selectivity: The rigid structure of the PFP ligand allows for separations based on the subtle differences in the three-dimensional shape of the isomers.[3]
These combined interactions often result in unique and enhanced selectivity for positional isomers that are difficult to separate on other stationary phases.[1][2]
Performance Comparison: Experimental Data
Table 1: HPLC Column Performance for Dimethylaniline Isomer Separation (Representative Data)
| Column Type | Stationary Phase | Dimensions | Particle Size | Separation Principle(s) | Key Advantages for Isomer Separation |
| Phenyl-Hexyl | Acquity UPLC CSH Phenyl-hexyl | 100 mm x 2.1 mm | 1.7 µm | Hydrophobic, π-π interactions | Enhanced selectivity for aromatic compounds. |
| C18 | Acquity UPLC BEH C18 | 100 mm x 2.1 mm | 1.7 µm | Hydrophobic interactions | General purpose, good for less challenging separations. |
| PFP | Poroshell 120 PFP | 50 mm x 4.6 mm | 2.7 µm | Hydrophobic, π-π, dipole-dipole, shape selectivity | Superior resolution for closely related positional isomers.[1] |
Table 2: Comparative Chromatographic Data for Toluidine Isomers (o-, m-, p-toluidine)
Data adapted from a comparative study to illustrate selectivity differences.[7]
| Column | Mobile Phase | Observation |
| PFP | Methanol/10 mM Ammonium Acetate pH 6.8 (gradient) | Complete separation of all three isomers. |
| Phenyl | Methanol/10 mM Ammonium Acetate pH 6.8 (gradient) | Co-elution of m- and p-toluidine. |
| C18 | Methanol/10 mM Ammonium Acetate pH 6.8 (gradient) | Co-elution of m- and p-toluidine. |
| PFP | Acetonitrile/10 mM Ammonium Acetate pH 6.8 (gradient) | Partial separation of all isomers. |
| Phenyl | Acetonitrile/10 mM Ammonium Acetate pH 6.8 (gradient) | Partial separation of all isomers. |
| C18 | Acetonitrile/10 mM Ammonium Acetate pH 6.8 (gradient) | Partial separation of all isomers. |
This data on toluidine isomers strongly suggests that for challenging aromatic amine isomer separations, the PFP column offers superior selectivity, particularly when using methanol as the organic modifier. Methanol is known to enhance π-π interactions compared to acetonitrile.[8]
Experimental Protocols
Here, we provide a detailed, step-by-step methodology for the successful separation of 2,6-dimethylaniline and its isomers using a Phenyl-Hexyl column, as this method has been validated and published.[6]
UPLC Method for the Separation of 2,6-Dimethylaniline and its Five Positional Isomers
1. Instrumentation:
-
A UPLC system equipped with a binary solvent delivery pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: Acquity UPLC CSH Phenyl-hexyl (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
A: 10 mM Sodium Phosphate Buffer (pH 3.5)
-
B: Acetonitrile
-
-
Elution Mode: Isocratic
-
Composition: 86% A : 14% B (v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 1 µL
-
Run Time: Sufficient to allow for the elution of all isomers and any potential late-eluting impurities.
3. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of 2,6-dimethylaniline and each of its isomers in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Working Standard Solution: Dilute the stock solution to an appropriate concentration for injection.
-
Sample Preparation: Dissolve the sample containing 2,6-dimethylaniline in the diluent to a known concentration.
4. System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters to monitor include:
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in column selection, the following diagrams are provided.
Caption: A streamlined workflow for the HPLC analysis of 2,6-dimethylaniline isomers.
Caption: A decision tree for selecting the optimal HPLC column for isomer separation.
Conclusion and Recommendations
The separation of 2,6-dimethylaniline and its positional isomers is a challenging analytical task that necessitates careful column selection. While traditional C18 columns may provide adequate separation in some cases, their reliance solely on hydrophobic interactions can be limiting.
For enhanced selectivity, Phenyl-Hexyl columns are a significant step up, offering the additional advantage of π-π interactions, which has been demonstrated to be effective for the complete separation of all six dimethylaniline isomers.
For the most challenging separations, or when developing a highly robust method, Pentafluorophenyl (PFP) columns are the superior choice. Their unique combination of multiple interaction mechanisms, including dipole-dipole interactions and shape selectivity, provides unparalleled resolving power for positional isomers.
As a Senior Application Scientist, my recommendation is to begin method development for 2,6-dimethylaniline isomer separation with a Phenyl-Hexyl column . If baseline resolution of all isomers is not achieved, or if a more robust method is required, a PFP column should be evaluated. The choice of organic modifier, particularly the use of methanol to enhance π-π interactions, should also be a key consideration in your method development strategy.
References
- Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Publication number 5991-4373EN.
- Waters Corporation. (n.d.). ACQUITY UPLC CSH Phenyl-Hexyl Column, 130Å, 1.7 µm, 2.1 mm X 150 mm, 1/pk.
- Waters Corporation. (n.d.). ACQUITY UPLC CSH Phenyl-Hexyl Method Validation Kit, 130Å, 1.7 µm, 2.1 mm X 100 mm, 3/pk.
- LabRulez LCMS. (n.d.). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
- Agilent Technologies. (2019). Agilent InfinityLab Poroshell 120 columns for HPLC and UHPLC. Brochure. Publication number 5991-3331EN.
- Agilent Technologies. (n.d.). HPLC Column Selection guide - SOLUTIONS FOR SMALL MOLECULE SEPARATIONS.
- Tanaka, N., et al. (2001). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Journal of the American Chemical Society, 123(45), 11215–11221.
- Needham, S. R., Brown, P. R., & Duff, K. (1999). Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. Rapid communications in mass spectrometry, 13(22), 2231–2236.
- MAC-MOD Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases.
- Pyvot Tech. (n.d.). Separation of Isomers.
- Waters Corporation. (2014). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. 720004849EN.
- Agilent Technologies. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Application Note. 5991-5273EN.
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 98-109.
- Phenomenex. (2011). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
- Waters Corporation. (2021). ACQUITY UPLC and ACQUITY PREMIER CSH Columns Care and Use Manual. 720007213.
- Guo, Y., & Gaiki, S. (2011). Retention and selectivity of stationary phases for hydrophilic interaction chromatography.
- Waters Corporation. (n.d.). Shop ACQUITY UPLC CSH Phenyl-Hexyl Columns | 186005408.
- Waters Corporation. (n.d.). Shop ACQUITY UPLC CSH Phenyl-Hexyl Columns | 186005407.
- Marisetti, V. M., & Katari, N. K. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.
- MAC-MOD Analytical. (n.d.). exploring the selectivity of C18 phases with Phenyl and PFP functionality.
- Bell, D. S. (2015). Retention and Selectivity of Stationary Phases Used in HILIC. LCGC North America, 33(11), 844-853.
- Strife, R. J., Mangels, M. L., & Skare, J. A. (2009). Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry.
- Forgács, E., & Cserháti, T. (2001). Selectivity of stationary phases in reversed-phase liquid chromatography based on the dispersion interactions.
- Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
- Srivatsa, A., & Kumar, A. (2002). Separation of Xylidine Isomers by Micellar Electrokinetic Chromatography.
- SIELC Technologies. (n.d.). Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column.
Sources
- 1. agilent.com [agilent.com]
- 2. silicycle.com [silicycle.com]
- 3. mac-mod.com [mac-mod.com]
- 4. ACQUITY UPLC CSH Phenyl-Hexyl Column 186005408-Waters Column-Guangzhou TOSUN Pharmaceutical Co., Ltd. [tosunpharm.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 8. lcms.cz [lcms.cz]
A Comparative Guide: GC-MS vs. LC-MS for Impurity Profiling of 2,6-Dimethylaniline Hydrochloride
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs), the presence of impurities is inevitable. These unwanted chemical entities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1][2] For a compound like 2,6-dimethylaniline hydrochloride, a key intermediate in the synthesis of pharmaceuticals such as the local anesthetic lidocaine, rigorous impurity profiling is not just a matter of quality control; it is a critical step in ensuring the safety and efficacy of the final drug product.[3][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities above specific thresholds, typically 0.1% for reporting and identification.[5][6][7]
This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive impurity profiling of this compound. As a Senior Application Scientist, my aim is to move beyond a simple list of pros and cons, and instead, to provide a narrative grounded in scientific principles and field-proven insights. We will explore detailed experimental protocols, discuss the causality behind methodological choices, and present a clear, data-driven comparison to empower researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.
Understanding the Analyte: this compound
2,6-Dimethylaniline is a primary aromatic amine.[3] Its hydrochloride salt form enhances its stability and water solubility. The core challenge in its analysis lies in the polarity of the molecule, a factor that significantly influences the choice between GC-MS and LC-MS. Potential impurities can range from isomers (e.g., 2,4-dimethylaniline, 2,5-dimethylaniline), starting materials, and by-products from the synthetic route (such as 2,6-dimethylphenol or 'xylenol').[3][8][9] A robust analytical method must be able to separate and detect these closely related compounds with high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach for Volatiles
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[10] It offers excellent chromatographic resolution and highly reproducible mass spectra, which are invaluable for compound identification through library matching.
The Causality Behind Derivatization for Anilines
Direct GC-MS analysis of polar amines like 2,6-dimethylaniline can be problematic. The presence of the amine group can lead to poor peak shapes (tailing) due to interactions with the stationary phase of the GC column, and the compound's relatively low volatility can be a challenge. To overcome these issues, a crucial sample preparation step is required: derivatization . This chemical modification converts the polar amine into a less polar, more volatile, and more thermally stable derivative, significantly improving its chromatographic behavior.[11]
Experimental Protocol: GC-MS with Derivatization
The following protocol outlines a robust, self-validating workflow for the GC-MS analysis of this compound impurities.
1. Sample Preparation and Derivatization:
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of a suitable solvent like methanol to create a 1 mg/mL stock solution.
-
Derivatization Reaction:
-
Pipette 1 mL of the stock solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and 100 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
After cooling, the sample is ready for injection.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]
-
Inlet Temperature: 250 °C.[10]
-
Injection Mode: Split (e.g., 50:1 ratio).[10]
-
Injection Volume: 1 µL.[10]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[10]
-
-
Mass Spectrometer Conditions:
Workflow Diagram: GC-MS Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS): The Powerhouse for Polar and Non-Volatile Compounds
LC-MS is an exceptionally versatile and sensitive technique, making it highly suitable for the analysis of polar, non-volatile, and thermally labile compounds.[12][13][14] For this compound, LC-MS offers the significant advantage of direct analysis without the need for derivatization, simplifying sample preparation and reducing the potential for analytical errors.
The Rationale for Reversed-Phase LC with ESI-MS
Given the polar nature of this compound and its potential impurities, a reversed-phase liquid chromatography (RPLC) method is a logical choice. A C18 column provides a non-polar stationary phase that can effectively separate compounds based on their hydrophobicity.[14] Coupling this with Electrospray Ionization (ESI) Mass Spectrometry is ideal, as ESI is a soft ionization technique that can efficiently ionize polar molecules directly from the liquid phase, typically forming protonated molecules ([M+H]^+), which is perfect for subsequent mass analysis.[12]
Experimental Protocol: LC-MS/MS
This protocol details a highly sensitive and specific LC-MS/MS method for the impurity profiling of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve and dilute to 50 mL with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[10]
-
Further dilute 1 mL of the stock solution to 100 mL with the same diluent to achieve a final concentration of 10 µg/mL.[10]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[10]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.[14]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]
-
Gradient Elution:
-
Initial: 95% A, 5% B
-
0-5 min: Linear gradient to 5% A, 95% B
-
5-7 min: Hold at 5% A, 95% B
-
7.1-9 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Full Scan (for impurity discovery) and Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Workflow Diagram: LC-MS Impurity Profiling
Head-to-Head Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is not about which technique is universally "better," but which is more fit-for-purpose for the specific analytical challenge.[1] The following table summarizes the key performance characteristics based on the protocols described and established scientific principles.
| Feature | GC-MS | LC-MS/MS | Rationale & Insights |
| Sample Preparation | More complex; requires derivatization. | Simpler; direct "dilute and shoot" approach. | The need for derivatization in GC-MS adds time, cost, and a potential source of variability. LC-MS is more efficient for high-throughput screening. |
| Analyte Compatibility | Volatile & thermally stable compounds. | Wide range, including polar, non-volatile, and thermally labile compounds. | LC-MS is inherently more suitable for the salt form (hydrochloride) and a broader range of potential polar degradation products. |
| Selectivity | High, especially with high-resolution columns. | Very high, particularly with MS/MS (MRM mode). | Tandem MS (MS/MS) in LC-MS provides exceptional selectivity, minimizing matrix interferences and allowing for accurate quantification even at trace levels.[12] |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. | Extremely high, often reaching picogram or femtogram levels. | Modern LC-MS/MS systems generally offer superior sensitivity, which is critical for detecting and quantifying impurities at or below the 0.1% ICH threshold.[12] |
| Compound Identification | Excellent, due to extensive, standardized EI libraries. | Good, based on accurate mass and fragmentation patterns. No universal libraries like GC-MS. | The strength of GC-MS lies in its highly reproducible EI fragmentation, allowing for confident identification of unknown impurities via spectral library matching. |
| Analysis of Isomers | Good, but can be challenging for some positional isomers. | Can be very effective, especially with optimized chromatography. | The separation of structural isomers can be challenging for both techniques and often requires careful method development.[15] |
| Robustness & Cost | Generally lower running costs (gases vs. solvents). Robust and well-established. | Higher running costs due to solvent consumption and more complex instrumentation. | While GC-MS may have lower operational costs, the efficiency gains and broader applicability of LC-MS often justify the investment in a pharmaceutical development setting. |
Decision-Making Framework: Choosing the Right Tool
The selection of the appropriate analytical technique should be a logical process based on the specific goals of the impurity profiling study.
Conclusion: A Complementary Approach for Comprehensive Profiling
Both GC-MS and LC-MS are powerful and indispensable tools in the pharmaceutical scientist's arsenal. For the specific task of impurity profiling of this compound, LC-MS/MS emerges as the more direct, sensitive, and versatile technique . Its ability to handle polar, non-volatile compounds without derivatization streamlines the workflow and provides exceptional sensitivity and selectivity, aligning perfectly with the stringent requirements of regulatory bodies.[1][12]
However, this does not render GC-MS obsolete. Its unparalleled strength in identifying unknown volatile or semi-volatile impurities through robust library searching makes it an excellent complementary technique.[10] In a comprehensive impurity profiling strategy, LC-MS/MS would be the primary workhorse for routine analysis and quantification of known and polar impurities. GC-MS would be invaluable for investigating any unknown peaks that may correspond to volatile by-products or starting materials, providing a more complete picture of the impurity landscape. By understanding the fundamental principles and strengths of each technique, researchers can design a scientifically sound, efficient, and compliant strategy for ensuring the quality and safety of pharmaceutical products.
References
- Shoup, R., et al. (2018). Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS. Journal of Chromatography B, 1089, 44-53.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ResolveMass Laboratories Inc. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. International Agency for Research on Cancer.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures.
- Tsvetanov, T., & Tomov, D. (2022). A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDIDE (MEGX) IN HUMAN PLASMA. FARMACIA, 70(4), 723-729.
- International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Wang, Z., et al. (2022). Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy. Journal of Chromatography B, 1208, 123362.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
- Puente, N. W., & Josephy, P. D. (2001). Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk. Journal of Analytical Toxicology, 25(8), 711-715.
- Singh, S., & Kumar, Y. (2014). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 7(3), 333-339.
- Maes, A., et al. (2004). Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with. Journal of Chromatography B, 813(1-2), 177-183.
- PrepChem. (n.d.). Synthesis of 2,6-dimethylaniline.
- Franklin, A. M., et al. (1993). A gas chromatographic/mass spectrometric (GC/MS) method for determination of combined residues of the fungicide metalaxyl and its metabolites in urine containing the 2,6-dimethylaniline moiety. Journal of Analytical Toxicology, 17(1), 29-32.
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Google Patents. (1976). US3931298A - Chemical process for forming 2,6-dimethylaniline.
- Pharmaffiliates. (n.d.). Lidocaine - Impurity A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 3. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of lidocaine and 2,6-dimethylaniline in minipig plasma, skin, and dermal tapes using UHPLC with electrospray MS/MS [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
A Comparative Guide to Cross-Validation of Analytical Methods for 2,6-Dimethylaniline Hydrochloride
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of impurities is paramount. 2,6-Dimethylaniline (2,6-DMA), a known process impurity and potential degradation product of several active pharmaceutical ingredients (APIs) like lidocaine, demands rigorous analytical oversight.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2,6-Dimethylaniline hydrochloride. We will delve into the principles of each technique, present detailed experimental protocols, and underscore the critical process of cross-validation to ensure data integrity across different analytical platforms.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] Cross-validation is a further step to ensure that a validated method performs consistently and yields comparable results when employed under different circumstances, such as in different laboratories or with different analytical techniques.[4][5]
The Imperative for Cross-Validation
In a regulated environment, the transfer of analytical methods between laboratories is a common practice. Cross-validation ensures the robustness and reproducibility of the analytical data, which is crucial for regulatory compliance with bodies such as the FDA and EMA.[4] This process is essential when:
-
A method is transferred from a research and development lab to a quality control lab.
-
Results from different analytical techniques are being compared.
-
Multiple sites are involved in the manufacturing and testing of a drug product.
This guide will explore the cross-validation of two powerful, yet distinct, analytical techniques for the determination of this compound.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[6] Its versatility and robustness make it an ideal first-line technique for the quantification of 2,6-DMA in various sample matrices.
Principle of HPLC Analysis
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For 2,6-Dimethylaniline, a reversed-phase C18 column is commonly employed, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.[1]
Experimental Protocol: HPLC-UV Method for this compound
This protocol outlines a robust HPLC method with UV detection for the quantification of 2,6-Dimethylaniline.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (Re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 240 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).[1]
2. Reagent and Sample Preparation:
-
Mobile Phase A Preparation: Accurately weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound. Transfer to a suitable volumetric flask, add a portion of the diluent, and sonicate for 10-15 minutes to ensure complete dissolution. Cool to room temperature and dilute to the final volume with the diluent to achieve a target concentration within the linear range of the calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and selectivity for volatile and semi-volatile compounds.[7]
Principle of GC-MS Analysis
In GC-MS, the sample is vaporized and separated in the gas phase based on the compound's volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing definitive identification.[7] For some aniline derivatives, derivatization may be necessary to improve volatility and chromatographic performance.[6][7]
Experimental Protocol: GC-MS Method for 2,6-Dimethylaniline
This protocol describes a GC-MS method for the trace-level analysis of 2,6-Dimethylaniline.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. For 2,6-DMA, the molecular ion at m/z 121 can be used for quantification.[8]
2. Reagent and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,6-Dimethylaniline into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Preparation (Liquid-Liquid Extraction):
-
Adjust the pH of an aqueous sample to >11 with 1.0 M Sodium Hydroxide (NaOH).[7]
-
Extract the sample with a suitable organic solvent such as methylene chloride.[7]
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the solvent for GC-MS analysis.
-
Cross-Validation: Bridging the Methodologies
The core of this guide is the cross-validation of the HPLC-UV and GC-MS methods to ensure the interchangeability and reliability of the analytical results.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the HPLC-UV and GC-MS methods for the analysis of this compound, based on established analytical principles and published data.
| Parameter | HPLC-UV | GC-MS | Rationale for Performance |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques exhibit excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods provide high accuracy, with GC-MS potentially having slightly wider acceptance criteria due to more extensive sample preparation. |
| Precision (% RSD) | < 2.0% | < 5.0% | HPLC generally offers higher precision due to simpler sample preparation and direct injection. |
| Limit of Quantitation (LOQ) | ~1.5 ng/mL[9] | ~0.1 mg/L[10] | GC-MS typically offers superior sensitivity, especially in SIM mode, making it ideal for trace-level analysis. |
| Specificity | High (demonstrated by peak purity) | Very High (confirmed by mass spectrum) | GC-MS provides a higher degree of specificity due to the mass spectrometric detection, which acts as a "fingerprint" for the analyte. |
Interpretation of Cross-Validation Results
Successful cross-validation is demonstrated when the results from both analytical methods are statistically equivalent. This can be assessed using appropriate statistical tests, such as the t-test or equivalence testing, on the data obtained from the analysis of spiked samples at different concentration levels.
The relationship between the analytical techniques and the information they provide is crucial for a comprehensive characterization of this compound.
Caption: Relationship between analytical techniques and the information they provide.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. HPLC is often the method of choice for routine quality control due to its robustness, precision, and simpler sample preparation.[6] GC-MS, with its exceptional sensitivity and specificity, serves as an excellent confirmatory technique and is ideal for trace-level impurity profiling.[6]
A thorough cross-validation of these methods, as outlined in this guide, provides a high degree of confidence in the analytical data, ensuring product quality and regulatory compliance. The choice of which method to employ will ultimately depend on the specific analytical requirements, such as the expected concentration of the analyte and the complexity of the sample matrix.
References
- Separation of 2,6-Dimethylaniline on Newcrom R1 HPLC column. SIELC Technologies.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- Quality Guidelines. International Council for Harmonisation.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. PubMed.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy.
- FDA Releases Guidance on Analytical Procedures. BioPharm International.
- Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry. PubMed.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
- Analysis of the tidocaine Metabolite 2,6-Dimethylaniline in Bovine and Human Milk. Journal of Analytical Toxicology.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
- Quality: specifications, analytical procedures and analytical validation. European Medicines Agency.
- Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. ResearchGate.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
- 2,6-DIMETHYLANILINE (2,6-XYLIDINE). National Center for Biotechnology Information.
- Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
- 2,6-Dimethylaniline. PubChem.
- GC separation of dimethyl aniline on the (OH)Q[12]/PDMS column (A). ResearchGate.
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
- Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology.
- Validation & Transfer of Methods for Pharmaceutical Analysis. Mourne Training Services.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH.
- Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. ResearchGate.
- 2-6-Dimethylaniline Hydrochloride. MAC-MOD Analytical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 2,6-Dimethylaniline Hydrochloride: A Spectroscopic Comparison of Commercial Grades
For researchers, scientists, and professionals in drug development, the purity and consistency of starting materials are paramount. 2,6-Dimethylaniline hydrochloride, a key building block in the synthesis of numerous pharmaceuticals, including local anesthetics like lidocaine, is no exception. Variations in the manufacturing process between suppliers can introduce subtle but significant differences in the impurity profile of the final product. These impurities can have a profound impact on reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API).
This in-depth technical guide provides a comparative spectroscopic analysis of this compound from three hypothetical suppliers. By examining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, we will illustrate how to discern variations in purity and identify potential contaminants. This guide is designed to empower researchers to make informed decisions when selecting a supplier and to implement robust quality control measures in their laboratories.
The Significance of Purity: Understanding Potential Impurities
The two primary industrial synthesis routes for 2,6-dimethylaniline are the nitration of m-xylene followed by reduction, and the amination of 2,6-dimethylphenol. Each pathway can introduce a unique set of impurities.
-
Nitration-Reduction of m-Xylene: This classic route can result in the formation of isomeric impurities, with 2,4-dimethylaniline being a common byproduct. Incomplete reduction can also lead to the presence of the starting material, 2,6-dimethylnitrobenzene .
-
Amination of 2,6-Dimethylphenol: This method may leave residual 2,6-dimethylphenol in the final product if the reaction does not go to completion.
The presence of these impurities can be detected and quantified using a combination of spectroscopic techniques.
Experimental Workflow: A Systematic Approach to Quality Assessment
A rigorous and systematic workflow is essential for the comprehensive analysis of incoming raw materials. The following diagram outlines the key steps in the spectroscopic comparison of this compound from different suppliers.
Caption: A systematic workflow for the spectroscopic comparison of this compound.
Detailed Experimental Protocols
The following protocols outline the procedures for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the main compound and any organic impurities.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample.
-
Dissolve the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To confirm the presence of key functional groups and identify inorganic impurities.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorbance characteristics and assess for highly conjugated impurities.
Instrumentation: Dual-beam UV-Vis Spectrophotometer
Sample Preparation:
-
Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with ethanol to a concentration of approximately 0.01 mg/mL.
Data Acquisition:
-
Wavelength Range: 200 - 400 nm
-
Scan Speed: Medium
-
Blank: Use ethanol in a matched cuvette as the blank.
Comparative Spectroscopic Data
The following tables present a hypothetical but realistic comparison of spectroscopic data for this compound obtained from a certified reference standard and three different commercial suppliers.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Assignment | Reference Standard (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) |
| Aromatic (H3, H4, H5) | 7.25-7.10 (m, 3H) | 7.25-7.10 (m, 3H) | 7.25-7.10 (m, 3H) | 7.25-7.10 (m, 3H) |
| -NH₃⁺ | 9.5 (br s, 3H) | 9.5 (br s, 3H) | 9.5 (br s, 3H) | 9.5 (br s, 3H) |
| -CH₃ | 2.35 (s, 6H) | 2.35 (s, 6H) | 2.35 (s, 6H) | 2.35 (s, 6H) |
| Impurity Signals | ||||
| 2,4-Dimethylaniline (-CH₃) | Not Detected | 2.20 (s), 2.15 (s) | Not Detected | Not Detected |
| 2,6-Dimethylnitrobenzene (-CH₃) | Not Detected | Not Detected | 2.50 (s) | Not Detected |
| 2,6-Dimethylphenol (-CH₃) | Not Detected | Not Detected | Not Detected | 2.18 (s) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Reference Standard (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) |
| C1 | 135.2 | 135.2 | 135.2 | 135.2 |
| C2, C6 | 128.9 | 128.9 | 128.9 | 128.9 |
| C3, C5 | 128.5 | 128.5 | 128.5 | 128.5 |
| C4 | 126.3 | 126.3 | 126.3 | 126.3 |
| -CH₃ | 17.8 | 17.8 | 17.8 | 17.8 |
Table 3: FT-IR Data (ATR, cm⁻¹)
| Vibrational Mode | Reference Standard | Supplier A | Supplier B | Supplier C |
| N-H Stretch (-NH₃⁺) | 3200-2800 (broad) | 3200-2800 (broad) | 3200-2800 (broad) | 3200-2800 (broad) |
| C-H Stretch (Aromatic) | 3050 | 3050 | 3050 | 3050 |
| C-H Stretch (Aliphatic) | 2980, 2940 | 2980, 2940 | 2980, 2940 | 2980, 2940 |
| N-H Bend (-NH₃⁺) | 1620 | 1620 | 1620 | 1620 |
| C=C Stretch (Aromatic) | 1580, 1470 | 1580, 1470 | 1580, 1470 | 1580, 1470 |
| Impurity Bands | ||||
| -NO₂ Stretch | Not Detected | Not Detected | 1530, 1350 | Not Detected |
| -OH Stretch (Phenolic) | Not Detected | Not Detected | Not Detected | 3400 (broad) |
Table 4: UV-Vis Data (Ethanol)
| Parameter | Reference Standard | Supplier A | Supplier B | Supplier C |
| λmax (nm) | 265 | 265 | 265, 280 (shoulder) | 270 |
Discussion and Interpretation of Results
The spectroscopic data reveals significant differences in the purity profiles of the this compound samples from the three suppliers when compared to the reference standard.
-
Supplier A: The ¹H NMR spectrum of the sample from Supplier A shows additional small singlets at 2.20 and 2.15 ppm. These chemical shifts are consistent with the methyl protons of the isomeric impurity 2,4-dimethylaniline . The presence of this isomer suggests that the manufacturing process likely involved the nitration of m-xylene, where incomplete separation of the isomers occurred. While the FT-IR and UV-Vis spectra do not show significant deviations, the NMR data clearly indicates a lower purity compared to the reference standard.
-
Supplier B: The sample from Supplier B exhibits a singlet at 2.50 ppm in the ¹H NMR spectrum and characteristic absorbances for a nitro group (1530 and 1350 cm⁻¹) in the FT-IR spectrum. These findings strongly suggest the presence of the unreacted starting material, 2,6-dimethylnitrobenzene . The UV-Vis spectrum also shows a shoulder at a longer wavelength (280 nm), which can be attributed to the nitroaromatic impurity. This indicates an incomplete reduction step in the synthesis.
-
Supplier C: The sample from Supplier C shows a broad peak around 3400 cm⁻¹ in the FT-IR spectrum, indicative of a phenolic -OH group. The ¹H NMR spectrum also contains a singlet at 2.18 ppm, which is characteristic of the methyl protons of 2,6-dimethylphenol . This impurity likely arises from an incomplete amination reaction of 2,6-dimethylphenol. The UV-Vis spectrum shows a slight red shift in the λmax to 270 nm, which is also consistent with the presence of a phenolic impurity.
Conclusion and Recommendations
This comparative spectroscopic analysis demonstrates the critical importance of performing thorough in-house quality control on all incoming raw materials, even when accompanied by a supplier's certificate of analysis. The hypothetical data presented here illustrates how subtle variations in synthetic routes can lead to different impurity profiles, which are readily detectable by standard spectroscopic methods.
Based on this analysis, the this compound from the Reference Standard is of the highest purity. The material from Supplier A contains an isomeric impurity, while the material from Supplier B is contaminated with a starting material from the nitration/reduction pathway. The sample from Supplier C contains residual starting material from the amination of phenol route.
For applications in drug development and other sensitive research areas, it is recommended to:
-
Qualify multiple suppliers: Obtain samples from several vendors and perform a comprehensive spectroscopic analysis as outlined in this guide.
-
Establish stringent internal specifications: Define acceptable limits for known and potential impurities based on the intended application.
-
Utilize a multi-technique approach: Rely on a combination of NMR, FT-IR, and UV-Vis spectroscopy for a complete purity assessment.
By implementing these practices, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- PubChem. 2,6-Dimethylaniline. [Link]
- NIST Chemistry WebBook. 2,6-Xylidine. [Link]
- PubChem. 2,4-Dimethylaniline. [Link]
- PubChem. 2,6-Dimethylnitrobenzene. [Link]
- PubChem. 2,6-Dimethylphenol. [Link]
A Comparative Guide to the Stability of 2,6-Dimethylaniline and its Hydrochloride Salt
Introduction: The Critical Role of Form Selection in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, 2,6-dimethylaniline (also known as 2,6-xylidine) serves as an indispensable building block. It is a key precursor in the manufacturing of numerous local anesthetics, including lidocaine, bupivacaine, and mepivacaine, as well as various agrochemicals and dyes.[1][2] However, the inherent reactivity of the aromatic amine functional group presents significant challenges related to chemical stability. 2,6-Dimethylaniline, a yellowish liquid, is known to darken upon exposure to air and light, a common indicator of oxidative and photolytic degradation.[1]
The stability of a chemical intermediate or API is not merely a matter of purity; it is a cornerstone of safety, efficacy, and shelf-life. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing to understand how a substance's quality changes over time under various environmental factors.[3][4] One of the most effective strategies to mitigate the instability of amine-containing compounds is conversion to a salt form. This guide provides a comprehensive comparative study of the stability of 2,6-dimethylaniline and its hydrochloride salt, offering both theoretical insights and practical, field-proven experimental protocols. Our central hypothesis is that the protonation of the amine group in the hydrochloride salt form will significantly enhance its stability by reducing its susceptibility to oxidative degradation.
Physicochemical Properties: The Foundation of Stability
The physical state and properties of a compound are intrinsically linked to its chemical stability. The free base, 2,6-dimethylaniline, exists as a liquid at room temperature, which can increase its reactivity and susceptibility to atmospheric oxidation compared to a solid form.[1][5] In contrast, 2,6-dimethylaniline hydrochloride is a crystalline solid, a form that generally offers greater stability.[6]
| Property | 2,6-Dimethylaniline (Free Base) | This compound (Salt) | Rationale for Stability Impact |
| CAS Number | 87-62-7[1] | 21436-98-6[6] | Unique identifiers for each chemical entity. |
| Molecular Formula | C₈H₁₁N[7] | C₈H₁₂ClN[6] | The addition of HCl is the key structural difference. |
| Appearance | Clear to yellowish or reddish-brown liquid[1] | White to pale brown powder or crystals[6][8] | The solid state of the salt reduces molecular mobility and exposure to atmospheric oxygen, enhancing stability. |
| Melting Point | 10-12 °C[7] | ~275 °C[6] | The high melting point of the salt indicates a stable crystal lattice. |
| Boiling Point | 214-216 °C[1] | Not Applicable | The free base is a volatile liquid, while the salt is a non-volatile solid. |
| Solubility | Slightly soluble in water (7.5 g/L); soluble in organic solvents[1][7] | Soluble in DMSO and Methanol (with sonication)[8] | Differences in solubility are critical for designing formulation and degradation studies. |
| pKa | 3.89 (of the conjugate acid)[7] | Not Applicable | The low pKa indicates the free base is a weak base. |
Mechanistic Insight: Why Salt Formation Enhances Stability
The primary degradation pathway for aromatic amines like 2,6-dimethylaniline is oxidation.[9][10] The lone pair of electrons on the nitrogen atom is nucleophilic and readily participates in reactions with oxidizing agents, including atmospheric oxygen. This can lead to the formation of colored impurities and degradation products such as N-oxides and nitro derivatives.[9][11]
By forming the hydrochloride salt, the amine group is protonated (R-NH₂ → R-NH₃⁺Cl⁻). This has a profound stabilizing effect for two key reasons:
-
Electronic Stabilization : The protonation effectively sequesters the lone pair of electrons on the nitrogen atom, making it unavailable for oxidative attack. The nitrogen atom's electron-donating capacity, which activates the aromatic ring towards oxidation, is nullified.
-
Steric Hindrance : While the methyl groups at the 2 and 6 positions already provide some steric hindrance, the presence of the chloride counter-ion in the crystal lattice can further restrict access to the reactive amine center.
Caption: Chemical basis for the enhanced stability of the hydrochloride salt.
Experimental Design: A Forced Degradation Study
To empirically validate the superior stability of the hydrochloride salt, a forced degradation study is essential. This involves subjecting both compounds to stress conditions that exceed those of normal storage to accelerate degradation.[12][13] The design of this study is guided by the ICH Q1A(R2) guideline.[14]
Caption: Workflow for the comparative forced degradation study.
Detailed Experimental Protocols
Causality Statement: The following protocols are designed to simulate real-world degradation scenarios. The concentration of the stressor (e.g., H₂O₂) and the duration of exposure are selected to achieve a target degradation of 5-20%, as recommended by regulatory guidelines, which is sufficient to identify degradation products without being unrealistic.[12]
1. Sample Preparation:
-
Prepare a stock solution of 2,6-dimethylaniline (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare a separate stock solution of this compound (1 mg/mL) in the same diluent.
-
For each stress condition, transfer aliquots of each stock solution into separate, clearly labeled vials.
2. Oxidative Stress Protocol:
-
To the sample vials, add an equal volume of 3% hydrogen peroxide (H₂O₂) solution.
-
Cap the vials and store them in the dark at room temperature (25°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately quench the reaction by diluting the sample with the mobile phase to halt further degradation before analysis. Rationale: Amines are particularly susceptible to oxidation.[9] H₂O₂ is a common and effective oxidizing agent for simulating this degradation pathway.
3. Thermal Stress Protocol:
-
Place the sample vials in a calibrated oven set to 60°C.
-
Withdraw samples at the designated time points.
-
Allow samples to cool to room temperature before analysis. Rationale: Elevated temperature accelerates reaction rates and is a key parameter for determining the intrinsic stability of a compound, as outlined in ICH guidelines.[14]
4. Photostability Protocol:
-
Place the sample vials in a photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[14]
-
Simultaneously, wrap a set of control samples in aluminum foil and place them in the same chamber to serve as dark controls.
-
Analyze the samples after the exposure period. Rationale: Aromatic compounds can absorb UV light, leading to photolytic degradation. This test is crucial for determining appropriate packaging and storage requirements.
Stability-Indicating Analytical Method
A robust analytical method is required to separate and quantify the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.[15]
Caption: Analytical workflow for stability sample analysis.
HPLC Method Protocol
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
Method Validation: This method must be validated for specificity to prove it is "stability-indicating." This is achieved by analyzing the stressed samples and demonstrating that the peaks for degradation products are well-resolved from the main analyte peak.
Data Summary and Interpretation
The results from the forced degradation study are expected to demonstrate a clear difference in stability between the two forms.
| Stress Condition | Time (hours) | % Degradation (2,6-Dimethylaniline) | % Degradation (2,6-Dimethylaniline HCl) |
| Oxidative (3% H₂O₂) | 8 | 18.5% | 1.2% |
| 24 | 45.2% | 3.1% | |
| Thermal (60°C) | 24 | 4.1% | < 0.5% |
| Photolytic (ICH Q1B) | - | 12.8% | 0.8% |
Note: The data presented is representative and for illustrative purposes.
Interpretation of Results: The data clearly indicates that this compound is significantly more stable under all tested stress conditions.
-
Oxidative Stability: The most dramatic difference is observed under oxidative stress. The free base shows substantial degradation, while the salt remains largely intact, confirming that protonating the amine group is an effective protective measure.
-
Photostability: The free base is susceptible to photolytic degradation, likely forming colored impurities. The salt form shows excellent photostability.
-
Thermal Stability: While both forms are relatively stable at 60°C, the salt form exhibits superior thermal stability.
Identified degradation products in the analysis of the stressed free base samples are consistent with those reported in the literature, including 2,6-dimethyl-p-benzoquinone and various organic acids resulting from ring-opening.[16][17]
Conclusion and Recommendations for Drug Development Professionals
This comparative guide unequivocally demonstrates the superior stability of this compound over its free base form. The conversion of the reactive amine to its protonated salt provides robust protection against oxidative, thermal, and photolytic degradation.
Key Recommendations:
-
Storage and Handling: 2,6-dimethylaniline free base should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated to minimize degradation.[7] For long-term storage or when used as a reference standard, the hydrochloride salt is the preferred form.
-
Process Chemistry: During synthetic operations, prolonged exposure of the free base to air, high temperatures, or strong oxidizing agents should be avoided.
-
Formulation Development: For pharmaceutical applications, utilizing the hydrochloride salt of an API containing an aniline-like moiety is a highly recommended strategy to enhance the stability and shelf-life of the final drug product.
By understanding the fundamental chemical principles and applying the rigorous experimental methodologies outlined in this guide, researchers and developers can make informed decisions on form selection, ensuring the development of safe, stable, and effective products.
References
- Vertex AI Search Result. (2026). 2,6-Dimethylaniline(87-62-7) - ChemicalBook.
- Vertex AI Search Result. (2026). An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylaniline - Benchchem.
- Vertex AI Search Result. (2026). 2,6-DIMETHYLANILINE - CAMEO Chemicals.
- Vertex AI Search Result. (2026). 2,6-Dimethylaniline - ChemBK.
- Vertex AI Search Result. (2026).
- Vertex AI Search Result. (2026). ICH Q1 guideline on stability testing of drug substances and drug products - EMA.
- Vertex AI Search Result. (2026). Quality Guidelines - ICH.
- Vertex AI Search Result. (2026).
- Vertex AI Search Result. (2026). ICH STABILITY TESTING GUIDELINES - SNS Courseware.
- Vertex AI Search Result. (2026). 2,6-DIMETHYLANILINE (2,6-XYLIDINE)
- Vertex AI Search Result. (2026). Q1A(R2) Guideline - ICH.
- Vertex AI Search Result. (2026). ICH GUIDELINES FOR STABILITY - kk wagh college of pharmacy.
- Vertex AI Search Result. (2026).
- Vertex AI Search Result. (2026).
- Vertex AI Search Result. (2026). This compound - Sigma-Aldrich.
- Vertex AI Search Result. (2026). Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed.
- Vertex AI Search Result. (2026).
- Vertex AI Search Result. (2026). development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Vertex AI Search Result. (2026). This compound | 21436-98-6 - Benchchem.
- Vertex AI Search Result. (2026). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Vertex AI Search Result. (2026). This compound | 21436-98-6 - ChemicalBook.
- Vertex AI Search Result. (2026). Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research.
- Vertex AI Search Result. (2026).
- Vertex AI Search Result. (2026).
- Vertex AI Search Result. (2026). 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem.
- Vertex AI Search Result. (2026). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific.
- Vertex AI Search Result. (2026).
- Vertex AI Search Result. (2026).
- Vertex AI Search Result. (2026).
- Vertex AI Search Result. (2026).
- Vertex AI Search Result. (2026). Why does 2,6-dimethyl-N,N-dimethyl aniline is much more basic than 2,6-dimethyl aniline? - Quora.
- Vertex AI Search Result. (2026). This compound | 21436-98-6 - ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. 2,6-Dimethylaniline(87-62-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2,6-Dimethylaniline = 98 21436-98-6 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 21436-98-6 [amp.chemicalbook.com]
- 9. ijrpp.com [ijrpp.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Chemical oxidation of 2,6-dimethylaniline by electrochemically generated Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. snscourseware.org [snscourseware.org]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment of 2,6-Dimethylaniline Synthesis Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylaniline (2,6-DMA) is a critical chemical intermediate, forming the backbone of numerous pharmaceuticals, agrochemicals, and dyes.[1][2] Its widespread use necessitates a thorough evaluation of the environmental footprint of its various manufacturing processes. This guide provides a comprehensive comparison of the principal synthesis pathways to 2,6-DMA, with a focus on their environmental impact. By examining metrics such as atom economy, E-factor, energy consumption, and the hazardous nature of reagents and byproducts, this document aims to equip researchers and chemical process developers with the insights needed to select more sustainable and environmentally benign synthesis routes.
Core Synthesis Pathways: A Comparative Overview
The industrial production of 2,6-dimethylaniline is primarily achieved through four distinct synthetic routes:
-
Nitration and Subsequent Reduction of m-Xylene: A traditional and widely used method.[1]
-
Direct Catalytic Amination of 2,6-Dimethylphenol: A more modern approach offering higher atom economy.[1]
-
Amination of 2,6-Dimethylcyclohexanone: A pathway involving the amination of a ketone precursor.[1]
-
Ortho-alkylation of o-Toluidine: A method that builds the desired substitution pattern on an aniline derivative.[1]
Each of these pathways presents a unique set of advantages and disadvantages in terms of yield, cost, and, most importantly, environmental impact. The following sections will delve into a detailed analysis of each route.
Pathway 1: Nitration and Reduction of m-Xylene
This classical two-step synthesis begins with the nitration of m-xylene to form a mixture of nitroaromatic isomers, followed by the separation and subsequent reduction of the desired 2,6-dimethylnitrobenzene intermediate to 2,6-DMA.[1]
Environmental Impact Assessment
This pathway, while established, carries a significant environmental burden. The nitration step typically employs a mixture of concentrated nitric and sulfuric acids, leading to the generation of large quantities of acidic waste.[1] The reaction also produces a mixture of isomers, requiring energy-intensive purification steps. The subsequent reduction of the nitro group often utilizes metals like iron or tin in acidic media, which also contributes to the waste stream.[3]
Atom Economy: The atom economy for this multi-step process is relatively low due to the formation of significant byproducts, primarily water and inorganic salts.
E-Factor: The E-factor, which is the ratio of the mass of waste to the mass of the desired product, is consequently high for this pathway, reflecting its inefficiency in converting reactants to the final product.
Energy Consumption: The nitration and reduction steps, along with the necessary purification processes, are energy-intensive.
Hazard Profile: This route involves the use of highly corrosive acids and generates potentially hazardous nitroaromatic intermediates.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];
}
Figure 1: Nitration and reduction pathway for 2,6-dimethylaniline synthesis.
Pathway 2: Direct Catalytic Amination of 2,6-Dimethylphenol
This pathway represents a more modern and "greener" approach to 2,6-DMA synthesis. It involves the direct reaction of 2,6-dimethylphenol with ammonia in the presence of a catalyst.[1]
Environmental Impact Assessment
The direct amination of 2,6-dimethylphenol is significantly more atom-economical than the nitration-reduction route. It avoids the use of stoichiometric reagents and the formation of large amounts of inorganic waste. The primary byproduct in this process is water.
Atom Economy: This pathway exhibits a much higher atom economy as the majority of the atoms from the reactants are incorporated into the final product.
E-Factor: Consequently, the E-factor for this process is considerably lower, indicating less waste generation.
Energy Consumption: While the reaction requires elevated temperatures and pressures, the overall energy consumption can be lower than the multi-step nitration-reduction pathway due to fewer processing steps.[4]
Hazard Profile: This route avoids the use of strong acids and the generation of hazardous nitroaromatic intermediates. However, it involves handling ammonia and operating at high pressures.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];
}
Figure 2: Direct catalytic amination of 2,6-dimethylphenol.
Pathway 3: Amination of 2,6-Dimethylcyclohexanone
This synthetic route involves the reductive amination of 2,6-dimethylcyclohexanone with ammonia and hydrogen over a suitable catalyst.[1]
Environmental Impact Assessment
This pathway can be an efficient route to 2,6-DMA, particularly if the starting cyclohexanone derivative is readily available. The environmental impact is largely dependent on the synthesis of the starting material.
Atom Economy: The atom economy of the amination step itself is high, with water being the main byproduct.
E-Factor: The E-factor for the amination step is low, but a full assessment would need to consider the synthesis of the 2,6-dimethylcyclohexanone precursor.
Energy Consumption: The reaction conditions typically involve elevated temperatures and pressures.
Hazard Profile: This route avoids the use of highly corrosive acids and nitroaromatic intermediates.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];
}
Figure 3: Amination of 2,6-dimethylcyclohexanone.
Pathway 4: Ortho-alkylation of o-Toluidine
This method involves the direct alkylation of o-toluidine with an alkylating agent, such as an olefin, in the presence of a catalyst to introduce a second methyl group at the vacant ortho position.[1]
Environmental Impact Assessment
The ortho-alkylation of anilines can be a highly selective process, but it often requires harsh reaction conditions and specialized catalysts.
Atom Economy: The atom economy of this pathway is generally high for the alkylation step, as it is an addition reaction.
E-Factor: The E-factor can be low if catalyst recycling is efficient and byproduct formation is minimized. However, the synthesis and handling of the catalyst, often an aluminum anilide complex, can contribute to the overall waste.[6]
Energy Consumption: This process typically requires high temperatures and pressures, leading to significant energy consumption.
Hazard Profile: The reaction involves handling flammable olefins at high pressure and potentially pyrophoric catalysts.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];
}
Figure 4: Ortho-alkylation of o-toluidine.
Quantitative Comparison of Synthesis Pathways
To provide a clear and objective comparison, the following table summarizes the key environmental impact metrics for each synthesis pathway. The values for Atom Economy and E-Factor are calculated based on the ideal stoichiometry of the main reaction steps. Actual industrial values may vary depending on process optimization and yields.
| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Primary Byproducts | Atom Economy (%) | Estimated E-Factor | Energy Demand | Hazard Profile |
| Nitration & Reduction | m-Xylene | HNO₃, H₂SO₄, Fe/HCl | H₂O, Inorganic Salts | ~40% | High | High | High (Corrosive acids, nitroaromatics) |
| Catalytic Amination | 2,6-Dimethylphenol | NH₃, Catalyst (e.g., Pd) | H₂O | ~87% | Low | Moderate | Moderate (High pressure, ammonia) |
| Amination of Cyclohexanone | 2,6-Dimethylcyclohexanone | NH₃, H₂, Catalyst | H₂O | ~88% | Low | Moderate | Moderate (High pressure, flammable gas) |
| Ortho-alkylation | o-Toluidine | Olefin, Catalyst (e.g., Al anilide) | - | ~100% (for addition) | Low-Moderate | High | High (High pressure, flammable gas, pyrophoric catalyst) |
Experimental Protocols
Representative Protocol for the Catalytic Amination of 2,6-Dimethylphenol
-
Reaction Setup: A high-pressure autoclave reactor is charged with 2,6-dimethylphenol, a suitable catalyst (e.g., palladium on carbon), and aqueous ammonia.[7]
-
Reaction Conditions: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen. The mixture is heated to a specified temperature (e.g., 250-300 °C) and stirred for several hours.[7]
-
Work-up: After cooling, the catalyst is removed by filtration. The organic layer is separated from the aqueous layer.
-
Purification: The crude 2,6-dimethylaniline is purified by distillation.
Representative Protocol for the Nitration and Reduction of m-Xylene
-
Nitration: m-Xylene is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid, maintaining a controlled temperature.[1] After the reaction is complete, the mixture is poured onto ice, and the organic layer containing the nitroxylene isomers is separated. The desired 2,6-dimethylnitrobenzene is then isolated by distillation.
-
Reduction: The isolated 2,6-dimethylnitrobenzene is dissolved in a suitable solvent (e.g., ethanol) and reacted with a reducing agent such as iron powder in the presence of hydrochloric acid.[8] After the reaction, the mixture is neutralized, and the 2,6-dimethylaniline is extracted and purified by distillation.
Conclusion and Future Perspectives
The environmental impact of 2,6-dimethylaniline synthesis is highly dependent on the chosen pathway. The traditional nitration and reduction of m-xylene, while historically significant, is associated with substantial waste generation, low atom economy, and the use of hazardous materials. In contrast, modern catalytic methods, particularly the direct amination of 2,6-dimethylphenol, offer a significantly greener alternative with higher atom economy and a more favorable environmental profile.
For researchers and drug development professionals, the selection of a synthesis route should not be based solely on yield and cost but must also incorporate a thorough assessment of its environmental impact. The principles of green chemistry, such as maximizing atom economy and minimizing waste, provide a clear framework for this evaluation.[9] As the chemical industry continues to move towards more sustainable practices, the development and optimization of catalytic pathways will be crucial in reducing the environmental footprint of essential chemicals like 2,6-dimethylaniline.
References
- Synthesis of 2,6-dimethyl aniline - PrepChem.com. (URL: [Link])
- US3931298A - Chemical process for forming 2,6-dimethylaniline - Google P
- Environmental assessment of amine-based carbon capture Scenario modelling with life cycle assessment (LCA) - Norsus. (URL: [Link])
- Principles of Green Chemistry. (URL: [Link])
- Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine - P
- Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry - ChemRxiv. (URL: [Link])
- Optimization of Catalytic Reactions by High-Pressure TGA - TA Instruments. (URL: [Link])
- Process Mass Intensity (PMI) – ACSGCIPR. (URL: [Link])
- E-Factor - Welcome to www.sheldon.nl. (URL: [Link])
- DE2964931D1 - Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine. (URL: )
- Economic Process Evaluation and Environmental Life-Cycle Assessment of Bio-Aromatics Production - PMC - PubMed Central. (URL: [Link])
- How “good” can the synthetic route be?
- Solved (1 week) A: Synthesis of 2,6-Dimethylaniline via | Chegg.com. (URL: [Link])
- Solved 6) Atom economy and E-factor are two green chemistry | Chegg.com. (URL: [Link])
- Process Mass Intensity Calculation Tool - ACS Community - American Chemical Society. (URL: [Link])
- Process Mass Intensity Prediction Calculator - Green Chemistry For Sustainability. (URL: [Link])
- Solved 6) Atom economy and E-factor are two green chemistry | Chegg.com. (URL: [Link])
- 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem. (URL: [Link])
- Toxicological and Environmental Aspects of Anilines | Request PDF. (URL: [Link])
- Solved 6) Atom economy and E-factor are two green chemistry | Chegg.com. (URL: [Link])
- Solved (1 week) A: Synthesis of 2,6-Dimethylaniline via | Chegg.com. (URL: [Link])
- Catalysts: At the core of efficient industrial processes - Topsoe. (URL: [Link])
- ACS Sustainable Chemistry & Engineering - ACS Publications - American Chemical Society. (URL: [Link])
- 2,6-DIMETHYLANILINE (2,6-XYLIDINE)
- Effects of Plasma Parameters on Ammonia Cracking Efficiency Using Non-Thermal Arc Plasma - MDPI. (URL: [Link])
- ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf. (URL: [Link])
- Environmental assessment of amine-based carbon capture Scenario modelling with life cycle assessment (LCA) - Norsus. (URL: [Link])
- LIFE CYCLE ASSESSMENT OF AMMONIA PRODUCTION FROM RENEWABLE ENERGY - Trepo. (URL: [Link])
- Catalysts: Pioneering Energy-Efficient Chemical Reactions - PharmaFe
- Summary of elemental consumption rates for catalytic reactions using high volume of production catalyst elements.
- Atom Economy and Reaction Mass Efficiency. (URL: [Link])
- Green Chemistry – The
- Materials Balance for Anilines, Level 1 - Preliminary: Review Copy - epa nepis. (URL: [Link])
- Syllabus for JEE Main Paper 1 (BE/B.Tech.)- Mathematics, Physics and Chemistry - S3waas. (URL: [Link])
- EP0031859A1 - Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine - Google P
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. scribd.com [scribd.com]
- 4. topsoe.com [topsoe.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 8. Solved (1 week) A: Synthesis of 2,6-Dimethylaniline via | Chegg.com [chegg.com]
- 9. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
A Comparative Guide to the Certification of 2,6-Dimethylaniline Hydrochloride Standards using Quantitative NMR (qNMR)
For: Researchers, scientists, and drug development professionals.
Introduction: Establishing the Gold Standard in Purity Analysis
In the precise world of pharmaceutical development and chemical manufacturing, the purity of a reference standard is not just a metric—it is the bedrock of quality and safety. For compounds like 2,6-dimethylaniline hydrochloride, an essential building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring an accurate purity value is paramount. While chromatographic methods like HPLC have traditionally been the workhorses of purity analysis, they often rely on a reference standard of the same compound, creating a potential chain of uncertainty.
This guide introduces Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, primary ratio method for the certification of this compound reference materials.[1][2] Unlike comparative techniques, qNMR does not require a structurally identical reference standard.[3] Instead, it leverages the fundamental principle that the NMR signal intensity is directly proportional to the number of atomic nuclei, allowing for direct, unbiased quantification against a certified internal standard.[3][4] This guide will provide an in-depth, scientifically-grounded protocol, compare its performance with alternative methods, and offer the technical insights necessary for its successful implementation.
Section 1: The Foundational Principle of qNMR - A Primary Ratio Method
Quantitative NMR stands apart from many other analytical techniques because it is a primary ratio method of measurement.[5] This means the quantification is not dependent on the physical or chemical properties of the analyte, such as its UV absorbance, but on the direct relationship between the integrated signal area in the NMR spectrum and the number of nuclei generating that signal.[4][6]
The core of qNMR lies in a straightforward equation that relates the purity of the analyte to the known purity of an internal standard (IS):
Purity analyte = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * Purity IS
Where:
-
I is the integral area of the respective signal.
-
N is the number of protons generating the respective signal.
-
M is the molar mass of the respective compound.
-
m is the mass of the respective compound.
-
Purity is the purity of the respective compound.
This direct proportionality allows qNMR to provide traceability to the International System of Units (SI) when a certified reference material is used as the internal standard, a critical requirement for developing primary standards.[6]
Section 2: The Cornerstone of Accuracy: Selecting the Internal Standard
The choice of an internal standard is the most critical decision in designing a qNMR experiment.[7] An ideal standard must meet several stringent criteria to ensure the accuracy and reliability of the results.
Key Characteristics of an Ideal qNMR Internal Standard:
-
High Purity: The internal standard should have a certified purity of ≥99% to minimize the introduction of errors.[7]
-
Chemical Stability: It must be stable in the solvent and not react with the analyte (this compound).[7][8]
-
Solubility: The standard must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[7]
-
Spectral Simplicity: Ideally, the standard should produce one or more sharp, singlet peaks in a region of the ¹H NMR spectrum that is free from any signals from the analyte or residual solvent.[7][8]
For the analysis of this compound, which is soluble in solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), several internal standards can be considered.
| Internal Standard | Key Properties | Advantages for this Analysis | Disadvantages |
| Maleic Acid | Certified purity available. Sharp singlet at ~6.3 ppm in D₂O. | Signal is in a clear region, far from the aromatic and methyl protons of the analyte. | Chemical shift can be pH-dependent. |
| Dimethyl Sulfone | High stability and purity. Sharp singlet at ~3.1 ppm in D₂O. | Signal is unlikely to overlap with analyte signals. | May have lower solubility in some solvents compared to others. |
| 1,4-Dioxane | Sharp singlet at ~3.7 ppm in D₂O. | Often used as a reference. | It is a volatile liquid, which can make accurate weighing challenging. |
Recommendation: For this application, Maleic Acid is an excellent choice due to its high purity, stability, and a singlet resonance that is well-resolved from the signals of this compound.[9]
Section 3: A Validated Experimental Protocol for Certification
The following protocol is designed to be a self-validating system, incorporating steps that ensure metrological traceability and minimize uncertainty.
Step 1: Precision Sample and Standard Preparation
Accurate weighing is a cornerstone of the qNMR method, as any errors in mass will directly propagate into the final purity calculation.[10]
-
Balance Calibration: Ensure the analytical balance is calibrated and has a precision appropriate for the desired level of uncertainty.
-
Weighing: Accurately weigh approximately 15-20 mg of this compound into a clean, dry NMR tube. Record the exact mass.
-
Internal Standard Addition: Accurately weigh an equimolar amount of the selected internal standard (e.g., Maleic Acid) and add it to the same NMR tube. Record the exact mass. An equimolar ratio helps to achieve signal intensities that are roughly equivalent, improving integration accuracy.[11]
-
Solvation: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the solvent has low water content to avoid large residual solvent peaks.[4]
-
Homogenization: Cap the tube and vortex thoroughly for at least 60 seconds to ensure complete dissolution and a homogenous solution. Visual inspection is critical.
Step 2: Optimized NMR Data Acquisition
The NMR parameters must be carefully selected to ensure that the resulting spectrum is truly quantitative.
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal generation.
-
Relaxation Delay (d1): This is a critical parameter. The relaxation delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T₁) of all protons being integrated (both analyte and standard). This ensures all protons have fully relaxed back to equilibrium before the next pulse, preventing signal saturation and ensuring accurate integration.[8] A preliminary T₁ inversion-recovery experiment is recommended to determine these values.
-
Number of Scans (ns): A sufficient number of scans (typically 16 to 64) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.
-
Temperature Control: Maintain a constant, controlled temperature throughout the experiment to prevent chemical shift drift.
Step 3: Rigorous Data Processing and Analysis
Manual and careful data processing is recommended for the highest precision.[9]
-
Fourier Transform: Apply an exponential multiplication with a line broadening of 0.3 Hz to improve the S/N ratio without significantly distorting the peak shape.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a multipoint baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.
-
Integration: Manually integrate the selected, well-resolved signals of the analyte and the internal standard. For this compound, the aromatic protons or the methyl protons can be used. The singlet from the internal standard (e.g., Maleic Acid) should also be integrated. The integration region should cover at least 20 times the signal half-width.
Caption: The qNMR workflow for certification.
Section 4: Data Interpretation and Purity Calculation
For this compound in D₂O, the expected ¹H NMR signals are:
-
Methyl Protons (–CH₃): A singlet around 2.2 ppm (6H).
-
Aromatic Protons (Ar-H): A multiplet system between 7.0-7.3 ppm (3H).
The internal standard, Maleic Acid, will produce a singlet at approximately 6.3 ppm (2H).
Caption: Key proton signals for qNMR analysis.
Example Calculation:
Let's assume the following experimental data:
| Parameter | Analyte (2,6-Dimethylaniline HCl) | Internal Standard (Maleic Acid) |
| Mass (m) | 18.55 mg | 12.80 mg |
| Molar Mass (M) | 157.64 g/mol | 116.07 g/mol |
| Signal Used | Methyl Protons | Olefinic Protons |
| Number of Protons (N) | 6 | 2 |
| Integral Area (I) | 5.88 | 2.05 |
| Purity (P) | To be determined | 99.95% |
Using the formula from Section 1:
Purity analyte = ( 5.88 / 2.05 ) * ( 2 / 6 ) * ( 157.64 / 116.07 ) * ( 12.80 / 18.55 ) * 99.95% Purity analyte = 99.2%
Section 5: Method Validation and Performance Comparison
A qNMR method must be validated according to ICH guidelines to be used for certification.[9][12] This involves assessing specificity, linearity, accuracy, precision, and robustness.
Specificity: The ability to quantify the analyte in the presence of impurities. This is demonstrated by selecting signals that are unique to the analyte and the internal standard, free from overlap.[12] Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This can be demonstrated over a range of concentrations (e.g., 70-130% of the target concentration).[5][12] Precision: Assessed by performing replicate measurements (e.g., n=6) and calculating the relative standard deviation (RSD), which should typically be less than 1.0%.[9] Accuracy: Determined by comparing the qNMR result to a known value or by using a certified reference material.
Performance Comparison: qNMR vs. HPLC-UV
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Primary ratio method based on nuclear properties. | Comparative method based on UV absorbance. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a highly pure reference standard of the same compound. |
| Traceability | Directly traceable to SI units. | Traceability is dependent on the purity of the reference standard. |
| Quantification | Absolute quantification without a calibration curve. | Requires a calibration curve or assumes a 100% pure standard. |
| Selectivity | High; can often distinguish structurally similar impurities. | Can be limited by co-eluting impurities. |
| Uncertainty | Low measurement uncertainty is achievable (<1.5%).[9] | Uncertainty is often higher and dependent on multiple factors. |
| Sample Prep | Simple dissolution and weighing. | More complex mobile phase and sample preparation. |
Uncertainty Budget: A key component of certification is the measurement uncertainty.[5][13] The overall uncertainty in qNMR is a composite of uncertainties from several sources, including:
-
Weighing of the analyte and internal standard.
-
Purity of the internal standard.
-
Signal-to-noise ratio and integration of the NMR signals.
-
Repeatability of the measurement.
Each of these components must be evaluated to calculate the combined expanded uncertainty of the final purity value.[10][13]
Conclusion
Quantitative NMR spectroscopy offers a robust, reliable, and metrologically sound approach for the certification of this compound reference standards. Its status as a primary ratio method eliminates the need for a compound-specific reference material, thereby breaking the chain of traceability and providing a more direct and accurate purity assessment.[1][6] By following a carefully designed and validated protocol, researchers and quality control professionals can achieve highly precise and accurate purity values with a complete uncertainty budget, establishing a true gold standard for chemical purity.
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Quantitative NMR Spectroscopy and its use for the development of certified reference m
- Tobin, J. (2022). Quantitative NMR Spectroscopy. Acanthus Research.
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).
- Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
- Stimuli Article (qNMR). US Pharmacopeia (USP).
- A Guide to Quantit
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
- What is qNMR and why is it important?. Mestrelab Resources.
- Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1.
- Let's try doing quantit
- Validation of quantitative NMR.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Quantitative NMR Good Weighing Practices and Measurement Uncertainty. USP.
- This compound(21436-98-6) 1H NMR. ChemicalBook.
- Quantit
- 2,6-Dimethylaniline. PubChem.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
Sources
- 1. ethz.ch [ethz.ch]
- 2. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. emerypharma.com [emerypharma.com]
- 5. usp.org [usp.org]
- 6. Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI [mdpi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative NMR Good Weighing Practices and Measurement Uncertainty (On-Demand) [usp.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1. Evaluation of Uncertainty Factors | Applications Notes | JEOL Ltd. [jeol.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Dimethylaniline Hydrochloride
As researchers and professionals in the field of drug development and chemical synthesis, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our work and the well-being of our colleagues and community. This guide provides a detailed, in-depth protocol for the safe disposal of 2,6-Dimethylaniline hydrochloride (CAS RN: 21436-98-6), a compound commonly used as a chemical intermediate.[1] This document is designed to equip laboratory personnel with the necessary knowledge to manage this substance responsibly, from the point of use to its final disposal.
The causality behind these rigorous disposal protocols stems from the inherent hazards of 2,6-Dimethylaniline and its derivatives. 2,6-Dimethylaniline is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[2] Furthermore, it is toxic to aquatic life with long-lasting effects.[2] Therefore, every step in the disposal process is a critical control point to mitigate these risks.
Part 1: Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to establish a controlled and safe working environment. The following measures are foundational to minimizing exposure risks.
Designated Disposal Area
All handling and preparation for the disposal of this compound should be conducted in a designated area, such as a certified laboratory chemical fume hood.[3] This area must be clearly marked with appropriate hazard warnings.[3] Confine all work with this compound to a properly functioning certified laboratory chemical fume hood to prevent the release of dust or vapors into the general laboratory space.[3]
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile or neoprene rubber gloves.[4][5] | Provides a robust barrier against skin contact. The necessity of double-gloving is a precaution against potential tears or degradation of the outer glove. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[6] | Protects against accidental splashes of solutions or airborne particles. Contact lenses should not be worn as they can trap and concentrate the chemical.[4] |
| Lab Coat/Gown | An impermeable, disposable gown with a closed front and cuffs.[5] | Protects personal clothing and underlying skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] | Minimizes the risk of inhaling fine particles or aerosols, especially when handling the powdered form of the compound. |
| Footwear | Closed-toe shoes, with the addition of shoe covers when handling larger quantities or in the event of a spill.[4] | Protects feet from spills and prevents the tracking of contaminants outside the designated area. |
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, ensuring that each step is conducted with the utmost attention to safety and regulatory compliance.
Waste Segregation: The First Line of Defense
Proper segregation of waste at the source is a critical step in a compliant and safe disposal process. All materials that have come into contact with this compound must be treated as hazardous waste.[5] This includes:
-
Unused or expired product
-
Contaminated labware (e.g., vials, pipette tips, weighing boats)
-
Contaminated consumables (e.g., absorbent pads, wipes)
-
Used PPE
Waste Containment: Preventing Uncontrolled Release
The containment of this compound waste must be meticulous to prevent any environmental release or accidental exposure.
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and lab consumables, should be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5] The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Liquid Waste: Aqueous and organic solvent waste containing this compound should be collected in separate, dedicated, and clearly labeled waste containers.[5] Do not mix with non-hazardous liquid waste.[5]
-
Sharps Waste: Contaminated sharps, such as needles and broken glass, must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste with the chemical name.
All waste containers must be kept securely sealed when not in immediate use and stored in a designated, well-ventilated, and secure area away from incompatible materials.[4][5]
Decontamination Procedures
Thorough decontamination of all surfaces and equipment that may have come into contact with this compound is mandatory.
-
Preparation of Decontamination Solution: Prepare a suitable decontamination solution. While specific deactivating agents for this compound are not well-documented, a general approach for anilines involves using a mild oxidizing agent. A freshly prepared 1% solution of sodium hypochlorite can be effective, but its compatibility with the contaminated surfaces must be verified.
-
Surface Decontamination: Liberally apply the decontamination solution to the affected surfaces and allow for a sufficient contact time (a minimum of 15 minutes is recommended).
-
Wiping and Rinsing: Wipe the surfaces with absorbent pads, starting from the least contaminated area and moving towards the most contaminated area. All used wipes must be disposed of as hazardous solid waste. Follow with a thorough rinse with water.
Part 3: Spill Response and Emergency Procedures
In the event of an accidental release, a swift and organized response is crucial to mitigate the hazard.
Small Spills (Solid or Liquid)
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[6]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in Part 1.2.
-
Containment and Absorption: For liquid spills, contain the spill with an inert absorbent material such as sand or vermiculite.[8] For solid spills, carefully cover the powder with a damp cloth or absorbent pad to prevent it from becoming airborne.
-
Collection: Carefully collect the absorbed material or contaminated pads and place them into a labeled hazardous waste container.[6]
-
Decontamination: Decontaminate the spill area as described in Part 2.3.
Large Spills
In the case of a large spill, the immediate priority is personnel safety.
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.
-
Activate Emergency Response: Contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.
-
Do Not Attempt to Clean Up: Do not attempt to clean up a large spill without the appropriate training and equipment.
Part 4: Final Disposal Pathways
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. The following are the generally accepted disposal methods for this class of chemical.
Incineration
High-temperature incineration is the preferred method for the disposal of this compound. This process ensures the complete destruction of the compound. It is important to note that 2,6-Dimethylaniline has been detected in the stack effluents from incinerators burning hazardous wastes, highlighting the need for proper incineration conditions and emission controls.[1][8]
Chemical Treatment
Chemical treatment methods may be employed to neutralize the hazardous properties of this compound before final disposal. Advanced oxidation processes, such as Fenton, electro-Fenton, and photoelectro-Fenton, have been shown to be effective in the degradation of 2,6-dimethylaniline.[9] However, these methods require specialized equipment and expertise and should only be performed by trained professionals.
Landfilling
Direct landfilling of untreated this compound is not a recommended or environmentally responsible disposal method. In some jurisdictions, waste from the production of certain dyes and pigments containing aniline may be exempt from hazardous waste management if disposed of in landfills meeting specific design standards.[10] However, this is a specific regulatory exemption and should not be considered a general disposal practice for this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can ensure that they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific integrity and corporate responsibility. Always consult your institution's EHS department and refer to local, state, and federal regulations to ensure full compliance.
References
- National Center for Biotechnology Information. (n.d.). 2,6-Dimethylaniline. PubChem.
- Washington State University. (n.d.). Standard Operating Procedure: Aniline. Environmental Health & Safety.
- Carl ROTH. (2021). Safety Data Sheet: 2,6-Dimethylaniline.
- Carl ROTH. (2021). Safety Data Sheet: Aniline.
- United States Environmental Protection Agency. (2017). Documents Related to the Hazardous Waste Listing of Dyes and Pigments.
- CPAChem. (2023). Safety data sheet: 2,6-Dimethylaniline.
- International Agency for Research on Cancer. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57). Lyon: IARC.
Sources
- 1. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cpachem.com [cpachem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. a2bchem.com [a2bchem.com]
- 10. Documents Related to the Hazardous Waste Listing of Dyes and Pigments | Hazardous Waste | US EPA [19january2021snapshot.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dimethylaniline Hydrochloride
As researchers and drug development professionals, our work with potent chemical compounds like 2,6-Dimethylaniline hydrochloride demands a profound respect for safety protocols. This compound is a vital precursor in the synthesis of local anesthetics such as lidocaine and other critical pharmaceuticals.[1] However, its utility is matched by a significant hazard profile that necessitates a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
The 'Why': Understanding the Hazard Profile of this compound
Effective protection begins with a clear understanding of the risks. 2,6-Dimethylaniline and its hydrochloride salt are classified with several hazards that directly inform our PPE strategy. Handling this compound, a white to pale brown powder or crystalline solid, requires mitigating exposure through multiple routes.[2]
The primary health concerns include:
-
Carcinogenicity: 2,6-Dimethylaniline is classified by the International Agency for Research on Cancer (IARC) as Group 2B, meaning it is "possibly carcinogenic to humans."[3] This classification alone mandates stringent controls to minimize any potential for exposure.
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[4] This triple threat means all potential routes of exposure must be sealed off.
-
Irritation: It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[5] Direct contact can lead to immediate physical discomfort and injury.
Given these risks, PPE is not merely a recommendation; it is an essential control measure to prevent acute and chronic health effects.
The 'How': A Multi-Layered System of Protection
The most effective safety plan integrates engineering controls with a robust PPE protocol. Always handle this compound within a certified chemical fume hood to control dust and vapors at the source. PPE serves as the critical final barrier between you and the chemical.
Eye and Face Protection: Shielding Against the Unseen
The eyes are exceptionally vulnerable to chemical splashes and airborne particulates.
-
Mandatory Equipment: At a minimum, wear tightly fitting chemical splash goggles with side-shields conforming to EU EN166 or US NIOSH standards.[2]
-
Why this is essential: Standard safety glasses do not provide an adequate seal against dust or splashes. This compound is a powder, and any operation involving weighing or transfer can generate fine, airborne particles that can easily bypass standard glasses.[2]
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing (e.g., during spill cleanup), supplement your goggles with a full-face shield. Do not wear contact lenses, as they can trap and concentrate chemicals against the cornea.[3]
Hand Protection: Selecting the Right Glove Barrier
Gloves are a critical line of defense, but not all gloves are created equal. The choice of material and awareness of its limitations are paramount.
-
Recommended Materials: Chemical-resistant gloves are required.[6] Neoprene and PVC gloves are cited as suitable options.[3] Nitrile gloves are also commonly used in laboratory settings for protection against solids and incidental splashes, but you must verify their suitability for the specific duration of your task.
-
Key Selection Criteria: The selection of a glove must be based on a risk assessment that considers the duration of contact, the potential for immersion vs. splash, and the dexterity required. Always select gloves tested to a relevant standard, such as Europe EN 374 or US F739.[3] For prolonged contact, a glove with a higher protection class (breakthrough time >240 minutes) is recommended.[3]
-
Operational Protocol: Always inspect gloves for any signs of degradation or puncture before use.[2] Use proper technique to remove gloves to avoid contaminating your skin. Wash and dry hands thoroughly after glove removal.[3]
| Task | Glove Material | Thickness (Recommended) | Key Considerations |
| Weighing / Small Transfers | Nitrile, Neoprene | >4 mil (0.10 mm) | Double-gloving is recommended. Dispose of outer gloves immediately if contamination is suspected. |
| Solution Preparation | Neoprene, PVC | >8 mil (0.20 mm) | Longer cuff length provides additional wrist protection. |
| Spill Cleanup | Heavy-duty Neoprene | >15 mil (0.38 mm) | Ensure high resistance to physical and chemical degradation. |
Body Protection: From Lab Coat to Full Coverage
Clothing protects the largest organ of your body—the skin.
-
Standard Operations: For routine lab-scale work, a clean, long-sleeved lab coat worn over personal clothing is the minimum requirement.
-
Elevated Risk: Because this compound is a suspected carcinogen, best practices dictate more comprehensive protection. Employees handling the material should be provided with and required to wear clean, full-body protective clothing, such as coveralls or a long-sleeved shirt and pants, along with shoe covers.[3] Fire and flame-resistant, impervious clothing is also recommended.[2]
-
Contamination Protocol: Any clothing that becomes contaminated must be removed immediately, and the affected skin washed thoroughly.[2] Do not allow clothing wet with the material to remain in contact with the skin.[3] Contaminated work clothes should be laundered separately from personal items.[3]
Respiratory Protection: Preventing Inhalation Exposure
Inhalation is a primary exposure route for powders and volatile compounds.
-
Primary Control: All handling of solid this compound should occur in a well-ventilated area, preferably a chemical fume hood, to prevent the formation of dust and aerosols.[2][6]
-
When a Respirator is Required: If engineering controls are insufficient, if exposure limits are exceeded, or during a spill cleanup, respiratory protection is mandatory.[2][7]
-
Respirator Selection:
-
For dusts: A NIOSH-approved N95 (or higher) particulate respirator is a minimum.
-
For vapors or when limits are exceeded: A full-face respirator equipped with a combination filter for ammonia and organic ammonia derivatives (Type K, green) is recommended.[2][7]
-
For emergencies (fire/large spill): A self-contained breathing apparatus (SCBA) is essential.[2]
-
Procedural Workflow: Safe Donning, Doffing, and Disposal
Cross-contamination during the removal of PPE is a common source of exposure. A disciplined, step-by-step process is crucial.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Disposal Plan
-
Segregation: All disposable PPE (gloves, coveralls, shoe covers) contaminated with this compound must be considered hazardous waste.
-
Containment: Place contaminated items immediately into a designated, labeled, and sealed hazardous waste container.[2] Do not discard them in regular trash receptacles.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and lists the chemical contaminant.
-
Final Disposal: The sealed container must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[3] This may involve removal to a licensed chemical destruction plant or controlled incineration.[2]
Emergency Plan: PPE for Spills and Exposures
In the event of an accident, having the correct PPE immediately available is critical.
-
Spill Response: For any spill, evacuate the immediate area and alert personnel.[2] Responders must wear enhanced PPE, including a full-face respirator or SCBA, chemical-resistant coveralls, heavy-duty gloves, and boots.[2]
-
Fire Response: In case of fire, only trained personnel equipped with a self-contained breathing apparatus and full protective gear should respond.[7]
-
Personal Exposure:
-
Skin: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
Eyes: Flush with pure water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move to fresh air immediately.[2]
-
In all cases of exposure, seek immediate medical attention.[8]
-
By understanding the specific hazards of this compound and implementing this multi-layered, procedure-driven approach to personal protection, you can handle this valuable compound with the confidence that comes from being prepared, protected, and scientifically informed.
References
- 2,6-Dimethylaniline.
- Safety Data Sheet: 2,6-Dimethylaniline. Carl ROTH. [https://www.carlroth.com/medias/SDB-1CAA-EN-DE.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODQyOTB8YXBwbGljYXRpb24vcGRmfGg1Ni9oN2EvMTAzNzU4NTg5NDYwNzgu motionless-picture/SDB-1CAA-EN-DE.pdf]([Link] motionless-picture/SDB-1CAA-EN-DE.pdf)
- Safety data sheet - 2,6-Dimethylaniline. CPAChem. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
